molecular formula C2H6ClNO3S B1199602 N-Chlorotaurine CAS No. 51036-13-6

N-Chlorotaurine

Cat. No.: B1199602
CAS No.: 51036-13-6
M. Wt: 159.59 g/mol
InChI Key: NMMHHSLZJLPMEG-UHFFFAOYSA-N
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Description

N-Chlorotaurine (NCT) is an endogenous long-lived oxidant and chlorinating agent produced by activated human granulocytes and monocytes during the oxidative burst . As a research chemical, it offers a unique model for studying innate immunity and novel anti-infective strategies. Its core research value lies in its broad-spectrum, non-antibiotic mechanism of action, which remains effective against a wide range of pathogens irrespective of their resistance to conventional antibiotics . This potent oxidizing and chlorinating activity attacks multiple targets in microorganisms, making the development of resistance extremely improbable . A key area of investigation is NCT's potent activity against major multidrug-resistant bacteria. Studies demonstrate that 1% (55 mM) NCT effectively kills clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and multidrug-resistant Gram-negative pathogens like Pseudomonas aeruginosa , Acinetobacter baumannii , and Klebsiella pneumoniae . Furthermore, NCT exhibits significant virucidal activity, including against SARS-CoV-2 (and its variants Alpha and Beta), influenza viruses, and respiratory syncytial virus (RSV), by chlorinating and oxidizing key viral proteins . Its fungicidal activity against yeasts like Candida spp. and molds, combined with its ability to disrupt and kill long-term bacterial and fungal biofilms, makes it a compelling candidate for research on chronic infections . Remarkably, its microbicidal activity can be enhanced in the presence of organic material through transchlorination reactions, leading to the formation of more lipophilic chloramines like monochloramine . Beyond its direct antimicrobial effects, NCT has research applications in immunology and inflammation. It is known to downregulate pro-inflammatory cytokines and contribute to the resolution of inflammation . Recent preclinical studies also indicate potential for detoxification therapies, with NCT solutions showing beneficial effects in models of endotoxicosis . This product is supplied for non-clinical research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloroamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMHHSLZJLPMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)NCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199047
Record name N-Chlorotaurine
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Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51036-13-6
Record name N-Chlorotaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-chlorotaurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Chlorotaurine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Chlorotaurine: A Technical Guide to its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: N-Chlorotaurine (NCT) is an endogenous N-chloroamino acid, representing a long-lived oxidant produced by human leukocytes. It plays a important role in the innate immune system's defense against pathogens and in the modulation of the inflammatory response. Since its identification, NCT has garnered significant interest as a potential therapeutic agent due to its broad-spectrum antimicrobial activity and high tolerability. This technical guide provides an in-depth exploration of the discovery, history, experimental methodologies, and mechanisms of action of NCT, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Timeline

The journey to understanding this compound is rooted in early investigations into the antimicrobial properties of chlorine-containing compounds.

  • World War I Era: Initial extended studies on active chlorine compounds, such as chloramine (B81541) T and hypochlorous acid, were conducted to understand their activity both in vitro and in vivo.

  • 1930: A significant precursor to the discovery of N-chloroamino acids' antimicrobial action was the description of the killing of Bacillus anthracis spores by the dichlorinated form of N-chloroglycine.[1]

  • 1971: The first explicit mention of this compound, initially referred to as 'taurine chloramine', was made by researchers in Poland.[1] They discovered the chlorination of amino acids by the myeloperoxidase system, a key enzymatic process in neutrophils.[1]

  • 1987: The first systematic report on the killing activity of NCT was published, demonstrating its efficacy against the larvae of the helminth Schistosoma mansoni.[1]

  • 1989: A pivotal development in NCT research was the successful synthesis and availability of its pure sodium salt.[1] This breakthrough facilitated more comprehensive and standardized studies into its properties.[1]

  • 1990s: Research in this decade unveiled the dual role of NCT, not only as a microbicidal agent but also as an immunomodulator. Studies revealed that NCT could down-regulate the production of pro-inflammatory cytokines and other inflammatory mediators.[1][2]

Synthesis and Characterization of this compound

The availability of a stable, pure form of NCT was crucial for its scientific exploration.

Experimental Protocol: Synthesis of this compound Sodium Salt

The synthesis of the crystalline sodium salt of this compound is typically achieved through the reaction of taurine (B1682933) with chloramine-T trihydrate.

Materials:

  • Taurine

  • Chloramine-T trihydrate

  • Ethyl alcohol

  • Milli-Q water

Procedure:

  • Prepare an aqueous solution of taurine.

  • Slowly add an equimolar amount of chloramine-T trihydrate to the taurine solution with constant stirring. The reaction involves the transfer of a chlorine atom from chloramine-T to the amino group of taurine.

  • The reaction mixture is then concentrated, often by rotary evaporation, to induce crystallization of the this compound sodium salt.

  • The resulting crystals are washed with a solvent in which the product is sparingly soluble, such as ethyl alcohol, to remove unreacted starting materials and byproducts.

  • The purified crystals are then dried under vacuum.

Storage:

  • The crystalline sodium salt of NCT should be stored at low temperatures (-20°C) to ensure long-term stability.[3]

  • Aqueous solutions of NCT are stable for up to one year when stored at 2-4°C and protected from light.[3]

Characterization Methods:
  • Spectrophotometry: The identity and purity of NCT can be verified by UV-visible spectroscopy, which typically shows an absorption peak around 252 nm.[3]

  • Infrared Spectrometry: IR spectroscopy is used to confirm the presence of specific functional groups and the overall structure of the molecule.[3]

  • Mass Spectrometry: This technique is employed to determine the molecular weight and confirm the elemental composition of the synthesized NCT.[3]

  • Iodometric Titration: The content of active chlorine in the synthesized NCT is quantified using iodometric titration, which is a standard method for determining the concentration of oxidizing agents.[3]

Antimicrobial Activity of this compound

NCT exhibits a broad spectrum of microbicidal activity against bacteria, fungi, viruses, and protozoa.[1][4]

Experimental Protocol: Quantitative Killing Assay (Bacteria)

This protocol is a standard method to determine the bactericidal activity of NCT over time.

Materials:

  • Bacterial suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) at a known concentration (CFU/ml).

  • This compound solution (e.g., 1% or 55 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.1).

  • Inactivation solution (e.g., 1% methionine and 1% histidine in distilled water).

  • Culture medium (e.g., Mueller-Hinton agar (B569324) plates).

  • Sterile saline or phosphate-buffered saline (PBS).

Procedure:

  • Pre-warm the NCT solution and bacterial suspension to the desired experimental temperature (e.g., 37°C).

  • Add a small volume of the bacterial suspension to the NCT solution to achieve a final bacterial concentration of approximately 5 x 10^6 to 1 x 10^7 CFU/ml. Vortex the mixture immediately.

  • At specific time intervals (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the test suspension.

  • Immediately mix the aliquot with the inactivation solution to neutralize the activity of NCT.

  • Perform serial dilutions of the inactivated suspension in sterile saline or PBS.

  • Plate the dilutions onto agar plates in duplicate.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/ml) at each time point.

  • A control experiment using the buffer without NCT should be run in parallel.

Quantitative Data on Antimicrobial Activity

The following tables summarize the bactericidal and virucidal activity of this compound from various studies.

Table 1: Bactericidal Activity of this compound against Planktonic Bacteria

MicroorganismNCT ConcentrationIncubation TimeLog10 Reduction in CFUReference
Staphylococcus aureus (MRSA)1% (55 mM)15 min>2[5]
Staphylococcus aureus (MRSA)1% (55 mM)30 minComplete killing[5]
Escherichia coli (3MRGN/4MRGN)1% (55 mM)15 min>2[5]
Escherichia coli (3MRGN/4MRGN)1% (55 mM)30 minComplete killing[5]
Pseudomonas aeruginosa1% (55 mM)15 min>2[5]
Pseudomonas aeruginosa1% (55 mM)30 minComplete killing[5]
Streptococcus sanguinis1% (55 mM)10-20 minComplete killing[6]
Rothia aeria1% (55 mM)10-20 minComplete killing[6]

Table 2: Virucidal Activity of this compound

VirusNCT ConcentrationIncubation TimeLog10 ReductionReference
SARS-CoV-21%15 min1[4]
SARS-CoV-2 (with peptone)1%1-10 min1-2[4]
Influenza A (H3N2)1%a few min3[4]
Influenza A (H1N1pdm)1%a few min5[4]
Respiratory Syncytial Virus (RSV)1%a few min4[4]

Mechanism of Action

The biological effects of this compound are multifaceted, encompassing direct antimicrobial actions and modulation of host inflammatory pathways.

Antimicrobial Mechanism

The primary antimicrobial mechanism of NCT involves the transfer of its active chlorine atom to microbial targets.

  • Oxidation of Sulfhydryl Groups: NCT readily oxidizes sulfhydryl groups (-SH) in amino acids such as cysteine, which are critical components of many enzymes and structural proteins. This leads to the disruption of essential metabolic pathways and cellular structures.

  • Chlorination of Amino Groups: NCT can also chlorinate amino groups on microbial surfaces, leading to a "chlorine cover" that can impair virulence and contribute to a post-antibiotic effect.[1][7]

  • Transchlorination: In the presence of ammonium (B1175870) (which is ubiquitous in biological systems), NCT can transfer its active chlorine to form monochloramine (NH2Cl). Monochloramine is a smaller, more lipophilic molecule that can more easily penetrate microbial cell walls, thereby enhancing the overall microbicidal activity.[3][8]

Anti-inflammatory and Immunomodulatory Mechanisms

NCT has been shown to exert significant anti-inflammatory effects through its interaction with key signaling pathways.

  • Inhibition of NF-κB Signaling: One of the primary anti-inflammatory mechanisms of NCT is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. NCT is thought to inhibit NF-κB activation by oxidizing IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2]

NF_kB_Inhibition_by_NCT cluster_pathway Canonical NF-κB Pathway cluster_nct Stimulus Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_p P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Targets for Proteasome->IkBa_p Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Inflammation Pro-inflammatory Mediators Transcription->Inflammation NCT This compound NCT->IKK Inhibits IRF3_Modulation_by_NCT cluster_pathway Antiviral Signaling Pathway cluster_nct Virus Viral PAMPs (e.g., dsRNA, dsDNA) Sensors PRRs (RIG-I, cGAS) Virus->Sensors Activates Adaptors Adaptors (MAVS, STING) Sensors->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p P-IRF3 (Dimer) IRF3->IRF3_p Dimerizes Nucleus Nucleus IRF3_p->Nucleus Translocates to IFN_Gene IFN-β Gene Nucleus->IFN_Gene Binds to promoter IFN Type I Interferon (IFN-β) IFN_Gene->IFN Induces expression NCT This compound NCT->IRF3 Oxidizes (inhibits phosphorylation)

References

Endogenous N-Chlorotaurine Production in Neutrophils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Chlorotaurine (NCT) is a long-lived oxidant endogenously produced by neutrophils, playing a crucial role in the innate immune response. This technical guide provides an in-depth overview of the biochemical pathways, key cellular components, and regulatory mechanisms governing NCT synthesis. Detailed experimental protocols for the isolation of human neutrophils, their stimulation, and the quantification of NCT are provided to facilitate further research and development in this area. Furthermore, this guide presents quantitative data in structured tables for easy comparison and utilizes diagrams to visually represent complex signaling pathways and experimental workflows, offering a comprehensive resource for professionals in the field.

The Biochemical Pathway of this compound Synthesis

The endogenous production of NCT in neutrophils is a multi-step process intricately linked to the activation of these immune cells and the subsequent respiratory burst. The synthesis is primarily dependent on the myeloperoxidase (MPO) system.

Upon encountering inflammatory stimuli, such as pathogens or chemical activators, neutrophils become activated. This activation triggers a cascade of intracellular signaling events leading to the assembly and activation of the NADPH oxidase complex on the phagosomal or plasma membrane. The activated NADPH oxidase catalyzes the reduction of molecular oxygen (O₂) to superoxide (B77818) anion (O₂⁻), which is then rapidly converted to hydrogen peroxide (H₂O₂).

Simultaneously, neutrophil activation leads to the degranulation of azurophilic (primary) granules, releasing their contents, including the heme enzyme myeloperoxidase (MPO), into the phagosome or the extracellular space.[1][2][3] MPO utilizes H₂O₂ as a substrate to oxidize chloride ions (Cl⁻), which are present in physiological concentrations, to produce the highly reactive and potent antimicrobial agent, hypochlorous acid (HOCl).[2][4]

Taurine (B1682933), a β-amino acid, is exceptionally abundant in the cytoplasm of neutrophils.[5][6][7] This high intracellular concentration allows taurine to efficiently react with the newly synthesized HOCl. The reaction between the primary amine group of taurine and HOCl results in the formation of this compound (NCT), a more stable and less cytotoxic oxidant compared to HOCl.[4][8]

Signaling Pathway for this compound Production

The following diagram illustrates the key steps in the signaling pathway leading to the production of this compound in neutrophils.

NCT_Production_Pathway cluster_activation Neutrophil Activation cluster_respiratory_burst Respiratory Burst cluster_degranulation Degranulation cluster_nct_synthesis NCT Synthesis Stimuli Stimuli Receptor Receptor Stimuli->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade NADPH_Oxidase NADPH Oxidase (Assembled & Activated) Signaling_Cascade->NADPH_Oxidase Azurophilic_Granules Azurophilic Granules Signaling_Cascade->Azurophilic_Granules H2O2 H₂O₂ NADPH_Oxidase->H2O2 O₂⁻ → H₂O₂ O2 O2 O2->NADPH_Oxidase O₂ → O₂⁻ MPO MPO H2O2->MPO MPO_Release Myeloperoxidase (MPO) Release Azurophilic_Granules->MPO_Release HOCl HOCl MPO->HOCl H₂O₂ + Cl⁻ → HOCl Cl Cl⁻ Cl->MPO NCT This compound (NCT) HOCl->NCT Taurine Taurine Taurine->NCT

Caption: Signaling pathway of this compound production in neutrophils.

Quantitative Data on this compound Production

The following tables summarize key quantitative data related to the components and products of the NCT synthesis pathway in human neutrophils.

Table 1: Key Components in this compound Synthesis

ComponentConcentration / Amount in NeutrophilsReference(s)
Taurine10 - 20 mM[5][6]
Myeloperoxidase (MPO)Up to 5% of neutrophil dry weight[3][9]

Table 2: Production of Oxidants by Activated Neutrophils

ProductProduction Rate / YieldConditionsReference(s)
Hypochlorous Acid (HOCl)2 x 10⁶ neutrophils/ml produce 50 µM in 30 minutesStimulation with phorbol (B1677699) myristate acetate (B1210297) (PMA)[1]
This compound (NCT)1 x 10⁷ granulocytes/ml produced an oxidant concentration of 41.5 ± 13.0 µMStimulation of granulocytes[10]

Experimental Protocols

This section provides detailed methodologies for the isolation of human neutrophils, their stimulation to induce NCT production, and a quantitative assay for NCT measurement.

Isolation of Human Neutrophils from Peripheral Blood

This protocol is based on a standard density gradient separation method.

Materials:

  • Human peripheral blood collected in EDTA-containing tubes.

  • Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ PLUS).

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.

  • Red Blood Cell (RBC) Lysis Buffer.

  • Phosphate (B84403) Buffered Saline (PBS).

  • Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA).

  • Centrifuge.

  • Sterile conical tubes (15 mL and 50 mL).

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer whole blood over an equal volume of density gradient medium in a conical tube. Avoid mixing the layers.

  • Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers of plasma, mononuclear cells, neutrophils, and red blood cells will be visible.

  • Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil layer and transfer it to a new conical tube.

  • Wash the collected neutrophils by adding 3-4 volumes of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250-350 x g for 10 minutes.

  • To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.

  • Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

  • Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and glucose) at the required cell concentration.

  • Determine cell viability and purity using a hemocytometer with Trypan blue exclusion and cytological staining (e.g., Wright-Giemsa stain), respectively. A purity of >95% is expected.

Experimental Workflow for Neutrophil Isolation

The following diagram outlines the workflow for the isolation of neutrophils from human peripheral blood.

Neutrophil_Isolation_Workflow Blood_Collection Collect Peripheral Blood (EDTA tubes) Layering Layer Blood over Density Gradient Medium Blood_Collection->Layering Centrifugation1 Centrifuge (500g, 30-40 min) Layering->Centrifugation1 Layer_Separation Aspirate Plasma & Mononuclear Cell Layers Centrifugation1->Layer_Separation Neutrophil_Collection Collect Neutrophil Layer Layer_Separation->Neutrophil_Collection Washing1 Wash with HBSS Neutrophil_Collection->Washing1 RBC_Lysis Lyse Red Blood Cells Washing1->RBC_Lysis Washing2 Wash with HBSS (2x) RBC_Lysis->Washing2 Resuspension Resuspend in Experimental Buffer Washing2->Resuspension QC Assess Viability & Purity Resuspension->QC

Caption: Workflow for human neutrophil isolation.

Stimulation of Neutrophils for this compound Production

This protocol describes the stimulation of isolated neutrophils using common activators.

Materials:

  • Isolated human neutrophils.

  • Experimental buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 1 mg/mL glucose).

  • Stimulants:

    • Phorbol 12-myristate 13-acetate (PMA): stock solution in DMSO (e.g., 1 mg/mL).

    • Opsonized zymosan: Prepare by incubating zymosan particles with fresh human serum.

  • Taurine solution (e.g., 15 mM in experimental buffer).

  • Incubator at 37°C.

Procedure:

  • Resuspend the isolated neutrophils in the experimental buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Pre-incubate the neutrophil suspension with taurine (final concentration 15 mM) for 15-30 minutes at 37°C. This ensures sufficient substrate for NCT formation.

  • Initiate the respiratory burst by adding the stimulant:

    • PMA: Add PMA to a final concentration of 25-100 ng/mL.

    • Opsonized Zymosan: Add opsonized zymosan at a particle-to-cell ratio of approximately 5:1 to 10:1.

  • Incubate the stimulated neutrophils for the desired time period (e.g., 15-60 minutes) at 37°C.

  • Terminate the reaction by centrifuging the cell suspension at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Collect the supernatant for the quantification of NCT.

Quantitative Assay for this compound

This spectrophotometric assay is based on the ability of NCT to oxidize 5-thio-2-nitrobenzoic acid (DTNB).

Materials:

  • Supernatant from stimulated neutrophil suspension.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 1 mM in phosphate buffer).

  • Spectrophotometer.

  • 96-well microplate (optional).

Procedure:

  • To a known volume of the collected supernatant, add an equal volume of the DTNB solution.

  • Incubate the mixture at room temperature for 5-10 minutes.

  • Measure the absorbance at 412 nm. The oxidation of DTNB by NCT results in a decrease in absorbance at this wavelength.

  • A standard curve can be generated using known concentrations of chemically synthesized NCT to determine the concentration in the experimental samples.

  • Alternatively, the concentration of NCT can be calculated based on the change in absorbance and the molar extinction coefficient of DTNB.

Conclusion

This technical guide provides a comprehensive overview of the endogenous production of this compound in neutrophils, from the fundamental biochemical pathways to practical experimental protocols. The provided quantitative data and visual diagrams serve as a valuable resource for researchers and professionals in immunology and drug development. A thorough understanding of NCT synthesis is critical for elucidating its role in host defense and inflammation, and for exploring its therapeutic potential. The methodologies outlined herein offer a solid foundation for further investigations into the modulation of NCT production and its downstream effects.

References

N-Chlorotaurine: A Technical Guide to its Chlorinating and Oxidizing Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the dual-action mechanism of N-Chlorotaurine (NCT), a key molecule in the human innate immune system. This guide details its chemical reactivity, antimicrobial efficacy, and anti-inflammatory signaling pathways, providing a comprehensive resource for its potential therapeutic applications.

This compound (NCT) is an endogenous, long-lived oxidant produced by activated human granulocytes and monocytes.[1][2][3] As the N-chloro derivative of the amino acid taurine (B1682933), NCT plays a significant role in the body's defense against invading pathogens and in the termination of inflammation.[2][3][4][5] Its unique dual mechanism of action, involving both chlorination and oxidation, makes it a promising candidate for development as a topical anti-infective agent with an outstanding tolerability profile.[1][4][5][6][7] This technical guide provides a detailed overview of the chlorinating and oxidizing properties of NCT, supported by quantitative data, experimental methodologies, and visualizations of its molecular interactions.

Chemical Properties and Mechanism of Action

NCT is synthesized from the reaction of hypochlorous acid (HOCl), produced during the oxidative burst of phagocytes, with taurine.[8] This reaction detoxifies the highly reactive HOCl while preserving a mild, yet effective, oxidizing and chlorinating potential.[6] The primary mechanism of action of NCT is twofold:

  • Chlorinating Activity: NCT acts as a chlorinating agent, transferring its active chlorine atom to various biological molecules.[1][6] This "chlorine cover" on pathogens can inactivate virulence factors, leading to a loss of virulence (microbiostatic effect) and a delayed regrowth (postantibiotic effect).[6][7] NCT can chlorinate amines to produce other chloramines and also acts on activated aromatic C-H functions.[2][8]

  • Oxidizing Activity: As a weak oxidant, NCT inactivates essential enzymes and structural components of pathogens.[6][7] It lies at the lower end of the oxidizing potency sequence compared to compounds like HOCl.[2] Its oxidizing properties are attributed to the N-Cl function, and its reduction products are taurine and chloride.[2] NCT primarily targets thiols and thioethers through oxidation.[8] Mass spectrometry has revealed the oxidation of thio groups and aromatic amino acids in target proteins like the Shiga toxin 2.[9]

This dual mechanism results in multiple sites of attack within microorganisms, making the development of resistance highly improbable.[1][4]

Quantitative Data on Antimicrobial Efficacy

The bactericidal and fungicidal activity of NCT has been extensively studied. The following tables summarize the key quantitative findings from various in vitro studies.

Table 1: Bactericidal Activity of this compound against Planktonic Bacteria

OrganismNCT ConcentrationTemperature (°C)Time for Significant ReductionLog10 CFU ReductionReference
Staphylococcus aureus (MRSA)1% (55 mM)3715-30 min≥ 2[4]
Staphylococcus epidermidis (Linezolid-resistant)1% (55 mM)3715-30 min≥ 2[4]
Enterococcus faecium (VRE)1% (55 mM)3715-30 min≥ 2[4]
Escherichia coli (3MRGN & 4MRGN)1% (55 mM)3715-30 min≥ 2[4]
Pseudomonas aeruginosa (3MRGN & 4MRGN)1% (55 mM)3715-30 min≥ 2[4]
Acinetobacter baumannii (3MRGN & 4MRGN)1% (55 mM)3715-30 min≥ 2[4]
Klebsiella pneumoniae (4MRGN)1% (55 mM)3715-30 min≥ 2[4]
Streptococcus sanguinis1% (55 mM)3710 minTo detection limit[10]
Rothia aeria1% (55 mM)3715 minTo detection limit[10]
Various Bacteria in Artificial Sputum Medium1% (55 mM)3710 minTo detection limit[11]
Various Bacteria at Physiological Concentrations12.5-50 µM376-9 h (pH 7.0)2-4[12]
Various Bacteria at Physiological Concentrations12.5-50 µM372-3 h (pH 5.0)3-4[12]

Table 2: Fungicidal Activity of this compound

OrganismNCT ConcentrationTemperature (°C)Time for Significant ReductionLog10 CFU ReductionReference
Candida albicans0.3%3760 minTo detection limit[11]
Various Fungi in Artificial Sputum Medium1% (55 mM)3715 minTo detection limit[11]
Scedosporium minutisporum1% (55 mM)3730 minTo detection limit[11]

Experimental Protocols

This section outlines the methodologies for key experiments involving this compound.

Synthesis of this compound Sodium Salt

NCT can be synthesized as a crystalline sodium salt for experimental and therapeutic use.

Materials:

  • Taurine (99%)

  • Chloramine-T trihydrate (98%)

  • Ethanol (99.5+%)

  • Milli-Q water

Procedure: A common method involves the reaction of taurine with a chlorinating agent like chloramine-T. The reaction implies the simultaneous transfer of sodium and chlorine from chloramine-T to taurine.[2][13] The crystalline sodium salt (Cl-HN-CH₂-CH₂-SO₃Na) is then isolated.[2][3] Purity and identity can be verified using spectrophotometry (peak absorbance around 252 nm), infrared spectrometry, and mass spectrometry. The active chlorine content is determined by iodometric titration.[14][15]

Preparation of 1% this compound Aqueous Gel

For topical applications, NCT can be formulated as a gel.

Materials:

  • This compound sodium salt

  • Laponite (e.g., XL21)

  • Milli-Q water

Procedure:

  • Add 3% laponite to Milli-Q water.

  • Mix with an emulsion blender for 20-25 minutes until the solution is homogeneous.

  • Dissolve a 25% NCT solution in Milli-Q water.

  • Add the NCT solution to the homogeneous laponite mixture to achieve a final NCT concentration of 1%.

  • Mix again with the emulsion blender for 15-20 minutes until the gel is homogeneous.

  • Store in aliquots at the desired temperature (e.g., 4°C or room temperature) and protect from light.[8]

Quantitative Killing Assay (Bactericidal/Fungicidal Activity)

This assay is used to determine the microbicidal efficacy of NCT.

Materials:

  • NCT solution at desired concentration (e.g., 1% in 0.1 M phosphate-buffered saline)

  • Bacterial or fungal culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Tryptic soy broth or other appropriate growth medium

  • Inactivating solution (e.g., 1% methionine and 1% histidine)

  • Agar (B569324) plates

Procedure:

  • Prepare a suspension of the test microorganism in PBS.

  • Mix the microbial suspension with the NCT solution at a defined ratio and incubate at a controlled temperature (e.g., 37°C).

  • At specific time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the reaction mixture.

  • Immediately transfer the aliquots to an inactivating solution to stop the action of NCT.

  • Perform serial dilutions of the inactivated samples in PBS.

  • Plate the dilutions onto agar plates and incubate under appropriate conditions.

  • Count the number of colony-forming units (CFU) to determine the number of viable microorganisms at each time point.

  • Calculate the log10 reduction in CFU compared to the initial count.

Signaling Pathways and Anti-inflammatory Properties

Beyond its direct antimicrobial effects, NCT exhibits significant anti-inflammatory properties by modulating key signaling pathways. It is involved in the termination of acute inflammation.[2][16] NCT has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][13][16]

One of the core mechanisms of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is achieved through the oxidation of Methionine-45 on IκB-α, which prevents its degradation and subsequent activation of NF-κB.[2] NCT also induces the expression of Heme Oxygenase-1 (HO-1), a stress-inducible enzyme with potent anti-inflammatory effects.[2][13] More recently, it has been shown that NCT can attenuate antiviral responses by facilitating the oxidation of Interferon Regulatory Factor 3 (IRF3).[17]

Visualizing NCT's Anti-inflammatory Signaling

The following diagrams, generated using the DOT language, illustrate the key anti-inflammatory signaling pathways modulated by this compound.

NCT_NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Pathogens) IKK IKK Complex Stimulus->IKK Activates IkBa IκB-α IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa->NFkB_inactive Inhibits Degradation Degradation IkBa->Degradation Leads to Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Gene_Expression Induces NCT This compound (NCT) NCT->IkBa Oxidizes Met45 Prevents Degradation

Caption: Inhibition of the NF-κB pathway by this compound.

NCT_HO1_Pathway NCT This compound (NCT) Nrf2_Keap1 Nrf2-Keap1 Complex NCT->Nrf2_Keap1 Induces dissociation (Proposed Mechanism) Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1_Gene Heme Oxygenase-1 (HO-1) Gene ARE->HO1_Gene Activates Transcription of HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Leads to Anti_inflammatory Anti-inflammatory Effects HO1_Protein->Anti_inflammatory Mediates

Caption: Induction of Heme Oxygenase-1 by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic agent, particularly for topical applications. Its dual chlorinating and oxidizing properties provide a broad spectrum of antimicrobial activity with a low propensity for resistance development. Furthermore, its inherent anti-inflammatory effects, mediated through pathways like NF-κB inhibition and HO-1 induction, offer a multifaceted approach to treating infections and associated inflammation.

For researchers and drug development professionals, NCT represents a promising lead compound. Future research should focus on optimizing formulations for enhanced stability and targeted delivery, exploring its efficacy in complex in vivo models of infection and inflammation, and further elucidating the molecular details of its interactions with host and pathogen targets. The excellent safety and tolerability profile of NCT, demonstrated in early clinical studies, provides a strong foundation for its continued development as a novel anti-infective and anti-inflammatory therapeutic.[2][3]

References

N-Chlorotaurine: A Key Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Chlorotaurine (NCT), an endogenous chlorinated amine, is emerging as a significant molecule in the intricate orchestra of the innate immune system. Produced by activated phagocytes, NCT possesses a dual role: a potent, broad-spectrum microbicidal agent and a crucial modulator of the inflammatory response. Its remarkable efficacy against a wide array of pathogens, including multi-drug resistant strains, coupled with its excellent tolerability, positions NCT as a promising candidate for novel anti-infective and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the core functions of NCT in innate immunity, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its influence on critical signaling pathways.

The Genesis and Chemical Nature of this compound in Innate Immunity

This compound is a naturally occurring, long-lived oxidant synthesized by immune cells, primarily neutrophils and monocytes, during the oxidative burst—a critical component of the innate immune response to infection.[1][2] The production of NCT is a two-step process initiated upon phagocytosis of a pathogen. First, the enzyme myeloperoxidase catalyzes the reaction between chloride ions and hydrogen peroxide to generate the highly reactive hypochlorous acid (HOCl).[3] Subsequently, HOCl rapidly reacts with the abundant intracellular amino acid taurine (B1682933) to form the more stable and less cytotoxic this compound.[4][5] This conversion is not only a detoxification pathway for the potentially damaging HOCl but also generates a key effector molecule with sustained antimicrobial and immunomodulatory functions.[4]

Antimicrobial Mechanism and Spectrum of Activity

NCT's antimicrobial activity is characterized by its broad spectrum and a multi-pronged mechanism of action that minimizes the development of microbial resistance.[6][7] It functions as a mild oxidant and a chlorinating agent, targeting a wide range of pathogens including Gram-positive and Gram-negative bacteria, viruses, fungi, and protozoa.[1][4]

The primary mechanisms of antimicrobial action include:

  • Chlorination of Surface Molecules: NCT rapidly transfers its active chlorine to the surface of pathogens, creating a "chlorine cover."[4] This process, known as transchlorination, leads to the inactivation of essential surface proteins and virulence factors, rendering the microbes more susceptible to immune clearance.[1][2]

  • Oxidation of Essential Biomolecules: As an oxidant, NCT targets and inactivates critical enzymes and structural proteins within the pathogen that are vital for its survival.[4]

  • Post-Antibiotic Effect: Sublethal exposure to NCT induces a post-antibiotic effect, where microbial regrowth is delayed even after the removal of the agent.[2][4]

The following table summarizes the bactericidal and fungicidal activity of NCT against various pathogens.

PathogenNCT ConcentrationIncubation TimeLog Reduction in CFUReference
Staphylococcus aureus1% (55 mM)10 min> 5[8]
Pseudomonas aeruginosa1% (55 mM)10 min> 5[8]
Escherichia coli1% (55 mM)10 min> 5[8]
Methicillin-resistant S. aureus (MRSA)1% (55 mM)< 30 min~5[6]
Vancomycin-resistant Enterococcus faecium (VRE)1% (55 mM)< 30 min~5[6]
Candida albicans1% (55 mM)15 min> 5[8]
Aspergillus fumigatus (spores)1% (55 mM)15 min> 5[8]
Staphylococcus aureus12.5-50 µM6-9 h (pH 7.0)2-4[3]
Staphylococcus aureus12.5-50 µM2-3 h (pH 5.0)3-4[3]

Immunomodulatory Role: Taming the Inflammatory Cascade

Beyond its direct antimicrobial effects, NCT plays a pivotal role in the resolution of inflammation, preventing excessive tissue damage caused by a prolonged or dysregulated immune response.[5][9] Its primary immunomodulatory functions include the downregulation of pro-inflammatory mediators.[9] NCT has been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[9][10] Furthermore, it can suppress the synthesis of other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[9][10]

Signaling Pathway Modulation

NCT exerts its anti-inflammatory effects by intervening in critical intracellular signaling pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. NCT has been shown to inhibit the activation of NF-κB.[11] One of the proposed mechanisms is the oxidation of methionine residues in IκBα, the inhibitory protein of NF-κB.[11] This modification stabilizes IκBα and prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.

NF_kappa_B_Inhibition Figure 1: this compound Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Pro_inflammatory_stimuli->IKK activates IkB_alpha IκBα IKK->IkB_alpha phosphorylates IkB_alpha_p P-IκBα IKK->IkB_alpha_p P NF_kB NF-κB (p50/p65) IkB_alpha:e->NF_kB:w sequesters NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates NCT This compound NCT->IkB_alpha oxidizes Met45, stabilizes Proteasome Proteasomal Degradation IkB_alpha_p->Proteasome ubiquitination & Proteasome->IkB_alpha_p degrades DNA DNA NF_kB_nucleus->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_genes induces IRF3_Oxidation Figure 2: this compound-mediated Attenuation of Antiviral Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_infection Viral Infection PRRs PRRs (e.g., RIG-I) Viral_infection->PRRs activates NCT This compound Viral_infection->NCT induces production TBK1 TBK1 PRRs->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_ox Oxidized IRF3 (Cys222, Cys371) TBK1->IRF3_ox phosphorylation inhibited IRF3_p P-IRF3 (Dimer) IRF3->IRF3_p dimerizes NCT->IRF3 oxidizes IRF3_nucleus P-IRF3 IRF3_p->IRF3_nucleus translocates IFN_promoter IFN-β Promoter IRF3_nucleus->IFN_promoter binds Type_I_IFN Type I Interferon (IFN-β) Gene Transcription IFN_promoter->Type_I_IFN induces Killing_Assay_Workflow Figure 3: Workflow for Quantitative Microbial Killing Assay cluster_preparation Preparation cluster_incubation Incubation cluster_quantification Quantification A Prepare NCT Solution C Mix NCT and Microbes (Test) A->C B Prepare Microbial Suspension (~1x10⁸ CFU/mL) B->C D Mix PBS and Microbes (Control) B->D E Incubate at 37°C C->E D->E F Aliquot at Time Points E->F G Serial Dilution F->G H Plate on Agar G->H I Incubate Plates H->I J Count Colonies (CFU) I->J K Calculate Log Reduction J->K

References

N-Chlorotaurine: An In-Depth Technical Guide to its Antimicrobial Spectrum Against Bacteria and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Chlorotaurine (NCT), an endogenous chlorinated amine produced by human leukocytes, exhibits a broad-spectrum antimicrobial activity against a wide array of bacteria and fungi, including multidrug-resistant strains.[1][2][3] Its mechanism of action, centered on oxidation and chlorination of essential microbial components, leads to a multi-targeted attack, minimizing the potential for resistance development.[1][2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of NCT, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Antimicrobial Spectrum and Potency

NCT demonstrates significant microbicidal activity against a diverse range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][4] Its efficacy is concentration- and time-dependent, and can be influenced by factors such as pH and the presence of organic material.[1][4][5]

Antibacterial Activity

NCT is effective against both planktonic bacteria and biofilms.[2][3] Studies have shown its ability to rapidly reduce viable counts of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[2]

Table 1: Summary of Bactericidal Activity of this compound (Time-Kill Assay Data)

Bacterial SpeciesStrain(s)NCT ConcentrationIncubation TimeLog₁₀ Reduction in CFU/mLReference(s)
Staphylococcus aureusATCC 25923, ATCC 6538, MRSA1% (55 mM)15 min≥ 2[2]
1% (55 mM)30 minComplete or near detection limit[2]
Staphylococcus epidermidisLinezolid-resistant1% (55 mM)15 min≥ 2[2]
1% (55 mM)30 minComplete or near detection limit[2]
Enterococcus faeciumVRE, Linezolid- & Vancomycin-resistant1% (55 mM)15 min≥ 2[2]
1% (55 mM)30 minComplete or near detection limit[2]
Escherichia coli3MRGN, 4MRGN1% (55 mM)15 min≥ 2[2]
1% (55 mM)30 minComplete or near detection limit[2]
Pseudomonas aeruginosa3MRGN, 4MRGN1% (55 mM)15 min≥ 2[2]
1% (55 mM)30 minComplete or near detection limit[2]
Acinetobacter baumannii3MRGN, 4MRGN1% (55 mM)15 min≥ 2[2]
1% (55 mM)30 minComplete or near detection limit[2]
Klebsiella pneumoniae3MRGN, 4MRGN1% (55 mM)15 min≥ 2[2]
1% (55 mM)30 minComplete or near detection limit[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria

Bacterial SpeciesStrain(s)MIC (µM)Reference(s)
Staphylococcus aureusSmith diffuse12.5 - 50[1][6]
Escherichia coliATCC 1112912.5 - 50[1]
Pseudomonas aeruginosaATCC 2785312.5 - 50[1]
Antifungal Activity

NCT also exhibits a broad fungicidal spectrum, effectively targeting yeasts and molds.[4][5] Its activity against Candida species and various molds, including Aspergillus species, has been well-documented.[4][5]

Table 3: Summary of Fungicidal Activity of this compound (Time-Kill Assay Data)

Fungal SpeciesStrain(s)NCT ConcentrationIncubation TimeLog₁₀ Reduction in CFU/mLReference(s)
Candida albicansClinical isolates0.1% (5.5 mM)90 min≥ 4[7][8]
1% (55 mM)1-2 h1 - 3[5]
Candida non-albicansClinical isolates0.1% (5.5 mM)24 h≥ 4[7][8]
Aspergillus fumigatus1% (55 mM) in ASM15 min5 - 6[9]
Aspergillus terreus1% (55 mM) in ASM15 min5 - 6[9]
Scedosporium apiospermum1% (55 mM) in ASM15 min5 - 6[9]
Lomentospora prolificans1% (55 mM) in ASM15 min5 - 6[9]

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound against Fungi

Fungal SpeciesStrain(s)MIC (µM)Reference(s)
Aspergillus fumigatusConidia16 - 65[4]
Aspergillus flavusConidia16 - 65[4]
Aspergillus nigerConidia16 - 65[4]

Mechanism of Action and Microbial Response

The primary mechanism of NCT's antimicrobial action involves the transfer of its active chlorine atom to microbial components, leading to widespread oxidation and chlorination. This non-specific action targets multiple sites within the pathogen, including proteins, lipids, and nucleic acids, disrupting essential cellular functions and leading to cell death. A key feature of NCT is the formation of a "chlorine cover" on the microbial surface, which, while not immediately lethal, inactivates virulence factors and induces a post-antibiotic/post-fungicidal effect.[8]

Signaling Pathways

Recent studies have begun to elucidate the specific stress response pathways triggered in microorganisms upon exposure to NCT.

G cluster_0 Aspergillus fumigatus Oxidative Stress Response NCT This compound (NCT) Exposure OxidativeStress Induction of Oxidative Stress NCT->OxidativeStress ProteinEnrichment Enrichment of Proteins: - Ribosomal - Transcription & Translation - Non-ribosomal peptide biosynthesis (e.g., Pes1, Pes3) OxidativeStress->ProteinEnrichment Upregulation of stress resistance VirulenceDecrease Decrease in Virulence Factors: - Fumagillin - Pseurotin OxidativeStress->VirulenceDecrease Anti-virulence activity

Caption: Oxidative stress response in A. fumigatus to NCT.

G cluster_1 Salmonella Typhimurium CpxRA Stress Response NCT This compound (NCT) Stress NlpE NlpE-dependent Sensing NCT->NlpE CpxA CpxA (Sensor Kinase) NlpE->CpxA activates CpxR CpxR (Response Regulator) CpxA->CpxR phosphorylates msrPQ msrPQ gene (Cpx regulon) CpxR->msrPQ upregulates transcription MsrP MsrP (Periplasmic methionine sulfoxide reductase) msrPQ->MsrP expresses Repair Repair of N-ChT-oxidized proteins in the envelope MsrP->Repair

Caption: CpxRA-mediated stress response in S. Typhimurium to NCT.

Experimental Protocols

Quantitative Killing Assay

This assay is fundamental for determining the bactericidal and fungicidal activity of NCT over time.

G cluster_2 Quantitative Killing Assay Workflow PrepCulture 1. Prepare microbial suspension (e.g., 5x10⁸ to 1x10⁹ CFU/mL) Incubation 2. Add suspension to prewarmed NCT solution (e.g., 1% in buffer) and incubate at 37°C PrepCulture->Incubation Sampling 3. At specific time points (e.g., 5, 15, 30, 60 min), remove aliquots Incubation->Sampling Inactivation 4. Inactivate NCT in aliquots (e.g., with 1% methionine/histidine) Sampling->Inactivation Plating 5. Serially dilute and plate on appropriate agar (B569324) medium Inactivation->Plating Counting 6. Incubate plates (e.g., 24h at 37°C) and count Colony Forming Units (CFU) Plating->Counting Analysis 7. Calculate Log₁₀ reduction in CFU/mL compared to control Counting->Analysis

Caption: Workflow for a typical quantitative killing assay.

Detailed Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Columbia blood agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C.[2][5] Colonies are then used to inoculate a suitable broth medium (e.g., tryptic soy broth) and incubated overnight at 37°C.[2] The resulting culture is centrifuged, washed (e.g., twice with 0.9% NaCl), and resuspended to a final concentration of approximately 5 x 10⁸ to 1 x 10⁹ colony-forming units (CFU)/mL.[2]

  • Assay Procedure: A pre-warmed solution of NCT (e.g., 1% in 0.1 M phosphate (B84403) buffer, pH 7.1) is inoculated with the microbial suspension to achieve a final concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL.[2] The mixture is incubated at 37°C.[2]

  • Sampling and Inactivation: At predetermined time intervals (e.g., 5, 15, 30, and 60 minutes), aliquots are withdrawn and immediately mixed with an inactivation solution (e.g., 1% methionine and 1% histidine in distilled water) to neutralize the activity of NCT.[2]

  • Quantification: The inactivated samples are serially diluted and plated in duplicate on a suitable agar medium (e.g., Mueller-Hinton agar).[2] Plates are incubated for 24 hours at 37°C, after which colonies are counted.[2] Plates with no or low colony counts may be incubated for up to 5 days to detect attenuated but not killed microorganisms.[2]

  • Data Analysis: The number of CFU/mL is calculated for each time point and compared to a control (microorganisms incubated in buffer without NCT). The results are typically expressed as the log₁₀ reduction in CFU/mL.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Standard broth microdilution methods are employed to determine the MIC of NCT. The MBC or MFC is subsequently determined from the MIC results.

Detailed Methodology:

  • MIC Determination: A serial two-fold dilution of NCT is prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL). The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of NCT that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: An aliquot from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium. The plates are incubated at 37°C for 24-48 hours. The MBC or MFC is the lowest concentration of NCT that results in a ≥99.9% reduction in the initial inoculum.

Conclusion for Drug Development

This compound presents a compelling profile as a topical antimicrobial agent. Its broad spectrum of activity against both bacteria and fungi, including resistant phenotypes, coupled with its endogenous nature and favorable safety profile, makes it a promising candidate for the development of new anti-infective therapies. The multi-targeted, non-specific mechanism of action is a significant advantage in an era of increasing antimicrobial resistance. Further research and clinical development are warranted to fully explore the therapeutic potential of NCT in various infectious disease indications.

References

N-Chlorotaurine: A Potent Virucidal Agent Against Enveloped Viruses - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Chlorotaurine (NCT), an endogenous mild oxidant produced by human leukocytes, demonstrates significant virucidal activity against a broad spectrum of enveloped viruses. This technical guide provides a comprehensive overview of the current scientific literature on the efficacy, mechanism of action, and experimental protocols related to NCT's antiviral properties. Quantitative data from multiple studies are summarized, and detailed methodologies are provided to facilitate further research and development. The primary mechanism of NCT's virucidal action involves the oxidation and chlorination of viral surface proteins, leading to a loss of function and preventing attachment to host cells. Additionally, recent findings suggest a potential interaction with host cell signaling pathways, specifically the attenuation of antiviral responses through the oxidation of Interferon Regulatory Factor 3 (IRF3). This dual action underscores the potential of NCT as a topical anti-infective for the prevention and treatment of viral infections.

Quantitative Virucidal Efficacy of this compound

The virucidal activity of this compound has been quantified against several clinically relevant enveloped viruses. The following tables summarize the key findings from in vitro studies, presenting data on viral titer reduction under various experimental conditions.

Table 1: Virucidal Activity of this compound against Respiratory Viruses

VirusStrain(s)NCT Concentration (%)Incubation TimeTemperature (°C)Log₁₀ Reduction in Viral TiterReference(s)
SARS-CoV-2 Wild-type (early 2020 isolates)1.0%15 min37~1[1][2][3]
1.0% (with 5% peptone)1-10 min371-2[1][2][3]
B.1.1.7 (Alpha) & B.1.351 (Beta)1.0%20 min3799-100% reduction of infected cells[1][3]
Influenza A Virus H3N2 (A/Panama/2007/1999)1.0%5 min37~2[1][3]
0.1%5 min37<1[1][3]
H1N1 & H1N1pdm1.0%1 min37~6[1][3]
Respiratory Syncytial Virus (RSV) Long strain1.0%a few min37~4[1][2][3]

Table 2: Virucidal Activity of this compound against Herpes Simplex Virus (HSV)

VirusCell LineNCT Concentration (%)Incubation Time (min)TemperatureLog₁₀ Reduction in Viral TiterReference(s)
HSV-1 Vero & MRC-51.0%5 - 60Room Temp2.8 - 4.2[4]
0.1%5 - 60Room Temp1.3 - 2.9[4]
HSV-2 Vero & MRC-51.0%5 - 60Room Temp2.8 - 4.2[4]
0.1%5 - 60Room Temp1.3 - 2.9[4]

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature for assessing the virucidal activity of this compound.

General Virucidal Suspension Assay

This protocol provides a general framework for testing the virucidal efficacy of NCT against a target virus in suspension.

Materials:

  • This compound (NCT) sodium salt, pharmaceutical grade.

  • Phosphate-buffered saline (PBS), pH 7.1.

  • Viral stock of known titer (e.g., PFU/mL or TCID₅₀/mL).

  • Inactivation solution: 1% L-methionine and 1% L-histidine in distilled water.

  • Appropriate cell line for viral propagation and quantification (e.g., MDCK for influenza, Vero for HSV and SARS-CoV-2).

  • Cell culture medium.

  • Incubator at 37°C with 5% CO₂.

Procedure:

  • Preparation of NCT Solution: Freshly dissolve NCT in PBS to the desired stock concentration (e.g., 1% w/v, which is approximately 55 mM).

  • Incubation: In a sterile tube, mix the viral suspension with the NCT solution to achieve the final desired NCT concentration. A typical ratio is 1 part virus to 9 parts NCT solution. A parallel control with PBS instead of NCT should be prepared.

  • Incubation Conditions: Incubate the mixture at 37°C for various time points (e.g., 1, 5, 10, 15, 30, 60 minutes).

  • Inactivation of NCT: At the end of each incubation period, add an equal volume of the inactivation solution to the virus-NCT mixture to immediately quench the activity of NCT.

  • Viral Quantification: Determine the remaining infectious virus titer in the treated and control samples using a standard method such as a plaque assay or TCID₅₀ assay on the appropriate cell line.

  • Calculation of Viral Reduction: The virucidal activity is expressed as the log₁₀ reduction in viral titer compared to the PBS control.

Plaque Assay for Viral Titer Determination
  • Cell Seeding: Seed confluent monolayers of the appropriate host cells in 6- or 12-well plates.

  • Serial Dilution: Prepare 10-fold serial dilutions of the treated and control virus samples in cell culture medium.

  • Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The viral titer is calculated as plaque-forming units per milliliter (PFU/mL).

Visualizing Workflows and Mechanisms

Experimental Workflow for Virucidal Activity Testing

The following diagram illustrates the typical workflow for assessing the virucidal activity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis NCT_prep Prepare NCT Solution Incubation Incubate Virus with NCT NCT_prep->Incubation Virus_prep Prepare Viral Stock Virus_prep->Incubation Control Incubate Virus with PBS (Control) Virus_prep->Control Inactivation Inactivate NCT Incubation->Inactivation Quantification Quantify Viral Titer (Plaque Assay) Control->Quantification Inactivation->Quantification Calculation Calculate Log Reduction Quantification->Calculation

Caption: A generalized workflow for determining the virucidal efficacy of this compound.

Proposed Mechanism of Virucidal Action of this compound

This compound exerts its virucidal effect through a multi-pronged approach targeting both the virus directly and potentially modulating the host's immune response.

G cluster_direct Direct Virucidal Action cluster_host Host Cell Interaction NCT This compound (NCT) Oxidation Oxidation of Thio- and Amino-Groups NCT->Oxidation Chlorination Chlorination of Surface Proteins NCT->Chlorination HostCell Host Cell NCT->HostCell ViralProteins Viral Envelope Proteins (e.g., Spike, Hemagglutinin) ViralProteins->Oxidation ViralProteins->Chlorination Inactivation Inactivation of Viral Proteins Oxidation->Inactivation Chlorination->Inactivation NoAttachment Inhibition of Viral Attachment to Host Cell Inactivation->NoAttachment IRF3 IRF3 IRF3_ox Oxidized IRF3 IRF3->IRF3_ox Oxidation by NCT IFN Type I Interferon Production IRF3_ox->IFN Inhibition

Caption: Mechanism of NCT's antiviral activity via direct protein modification and host cell interaction.

The primary virucidal mechanism is the chemical modification of viral proteins. Mass spectrometry analyses have revealed multiple sites of chlorination and oxidation on key envelope proteins of viruses like SARS-CoV-2 (Spike protein), influenza virus (hemagglutinin and neuraminidase), and RSV (fusion glycoprotein)[1][2][3]. This modification of amino acid residues, particularly thio- and amino-groups, disrupts the protein structure and function, thereby inhibiting the virus's ability to attach to and enter host cells.

A more recently discovered aspect of NCT's activity involves its interaction with the host's innate immune response. Studies have shown that NCT can facilitate the oxidation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon signaling pathway[1][5][6]. This oxidation can inhibit the phosphorylation and nuclear translocation of IRF3, leading to a downregulation of type I interferon production. While this may seem counterintuitive for an antiviral agent, it suggests a complex role for NCT in modulating the inflammatory response associated with viral infections.

Conclusion

This compound is a promising topical virucidal agent with well-documented efficacy against a range of enveloped viruses. Its mechanism of action, centered on the oxidative and chlorinative damage to viral proteins, makes the development of viral resistance unlikely. The experimental protocols outlined in this guide provide a foundation for further investigation into its antiviral properties. The emerging evidence of its interaction with host cell signaling pathways warrants further exploration to fully understand its therapeutic potential. For drug development professionals, NCT represents a well-tolerated compound with a strong safety profile that could be formulated for various topical applications in preventing and treating viral infections.

References

The In Vitro Anti-inflammatory Properties of N-Chlorotaurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chlorotaurine (NCT), the N-chloro derivative of the amino acid taurine, is a long-lived oxidant endogenously produced by activated human granulocytes and monocytes.[1][2][3] Beyond its well-documented antimicrobial properties, a substantial body of in vitro evidence has established NCT as a potent anti-inflammatory agent. It appears to play a crucial role in the termination and control of the inflammatory response.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory activities of NCT, detailing its molecular mechanisms of action, summarizing key quantitative data from published studies, and outlining the experimental protocols used to elucidate these properties. The primary mechanisms include the downregulation of pro-inflammatory cytokines and chemokines, inhibition of key inflammatory enzymes, and modulation of critical signaling pathways such as NF-κB.[1][5][6][7] This document is intended to serve as a detailed resource for researchers and professionals involved in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction to this compound (NCT)

During the innate immune response, activated phagocytes, such as neutrophils and monocytes, generate potent reactive oxygen species to combat invading pathogens.[8] The enzyme myeloperoxidase produces hypochlorous acid (HOCl), a highly reactive oxidant.[9] Taurine, the most abundant free amino acid in leukocytes, reacts with and detoxifies HOCl, forming the more stable and less toxic this compound.[9][10] This reaction not only protects host cells from oxidative damage but also generates a molecule with significant immunomodulatory and anti-inflammatory functions.[9][10] The successful synthesis of its crystalline sodium salt has facilitated extensive in vitro research, revealing its potential as a therapeutic agent.[1][2][3]

Molecular Mechanisms of Anti-inflammatory Action

NCT exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key components of the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

Numerous in vitro studies have demonstrated that non-cytotoxic concentrations of NCT effectively suppress the production of a wide array of pro-inflammatory molecules from stimulated immune and non-immune cells.

  • Cytokines and Chemokines: NCT has been shown to down-regulate the expression and secretion of key pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-2, IL-6, IL-8, and IL-12.[1][6][11][12] This broad-spectrum inhibition curtails the amplification of the inflammatory response and subsequent tissue damage.

  • Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2): NCT inhibits the generation of nitric oxide and prostaglandin E2, two pivotal mediators of inflammation, in activated macrophages.[1][12] This is achieved, in part, by reducing the expression of inducible nitric oxide synthase (iNOS).[12]

  • Other Inflammatory Enzymes: The activity of enzymes like collagenase, which contributes to tissue degradation during chronic inflammation, is also downregulated by NCT.[1]

Modulation of Intracellular Signaling Pathways

A fundamental aspect of NCT's anti-inflammatory action is its ability to interfere with the primary signaling pathways that orchestrate the inflammatory gene expression program.

  • Inhibition of Nuclear Factor-kappaB (NF-κB): The NF-κB pathway is a central regulator of inflammation. NCT has been identified as a potent inhibitor of NF-κB activation.[1][5][6][7] One of the core mechanisms involves the direct oxidation of a critical methionine residue (Met45) on the IκB-α inhibitory protein.[1][10][13] This modification prevents the phosphorylation and subsequent degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target pro-inflammatory genes.[1][10][13]

  • Induction of Heme Oxygenase-1 (HO-1): NCT has been shown to induce the expression of Heme Oxygenase-1 (HO-1) at both the mRNA and protein levels.[1][14] HO-1 is a stress-inducible enzyme with well-established anti-inflammatory and cytoprotective properties, contributing to the resolution of inflammation.[1][14]

  • Interference with IRF3 Signaling: In the context of viral infections, NCT has been shown to attenuate antiviral responses by facilitating the oxidation of Interferon Regulatory Factor 3 (IRF3).[13][15] This oxidation inhibits the phosphorylation and nuclear translocation of IRF3, blocking the transcription of type I interferons.[13][15] While primarily studied in an antiviral context, this mechanism highlights NCT's ability to modulate key transcription factors involved in immune responses.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production

Cell TypeStimulusNCT ConcentrationMediatorEffectReference
MacrophagesInterferon-gamma0.1 - 1.0 mMNitric OxideDose-dependent inhibition[12]
MacrophagesNot SpecifiedNot SpecifiedProstaglandin E2Inhibition[12]
MacrophagesNot SpecifiedNot SpecifiedTNF-αInhibition[12]
MacrophagesNot SpecifiedNot SpecifiedIL-6Inhibition[11][12]
LeukocytesNot Specifiedup to 0.5 mMIL-1βDown-regulation[1]
LeukocytesNot Specifiedup to 0.5 mMIL-2Down-regulation[1]
LeukocytesNot Specifiedup to 0.5 mMIL-8Down-regulation[11]
LeukocytesNot Specifiedup to 0.5 mMIL-12Down-regulation[1]
A549 CellsHAdV infection49 - 256 µMViral DNAEC50 for inhibition[16]

Table 2: Effect of this compound on Cell Viability and Signaling

Cell TypeParameterNCT ConcentrationIncubation TimeResultReference
Human ChondrocytesCell Viability0.001% & 0.01%5 & 30 minNo significant decrease[17][18]
Human ChondrocytesCell Viability0.1% & 1%5 & 30 minSignificant decrease[17][18]
Not SpecifiedNF-κB ActivationNot SpecifiedNot SpecifiedInhibition via IκBα oxidation[1][10]
MacrophagesiNOS mRNANot SpecifiedNot SpecifiedReduced expression[12]
Not SpecifiedHeme Oxygenase-1Not SpecifiedNot SpecifiedInduction of mRNA and protein[1]

Key Experimental Protocols

The following sections describe generalized protocols for key in vitro assays used to evaluate the anti-inflammatory properties of NCT.

Cell Culture and Inflammatory Stimulation
  • Cell Lines: Murine or human macrophage cell lines (e.g., RAW 264.7, J774), peripheral blood mononuclear cells (PBMCs), or primary cells like human synoviocytes or chondrocytes are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) for TLR4-mediated inflammation or cytokines like interferon-gamma (IFN-γ). The stimulus is added concurrently with or prior to the addition of NCT, depending on the experimental design.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay):

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at ~540 nm using a microplate reader.

    • Quantify nitrite (B80452) concentration by comparison to a sodium nitrite standard curve.

  • Cytokine/Chemokine Quantification (ELISA):

    • Collect cell culture supernatants.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding supernatants and standards, followed by a detection antibody, a substrate (e.g., TMB), and a stop solution.

    • Measure absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate cytokine concentrations based on the standard curve.

Western Blot for Signaling Protein Analysis
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate with primary antibodies against target proteins (e.g., IκB-α, phospho-IRF3, HO-1, β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental procedures.

Signaling Pathway Diagrams

Caption: NCT inhibition of the canonical NF-κB signaling pathway.

Experimental_Workflow Start 1. Cell Seeding (e.g., Macrophages) Incubate1 2. Adherence/Growth (24h) Start->Incubate1 Treatment 3. Treatment Addition Incubate1->Treatment Incubate2 4. Incubation (e.g., 18-24h) Treatment->Incubate2 Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Treatment NCT This compound (Test Concentrations) NCT->Treatment Control Vehicle Control Control->Treatment Harvest 5. Harvest Supernatant & Lysates Incubate2->Harvest Supernatant Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate Analysis 6. Downstream Analysis ELISA ELISA (Cytokines) Supernatant->ELISA Griess Griess Assay (Nitric Oxide) Supernatant->Griess WB Western Blot (Signaling Proteins) Lysate->WB Analysis->ELISA Analysis->Griess Analysis->WB

Caption: General experimental workflow for in vitro NCT studies.

Conclusion

This compound demonstrates significant and multifaceted anti-inflammatory properties in a variety of in vitro models. Its ability to suppress a wide range of pro-inflammatory cytokines and mediators, coupled with its targeted inhibition of the master inflammatory regulator NF-κB, underscores its potential as a therapeutic agent. The data strongly suggest that NCT is not merely a byproduct of the oxidative burst but an active participant in the resolution of inflammation. This guide provides a foundational resource for further research into the precise mechanisms of NCT and its development as a novel, endogenous anti-inflammatory drug.

References

Immunomodulatory Effects of N-Chlorotaurine on Cytokine Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT), a chlorinated derivative of the amino acid taurine (B1682933), is an endogenous long-lived oxidant produced by activated human leukocytes.[1] It plays a crucial role in the innate immune response, not only through its broad-spectrum antimicrobial activity but also through its significant immunomodulatory functions.[1][2] A key aspect of its immunomodulatory capacity is the regulation of cytokine production, particularly the suppression of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the current understanding of NCT's effects on cytokine synthesis, the underlying molecular mechanisms, and detailed experimental protocols for studying these effects.

Data Presentation: Quantitative Effects of this compound on Cytokine Production

This compound has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner across various cell types. The following tables summarize the quantitative data from in vitro and in vivo studies.

CytokineCell TypeStimulantNCT ConcentrationInhibitionReference
TNF-α Murine Macrophages (RAW 264.7)CpG ODN + IFN-γ0.8 mM48%[3]
Murine Macrophages (RAW 264.7)LPS + rIFN-γ0.5 mM43%[4]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS400 µM~55% (in RA patients)[1]
IL-6 Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS)IL-1β, TNF-α, or IL-17IC50 ≈ 225 µM50%[5]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPSIC50 ≈ 300-400 µM50%[1]
IL-8 Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS)IL-1β or TNF-αIC50 ≈ 450 µM50%[5]
IL-1β Human Peripheral Blood Mononuclear Cells (PBMCs)LPSIC50 ≈ 250 µM50%[1]
Nitric Oxide (NO) Murine Macrophages (RAW 264.7)CpG ODN + IFN-γ0.8 mM99%[3]

Note: The level of inhibition can vary depending on the cell type, stimulant, and experimental conditions.

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of key signaling pathways that regulate the transcription of pro-inflammatory cytokine genes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines.[6]

This compound has been shown to inhibit the activation of NF-κB.[7][8] It achieves this by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[7] While NCT does not appear to directly inhibit IKK activity, it is suggested to act on an upstream component in the signaling cascade.[7] One proposed mechanism is the oxidation of IκBα at Methionine 45 (Met45), which may interfere with its phosphorylation and subsequent degradation.[9]

Caption: NCT inhibits NF-κB activation by preventing IκB degradation.

The AP-1 and JAK-STAT Signaling Pathways

The Activator Protein-1 (AP-1) transcription factor is another important regulator of cytokine gene expression. Some studies suggest that NCT can also diminish the activity of AP-1, although to a lesser extent than its effect on NF-κB.[10] This suggests a broader inhibitory effect on inflammatory gene transcription.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors.[11] While direct, in-depth studies on the effect of NCT on the JAK-STAT pathway are limited, some evidence suggests that NCT can inhibit the phosphorylation of STAT1, a key component of this pathway, in response to viral infection.[9] This indicates a potential role for NCT in modulating immune responses mediated by cytokines that utilize the JAK-STAT signaling cascade. Further research is needed to fully elucidate this mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound.

Cell Culture and Stimulation
  • Cell Lines: Commonly used cell lines for studying inflammation include murine macrophages (e.g., RAW 264.7, J774A.1), human monocytic cell lines (e.g., THP-1, U937), and primary cells such as human peripheral blood mononuclear cells (PBMCs) or fibroblast-like synoviocytes (FLS).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: To induce an inflammatory response and cytokine production, cells are stimulated with agents such as:

    • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, typically used at concentrations of 10 ng/mL to 1 µg/mL.

    • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine, often used at 10 ng/mL.

    • Interleukin-1beta (IL-1β): Another potent pro-inflammatory cytokine, used at 1 ng/mL.

    • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin: Used to broadly activate T cells and other immune cells, typically at 25-50 ng/mL and 1 µg/mL, respectively.[3]

  • NCT Treatment: this compound is typically prepared fresh and added to the cell cultures at various concentrations (e.g., 50-800 µM) either simultaneously with or prior to the addition of the inflammatory stimulus.

Experimental_Workflow General Experimental Workflow Cell_Culture Culture Immune Cells (e.g., Macrophages, PBMCs) Pre_treatment Pre-treat with NCT (various concentrations) Cell_Culture->Pre_treatment Stimulation Stimulate with Inflammatory Agent (e.g., LPS, TNF-α) Pre_treatment->Stimulation Incubation Incubate for a defined period (e.g., 4-24 hours) Stimulation->Incubation Harvest Harvest Supernatant and/or Cell Lysates Incubation->Harvest Analysis Analyze Cytokine Production and Signaling Pathway Activation Harvest->Analysis

Caption: Workflow for studying NCT's immunomodulatory effects.

Cytokine Measurement by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.

  • Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in a coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA or 10% FBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[12][13]

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB signaling pathway.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of active NF-κB from nuclear extracts to a specific DNA consensus sequence.

  • Nuclear Extract Preparation: After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer followed by a high-salt extraction buffer.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Detect the labeled DNA by autoradiography (for radioactive probes) or by a chemiluminescent or fluorescent imaging system (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the presence of a protein-DNA complex.[16][17]

Conclusion

This compound demonstrates significant immunomodulatory effects, primarily through the downregulation of pro-inflammatory cytokine production. Its ability to inhibit the NF-κB signaling pathway, and potentially the AP-1 and JAK-STAT pathways, makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the mechanisms of action and potential clinical applications of this endogenous immunomodulator. As our understanding of the intricate roles of NCT in cellular signaling continues to grow, so too will the opportunities for leveraging its therapeutic potential.

References

N-Chlorotaurine: A Long-Lived Reactive Nitrogen Species for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Chlorotaurine (NCT), the N-chloro derivative of the amino acid taurine (B1682933), is an endogenous, long-lived oxidant produced by activated human granulocytes and monocytes.[1][2][3][4] As a key component of the innate immune system, it plays a crucial role in pathogen elimination and the termination of inflammation.[2][3][4][5][6][7] Its broad-spectrum microbicidal activity, coupled with excellent tissue tolerability, has positioned NCT as a promising candidate for various topical therapeutic applications.[1][2][3][4][5][8] This technical guide provides a comprehensive overview of NCT, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Core Properties and Mechanism of Action

NCT is a mild oxidant and chlorinating agent.[6][9] Unlike highly reactive species such as hypochlorous acid (HOCl), from which it is derived, NCT exhibits greater stability, allowing for a prolonged antimicrobial and immunomodulatory effect.[2][3] Its mechanism of action is multifaceted, involving both direct antimicrobial effects and modulation of host inflammatory responses.

1.1. Antimicrobial Action

The antimicrobial activity of NCT is characterized by a dual mechanism of chlorination and oxidation of essential pathogen biomolecules.[6][9][10] This non-specific mode of action targets multiple sites within microorganisms, making the development of resistance highly improbable.[5][9]

  • Chlorination: NCT can transfer its active chlorine to microbial surface proteins, forming a "chlorine cover."[6][10] This process leads to a loss of virulence and a post-antibiotic effect, inhibiting microbial regrowth even at sublethal concentrations.[2][3][4][6]

  • Oxidation: NCT acts as a weak oxidizing agent, inactivating critical enzymes and structural components necessary for pathogen survival.[6][10] It readily oxidizes sulfhydryl and thioether groups in amino acids like cysteine and methionine.[11]

  • Transchlorination: In the presence of ammonium (B1175870) (NH₄⁺), which is ubiquitous in biological systems, NCT can undergo transchlorination to form monochloramine (NH₂Cl).[2][3][4] Monochloramine is more lipophilic and can more readily penetrate microbial cell walls, thereby enhancing the overall microbicidal activity.[2][3][6]

1.2. Anti-inflammatory and Immunomodulatory Effects

A key function of endogenous NCT is the termination of inflammation.[2][3][4][5][7] Therapeutically administered NCT exhibits potent anti-inflammatory properties by:

  • Downregulating Pro-inflammatory Mediators: NCT has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[7][12] It also reduces the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[7]

  • Inhibition of NF-κB Signaling: A primary mechanism for its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NCT can oxidize Methionine45 of IκB-α, preventing its degradation and thus blocking the activation of NF-κB.[2]

  • Induction of Heme Oxygenase-1 (HO-1): NCT can induce the expression of HO-1, a stress-inducible enzyme with potent anti-inflammatory and antioxidant properties.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antimicrobial efficacy, stability, and clinical parameters of this compound.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeOrganismConcentrationIncubation TimeLog₁₀ Reduction (CFU)ConditionsReference
Gram-Positive BacteriaMethicillin-resistant Staphylococcus aureus (MRSA)1% (55 mM)15 min≥ 2pH 7.1, 37°C[5][13]
Gram-Positive BacteriaVancomycin-resistant Enterococcus faecium (VRE)1% (55 mM)15 min≥ 2pH 7.1, 37°C[5][13]
Gram-Negative BacteriaPseudomonas aeruginosa1% (55 mM)15 min≥ 2pH 7.1, 37°C[5][13]
Gram-Negative BacteriaEscherichia coli (3MRGN & 4MRGN)1% (55 mM)15 min≥ 2pH 7.1, 37°C[5][13]
Gram-Negative BacteriaAcinetobacter baumannii1% (55 mM)15 min≥ 2pH 7.1, 37°C[5][13]
Gram-Negative BacteriaKlebsiella pneumoniae1% (55 mM)15 min≥ 2pH 7.1, 37°C[5][13]
Bacteria (Physiological Conc.)Staphylococcus aureus12.5 - 50 µM6 - 9 h2 - 4pH 7.0, 37°C[14]
Bacteria (Physiological Conc.)Staphylococcus aureus12.5 - 50 µM2 - 3 h3 - 4pH 5.0, 37°C[14]
Dental Plaque BacteriaStreptococcus sanguinis, S. salivarius, S. oralis1% (55 mM)10 - 20 minTo detection limit37°C[15]
FungiCandida albicans0.3%< 30 min≥ 2---[1]
VirusesSARS-CoV-21% (55 mM)15 min≥ 137°C, pH 7.4[16]
VirusesInfluenza A virus (H1N1)1% (55 mM)< 1 minComplete inactivation---[7]
VirusesRespiratory Syncytial Virus (RSV)1% (55 mM)15 minComplete inactivation---[7]
ProtozoaAcanthamoeba spp. (trophozoites)10 mM6 h≥ 2PBS[17][18]
ProtozoaAcanthamoeba spp. (trophozoites)20 mM24 h≥ 2Culture Medium[17][18]

Table 2: Stability of this compound Formulations

FormulationStorage TemperatureHalf-life / StabilityReference
Crystalline Sodium Salt2-4°C~1 year (10% loss of oxidation capacity)[2][19]
Crystalline Sodium Salt-20°C≥ 2 years[19]
1% Aqueous Solution2-4°CUp to 1 year[19]
1% Aqueous SolutionRoom Temperature~2 weeks[19]
1% Aqueous GelAmbient Temperature~161 days[20]
1% Aqueous Gel4°C~4 years[20]

Table 3: Clinical Trial Data for Inhaled this compound (Phase I)

ParameterNCT Group (1% solution)Control Group (0.9% NaCl)OutcomeReference
Participants 1212Healthy volunteers[21][22]
Dosage 1.2 mL inhaled over 10 min, daily for 5 days1.2 mL inhaled over 10 min, daily for 5 days---[21][22]
Primary Endpoint (FEV₁) No significant changeNo significant changeWell tolerated[21][22]
Subjective Side Effects Mild chlorine taste, occasional tickle in throatLower frequency of mild sensationsMild, topical, and transitory[21][22]
Plasma Taurine/Methionine No changeNo changeNo systemic absorption detected[21][22]

Experimental Protocols

This section provides detailed methodologies for the synthesis of NCT and for performing quantitative antimicrobial killing assays.

3.1. Synthesis of this compound (Crystalline Sodium Salt)

This protocol is based on the methods described by Gottardi and Nagl.[5][19]

Materials:

  • Taurine (C₂H₇NO₃S)

  • Chloramine-T trihydrate (C₇H₇ClNNaO₂S · 3H₂O)

  • Ethyl alcohol (99.5%+)

  • Milli-Q water or equivalent high-purity water

Procedure:

  • Prepare a saturated solution of taurine in water.

  • Prepare a solution of chloramine-T in water.

  • Slowly add the chloramine-T solution to the taurine solution with constant stirring. The reaction proceeds according to the following equation: Taurine + Chloramine-T → this compound + Toluene-sulfonamide

  • The reaction mixture is cooled to induce crystallization of the NCT sodium salt (Cl-HN-CH₂-CH₂-SO₃⁻Na⁺).

  • The resulting crystals are filtered and washed with cold ethyl alcohol to remove unreacted starting materials and byproducts.

  • The purified NCT crystals are dried under vacuum.

  • Store the final product at -20°C for long-term stability.[19]

Quality Control:

  • Identity and Purity: Verify using spectrophotometry (UV absorption peak at ~252 nm), infrared spectrometry, and mass spectrometry.[5][19]

  • Active Chlorine Content: Determine by iodometric titration. The maximum theoretical active chlorine content is 19.52%.[5][19]

3.2. Quantitative Antimicrobial Killing Assay

This protocol is adapted from methodologies used to test NCT's efficacy against multidrug-resistant bacteria.[5][13]

Materials:

  • Crystalline NCT sodium salt

  • Sterile phosphate (B84403) buffer (0.1 M, pH 7.1)

  • Bacterial culture grown overnight in appropriate broth (e.g., Tryptic Soy Broth)

  • 0.9% NaCl (sterile saline)

  • Inactivating solution (e.g., 1% methionine / 1% histidine in distilled water)

  • Agar (B569324) plates (e.g., Mueller-Hinton agar)

  • Sterile tubes, pipettes, and other standard microbiology equipment

Procedure:

  • Preparation of NCT Solution: Freshly dissolve crystalline NCT in sterile phosphate buffer to the desired final concentration (e.g., 1% w/v, which is ~55 mM). Pre-warm the solution to 37°C.

  • Preparation of Bacterial Inoculum: a. Grow bacteria overnight (16 h) at 37°C in broth. b. Centrifuge the culture (e.g., 1800 x g for 10 min) and wash the pellet twice with sterile 0.9% NaCl. c. Resuspend the final pellet in saline to achieve a high-density suspension (e.g., 5 x 10⁸ to 1 x 10⁹ CFU/mL).

  • Killing Assay: a. Add a small volume of the bacterial suspension to the pre-warmed NCT solution to achieve a final bacterial concentration of approximately 5 x 10⁶ to 1 x 10⁷ CFU/mL (e.g., add 40 µL of inoculum to 3.96 mL of 1% NCT solution). Vortex immediately. b. Incubate the mixture at 37°C. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 100 µL) of the test suspension.

  • Inactivation and Plating: a. Immediately transfer the aliquot into a tube containing the inactivating solution (e.g., 900 µL) to quench the activity of NCT. This creates a 1:10 dilution. b. Perform further serial dilutions in saline as required. c. Plate appropriate dilutions onto agar plates in duplicate.

  • Control: Run a parallel experiment using phosphate buffer without NCT to monitor the viability of the bacteria in the test conditions.

  • Incubation and Counting: Incubate plates at 37°C for 24-48 hours. Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Calculate the log₁₀ reduction in CFU/mL at each time point compared to the initial inoculum (time 0).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes related to this compound.

Endogenous_NCT_Formation NADPH NADPH Oxidase H2O2 H₂O₂ NADPH->H2O2 MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Taurine Taurine (Abundant in Neutrophils) NCT This compound (NCT) Taurine->NCT O2 O₂ O2->NADPH H2O2->MPO HOCl->NCT

Caption: Endogenous formation of this compound in activated leukocytes.

NCT_Antimicrobial_Mechanism cluster_direct Direct Antimicrobial Actions cluster_indirect Enhanced Activity NCT This compound (NCT) Chlorination Chlorination ('Chlorine Cover') NCT->Chlorination Oxidation Oxidation NCT->Oxidation Transchlorination Transchlorination NCT->Transchlorination Pathogen Pathogen (Bacteria, Fungi, Virus) Chlorination->Pathogen Virulence Loss of Virulence (Post-antibiotic effect) Chlorination->Virulence Oxidation->Pathogen Inactivation Inactivation of Enzymes & Structures Oxidation->Inactivation Death Pathogen Inactivation / Death Virulence->Death Inactivation->Death NH2Cl Monochloramine (NH₂Cl) (more lipophilic) Transchlorination->NH2Cl NH4 Ammonium (NH₄⁺) (in body fluids) NH4->Transchlorination NH2Cl->Pathogen Enhanced Penetration NH2Cl->Death

Caption: Dual antimicrobial mechanism of this compound.

NCT_Anti_Inflammatory_Pathway cluster_nfkb NF-κB Pathway Inhibition cluster_ho1 HO-1 Induction NCT This compound (NCT) IκB IκB-α NCT->IκB Oxidizes Met45, Prevents Degradation HO1 Heme Oxygenase-1 (HO-1) Expression NCT->HO1 Induces NFkB_complex IκB-α / NF-κB (Inactive Complex) IκB->NFkB_complex NFkB NF-κB (Active) NFkB_complex->NFkB Signal (e.g., LPS, TNF-α) Nucleus Nucleus NFkB->Nucleus ProInflam_Genes Pro-inflammatory Gene Transcription Result Termination of Inflammation & Resolution ProInflam_Genes->Result Cytokines (TNF-α, IL-6) NO, PGE₂ HO1->Result Anti-inflammatory Effect Experimental_Workflow_Killing_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_NCT 1. Prepare 1% NCT Solution in Buffer (37°C) Inoculate 3. Inoculate NCT Solution with Bacteria Prep_NCT->Inoculate Prep_Bac 2. Prepare Bacterial Inoculum (Wash & Resuspend) Prep_Bac->Inoculate Incubate 4. Incubate at 37°C (Take Aliquots at t=0, 5, 15... min) Inoculate->Incubate Inactivate 5. Inactivate Aliquots (e.g., with Methionine) Incubate->Inactivate Plate 6. Serially Dilute & Plate on Agar Inactivate->Plate Count 7. Incubate Plates (24h) & Count CFU Plate->Count Result 8. Calculate Log₁₀ Reduction vs. Time 0 Count->Result

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Chlorotaurine Sodium Salt: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental protocols for this compound sodium salt (NCT). NCT is an endogenous compound with significant antiseptic and anti-inflammatory properties, making it a subject of interest for various therapeutic applications.[1][2]

Chemical Structure and Properties

This compound is the N-chloro derivative of the amino acid taurine (B1682933).[2][3] It is pharmaceutically produced as a stable, crystalline sodium salt.[4][5][6] The chemical structure is represented as Cl–NH–CH₂–CH₂–SO₃Na.[1]

Table 1: Physicochemical Properties of this compound Sodium Salt

PropertyValueReference
IUPAC Name sodium 2-(chloroamino)ethanesulfonate[7]
Molecular Formula C₂H₅ClNNaO₃S[7]
Molecular Weight 181.57 g/mol [1][7]
CAS Number 144557-26-6[1][7]
Appearance Colorless crystals / White crystalline powder[2][3][8]
Decomposition Temp. 130-135 °C[3]

Table 2: Analytical and Purity Specifications

ParameterMethodValueReference
Identity/Purity Spectrophotometric AnalysisPeak at 251.5 nm[5][9][10]
Identity/Purity Infrared SpectrometryBand at 3260 cm⁻¹[5][9][10]
Identity/Purity Mass SpectrometryVerified[5][9][10]
Active Chlorine Iodometric TitrationMax content: 19.52%[5][9][10]

Synthesis of this compound Sodium Salt

NCT can be synthesized both chemically for pharmaceutical use and is also produced endogenously by the human immune system.

Chemical Synthesis

The primary method for chemical synthesis involves the chlorination of taurine, typically using chloramine (B81541) T.[1][9][10] This process results in the formation of this compound, which is then converted to its more stable sodium salt.[1] The reaction is generally performed in an aqueous medium where pH and temperature are controlled to ensure product stability.[1]

G Taurine Taurine (2-aminoethanesulfonic acid) Reaction Chlorination Reaction Taurine->Reaction ChloramineT Chloramine T ChloramineT->Reaction AqueousMedium Aqueous Medium (Controlled pH and Temperature) AqueousMedium->Reaction Conditions NCT_Na This compound Sodium Salt (Crystalline Solid) Reaction->NCT_Na Forms

Caption: Chemical synthesis workflow for this compound sodium salt.

Endogenous Biological Synthesis

In the human body, NCT is a key long-lived oxidant produced by activated leukocytes (granulocytes and monocytes) as part of the innate immune response.[1][2][3] The synthesis occurs via the myeloperoxidase enzyme system, where hypochlorous acid (HOCl), generated during the oxidative burst, reacts stoichiometrically with taurine, the most abundant free amino acid in neutrophils.[2][3]

G cluster_leukocyte Activated Leukocyte (e.g., Neutrophil) MPO Myeloperoxidase (MPO) System HOCl Hypochlorous Acid (HOCl) (from Oxidative Burst) MPO->HOCl Generates Taurine Taurine (High intracellular concentration) NCT This compound (Endogenous Oxidant) Taurine->NCT Reacts with HOCl->NCT Reacts with

Caption: Endogenous synthesis of this compound in leukocytes.

Experimental Protocols

Detailed Protocol: Chemical Synthesis of this compound Sodium Salt

This protocol is a composite based on descriptions of the synthesis from taurine and chloramine T.[5][9][10]

Objective: To synthesize crystalline this compound sodium salt (NCT) of pharmaceutical grade.

Materials:

  • Taurine

  • Chloramine T

  • Sterile phosphate (B84403) buffer (0.1 mol/L)

  • Distilled water

  • Methanol-ethanol mixture (for recrystallization)

Procedure:

  • Preparation: Prepare a solution of taurine in a sterile phosphate buffer (0.1 mol/L).

  • Reaction: Add chloramine T to the taurine solution. The reaction should be carried out in an aqueous medium with controlled pH (typically around 7.1) and temperature to ensure the stability of the product.

  • Conversion: The chlorination of taurine results in the formation of this compound. The use of a sodium-containing buffer or subsequent adjustment facilitates the formation of the sodium salt.

  • Recrystallization: Recrystallize the resulting sodium salt from a methanol-ethanol mixture to obtain distinctive columnar, spear-like crystals.[3]

  • Purification and Verification:

    • Verify identity and purity using spectrophotometry (peak at 251.5 nm), infrared spectrometry (band at 3260 cm⁻¹), and mass spectrometry.[5][9][10]

    • Determine the active chlorine content via iodometric titration to confirm potency (maximum theoretical content is 19.52%).[5][9][10]

  • Storage: Store the final crystalline product at -20°C for long-term stability (stable for at least 2 years).[5][9] Aqueous solutions (e.g., 1% in PBS) can be stored at 2-4°C for up to one year, protected from UV light.[5][9]

Detailed Protocol: Quantitative Killing Assay for Antimicrobial Activity

This protocol demonstrates how to test the bactericidal efficacy of a prepared NCT solution, based on established methodologies.[9][11]

Objective: To quantify the bactericidal activity of a 1% NCT solution against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • 1% (w/v) NCT solution in sterile phosphate buffer (pH 7.1)

  • Bacterial suspension (e.g., S. aureus at 5 x 10⁸ to 1 x 10⁹ CFU/mL)

  • Inactivation solution: 1% L-methionine and 1% L-histidine in distilled water.[4]

  • Tryptic soy broth and Mueller-Hinton agar (B569324) plates

  • Sterile 0.9% NaCl solution

Procedure:

  • Preparation of Bacteria: Grow the test bacteria overnight (approx. 16 hours) at 37°C in tryptic soy broth. Centrifuge the culture, wash the pellet twice with 0.9% NaCl, and resuspend to the desired concentration.

  • Assay Setup: Pre-warm the 1% NCT solution to 37°C. In a sterile tube, add 40 µL of the bacterial suspension to 3.96 mL of the 1% NCT solution. This results in a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL. Vortex immediately.

  • Incubation: Incubate the test suspension at 37°C.

  • Sampling and Inactivation: At specified time points (e.g., 5, 15, 30, 60 minutes), remove a 100 µL aliquot and immediately mix it with 900 µL of the inactivation solution (methionine/histidine) to neutralize the NCT.

  • Plating and Quantification: Serially dilute the inactivated suspension and plate aliquots (e.g., 50 µL) in duplicate onto Mueller-Hinton agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Analysis: Calculate the log₁₀ reduction in CFU/mL at each time point compared to a control sample (bacteria in phosphate buffer without NCT). A reduction of ≥3 log₁₀ is typically considered bactericidal.

Mechanism of Action and Signaling

NCT's primary antimicrobial mechanism involves the transfer of its active chlorine to molecules on pathogen surfaces (transhalogenation), leading to oxidation and chlorination of essential biomolecules.[1][3] This process can inactivate virulence factors and key enzymes.[6][12]

Recent studies have also elucidated its role as an immunomodulator. This compound (Tau-Cl) has been shown to attenuate antiviral innate responses by targeting the transcription factor IRF3. It facilitates the oxidation of cysteine residues on IRF3, which inhibits its phosphorylation, dimerization, and nuclear translocation, thereby suppressing the transcription of type I interferons.[13]

G cluster_pathway Antiviral Signaling Pathway Virus Viral Infection TBK1 TBK1 Kinase Virus->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P Phosphorylated IRF3 (Dimerization & Nuclear Translocation) IRF3->IRF3_P Oxidation Oxidation of Cysteine Residues IRF3->Oxidation IFN Type I Interferon Genes (e.g., IFN-β) IRF3_P->IFN Activates Transcription Response Antiviral Response IFN->Response NCT This compound (Tau-Cl) NCT->IRF3 Targets Oxidation->IRF3_P Inhibits

Caption: NCT inhibits the IRF3-mediated antiviral response.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Biochemical Properties of N-Chlorotaurine

This compound (NCT), an endogenous N-chloro derivative of the amino acid taurine (B1682933), is a long-lived oxidant produced by activated human granulocytes and monocytes.[1][2] It plays a crucial role in the innate immune system, contributing not only to the defense against a wide array of pathogens but also to the termination and control of inflammation.[2][3] The successful synthesis of its crystalline sodium salt has facilitated extensive research into its potential as a well-tolerated topical antiseptic and anti-inflammatory agent.[1][4] This guide provides a detailed overview of the core biochemical properties of NCT, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Chemical and Physical Properties

This compound (Cl-HN-CH₂-CH₂-SO₃⁻Na⁺) is synthesized from taurine and a chlorinating agent, such as chloramine-T or hypochlorous acid (HOCl).[4][5][6] In vivo, myeloperoxidase in neutrophils and monocytes catalyzes the formation of HOCl, which then reacts with the abundant intracellular taurine to produce NCT.[7][8] This reaction detoxifies the highly reactive HOCl while generating a milder, more stable oxidant.[2]

NCT is a mild oxidant and chlorinating agent.[9] Its reactivity is significantly lower than that of HOCl, contributing to its excellent tolerability on human tissues.[2] The primary chemical reactions involve the oxidation of thiol (S-H) and thioether (S-CH₃) groups, particularly in cysteine and methionine residues, and the chlorination of amino groups (transhalogenation).[9][10]

Stability

The stability of NCT is a key feature for its therapeutic potential. Unlike many other active chlorine compounds, both the crystalline sodium salt and its aqueous solutions exhibit remarkable stability, especially when refrigerated.[4] The decomposition of NCT in aqueous solutions follows first-order kinetics.[11][12]

Table 1: Stability of Aqueous this compound Solutions

ConcentrationTemperatureInitial pHHalf-life (t½)Rate of DeclineReference
1% (55 mM)~20 °C (Ambient)7.0 - 9.5~120 days-[13]
0.5% (27.5 mM)~20 °C (Ambient)7.0 - 9.5~236 days-[13]
1% Gel~20 °C (Ambient)~8.7 - 9.0~161 days-[14]
1% Gel4 °C~8.7 - 9.0~4 years-[14]
0.75%Room Temperature--0.43% / day[13][15]
0.75%2 - 5 °C--0.03% / day[13][15]
Any2 - 4 °C-~1 year (for 10% loss)-[4]

Note: Regardless of the initial starting pH, aqueous solutions of NCT tend to equilibrate to a pH of approximately 8.3.[13]

Spectroscopic Properties

NCT can be identified and quantified by its characteristic UV absorbance spectrum.

Table 2: Spectroscopic Data for this compound

CompoundMaximum Absorbance (λmax)Molar Absorptivity (ε)Reference
This compound (NCT)252 nm415 M⁻¹cm⁻¹[16]
N,N-dichlorotaurine (NNDCT)302 nm332.9 M⁻¹cm⁻¹[16]

Biochemical Mechanisms of Action

NCT exerts its biological effects through a dual mechanism: broad-spectrum antimicrobial activity and potent anti-inflammatory action.

Antimicrobial Properties

NCT has demonstrated microbicidal activity against a wide range of pathogens, including multidrug-resistant bacteria, viruses, fungi, and protozoa.[3][5] Its mechanism is non-specific, involving oxidation and chlorination of multiple molecular targets within the pathogen, which prevents the development of resistance.[5][9]

The antimicrobial action proceeds in stages:

  • Chlorine Cover Formation : Initially, NCT rapidly covers the pathogen surface with a layer of chlorine. This "chlorine cover" is not immediately lethal but induces a post-antibiotic effect, delaying regrowth and inactivating virulence factors.[2][4]

  • Oxidative Damage : As a mild oxidant, NCT penetrates the pathogen and inactivates essential intracellular components by oxidizing critical functional groups like thiols (S-H) and thioethers (S-CH₃) in enzymes and structural proteins.[2][9]

The presence of ammonium (B1175870) or other amino groups can enhance NCT's activity through "transhalogenation," forming more lipophilic and rapidly penetrating chloramines, such as monochloramine (NH₂Cl).[1][4]

Table 3: Bactericidal Activity of 1% (55 mM) this compound

Pathogen TypeRepresentative SpeciesIncubation Time for Significant ReductionTemperatureReference
Gram-positive BacteriaStaphylococcus aureus (incl. MRSA)15 - 30 min37°C[5]
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosa15 - 30 min37°C[5]
Dental Plaque BacteriaStreptococcus sanguinis, Rothia aeria10 - 20 min37°C[17]
48h Bacterial BiofilmStreptococcus spp., Rothia aeria30 - 40 min37°C[17]
Viruses (SARS-CoV-2)SARS-CoV-2 (Alpha, Beta variants)20 - 30 min (for 99-100% reduction)37°C[18]
Anti-inflammatory and Immunomodulatory Properties

NCT plays a significant role in terminating inflammation.[3][4] It downregulates the expression of numerous pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6, IL-8), chemokines, and enzymes like nitric oxide synthase.[4][18][19]

A primary mechanism for its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][19] NF-κB is a key transcription factor that controls the expression of many inflammatory genes. NCT inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.[20][21] This is thought to occur through the oxidation of specific amino acid residues on IκBα, rendering it resistant to the signaling cascade that would normally lead to its degradation.[21] Additionally, NCT may exert effects upstream of the IκB kinase (IKK) complex.[20]

Caption: NCT inhibits the NF-κB pathway by oxidizing IκBα, preventing its degradation.

Experimental Protocols

This section details methodologies for key experiments involving the synthesis, quantification, and activity measurement of this compound.

Synthesis of Crystalline this compound Sodium Salt

This protocol is based on the established method of reacting taurine with chloramine-T.[5][6]

Materials:

  • Taurine (C₂H₇NO₃S)

  • Chloramine-T trihydrate (C₇H₇ClNNaO₂S·3H₂O)

  • Ethanol (B145695) (99.5%+)

  • Milli-Q or deionized water

Procedure:

  • Prepare an ethanolic solution of chloramine-T.

  • Separately, prepare an aqueous solution of taurine.

  • Combine the two solutions. The synthesis involves a heterogeneous one-step reaction where the sodium and chlorine are transferred from chloramine-T to taurine.

  • The resulting this compound sodium salt (NCT-Na) is only slightly soluble and will precipitate. The by-product, toluenesulfonamide, remains in solution.

  • Separate the crystalline NCT-Na precipitate by filtration.

  • Wash the crystals with ethanol to remove any remaining by-products.

  • Dry the purified crystals under vacuum.

  • Store the final crystalline product at -20°C in a desiccated environment.[5][22]

Caption: A stepwise workflow for the laboratory synthesis of crystalline NCT.

Quantification of NCT Concentration

The concentration of NCT in solution is determined by measuring its active chlorine content via UV-Vis spectrophotometry.

Materials:

  • NCT solution of unknown concentration

  • Phosphate-buffered saline (PBS) or appropriate buffer for dilution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Dilute the NCT solution with buffer to ensure the absorbance reading falls within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 252 nm .[16]

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where:

    • A = Absorbance reading

    • ε = Molar absorptivity of NCT (415 M⁻¹cm⁻¹)[16]

    • c = Concentration (in mol/L)

    • l = Path length of the cuvette (typically 1 cm)

  • Adjust the calculated concentration for the dilution factor used in step 1.

Quantitative Antimicrobial Killing Assay

This protocol assesses the bactericidal or fungicidal activity of NCT over time.

Materials:

  • NCT solution (e.g., 1% or 55 mM in 0.1 M phosphate (B84403) buffer, pH 7.1)

  • Pathogen suspension (e.g., bacteria at ~5x10⁸ CFU/mL)

  • Inactivating solution (e.g., 1% L-methionine and 1% L-histidine in distilled water)[3]

  • Appropriate agar (B569324) plates (e.g., Mueller-Hinton agar)

  • Sterile tubes, pipettes, and incubator

Procedure:

  • Pre-warm the NCT solution and control buffer to the desired temperature (e.g., 37°C).

  • Initiate the assay by adding a small volume of the concentrated pathogen suspension to the NCT solution to achieve a final pathogen concentration of ~5x10⁶ to 1x10⁷ CFU/mL.[3] Vortex immediately.

  • At specified time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot (e.g., 100 µL) of the test suspension.

  • Immediately transfer the aliquot into a tube containing the inactivating solution (e.g., 900 µL) to quench the activity of NCT.

  • Perform serial dilutions of the inactivated suspension.

  • Plate the dilutions onto appropriate agar plates in duplicate.

  • Incubate the plates (e.g., 24 hours at 37°C).

  • Count the colonies on the plates to determine the number of viable colony-forming units (CFU) per mL at each time point.

  • Plot the log₁₀ CFU/mL against time to generate a killing curve.

Conclusion

This compound is a multifaceted endogenous compound with a well-defined biochemical profile. Its dual action as a broad-spectrum, resistance-avoidant antimicrobial and a potent, targeted anti-inflammatory agent makes it a compelling subject for ongoing research and drug development. The quantitative data on its stability and efficacy, combined with established experimental protocols, provide a solid foundation for further investigation into its therapeutic applications, from topical anti-infectives to modulators of inflammatory disease.

References

The Pivotal Role of Taurine in the Formation and Function of N-Chlorotaurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Chlorotaurine (NCT), the chlorinated derivative of the amino acid taurine (B1682933), is an endogenous long-lived oxidant produced by the human innate immune system. It represents a critical molecule in both host defense and the resolution of inflammation. Taurine, by reacting with hypochlorous acid (HOCl) generated by the myeloperoxidase system of phagocytes, gives rise to NCT, a stable, mild, yet effective antimicrobial and anti-inflammatory agent.[1][2][3][4] This technical guide provides an in-depth examination of the indispensable role of taurine in the formation of NCT, its mechanisms of action, and its therapeutic potential. We present detailed experimental protocols for NCT synthesis, quantification, and efficacy testing, summarize key quantitative data, and illustrate the core biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals exploring novel anti-infective and anti-inflammatory strategies.

The Genesis of this compound: The Taurine-Hypochlorous Acid Reaction

The formation of this compound is a cornerstone of the oxidative burst in neutrophils and monocytes.[2][5][6] During phagocytosis, the enzyme myeloperoxidase (MPO) catalyzes the production of the potent, highly reactive oxidant hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[6]

Taurine (2-aminoethanesulfonic acid), the most abundant free amino acid within neutrophils, plays a crucial protective and functional role.[2] It rapidly scavenges the cytotoxic HOCl, leading to the formation of the significantly less reactive and more stable this compound.[1][2][7] This reaction not only detoxifies HOCl, protecting host tissues from oxidative damage, but also generates a long-lived oxidant that retains substantial microbicidal and immunomodulatory capabilities.[2][3]

The chemical synthesis of NCT mirrors this biological process, typically involving the reaction of taurine with a chlorinating agent like sodium hypochlorite (B82951) (NaOCl).[1][8]

G cluster_0 Neutrophil Phagosome cluster_1 Cytosol / Extracellular Space MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) (Highly Reactive) MPO->HOCl Catalysis H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl Chloride Ion (Cl⁻) Cl->MPO NCT This compound (NCT) (Long-lived Oxidant) HOCl->NCT Reaction Detox Detoxification & Tissue Protection HOCl->Detox Taurine Taurine Taurine->NCT

Figure 1: In Vivo Formation of this compound (NCT).

Biological Functions and Mechanism of Action

NCT's therapeutic potential stems from its dual role as a broad-spectrum antiseptic and a potent anti-inflammatory agent.

Antimicrobial Function

NCT exhibits microbicidal activity against a wide array of pathogens, including multidrug-resistant bacteria, viruses, fungi, and protozoa, without inducing microbial resistance.[3][9][10] Its mechanism is multifaceted:

  • Oxidation: As a mild oxidant, NCT targets and inactivates essential pathogen biomolecules, such as enzymes and structural proteins, particularly those containing thiol (sulfhydryl) groups.[1][2][10]

  • Chlorination: NCT transfers its active chlorine atom to pathogen surface molecules, creating a "chlorine cover."[2][11] This action disrupts membrane integrity, inactivates virulence factors, and leads to a post-antibiotic effect, delaying pathogen regrowth even at sublethal concentrations.[2][3]

  • Transchlorination: In the presence of ammonium (B1175870) (ubiquitous in biological systems), NCT can form monochloramine (NH₂Cl).[3][12] This smaller, more lipophilic molecule can more readily penetrate microbial cell walls, enhancing the overall antimicrobial effect.[3][12]

Anti-inflammatory Function

A key role of NCT in vivo is the termination and resolution of inflammation.[3][9][13] It achieves this by modulating critical inflammatory signaling pathways. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[12][14][15]

NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[13][14] NCT inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.[14][15] It is proposed that NCT oxidizes a specific methionine residue (Met45) on IκBα, rendering it resistant to the signaling cascade that would normally target it for degradation.[12][16] By stabilizing IκBα, NCT effectively sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and initiating the transcription of inflammatory genes.[14][15]

G cluster_0 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Pathogen) IKK IκB Kinase (IKK) Stimulus->IKK IkB_NFkB IκBα-NF-κB Complex (Inactive, Cytoplasmic) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB_Ox Oxidized IκBα (Resistant to Degradation) IkB->IkB_Ox NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Degradation Proteasomal Degradation IkB_NFkB->Degradation Targets IκBα for NCT This compound (NCT) NCT->IkB Oxidizes Met45 IkB_Ox->Degradation Inhibits Degradation->NFkB Releases Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) Inflammation Inflammation Transcription->Inflammation NFkB_nuc->Transcription

Figure 2: Mechanism of NF-κB Inhibition by this compound.

Quantitative Data Summary

The efficacy of NCT has been quantified across numerous studies. The following tables summarize key findings regarding its stability and antimicrobial activity.

Table 1: Stability of 1% this compound (NCT) Gel
Storage ConditionHalf-life (t½)pH RangeReference
Room Temperature~161 days8.7[1]
4 °C~4 years9.0[1]
Table 2: Bactericidal Activity of 1% (55 mM) this compound (NCT) at 37°C
OrganismResistance ProfileTime for ≥2 log₁₀ CFU ReductionTime for Complete Kill (to detection limit)Reference
Staphylococcus aureusMRSA15 min30 min[9]
Staphylococcus epidermidisLinezolid-Resistant15 min30 min[9]
Enterococcus faeciumVRE15 min30 min[9]
Escherichia coli3MRGN / 4MRGN15 min30 min[9]
Pseudomonas aeruginosa3MRGN / 4MRGN15 min30 min[9]
Streptococcus sanguinisN/A< 10 min10 min[8]
Rothia aeriaN/A< 15 min15 min[8]

MRSA: Methicillin-Resistant S. aureus; VRE: Vancomycin-Resistant Enterococci; 3MRGN/4MRGN: Multidrug-Resistant Gram-Negative (3 or 4 classes)

Table 3: Virucidal Activity of 1% this compound (NCT)
VirusTime for Significant Reduction (>99%)Reference
SARS-CoV-230 min[17]
Influenza A virus (H1N1)< 1 min[13]
Respiratory Syncytial Virus (RSV)15 min[13]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and antimicrobial testing of NCT.

Protocol for Synthesis of Aqueous this compound

This protocol describes the laboratory-scale synthesis of an aqueous NCT solution.[8]

  • Reagent Preparation:

    • Prepare a 0.1 M solution of Taurine in 0.1 M potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a 0.1 M solution of Sodium Hypochlorite (NaOCl) in the same phosphate buffer. The concentration of commercial NaOCl should be verified via spectrophotometry (peak absorbance at 292 nm).

  • Reaction:

    • In a sterile glass vessel, mix equal volumes of the taurine and NaOCl solutions to achieve a 1:1 molar ratio.

    • Stir the reaction mixture gently at room temperature for 5 minutes.

  • Verification:

    • The formation of NCT can be confirmed by UV-Vis spectrophotometry. A successful reaction will show a characteristic absorbance peak at approximately 252 nm.[1][18] The disappearance of the NaOCl peak at 292 nm indicates the reaction has gone to completion.

  • Storage:

    • Store the resulting NCT solution, typically at a concentration of 55 mM (1%), at 2-8°C in a light-protected container. The solution is freshly prepared for experiments.

Protocol for Quantification of NCT via Iodometric Titration

Iodometric titration is a standard method to determine the concentration of oxidizing agents like NCT. The principle relies on the oxidation of iodide (I⁻) to iodine (I₂), which is then titrated with a standard thiosulfate (B1220275) solution.

  • Reagents:

    • NCT solution (unknown concentration).

    • Potassium Iodide (KI) solution (e.g., 10% w/v).

    • Sulfuric Acid (H₂SO₄) solution (e.g., 1 M).

    • Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N).

    • Starch indicator solution (1% w/v).

  • Procedure:

    • Pipette a precise volume (e.g., 10.0 mL) of the NCT solution into an Erlenmeyer flask.

    • Add an excess of KI solution (e.g., 10 mL) and acidify with H₂SO₄ (e.g., 10 mL). The solution will turn a yellow-brown color due to the formation of iodine (I₂). Reaction: Cl-HN-R + 2I⁻ + 2H⁺ → H₂N-R + I₂ + Cl⁻ + H₂O

    • Cover the flask and let it stand in the dark for 10 minutes to ensure the reaction is complete.

    • Titrate the liberated iodine with the standardized Na₂S₂O₃ solution until the solution becomes pale yellow.

    • Add a few drops (e.g., 5 drops) of starch indicator. The solution will turn a deep blue-black color.

    • Continue the titration drop-wise with constant stirring until the blue color completely disappears, marking the endpoint. Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Calculation:

    • The concentration of NCT is calculated based on the stoichiometry of the reactions and the volume of thiosulfate used.

Protocol for Quantitative Antimicrobial Killing Assay

This protocol determines the bactericidal efficacy of NCT against planktonic bacteria.[2][10]

G cluster_0 Preparation cluster_1 Exposure cluster_2 Inactivation & Plating cluster_3 Analysis A1 Prepare 1% (55 mM) NCT solution in phosphate buffer (pH 7.1) B1 Add 40 µL bacterial suspension to 3.96 mL pre-warmed NCT solution (final ~1x10⁷ CFU/mL) A1->B1 A2 Grow bacterial culture to log phase, wash, and resuspend to ~1x10⁹ CFU/mL A2->B1 B2 Incubate at 37°C B3 Remove 100 µL aliquots at time points (e.g., 5, 15, 30, 60 min) B2->B3 C1 Immediately mix aliquot with 900 µL inactivation solution (1% Met/His) B3->C1 C2 Perform serial dilutions of inactivated suspension C1->C2 C3 Plate dilutions onto appropriate agar (B569324) plates C2->C3 D1 Incubate plates at 37°C for 24-48 hours C3->D1 D2 Count colonies (CFU) and calculate log₁₀ reduction compared to control D1->D2

Figure 3: Experimental Workflow for Quantitative Killing Assay.

Conclusion and Future Directions

Taurine is fundamentally linked to the formation and function of this compound, serving as the biological precursor that transforms the potent, short-lived oxidant HOCl into a stable, well-tolerated, and effective anti-infective and anti-inflammatory agent. The dual mechanism of action—broad-spectrum microbicidal activity and potent inhibition of key inflammatory pathways like NF-κB—makes NCT a highly attractive candidate for therapeutic development. Its efficacy against multidrug-resistant pathogens is particularly significant in an era of growing antibiotic resistance.

Future research should continue to explore the full range of its immunomodulatory effects and expand clinical investigations into topical, inhaled, and irrigating applications for infections and inflammatory conditions in ophthalmology, dermatology, wound care, and respiratory medicine. The development of more stable formulations and derivatives could further enhance the clinical utility of this remarkable taurine-derived molecule.

References

preclinical research on N-Chlorotaurine therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Chlorotaurine (NCT), a chlorinated derivative of the amino acid taurine, is an endogenous substance produced by human neutrophils and monocytes.[1][2] It plays a role in the innate immune system's defense against pathogens and in the resolution of inflammation.[3][4] Due to its broad-spectrum antimicrobial activity and high tolerability, NCT is being extensively investigated for its therapeutic potential in a variety of preclinical models.[2][5] This technical guide provides a comprehensive overview of the preclinical research on NCT, focusing on its therapeutic applications, mechanisms of action, and experimental methodologies.

Antimicrobial Potential

NCT exhibits broad-spectrum microbicidal activity against bacteria (including multi-drug resistant strains), fungi, viruses, and protozoa.[2][3][4] Its mechanism of action is primarily based on its oxidizing and chlorinating properties, which target multiple sites within microorganisms, making the development of resistance unlikely.[4][5]

Bactericidal Activity

Preclinical studies have demonstrated the potent bactericidal effects of NCT against a wide range of bacteria. Quantitative killing assays are commonly employed to evaluate its efficacy.

Table 1: Bactericidal Activity of this compound (NCT) against Planktonic Bacteria

MicroorganismNCT ConcentrationIncubation TimeLog Reduction in CFUReference
Staphylococcus aureus (incl. MRSA)1% (55 mM)5-20 min> 3[1][4]
Staphylococcus epidermidis (linezolid-resistant)1% (55 mM)~15 min> 2[4]
Enterococcus faecium (vancomycin-resistant)1% (55 mM)~15 min> 2[4]
Escherichia coli1% (55 mM)a few min - 20 min> 3[1][4]
Pseudomonas aeruginosa1% (55 mM)a few min - 20 min> 3[1][4]
Proteus mirabilis1% (55 mM)a few min - 20 min> 3[1]
Streptococcus pyogenes1% (55 mM)a few min - 20 min> 3[1]
Periodontal Pathogens (S. sanguinis, S. salivarius, etc.)1%10-20 minComplete killing[6]
Acanthamoeba castellanii (trophozoites)10 mM6 hours2[7]

Experimental Protocol: Quantitative Killing Assay

A common method to assess the bactericidal activity of NCT involves the following steps:

  • Bacterial Suspension Preparation: Bacterial strains are grown overnight in a suitable broth, then centrifuged, washed, and resuspended in a buffer (e.g., 0.9% NaCl) to a specific concentration (e.g., 5 x 10⁸ to 1 x 10⁹ CFU/ml).[4][8]

  • Incubation with NCT: A small volume of the bacterial suspension is added to a pre-warmed NCT solution (e.g., 1% in phosphate (B84403) buffer, pH 7.1) to achieve a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/ml.[4][8]

  • Time-Course Sampling: Aliquots are taken at different time points (e.g., 5, 15, 30, 60 minutes) during incubation at 37°C.[4][8]

  • Inactivation of NCT: The reaction is stopped by adding a quenching agent, such as a solution of 1% methionine and 1% histidine.[4][8]

  • Quantification of Viable Bacteria: Serial dilutions of the inactivated samples are plated on appropriate agar (B569324) plates. The plates are incubated, and the colony-forming units (CFU) are counted to determine the reduction in viable bacteria.[4][9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) centrifuge_wash Centrifuge & Wash bacterial_culture->centrifuge_wash resuspend Resuspend in Buffer centrifuge_wash->resuspend add_to_nct Add Bacteria to NCT Solution resuspend->add_to_nct incubate Incubate at 37°C add_to_nct->incubate sample Take Aliquots at Time Intervals incubate->sample inactivate Inactivate NCT sample->inactivate plate Plate Serial Dilutions inactivate->plate count_cfu Incubate & Count CFU plate->count_cfu calculate Calculate Log Reduction count_cfu->calculate

Quantitative Killing Assay Workflow

Antiviral Activity

NCT has demonstrated virucidal activity against a range of viruses, including those responsible for respiratory and ocular infections.

Table 2: Antiviral Activity of this compound (NCT)

VirusNCT ConcentrationIncubation TimeEffectReference
Adenovirus (ocular serotypes)Concentration-dependent1 hourDirect inactivation[10]
SARS-CoV-21%15 min1 log10 reduction in infectious particles[11]
Influenza viruses1%-Virucidal activity[11]
Respiratory Syncytial Virus (RSV)1%-Virucidal activity[11]

Experimental Protocol: Viral Plaque Assay for Virucidal Activity

  • Virus Inactivation: A concentrated virus suspension is added to the NCT solution (e.g., 1% in PBS) and incubated at 37°C.[11]

  • Time-Course Sampling and Inactivation: At various time points, aliquots are removed and mixed with an inactivation solution (e.g., 1% methionine/1% histidine).[11]

  • Plaque Assay: Serial dilutions of the inactivated virus samples are used to infect a monolayer of susceptible cells (e.g., A549 cells for Adenovirus, MDCK cells for Influenza).[11][12]

  • Quantification: After an adsorption period, the cells are overlaid with a medium containing a solidifying agent (e.g., agar) and incubated. Plaques (zones of cell death) are then stained and counted to determine the viral titer.[12]

Anti-inflammatory and Immunomodulatory Effects

Beyond its direct antimicrobial properties, NCT exhibits significant anti-inflammatory and immunomodulatory activities. It can down-regulate the production of pro-inflammatory mediators.[4][6]

Signaling Pathways Modulated by this compound

Preclinical studies have shown that NCT can inhibit the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8.[5][13] More recent research indicates that NCT can attenuate antiviral innate immune responses by targeting the transcription factor IRF3.[14] Viral infection triggers signaling pathways that lead to the phosphorylation and activation of IRF3, which in turn induces the expression of type I interferons (IFNs).[14] NCT has been shown to induce the oxidation of IRF3, thereby inhibiting its activation and subsequent IFN production.[14]

G cluster_pathway Antiviral Innate Immune Response cluster_inhibition NCT Inhibition Viral Infection Viral Infection PRRs RIG-I, MDA5, cGAS Viral Infection->PRRs Adaptors MAVS, STING PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 (Dimer) Phosphorylated IRF3 (Dimerization) IRF3->p-IRF3 (Dimer) IRF3_ox Oxidized IRF3 (Inactive) Nucleus Nucleus p-IRF3 (Dimer)->Nucleus Nuclear Translocation Type I IFNs Type I Interferon (IFN-β) Expression Nucleus->Type I IFNs Induces NCT NCT NCT->IRF3 Induces Oxidation

NCT-mediated Inhibition of IRF3 Signaling

Preclinical Safety and Toxicology

NCT has demonstrated a favorable safety profile in various preclinical models, with high tolerability even at concentrations effective for antimicrobial activity.[1][5]

Table 3: Preclinical Toxicology Data for this compound (NCT)

Animal ModelRoute of AdministrationDosageObserved EffectsReference
Wistar Han RatsIntravenous (single dose)Up to 2.0 CBV (Circulating Blood Volume)No mortality, slight transient hypodynamia at higher doses[5][13]
Wistar Han RatsIntravenous (subchronic, 28 days)0.2 and 0.5 CBV every two daysNo significant toxic effects; observed antiplatelet effect, decrease in cholesterol and glucose[5][15]
MiceIntraperitoneal (in LPS-induced pneumonia)-Suppressed weight loss and lung inflammation[16]
RabbitsTopical (ocular)1.0% - 2.5%Well-tolerated[10][12]

Experimental Protocol: Acute Intravenous Toxicity Study

  • Animal Model: Female Wistar Han rats are typically used.[5]

  • Acclimatization: Animals are quarantined and acclimatized for a period (e.g., 10 days) before the experiment.[5]

  • Grouping: Animals are randomly divided into experimental, control, and reference groups.[5]

  • Administration: Experimental groups receive a single intravenous injection of NCT solution at varying doses. Control groups receive the vehicle (e.g., isotonic sodium chloride solution).[5]

  • Observation: Animals are observed for mortality, changes in general condition, and behavioral reactions over a specified period.[5]

  • LD50 Estimation: The data is used to estimate the median lethal dose (LD50). For NCT, the estimated LD50 is more than 80 mg/kg via intravenous administration in rats.[5][15]

Wound Healing

Topical application of NCT has shown promise in promoting wound healing.[17] Its dual antimicrobial and anti-inflammatory properties are beneficial in managing infected wounds. A 1% NCT gel formulation has been shown to be effective against S. aureus in a dynamic in vitro chronic wound infection model.[17][18]

Conclusion

Preclinical research has established a strong foundation for the therapeutic potential of this compound. Its broad-spectrum antimicrobial activity, coupled with its anti-inflammatory effects and excellent safety profile, makes it a promising candidate for further development as a topical anti-infective for a variety of indications, including skin and soft tissue infections, ocular infections, and wound care. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance NCT towards clinical application.

References

Methodological & Application

Synthesis of Crystalline N-Chlorotaurine Sodium Salt: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Chlorotaurine (NCT) sodium salt is a chlorinated derivative of the amino acid taurine (B1682933) and a key component of the innate immune system. It is a long-lived oxidant produced by human granulocytes and monocytes.[1][2][3] The crystalline form of NCT sodium salt offers significant stability, making it a promising candidate for various therapeutic applications, including as a well-tolerated, broad-spectrum antiseptic. This document provides a detailed protocol for the synthesis and crystallization of this compound sodium salt, intended for use in a laboratory setting. The primary synthesis route described is the reaction of taurine with chloramine-T in an ethanolic medium, which has been shown to produce the crystalline salt with a good yield.

Physicochemical and Characterization Data

A summary of the key quantitative data for crystalline this compound sodium salt is provided in the table below for easy reference.

ParameterValueReference
Molecular Weight 181.57 g/mol [1]
Appearance Colorless, odorless crystalline powder[4]
Decomposition Temperature 135–140°C[1][5]
Solubility Readily soluble in water. Soluble in methanol (B129727) (0.04 g/mL) and ethanol (B145695) (0.0076 g/mL). Insoluble in apolar solvents.[6]
UV-Vis Absorbance λmax 251.5 nm (in water)[1][2]
Active Chlorine Content (Theoretical) 19.52%[1][2]
Active Chlorine Content (Experimental) 19.49 ± 0.09% (by iodometric titration)[4]
Sodium Content (Experimental) 12.5% (by flame photometry)[4]
pH of Aqueous Solution (1%) Approximately 8.2 (unbuffered)[7]
Stability (Crystalline Solid) Loss of ~10% oxidation capacity in one year at 2-4°C.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of crystalline this compound sodium salt.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Taurine Finely Powdered Taurine Reaction Suspension & Reaction (Room Temp, ~5 hours) Taurine->Reaction ChloramineT Chloramine-T ChloramineT->Reaction Ethanol Absolute Ethanol Ethanol->Reaction Filtration Vacuum Filtration Reaction->Filtration Reaction Mixture Washing Washing with Ethanol Filtration->Washing Crude Product Drying Drying in vacuo Washing->Drying Washed Product FinalProduct Crystalline This compound Sodium Salt Drying->FinalProduct

Caption: Workflow for the synthesis of crystalline this compound sodium salt.

Experimental Protocol

This protocol is based on the method described in German Patent DE4041703C2.[4]

Materials:

  • Taurine (finely powdered, highest purity)

  • Chloramine-T (analytical grade)

  • Absolute Ethanol

Equipment:

  • Reaction flask with a magnetic stirrer

  • Standard laboratory glassware

  • Vacuum filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven or desiccator

Procedure:

  • Preparation of the Reaction Suspension:

    • In a suitable reaction flask, suspend 2.5 g (20 mmol) of finely powdered taurine in 50 ml of absolute ethanol.

    • Stir the suspension vigorously to ensure the taurine is well-dispersed.

  • Addition of Chloramine-T:

    • Carefully add 6.0 g (21 mmol) of chloramine-T to the stirred taurine suspension. This represents a slight molar excess of the chlorinating agent.[4]

    • Continue stirring the reaction mixture at room temperature.

  • Reaction:

    • Allow the reaction to proceed for approximately 5 hours at room temperature with continuous stirring.[4]

    • The product, this compound sodium salt, will precipitate out of the ethanolic solution. The by-product, p-toluenesulfonamide, and any excess chloramine-T will remain in solution.[4]

  • Isolation of the Product:

    • After the reaction is complete, filter the suspension using a vacuum filtration setup to collect the solid product.

    • Wash the collected crystalline powder twice with 10 ml portions of ethanol to remove any soluble impurities.[4]

  • Drying:

    • Dry the washed product in vacuo to remove any residual ethanol.

    • The expected yield is approximately 3.3 g (91% of theoretical yield) of a colorless, crystalline powder.[4]

  • Storage:

    • Store the final product in a tightly sealed container, protected from moisture, at low temperatures (2-4°C or -20°C for long-term storage) to maintain its stability.[1][2][3]

Characterization and Quality Control

The identity and purity of the synthesized crystalline this compound sodium salt can be confirmed by the following methods:

  • Iodometric Titration: To determine the active chlorine content.

  • Flame Photometry: To determine the sodium content.

  • UV-Visible Spectroscopy: An aqueous solution of the product should exhibit a characteristic absorbance maximum at approximately 251.5 nm.[1][2]

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups and compare with a reference spectrum.

  • Mass Spectrometry: To confirm the molecular weight of the N-chlorotaurinate anion.

References

Quantitative Assay Methods for N-Chlorotaurine Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT), an endogenous N-chloroamino acid, is a long-lived oxidant produced by human leukocytes during inflammatory processes. It plays a crucial role in the innate immune system's defense against a broad spectrum of pathogens, including bacteria, viruses, fungi, and protozoa. The therapeutic potential of NCT as a topical antiseptic and anti-inflammatory agent is an active area of research and development. Accurate and reliable quantification of NCT concentration is paramount for preclinical and clinical studies, formulation development, and quality control.

These application notes provide detailed protocols for three common and effective methods for the quantitative analysis of this compound: UV-Visible Spectrophotometry, Iodometric Titration, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Assay Methods Overview

A summary of the key performance characteristics of the three primary methods for NCT quantification is presented below. This allows for an at-a-glance comparison to aid in selecting the most appropriate method for a specific application.

ParameterUV-Visible SpectrophotometryIodometric TitrationRP-HPLC
Principle Measurement of light absorbance at a specific wavelength (λmax ≈ 252 nm).Redox titration where NCT oxidizes iodide to iodine, which is then titrated with a standard thiosulfate (B1220275) solution.Separation based on polarity using a C18 column, followed by UV detection.
Linearity Range Typically in the µg/mL to low mg/mL range.Generally applicable to higher concentrations (mg/mL range).Wide linear range, from ng/mL to µg/mL, depending on the detector.
Limit of Detection (LOD) In the range of 0.1-1 µg/mL.Higher LOD, typically in the low µg/mL range.Low LOD, often in the ng/mL range.
Limit of Quantification (LOQ) In the range of 0.5-5 µg/mL.Higher LOQ, typically in the µg/mL range.Low LOQ, often in the ng/mL range.
Specificity Moderate; can be affected by other UV-absorbing species in the sample matrix.Low; subject to interference from other oxidizing or reducing agents.High; provides excellent separation from impurities and degradation products.
Throughput HighLowModerate to High (with autosampler)
Equipment Cost Low to ModerateLowHigh
Primary Application Rapid analysis of relatively pure NCT solutions.Quantification of bulk NCT or concentrated solutions.Stability studies, analysis of complex mixtures, and when high sensitivity and specificity are required.

I. UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a rapid, simple, and cost-effective method for the quantification of NCT in aqueous solutions. NCT exhibits a characteristic absorbance maximum at approximately 252 nm.[1][2] This method is ideal for the routine analysis of relatively pure NCT solutions, such as those used in in vitro studies or for monitoring the stability of NCT formulations where interfering UV-absorbing substances are absent.

Experimental Protocol

1. Materials and Equipment:

  • UV-Visible Spectrophotometer (capable of scanning in the UV range)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer

2. Preparation of Standard Solutions:

  • Prepare a stock solution of NCT (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the desired buffer.

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected range of the unknown samples (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Measurement Procedure:

  • Set the spectrophotometer to scan the UV spectrum from 200 to 400 nm to confirm the absorbance maximum (λmax) of NCT, which should be around 252 nm.

  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Use the buffer solution as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the unknown samples.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

  • Determine the concentration of NCT in the unknown samples by interpolating their absorbance values on the calibration curve or by using the regression equation.

II. Iodometric Titration

Application Note

Iodometric titration is a classic and reliable titrimetric method for the quantification of oxidizing agents like NCT. The principle involves the reaction of NCT with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. This method is particularly useful for the analysis of bulk NCT and concentrated solutions where high accuracy is required and the presence of other UV-absorbing or electroactive species might interfere with other methods.

Experimental Protocol

1. Materials and Equipment:

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Pipettes and graduated cylinders

  • This compound sample

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Glacial acetic acid or sulfuric acid

  • Starch indicator solution (1% w/v)

  • Deionized water

2. Reaction Stoichiometry:

The reaction proceeds in two steps:

  • NCT + 2I⁻ + 2H⁺ → Taurine + I₂ + Cl⁻ + H₂O

  • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Based on the stoichiometry, 1 mole of NCT is equivalent to 2 moles of sodium thiosulfate.

3. Titration Procedure:

  • Accurately weigh or pipette a known amount of the NCT sample into an Erlenmeyer flask.

  • Dissolve the sample in approximately 50 mL of deionized water.

  • Add 1-2 g of solid potassium iodide (KI) to the flask and swirl to dissolve.

  • Acidify the solution by adding 5 mL of glacial acetic acid or 10 mL of 1 M sulfuric acid. The solution should turn a yellow-brown color due to the liberated iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with constant swirling until the blue color completely disappears, indicating the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the NCT sample to account for any oxidizing impurities in the reagents.

4. Calculation:

The concentration of NCT can be calculated using the following formula:

Concentration of NCT (mg/mL) = [(V_sample - V_blank) * N_thiosulfate * M_NCT] / (2 * V_NCT_sample)

Where:

  • V_sample = Volume of thiosulfate solution used for the sample (mL)

  • V_blank = Volume of thiosulfate solution used for the blank (mL)

  • N_thiosulfate = Normality of the sodium thiosulfate solution (mol/L)

  • M_NCT = Molar mass of NCT (161.57 g/mol )

  • V_NCT_sample = Volume of the NCT sample used (mL)

III. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note

RP-HPLC is a highly specific, sensitive, and versatile method for the quantification of NCT. It is particularly well-suited for the analysis of NCT in complex matrices, for stability-indicating assays where degradation products need to be separated from the parent compound, and for low-concentration samples. The method typically employs a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is commonly performed using a UV detector set at the λmax of NCT (around 252 nm).

Experimental Protocol

1. Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) and methanol

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v). The exact ratio may need to be optimized for a specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 252 nm

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Prepare the mobile phase and degas it before use.

  • Prepare a stock solution of NCT reference standard (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare unknown samples by diluting them with the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the unknown samples. It is good practice to bracket the unknown samples with standard injections to monitor for any drift in instrument response.

5. Data Analysis:

  • Identify and integrate the peak corresponding to NCT in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the R² value.

  • Calculate the concentration of NCT in the unknown samples based on their peak areas using the calibration curve.

Visualizations

experimental_workflow_uv_vis cluster_prep Sample & Standard Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare NCT Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Prepare Unknown Sample measure_sample Measure Absorbance of Sample prep_sample->measure_sample blank Blank Measurement (Buffer) blank->measure_standards blank->measure_sample calibration Generate Calibration Curve measure_standards->calibration quantify Quantify NCT in Sample measure_sample->quantify calibration->quantify

Caption: Workflow for NCT quantification by UV-Vis Spectrophotometry.

experimental_workflow_titration cluster_reaction Reaction Setup cluster_titration Titration cluster_calculation Calculation sample_prep Prepare NCT Sample in Flask add_ki Add Excess Potassium Iodide (KI) sample_prep->add_ki acidify Acidify Solution add_ki->acidify liberate_i2 Iodine (I₂) is Liberated acidify->liberate_i2 titrate_thio Titrate with Na₂S₂O₃ to Pale Yellow liberate_i2->titrate_thio add_starch Add Starch Indicator (Blue-Black Color) titrate_thio->add_starch titrate_endpoint Titrate to Colorless Endpoint add_starch->titrate_endpoint record_vol Record Volume of Titrant titrate_endpoint->record_vol calculate_conc Calculate NCT Concentration record_vol->calculate_conc

Caption: Workflow for NCT quantification by Iodometric Titration.

antibacterial_mechanism cluster_action Mechanism of Action cluster_outcome Result nct This compound (NCT) bacterium Bacterial Cell nct->bacterium interacts with chlorination Chlorination of Surface Proteins ('Chlorine Cover') bacterium->chlorination oxidation Oxidation of Key Enzymes and Structures (e.g., Thiol Groups) bacterium->oxidation loss_of_virulence Loss of Virulence (Microbiostatic) chlorination->loss_of_virulence membrane_damage Cell Membrane Damage oxidation->membrane_damage cell_death Bacterial Cell Death loss_of_virulence->cell_death membrane_damage->cell_death

Caption: General antibacterial mechanism of this compound.

antiviral_pathway viral_infection Viral Infection prr Pattern Recognition Receptors (e.g., RIG-I, MDA5) viral_infection->prr mavs MAVS prr->mavs tbk1 TBK1/IKKε mavs->tbk1 irf3 IRF3 (Inactive) tbk1->irf3 Phosphorylation irf3_p p-IRF3 (Active) irf3->irf3_p irf3_ox Oxidized IRF3 (Cys222, Cys371) irf3->irf3_ox dimerization Dimerization irf3_p->dimerization nucleus Nucleus dimerization->nucleus Nuclear Translocation dimerization->nucleus Blocks Translocation ifn_promoter IFN-β Promoter nucleus->ifn_promoter Binds to ifn_expression Type I IFN Expression ifn_promoter->ifn_expression nct This compound (NCT) nct->irf3 Oxidation irf3_ox->irf3_p Inhibits Phosphorylation

Caption: Antiviral signaling pathway modulated by this compound.[3]

References

Application Notes and Protocols for N-Chlorotaurine in In Vivo Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT) is an endogenous, mild oxidant and chlorinating agent produced by human neutrophils and monocytes as part of the innate immune response.[1] It possesses broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and protozoa. Its mechanism of action involves the inactivation of virulence factors and essential microbial enzymes and structures through oxidation and chlorination.[1][2] Due to its endogenous nature, NCT is generally well-tolerated, making it a promising candidate for anti-infective therapy. These application notes provide detailed protocols for utilizing NCT in various in vivo animal models of infection, along with expected outcomes and insights into its mechanism of action.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from key studies on the efficacy of this compound in different in vivo infection models.

Table 1: Efficacy of this compound in a Mouse Model of Staphylococcus aureus Peritonitis

ParameterControl GroupThis compound (NCT) Treated GroupReference
Survival Rate Correlation between bacterial regrowth delay and survival demonstratedBacteria pretreated with NCT showed delayed regrowth, which correlated with increased mouse survival.[3]
Bacterial Load Not explicitly quantified in terms of CFU reduction in vivo in the provided study.Pre-treatment of S. aureus with NCT led to a post-antibiotic effect, delaying bacterial regrowth.[3] In vitro studies show a >2 log10 reduction in CFU of MRSA within 15-30 minutes with 1% NCT.[4][5][3][4][5]

Table 2: Efficacy of Inhaled this compound in a Mouse Model of Lichtheimia corymbifera Pneumonia

ParameterControl Group (0.9% NaCl)1% this compound (NCT) InhalationReference
Survival Rate (at 15 days) 11.1% (1 out of 9 mice)77.8% (7 out of 9 mice)[6][7][8][9][10]
Fungal Load in Lungs (log10 CFU/mL) 4.26 (median)1.60 (median)[6][8]
White Blood Count Significantly lowerSignificantly improved[6]
Haptoglobin Levels Significantly higher (indicating inflammation)Significantly improved[6]

Table 3: Efficacy of this compound in a Mouse Model of LPS-Induced Pneumonia

ParameterControl Group (LPS only)This compound (NCT) + LPS Treated GroupReference
Lung Weight Increased due to edemaAttenuated increase[11][12][13]
Serum TNF-α Levels Significantly increasedSignificantly suppressed[12][13]
Serum IL-6 Levels Significantly increasedTendency to be lower (not statistically significant in one study)[12][13][14]
Lung IL-6 mRNA Expression IncreasedAttenuated[11][14]
Lung TNF-α mRNA Expression IncreasedAttenuated[11]
Expression of Atrogin-1, MuRF1, IκB (Muscle wasting markers) IncreasedSuppressed[11]

Experimental Protocols

Staphylococcus aureus-Induced Peritonitis in Mice

This protocol is a composite based on established mouse peritonitis models.

Materials:

  • Staphylococcus aureus strain (e.g., Smith diffuse, MRSA)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile 0.9% saline

  • Hog gastric mucin (optional, to enhance infection)

  • This compound (NCT) solution (e.g., 1% in sterile phosphate-buffered saline, pH 7.4)

  • Female BALB/c or NMRI mice (6-8 weeks old)

  • Syringes and needles (27G)

  • Sterile microcentrifuge tubes

Protocol:

  • Bacterial Preparation:

    • Inoculate S. aureus in TSB and incubate overnight at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum can be mixed with 5% hog gastric mucin to enhance virulence.

  • Infection:

    • Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • This compound Administration (Therapeutic approach):

    • At a predetermined time post-infection (e.g., 1-2 hours), administer NCT solution via a suitable route (e.g., intraperitoneally). Dosage and frequency will need to be optimized.

  • This compound Administration (Prophylactic/Pre-treatment approach):

    • Incubate the prepared bacterial suspension with a sublethal concentration of NCT for a specified period (e.g., 30-60 minutes) before infection to assess the post-antibiotic effect.[3]

  • Monitoring and Endpoint:

    • Monitor mice for signs of illness (e.g., lethargy, ruffled fur) and survival for a defined period (e.g., 72 hours).

    • For bacterial load determination, euthanize a subset of mice at specific time points.

  • Quantification of Bacterial Load:

    • Collect peritoneal lavage fluid by injecting and withdrawing sterile saline into the peritoneal cavity.

    • Serially dilute the lavage fluid and plate on TSA plates.

    • Incubate plates at 37°C for 24 hours and count colony-forming units (CFU).

Fungal Pneumonia (Lichtheimia corymbifera) in Mice

This protocol is based on the study by Speth et al., 2022.[6]

Materials:

  • Lichtheimia corymbifera spores

  • Cyclophosphamide (B585) for immunosuppression

  • This compound (NCT) solution (1% in sterile 0.9% NaCl)

  • Control solution (0.9% NaCl)

  • Female C57BL/6JRj mice (7 weeks old)

  • Aerosolization chamber/nebulizer

  • Materials for bronchoalveolar lavage (BAL) and tissue homogenization

Protocol:

  • Immunosuppression:

    • Administer cyclophosphamide to mice to induce neutropenia.

  • Fungal Inoculation:

    • Four days after immunosuppression, inoculate mice intranasally with 1.5 x 10^7 spores of L. corymbifera.

  • NCT Treatment:

    • Starting 1 hour post-inoculation, treat mice three times daily for 10 minutes with aerosolized 1% NCT or 0.9% NaCl (control).

  • Monitoring and Endpoints:

    • Monitor survival for 15 days.

    • At the end of the study or upon euthanasia, assess fungal load in the lungs, blood inflammation parameters (white blood count, haptoglobin), and perform bronchoalveolar lavage for cytokine analysis.

  • Quantification of Fungal Load:

    • Homogenize lung tissue in sterile saline.

    • Serially dilute the homogenate and plate on appropriate fungal growth media.

    • Incubate and count CFU.

LPS-Induced Pneumonia in Mice

This protocol is based on the study by Hoang et al., 2022.[11]

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (NCT) solution

  • Male C57BL/6J mice (can be on a high-fat diet to model obesity)

  • Materials for intratracheal administration

  • Materials for blood collection, BAL, and tissue harvesting

Protocol:

  • Animal Model:

    • Use mice as per the experimental design (e.g., high-fat diet-induced obese mice).

  • NCT Administration:

    • Inject NCT intraperitoneally 1 hour before LPS administration.

  • LPS Administration:

    • Induce pneumonia by intratracheal injection of LPS solution.

  • Monitoring and Endpoints (at 48 hours post-LPS):

    • Monitor body weight changes.

    • Euthanize mice and collect lungs, spleen, and blood.

    • Measure lung weight as an indicator of edema.

    • Analyze serum for cytokine levels (e.g., TNF-α, IL-6) by ELISA.

    • Analyze lung tissue for cytokine mRNA expression (e.g., IL-1β, IL-6, TNF-α, MCP-1) by qPCR.

    • Analyze skeletal muscle for markers of atrophy (e.g., Atrogin-1, MuRF1, IκB).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to modulate key inflammatory signaling pathways.

NCT_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription NCT This compound (NCT) NCT->IkBa Prevents degradation

Caption: NCT inhibits the NF-κB signaling pathway by preventing IκBα degradation.

NCT_IRF3_Pathway Viral_Infection Viral Infection PRR Pattern Recognition Receptors (PRRs) Viral_Infection->PRR Activates TBK1 TBK1 PRR->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 Oxidized_IRF3 Oxidized IRF3 IRF3->Oxidized_IRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-β) Nucleus->IFN Gene Transcription NCT This compound (NCT) NCT->IRF3 Oxidizes Oxidized_IRF3->pIRF3 Inhibits phosphorylation

Caption: NCT facilitates the oxidation of IRF3, inhibiting its phosphorylation and antiviral response.

Experimental Workflows

Peritonitis_Workflow Start Start Prepare_Bacteria Prepare S. aureus Inoculum Start->Prepare_Bacteria Infect_Mice Intraperitoneal Infection of Mice Prepare_Bacteria->Infect_Mice Treatment Administer NCT or Vehicle Infect_Mice->Treatment Monitor Monitor Survival and Clinical Signs Treatment->Monitor Endpoint Endpoint Determination Monitor->Endpoint Analysis Bacterial Load Quantification (Peritoneal Lavage) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the S. aureus peritonitis mouse model.

Pneumonia_Workflow Start Start Immunosuppress Immunosuppress Mice (Cyclophosphamide) Start->Immunosuppress Inoculate Intranasal Inoculation (Fungal Spores or LPS) Immunosuppress->Inoculate Treatment NCT Treatment (Inhalation or IP) Inoculate->Treatment Monitor Monitor Survival and Symptoms Treatment->Monitor Endpoint Endpoint Determination Monitor->Endpoint Analysis Pathogen Load in Lungs Cytokine Analysis (BAL/Serum) Histopathology Endpoint->Analysis End End Analysis->End

Caption: General experimental workflow for fungal and LPS-induced pneumonia models.

References

Application Notes and Protocols for N-Chlorotaurine in a Murine Peritonitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Chlorotaurine (NCT), a long-lived oxidant produced by human granulocytes and monocytes, in murine models of peritonitis. The information compiled from various studies highlights its potential as a therapeutic agent due to its bactericidal and anti-inflammatory properties. Detailed protocols for inducing peritonitis and administering NCT are provided, along with available quantitative data on its efficacy.

Introduction

Peritonitis, an inflammation of the peritoneum, is a life-threatening condition often caused by bacterial infection. Murine models of peritonitis are crucial for studying the pathophysiology of the disease and for evaluating novel therapeutic interventions. This compound has emerged as a promising candidate due to its dual action of direct antimicrobial activity and modulation of the host's inflammatory response. It is known to have a postantibiotic effect, where bacteria pre-treated with NCT show delayed regrowth, which has been correlated with increased survival in a murine lethal staphylococcal peritonitis model.[1]

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism. As a mild oxidant, it possesses broad-spectrum microbicidal activity. Furthermore, NCT has significant anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By preventing the activation of NF-κB, NCT can downregulate the expression of various pro-inflammatory mediators, including cytokines and chemokines, thereby mitigating the excessive inflammatory response that contributes to tissue damage in peritonitis.

Experimental Protocols

Murine Peritonitis Models

Two common methods for inducing peritonitis in mice are through the administration of a sterile inflammatory agent like zymosan or through the introduction of bacteria.

a) Zymosan-Induced Peritonitis (Sterile Inflammation)

This model is useful for studying the inflammatory response independent of bacterial killing.

  • Materials:

    • Zymosan A from Saccharomyces cerevisiae

    • Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline

  • Procedure:

    • Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.

    • Induce peritonitis by intraperitoneally (IP) injecting 0.5 mL of the zymosan suspension (0.5 mg/mouse) into the lower right quadrant of the abdomen.

  • Timeline: The inflammatory response typically peaks within 4-6 hours, characterized by a significant influx of neutrophils into the peritoneal cavity.

b) Bacterial Peritonitis (Septic Model)

This model mimics the clinical scenario of bacterial peritonitis and is essential for evaluating the antimicrobial efficacy of NCT.

  • Materials:

    • Mid-logarithmic phase culture of a pathogenic bacterial strain (e.g., Staphylococcus aureus, Streptococcus pyogenes)

    • Sterile PBS or saline

  • Procedure:

    • Wash the bacterial cells and resuspend them in sterile saline to the desired concentration (e.g., 1 x 105 CFU/mL).

    • Induce peritonitis by IP injection of 0.5 mL of the bacterial suspension. The inoculum size should be optimized to induce a lethal or sublethal infection as required by the study design.

This compound Administration Protocol

The following protocol is a suggested starting point based on available literature. Dose-response and timing optimization are recommended for specific experimental setups.

  • Preparation of NCT Solution:

    • Prepare a 5 mM stock solution of this compound in sterile PBS. Ensure the solution is freshly prepared and protected from light.

  • Administration:

    • Therapeutic Intervention: At a predetermined time point after the induction of peritonitis (e.g., 1-2 hours), administer NCT via intraperitoneal injection.

    • Dosage: Based on a study in a murine lung injury model, a starting dose of 250 μL of a 5 mM NCT solution can be used. Dose-ranging studies are recommended to determine the optimal therapeutic dose for the peritonitis model.

    • Control Groups:

      • Vehicle control (PBS or saline)

      • Peritonitis model without treatment

Assessment of Efficacy

a) Survival Studies:

  • Monitor mice for survival at regular intervals (e.g., every 12 hours) for a specified period (e.g., 7-14 days).

b) Bacterial Clearance:

  • At selected time points post-infection and treatment, euthanize the mice.

  • Collect peritoneal lavage fluid by injecting 3-5 mL of sterile PBS into the peritoneal cavity and aspirating the fluid.

  • Perform serial dilutions of the lavage fluid and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/mL).

  • Blood can also be collected via cardiac puncture for determining the extent of bacteremia.

c) Leukocyte Infiltration:

  • Collect peritoneal lavage fluid as described above.

  • Centrifuge the fluid to pellet the cells.

  • Resuspend the cells and perform a total leukocyte count using a hemocytometer.

  • Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) using Wright-Giemsa staining.

d) Cytokine and Chemokine Analysis:

  • Collect peritoneal lavage fluid and centrifuge to remove cells.

  • Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., KC/CXCL1, MIP-2/CXCL2) in the cell-free supernatant using ELISA or multiplex bead array assays.

Quantitative Data

The following tables summarize the potential effects of this compound in a murine peritonitis model based on existing literature. The values are illustrative and should be confirmed experimentally.

Table 1: Effect of NCT on Survival Rate in Bacterial Peritonitis Model

Treatment GroupDoseSurvival Rate (%)
Control (No Treatment)-< 20%
NCT (Pre-treated Bacteria)50 µM (in vitro)~85%[2]
NCT (Therapeutic)To be determinedExpected to be dose-dependent

Table 2: Effect of NCT on Bacterial Load in Peritoneal Lavage Fluid

Treatment GroupDoseTime Post-InfectionBacterial Load (log10 CFU/mL)
Control (No Treatment)-24 hours7-8
NCT (Therapeutic)To be determined24 hoursExpected to be lower than control

Table 3: Effect of NCT on Peritoneal Leukocyte Infiltration in Zymosan-Induced Peritonitis

Treatment GroupDoseTime Post-InductionTotal Leukocytes (x 10^6/mL)Neutrophils (x 10^6/mL)
Control (Zymosan only)-4 hours15-2012-18
NCT (Therapeutic)To be determined4 hoursExpected to be lower than controlExpected to be lower than control

Table 4: Effect of NCT on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid

Treatment GroupDoseTime Post-InductionTNF-α (pg/mL)IL-6 (pg/mL)
Control (Zymosan only)-4 hours800-12001500-2500
NCT (Therapeutic)To be determined4 hoursExpected to be lower than controlExpected to be lower than control

Visualizations

experimental_workflow cluster_induction Peritonitis Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment zymosan Zymosan (0.5 mg/mouse, IP) nct NCT (e.g., 5 mM, 250 µL, IP) zymosan->nct 1-2 hours post-induction vehicle Vehicle (PBS/Saline, IP) zymosan->vehicle 1-2 hours post-induction bacteria Bacteria (e.g., S. aureus, IP) bacteria->nct 1-2 hours post-induction bacteria->vehicle 1-2 hours post-induction survival Survival Monitoring nct->survival bacterial_load Bacterial Load (Peritoneal Lavage) nct->bacterial_load leukocyte_count Leukocyte Infiltration (Peritoneal Lavage) nct->leukocyte_count cytokines Cytokine/Chemokine Analysis (Peritoneal Lavage) nct->cytokines vehicle->survival vehicle->bacterial_load vehicle->leukocyte_count vehicle->cytokines

Caption: Experimental workflow for evaluating NCT in murine peritonitis.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Response lps LPS / Zymosan tlr TLR4 / Dectin-1 lps->tlr myd88 MyD88 tlr->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Gene Transcription nct This compound (NCT) nct->ikk Inhibition

Caption: NCT's inhibitory effect on the NF-κB signaling pathway.

References

Application Notes and Protocols for Testing N-Chlorotaurine Efficacy on Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which poses a significant challenge in clinical and industrial settings due to their increased tolerance to antimicrobial agents.[1] N-Chlorotaurine (NCT), a long-lived oxidant produced by human granulocytes and monocytes, has demonstrated broad-spectrum microbicidal properties against a wide range of pathogens, including those within biofilms.[2][3][4][5] NCT's mechanism of action involves acting as an oxidizing and chlorinating agent, leading to multiple sites of attack within the pathogens.[2][5][6] These application notes provide detailed protocols for assessing the efficacy of NCT against bacterial biofilms, utilizing established methods for quantification of biofilm biomass and cell viability.

Key Experimental Protocols

Three primary methods are detailed below to provide a comprehensive assessment of this compound's anti-biofilm activity:

  • Crystal Violet (CV) Staining: To quantify the total biofilm biomass.

  • Colony-Forming Unit (CFU) Counting: To determine the number of viable bacterial cells within the biofilm.

  • XTT Metabolic Assay: To assess the metabolic activity of the biofilm as an indicator of cell viability.

A Minimum Biofilm Eradication Concentration (MBEC) assay protocol is also provided, which is a standardized method to determine the lowest concentration of an antimicrobial agent required to eradicate a biofilm.[7][8][9]

Protocol 1: Crystal Violet (CV) Biofilm Assay

This protocol quantifies the total biofilm biomass.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture in appropriate growth medium

  • This compound (NCT) solutions (e.g., 0.1%, 0.5%, 1% in phosphate-buffered saline - PBS)[2][3][10]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695) (destaining solution)[1][11]

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture diluted in fresh growth medium to an optical density at 600 nm (OD600) of 0.05-0.1.[1]

  • Biofilm Formation: Add 200 µL of the bacterial suspension to each well of a 96-well plate. Incubate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.[11][12][13]

  • NCT Treatment:

    • Carefully remove the planktonic (free-floating) bacteria from each well.

    • Gently wash each well twice with 200 µL of sterile PBS.[1]

    • Add 200 µL of different concentrations of NCT solution to the wells. Use PBS as a negative control.

    • Incubate for the desired treatment time (e.g., 15 minutes to 7 hours) at 37°C.[2][3][10]

  • Staining:

    • Remove the NCT solution and wash the wells twice with PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[1]

    • Remove the crystal violet solution and wash the wells 3-4 times with distilled water.[1][13]

    • Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry.[1]

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[1][11]

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized solution to a new 96-well plate.[13]

    • Measure the absorbance at 570-595 nm using a microplate reader.[1]

Data Presentation:

The results can be presented as the mean optical density (OD) with standard deviation. The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [1 - (OD of Treated Well / OD of Control Well)] x 100[1]

NCT ConcentrationMean OD (570 nm)Standard Deviation% Biofilm Inhibition
Control (PBS)0%
0.1%
0.5%
1%

Protocol 2: Colony-Forming Unit (CFU) Counting Assay

This protocol determines the number of viable bacterial cells within the biofilm.

Materials:

  • Biofilms grown and treated with NCT in a 96-well plate (as in Protocol 1, steps 1-3)

  • Sterile PBS

  • Sonicator or vortex mixer

  • Sterile dilution tubes

  • Appropriate agar (B569324) plates

  • Incubator

Procedure:

  • Biofilm Dislodgement:

    • After NCT treatment, remove the solution and wash the wells twice with sterile PBS.

    • Add 200 µL of sterile PBS to each well.

    • Dislodge the biofilm from the well surface by sonication or vigorous vortexing.[14]

  • Serial Dilutions:

    • Perform serial 10-fold dilutions of the bacterial suspension from each well in sterile PBS.[15]

  • Plating:

    • Plate 100 µL of appropriate dilutions onto agar plates.[15]

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the number of CFU per well.[16]

Data Presentation:

The results should be presented as the mean log10 CFU/mL or log10 CFU/well with standard deviation.

NCT ConcentrationMean log10 CFU/wellStandard DeviationLog Reduction
Control (PBS)0
0.1%
0.5%
1%

Protocol 3: XTT Metabolic Assay

This protocol assesses the metabolic activity of the biofilm, which is an indicator of cell viability.

Materials:

  • Biofilms grown and treated with NCT in a 96-well plate (as in Protocol 1, steps 1-3)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione or phenazine (B1670421) methosulfate (PMS) solution (electron-coupling agent)[17]

  • Microplate reader

Procedure:

  • Assay Solution Preparation: Prepare the XTT/menadione solution according to the manufacturer's instructions immediately before use.

  • Treatment and Assay:

    • After NCT treatment, remove the solution and wash the wells twice with sterile PBS.[3]

    • Add 100 µL of PBS and 100 µL of the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours.[3]

  • Quantification:

    • Measure the absorbance of the formazan (B1609692) product at 450-490 nm using a microplate reader.[3]

Data Presentation:

The results can be presented as the mean optical density (OD) with standard deviation. The percentage of metabolic activity reduction can be calculated.

NCT ConcentrationMean OD (490 nm)Standard Deviation% Metabolic Activity Reduction
Control (PBS)0%
0.1%
0.5%
1%

Protocol 4: Minimum Biofilm Eradication Concentration (MBEC) Assay

This standardized assay determines the minimum concentration of NCT required to eradicate a pre-formed biofilm.

Materials:

  • MBEC device (96-peg lid)

  • 96-well plates

  • Bacterial culture

  • NCT solutions (serial dilutions)

  • Sterile PBS

  • Recovery medium

  • Sonicator

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate a 96-well plate with the bacterial suspension.

    • Place the MBEC peg lid onto the plate and incubate for 24-48 hours at 37°C to allow biofilm formation on the pegs.[7][9]

  • NCT Challenge:

    • Prepare a new 96-well plate with serial dilutions of NCT.

    • Rinse the peg lid in sterile PBS to remove planktonic cells.

    • Transfer the peg lid to the plate containing the NCT dilutions and incubate for the desired exposure time (e.g., 24 hours).[7][9]

  • Recovery and Quantification:

    • Rinse the peg lid again in sterile PBS.

    • Place the peg lid into a new 96-well plate containing recovery medium.

    • Sonicate the plate to dislodge the biofilm from the pegs into the recovery medium.[9]

    • Remove the peg lid and incubate the recovery plate for 24 hours.

    • Measure the optical density (e.g., at 650 nm) to assess bacterial growth.[9]

Data Presentation:

The MBEC is the lowest concentration of NCT that prevents bacterial regrowth from the treated biofilm.

NCT ConcentrationGrowth (OD650)Biofilm Eradication
Control (No NCT)No
Concentration 1
Concentration 2
...
Concentration n

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment NCT Treatment cluster_quantification Quantification cluster_cv CV Assay cluster_cfu CFU Assay cluster_xtt XTT Assay prep Bacterial Culture Preparation inoculation Inoculation into 96-well Plate prep->inoculation incubation Incubation (24-48h, 37°C) inoculation->incubation wash1 Wash Planktonic Cells incubation->wash1 treatment NCT Incubation (Various Concentrations & Times) wash1->treatment wash2 Wash Post-Treatment treatment->wash2 cv_stain Crystal Violet Staining wash2->cv_stain cfu_dislodge Biofilm Dislodgement (Sonication) wash2->cfu_dislodge xtt_add Add XTT Reagent wash2->xtt_add cv_solubilize Solubilization cv_stain->cv_solubilize cv_read Absorbance Reading (570-595 nm) cv_solubilize->cv_read cfu_dilute Serial Dilution cfu_dislodge->cfu_dilute cfu_plate Plating cfu_dilute->cfu_plate cfu_count Colony Counting cfu_plate->cfu_count xtt_incubate Incubation (Dark) xtt_add->xtt_incubate xtt_read Absorbance Reading (450-490 nm) xtt_incubate->xtt_read

Caption: Experimental workflow for assessing this compound efficacy on bacterial biofilms.

NCT_Mechanism cluster_effects Mechanism of Action NCT This compound (NCT) Biofilm Bacterial Biofilm NCT->Biofilm Interacts with Oxidation Oxidative Damage to Cellular Components Biofilm->Oxidation Chlorination Chlorination of Virulence Factors Biofilm->Chlorination Disruption Disruption of Biofilm Matrix Biofilm->Disruption Eradication Biofilm Eradication & Cell Death Oxidation->Eradication Chlorination->Eradication Disruption->Eradication

Caption: General mechanism of this compound action on bacterial biofilms.

References

Application Notes & Protocols: N-Chlorotaurine for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of N-Chlorotaurine (NCT), a promising endogenous antiseptic, focusing on its delivery methods for topical applications. It includes quantitative data on formulation stability and antimicrobial efficacy, detailed experimental protocols, and diagrams illustrating its mechanism of action and relevant workflows.

Introduction to this compound (NCT)

This compound (NCT) is a mild, long-lived oxidant naturally produced by activated human granulocytes and monocytes during the inflammatory response[1][2][3]. It is formed when hypochlorous acid (HOCl), generated by the myeloperoxidase system, reacts with the amino acid taurine[4]. This endogenous origin contributes to its outstanding tolerability on human tissues, making it an ideal candidate for a topical antiseptic[1][5]. The crystalline sodium salt of NCT can be synthesized for pharmaceutical use, dissolving readily in water to form topical preparations[2][6][7]. Unlike many conventional antiseptics, NCT demonstrates a broad spectrum of microbicidal activity against bacteria, fungi, viruses, and protozoa with a low risk of inducing microbial resistance[1][2][7]. Beyond its antimicrobial effects, NCT also possesses anti-inflammatory properties, contributing to the termination of inflammation[1][3].

Topical Delivery Formulations

While aqueous solutions of NCT have proven effective in clinical studies for applications in the eye, skin ulcers, and outer ear, they have limitations such as low viscosity and rapid evaporation, which can reduce contact time and bioavailability[1][4][6]. To overcome these challenges, gel-based formulations have been developed.

  • Aqueous Solutions: A 1% (w/v) aqueous solution is commonly used in clinical settings. It is simple to prepare but may require frequent application.

  • Hydrogels: Formulations using gelling agents like smectite clay offer higher viscosity, which improves local retention and prolongs the contact time of the active ingredient. A 1% NCT gel in a smectite clay base has shown high stability and efficacy, making it a strong candidate for treating chronic wounds[4][8].

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and efficacy of NCT formulations.

Table 1: Stability of 1% this compound Hydrogel (Smectite Clay Base)

Storage Condition Parameter Value Reference
Room Temperature Half-life ~161 days [4][8][9][10]
4 °C Half-life ~4 years [4][8][9][10]
Room Temperature pH ~8.7 [10]

| 4 °C | pH | ~9.0 |[4][10] |

Table 2: Antimicrobial Efficacy of 1% (55 mM) this compound

Target Microorganism Formulation/Condition Exposure Time Log₁₀ Reduction (CFU/mL) Reference
Staphylococcus aureus (biofilm) 1% NCT Gel 24 - 72 hours Significant reduction vs. control [4]
Pseudomonas aeruginosa (biofilm) 1% NCT Gel 24 - 72 hours No significant reduction [4]
Methicillin-resistant S. aureus (MRSA) 1% NCT Solution (pH 7.1, 37°C) 15 min ≥ 2 [3][11]
Methicillin-resistant S. aureus (MRSA) 1% NCT Solution (pH 7.1, 37°C) 30 min Complete or near detection limit [3][11]
Vancomycin-resistant E. faecium (VRE) 1% NCT Solution (pH 7.1, 37°C) 15 min ≥ 2 [3][11]
Vancomycin-resistant E. faecium (VRE) 1% NCT Solution (pH 7.1, 37°C) 30 min Complete or near detection limit [3][11]
Streptococcus spp. (planktonic) 1% NCT Solution (37°C) 10 - 20 min Complete killing [12][13]
Streptococcus spp. (48h biofilm) 1% NCT Solution (37°C) 30 min Complete killing [12][13]
Candida albicans (planktonic) 1% NCT Solution (pH 7, 37°C) 1 - 2 hours 4 to >6 [14]

| Candida glabrata (planktonic) | 1% NCT Solution (pH 7, 37°C) | 4 hours | 2 |[14] |

Mechanism of Action

NCT's mechanism of action is multifaceted, involving direct microbicidal activity and modulation of the host inflammatory response.

  • Microbicidal Action: NCT acts as both an oxidizing and chlorinating agent[2][3]. It can directly oxidize essential microbial structures and enzymes, particularly thiol (sulfhydryl) groups[4]. A key mechanism is the creation of a "chlorine cover" on the pathogen surface, which inactivates virulence factors and leads to a post-antibiotic effect, delaying regrowth[2][5].

  • Transchlorination: In the presence of organic material, such as ammonium (B1175870) found in body fluids, NCT's activity is enhanced. It transfers its active chlorine (transchlorination) to form monochloramine (NH₂Cl), a more lipophilic and highly microbicidal compound that can more easily penetrate microbial cells[1][5].

  • Anti-inflammatory Action: NCT contributes to the termination of inflammation by downregulating pro-inflammatory signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor that controls the expression of pro-inflammatory cytokines like TNF-α and various interleukins[1][15][16].

Endogenous_Production_and_Action Fig 1. Endogenous Production and Antimicrobial Action of NCT cluster_host Host Neutrophil cluster_pathogen Pathogen Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl produces NCT This compound (NCT) HOCl->NCT NCT_Formation HOCl->NCT_Formation Taurine Taurine Taurine->NCT Taurine->NCT_Formation Pathogen Bacterium / Fungus NCT->Pathogen targets Thiol Thiol Groups (e.g., in Enzymes) NCT->Thiol Oxidation Virulence Virulence Factors NCT->Virulence Chlorination (Inactivation) NCT_Formation->NCT reacts to form Pathogen->Thiol contains Pathogen->Virulence expresses

Fig 1. Endogenous Production and Antimicrobial Action of NCT

Anti_inflammatory_Pathway Fig 2. Anti-inflammatory Signaling of NCT via NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus NCT This compound (NCT) IKK IκB Kinase (IKK) NCT->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB / IκBα (Inactive Complex) IkB->NFkB_complex Inhibits NFkB_active Active NF-κB NFkB_complex->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines leads to production of

Fig 2. Anti-inflammatory Signaling of NCT via NF-κB Inhibition

Experimental Protocols

The following protocols provide standardized methods for the preparation and in vitro evaluation of topical NCT formulations.

Objective: To prepare a sterile 1% (55 mM) NCT solution for topical application or in vitro testing.

Materials:

  • This compound sodium salt (synthesized and purified)[6]

  • Sterile, pyrogen-free water for injection (WFI) or equivalent

  • Sterile glassware and filtration apparatus (0.22 µm filter)

  • Analytical balance and magnetic stirrer

Procedure:

  • Accurately weigh the required amount of NCT sodium salt. To prepare 100 mL of a 1% solution, weigh 1.0 g of NCT.

  • In a sterile beaker, add the NCT powder to approximately 90% of the final volume of WFI.

  • Stir the mixture on a magnetic stirrer until the NCT is completely dissolved.

  • Adjust the final volume to 100 mL with WFI in a sterile volumetric flask.

  • Sterile-filter the final solution through a 0.22 µm membrane filter into a sterile, light-protected container.

  • Store the solution at 2-8 °C, protected from light. The solution is stable for at least one year under these conditions[6].

Objective: To prepare a stable, viscous 1% NCT hydrogel for improved topical retention. This protocol is adapted from published methods for smectite clay gels[4].

Materials:

  • 1% (w/v) aqueous NCT solution (prepared as in Protocol 1)

  • Smectite clay (e.g., Laponite®)

  • Sterile WFI

  • High-shear mixer or homogenizer

Procedure:

  • Prepare a sterile smectite clay base gel according to the manufacturer's instructions. This typically involves slowly dispersing the clay powder into sterile WFI under high-shear mixing until a uniform, translucent gel is formed.

  • Prepare a concentrated stock solution of NCT in WFI (e.g., 2% w/v).

  • Slowly incorporate the concentrated NCT solution into the pre-formed smectite clay gel under gentle mixing. Add the NCT solution dropwise to avoid shocking the gel structure.

  • Continue mixing until the NCT is uniformly distributed throughout the gel, resulting in a final NCT concentration of 1%.

  • Allow the gel to rest for several hours to ensure full hydration and stabilization.

  • Store the final hydrogel in an airtight, light-protected container at 2-8 °C.

Objective: To determine the bactericidal or fungicidal activity of an NCT formulation against planktonic microorganisms over time. This method is based on standard antiseptic testing protocols such as EN 1276[17].

Materials:

  • NCT formulation (e.g., 1% solution or gel)

  • Test microorganism (e.g., S. aureus ATCC 25923, P. aeruginosa ATCC 27853)

  • Appropriate culture media (e.g., Tryptone Soya Broth/Agar)

  • Sterile phosphate-buffered saline (PBS) or tryptone sodium chloride buffer[17]

  • Neutralizing solution (e.g., sodium thiosulfate (B1220275) solution to quench chlorine activity)

  • Sterile test tubes, pipettes, and spreaders

  • Incubator (37 °C)

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare Inoculum: Culture the test organism overnight. Suspend colonies in PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)[18]. Dilute this suspension to obtain a final test concentration of approximately 1.5 - 5 x 10⁷ CFU/mL.

  • Test Procedure:

    • Pipette 9.0 mL of the NCT formulation into a sterile test tube.

    • Add 1.0 mL of the prepared microbial inoculum.

    • Immediately start a timer and vortex the mixture for 5 seconds.

    • Incubate the mixture at 37 °C.

  • Sampling: At predetermined time points (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 1.0 mL aliquot of the test mixture.

  • Neutralization: Immediately transfer the aliquot into a tube containing 9.0 mL of sterile neutralizing solution. This stops the antimicrobial action of NCT.

  • Enumeration: Perform 10-fold serial dilutions of the neutralized sample in PBS. Plate 100 µL of appropriate dilutions onto agar (B569324) plates in duplicate.

  • Incubation and Counting: Incubate the plates at 37 °C for 24-48 hours. Count the colonies on plates containing 30-300 colonies to determine the CFU/mL for each time point.

  • Data Analysis: Calculate the log₁₀ reduction in CFU/mL at each time point compared to the initial inoculum count. A ≥ 3-log₁₀ reduction is typically considered bactericidal.

Experimental Workflow

The development and evaluation of a novel topical NCT formulation follows a logical progression from formulation to preclinical testing.

NCT_Workflow Fig 3. Workflow for Topical NCT Formulation Development & Testing A Phase 1: Formulation B1 Synthesis of NCT Sodium Salt A->B1 B2 Vehicle Selection (e.g., Solution, Hydrogel) B1->B2 B3 Formulation & Optimization (Concentration, Viscosity) B2->B3 C Phase 2: In Vitro Characterization B3->C D1 Physicochemical Analysis (pH, Appearance) C->D1 D2 Stability Testing (Active NCT content over time) C->D2 D3 Antimicrobial Efficacy Testing C->D3 D2->B3 Feedback for Optimization D3->B3 Feedback for Optimization D3_1 Suspension Killing Assay (Planktonic) D3->D3_1 D3_2 Biofilm Eradication Assay D3->D3_2 E Phase 3: Preclinical & Clinical D3->E F1 In Vitro Cytotoxicity (on human cell lines) E->F1 F2 In Vivo Animal Models (Tolerability & Efficacy) F1->F2 F3 Human Clinical Trials (Phase I, II, III) F2->F3

Fig 3. Workflow for Topical NCT Formulation Development & Testing

References

Application Notes and Protocols for N-Chlorotaurine (NCT) Solutions in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT), the N-chloro derivative of the amino acid taurine (B1682933), is a long-lived oxidant produced by activated human granulocytes and monocytes.[1] It plays a crucial role in the innate immune system's defense against pathogens and in the termination of inflammation.[2][3] Due to its broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and parasites, coupled with its excellent tolerability in human tissues, NCT is a promising candidate for various therapeutic applications.[1][4] These notes provide detailed protocols for the preparation, characterization, and application of NCT solutions for laboratory research.

Physicochemical Properties and Stability

NCT can be synthesized as a crystalline sodium salt (Cl-HN-CH₂-CH₂-SO₃Na) or prepared in solution by reacting taurine with a chlorinating agent, such as sodium hypochlorite (B82951).[2][5] Aqueous solutions of NCT are characterized by a UV absorbance peak at approximately 251-252 nm.[5][6][7] The stability of NCT solutions is influenced by temperature, concentration, and pH. For optimal stability, solutions should be stored protected from light.[3] A slightly alkaline pH (around 7-8) is necessary to increase stability and prevent the formation of less stable byproducts like N,N-dichlorotaurine.[1][5]

Quantitative Stability Data

The following tables summarize the stability of aqueous NCT solutions under various conditions.

Table 1: Half-life of Aqueous NCT Solutions at Different Temperatures and Concentrations

ConcentrationTemperatureInitial pHHalf-lifeReference
1%Room Temperature (~20 °C)Not specified~120 days[8][9]
0.5%Room Temperature (~20 °C)Not specified~236 days[8][9]
1% NCT GelAmbient Temperature~8.7~161 days[10]
1% NCT Gel4 °C~9.0~4 years[10]
0.75%Room TemperatureNot specifiedDecline of 0.43%/day[8]
0.75%2-5 °CNot specifiedDecline of 0.03%/day[8]

Table 2: Storage Recommendations for Crystalline NCT and Solutions

FormStorage TemperatureDurationActivity LossReference
Crystalline Sodium Salt2-4 °C (Refrigerator)1 year~10%[1][3]
Aqueous Solution2-4 °C (Refrigerator)1 year~10%[1][3]
Crystalline Sodium Salt-20 °C or lowerAt least 2 yearsNot specified[3]
Aqueous SolutionRoom Temperature2 weeksNot specified[3]

Experimental Protocols

Protocol 1: Preparation of a 1% (55 mM) NCT Solution from Crystalline Sodium Salt

This protocol describes the preparation of a standard 1% NCT solution, commonly used in antimicrobial assays.

Materials:

  • This compound sodium salt (MW: 181.57 g/mol )

  • Sterile phosphate (B84403) buffer (0.1 M, pH 7.1) or sterile distilled water

  • Sterile containers

  • Analytical balance

  • Vortex mixer

Procedure:

  • For a 1% (w/v) solution, weigh 1.0 g of crystalline NCT sodium salt.

  • Transfer the NCT powder to a sterile container.

  • Add a final volume of 100 mL of sterile phosphate buffer (pH 7.1) or distilled water.[2][11]

  • Vortex the mixture until the NCT is completely dissolved.

  • Freshly prepare the solution for each experiment or store at 2-4°C for up to one year, protected from light.[3]

Protocol 2: In Situ Synthesis of NCT Solution

This method describes the preparation of NCT by reacting taurine with sodium hypochlorite.

Materials:

  • Taurine

  • Sodium hypochlorite (NaOCl) solution

  • Sterile distilled water

  • pH meter

  • Sterile glassware

Procedure:

  • Prepare a solution of taurine in sterile distilled water.

  • Slowly add an equimolar amount of sodium hypochlorite solution to the taurine solution while stirring. The reaction is almost instantaneous.[6][7]

  • Monitor the reaction and confirm the formation of NCT by measuring the UV absorbance spectrum. A characteristic peak should appear around 251-252 nm.[5][6]

  • Adjust the pH to a slightly alkaline range (pH 7-8) for enhanced stability.[5]

Protocol 3: Characterization of NCT Solution by UV-Visible Spectroscopy

This protocol outlines the method to confirm the presence and estimate the concentration of NCT in a solution.

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Prepared NCT solution

  • Blank solution (e.g., phosphate buffer)

Procedure:

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength scan range from 200 nm to 400 nm.

  • Use the buffer or solvent used to prepare the NCT solution as a blank to zero the instrument.

  • Measure the absorbance of the prepared NCT solution.

  • Confirm the presence of a characteristic absorption peak near 251-252 nm.[5][7]

  • The concentration can be determined using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for NCT of approximately 395.5 M⁻¹cm⁻¹.[12]

Protocol 4: Quantitative Antimicrobial Killing Assay

This protocol details a time-kill assay to evaluate the microbicidal activity of NCT solutions.

Materials:

  • NCT solution (e.g., 1% in phosphate buffer, pH 7.1)

  • Bacterial or fungal suspension of known concentration (e.g., 5 x 10⁸ to 1 x 10⁹ CFU/mL)

  • Inactivation solution (e.g., 1% methionine/1% histidine in distilled water)[2][3]

  • Culture medium (e.g., Tryptic Soy Broth, Mueller-Hinton agar)

  • Sterile test tubes and pipettes

  • Incubator (37°C)

  • Water bath (37°C)

  • Spiral plater or materials for manual plating

Procedure:

  • Pre-warm the NCT solution and other reagents to 37°C.[2][3]

  • In a sterile tube, add a defined volume of the pre-warmed NCT solution (e.g., 3.96 mL of 1% NCT).[2][3]

  • Add a small volume of the microbial suspension to the NCT solution to achieve a final concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL (e.g., 40 µL of the stock suspension). Vortex immediately.[2][3]

  • Incubate the mixture at 37°C in a water bath.[2][3]

  • At predetermined time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot (e.g., 100 µL) and immediately transfer it to a tube containing the inactivation solution (e.g., 900 µL) to stop the antimicrobial action of NCT.[2][3]

  • Perform serial dilutions of the inactivated suspension in an appropriate buffer or saline.

  • Plate the dilutions onto agar (B569324) plates in duplicate.

  • Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.

  • Count the number of colony-forming units (CFU) to determine the reduction in viable organisms over time compared to a control (microbes in buffer without NCT).

Mechanism of Action and Signaling Pathways

NCT exerts its antimicrobial effect through two primary mechanisms:

  • Chlorination: It acts as a chlorinating agent, transferring its active chlorine to microbial surface molecules. This "chlorine cover" leads to a loss of virulence and a post-antibiotic effect without immediately killing the pathogen.[4][13]

  • Oxidation: As a mild oxidant, NCT can inactivate essential microbial enzymes and structural proteins, ultimately leading to cell death.[4][13]

In addition to its direct antimicrobial effects, NCT has immunomodulatory properties. It is known to influence inflammatory signaling pathways. For instance, it can downregulate proinflammatory mediators and has been shown to interact with pathways involving NF-κB and IRF3.[3][14]

Visualizations

G cluster_prep Protocol 1: Preparation of 1% NCT Solution weigh Weigh 1.0g Crystalline NCT Sodium Salt dissolve Dissolve in 100mL Phosphate Buffer (pH 7.1) weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex store Use Fresh or Store at 2-4°C (Protected from Light) vortex->store

Caption: Workflow for preparing a 1% NCT solution.

G cluster_assay Protocol 4: Antimicrobial Killing Assay Workflow start Mix NCT Solution with Microbial Suspension incubate Incubate at 37°C start->incubate sample Take Aliquots at Different Time Points incubate->sample inactivate Inactivate NCT with Methionine/Histidine Solution sample->inactivate plate Plate Serial Dilutions on Agar inactivate->plate count Incubate and Count Colony Forming Units (CFU) plate->count

Caption: Experimental workflow for a time-kill assay.

G cluster_moa NCT Mechanism of Action NCT This compound (NCT) pathogen Pathogen (Bacteria, Virus, etc.) NCT->pathogen interacts with chlorination Chlorination of Surface Molecules ('Chlorine Cover') pathogen->chlorination leads to oxidation Oxidation of Essential Enzymes and Proteins pathogen->oxidation leads to virulence Loss of Virulence (Microbiostatic) chlorination->virulence death Pathogen Death (Microbicidal) oxidation->death

Caption: Dual mechanism of NCT's antimicrobial action.

References

Application Notes and Protocols for In Vitro Cell Culture Assays with N-Chlorotaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT) is a naturally occurring, long-lived oxidant produced by human granulocytes and monocytes.[1][2] As the N-chloro derivative of the amino acid taurine, it plays a role in the body's innate immune defense and the termination of inflammation.[1][3] Synthetically produced NCT is available as a stable sodium salt and has demonstrated broad-spectrum microbicidal activity against bacteria, fungi, viruses, and protozoa in numerous in vitro studies.[1][2][4][5] Its mechanism of action involves chlorination and oxidation of pathogen structures, leading to a loss of virulence and cell death.[3][6] A key advantage of NCT is its high tolerability in human tissues, making it a promising candidate for various therapeutic applications.[1][2][7]

These application notes provide an overview of common in vitro cell culture assays involving NCT, including detailed protocols and quantitative data to guide researchers in their experimental design.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the effective concentrations and incubation times of NCT against various microorganisms and its effects on mammalian cells in vitro.

Table 1: Antimicrobial Activity of this compound

OrganismStrainNCT ConcentrationIncubation TimeLog Reduction/EffectReference
Staphylococcus aureus (MRSA)Clinical Isolates1% (55 mM)15 min>2 log10[8]
Staphylococcus aureus (MRSA)Clinical Isolates1% (55 mM)30 minComplete killing[8]
Pseudomonas aeruginosa3MRGN/4MRGN1% (55 mM)15 min>2 log10[8]
Escherichia coli3MRGN/4MRGN1% (55 mM)15 min>2 log10[8]
Candida albicansATCC 900280.1% (5.5 mM)60 min>3 log10
Aspergillus fumigatusClinical Isolate1% (55 mM)120 minSignificant inhibition
Trichomonas vaginalisATCC 300011% (55 mM)15 min100% killing[9][10]
Acanthamoeba spp. (trophozoites)Clinical Isolates10 mM6 h>2 log10[11]
Periodontal Pathogens (planktonic)Various1% (55 mM)10-20 minComplete killing[12]

Table 2: Antiviral Activity of this compound

VirusStrain/VariantNCT ConcentrationIncubation TimeEffectReference
SARS-CoV-2Wild Type1%15 min1 log10 reduction[4][13]
SARS-CoV-2B.1.1.7 (Alpha)1%20 min99-100% reduction[5][13]
SARS-CoV-2B.1.351 (Beta)1%20 min99-100% reduction[5][13]
Influenza A virusH1N1pdm1%1 min6 log10 reduction[13]
Influenza A virusH3N21%5 min2 log10 reduction[13]
Respiratory Syncytial Virus (RSV)Clinical Isolate1%a few min4 log10 reduction[4]
Human Adenovirus 8 (HAdV8)-49-256 µM (EC50)7 daysDose-dependent inhibition[14]
Human Adenovirus 37 (HAdV37)-49-256 µM (EC50)7 daysDose-dependent inhibition[14]

Table 3: Cytotoxicity and Anti-inflammatory Effects of this compound

Cell TypeNCT ConcentrationIncubation TimeEffectReference
Human Chondrocytes0.001% - 0.01%5 & 30 minNo significant decrease in cell viability[15]
Human Chondrocytes0.1% - 1%5 & 30 minSignificant decrease in cell viability[15]
Vaginal Epithelial Cells-1 hourLess cytotoxic than metronidazole[9]
A549 cells2.9 mM (CC50)-50% cytotoxic concentration[14]
Rat Alveolar Macrophages--Inhibition of NO and TNF-α production[16]
Human Leukocytes--Downregulation of pro-inflammatory cytokines (TNF-α, IL-6)[1][13]

Experimental Protocols

Protocol 1: Quantitative Killing Assay for Bacteria

This protocol is designed to determine the bactericidal activity of NCT against planktonic bacteria.

Materials:

  • This compound (NCT) sodium salt

  • Phosphate-buffered saline (PBS), pH 7.1

  • Bacterial culture in logarithmic growth phase

  • Inactivating solution (e.g., 1% methionine/1% histidine in distilled water)

  • Mueller-Hinton agar (B569324) plates

  • Sterile microcentrifuge tubes

  • Incubator at 37°C

  • Spiral plater or standard plating supplies

Procedure:

  • Prepare a 1% (w/v) NCT solution in PBS (approximately 55 mM). Pre-warm the solution to 37°C.

  • Adjust the bacterial suspension to a concentration of 5 x 10⁸ to 1 x 10⁹ CFU/mL in PBS.

  • Add 40 µL of the bacterial suspension to 3.96 mL of the pre-warmed 1% NCT solution to achieve a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL. Vortex briefly.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 5, 15, 30, 60 minutes), remove a 100 µL aliquot.

  • Immediately transfer the aliquot to 900 µL of the inactivating solution to neutralize the NCT.

  • Perform serial dilutions of the inactivated suspension in PBS.

  • Plate 50 µL of the appropriate dilutions onto Mueller-Hinton agar plates in duplicate.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL).

  • A control experiment without NCT should be run in parallel.

Protocol 2: Virus Inactivation Assay

This protocol assesses the virucidal activity of NCT.

Materials:

  • NCT sodium salt

  • Viral stock of known titer (PFU/mL or TCID50/mL)

  • Appropriate cell line for viral propagation (e.g., Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., MEM)

  • Inactivating solution (e.g., 1% methionine/1% histidine)

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Prepare NCT solutions at desired final concentrations (e.g., 1%) in a suitable buffer like PBS.

  • Mix the viral suspension with the NCT solution. For example, add 3 µL of concentrated virus to 400 µL of 1% NCT.

  • Incubate the mixture at 37°C for various time points (e.g., 1, 5, 10, 15, 30, 60 minutes).[13]

  • At each time point, take an aliquot (e.g., 100 µL) and immediately add it to an equal volume of the inactivating solution.[13]

  • Perform serial dilutions of the inactivated virus-NCT mixture.

  • Use the dilutions to infect monolayers of the appropriate cell line for a plaque assay or TCID50 assay to determine the remaining infectious virus titer.

  • Controls should include a virus-only sample incubated in PBS and an inactivation control where NCT is neutralized before adding the virus.

Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol determines the effect of NCT on the viability of mammalian cells.

Materials:

  • NCT sodium salt

  • Adherent mammalian cell line (e.g., human chondrocytes, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Cell viability reagent (e.g., EZ4U kit, MTS, or MTT)

  • Plate reader

Procedure:

  • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 48 hours.[15]

  • Prepare various concentrations of NCT (e.g., 0.001%, 0.01%, 0.1%, 1%) in HBSS or serum-free medium.[15]

  • Remove the culture medium from the cells and wash twice with PBS.

  • Add the NCT solutions to the wells in triplicate and incubate for the desired time (e.g., 5 and 30 minutes) at 37°C.[15]

  • A control group should be incubated with HBSS only.[15]

  • After incubation, remove the NCT solutions and wash the cells.

  • Add fresh complete medium and the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

NCT_Mechanism_of_Action cluster_pathogen Pathogen cluster_nct This compound Action cluster_effects Effects on Pathogen Pathogen Bacterium / Fungus / Virus VirulenceFactors Virulence Factors (Toxins, Enzymes) Pathogen->VirulenceFactors EssentialStructures Essential Structures (Membrane, Proteins) Pathogen->EssentialStructures NCT This compound (NCT) Inactivation Inactivation of Virulence Factors NCT->Inactivation Chlorination Oxidation Oxidation of Essential Structures NCT->Oxidation Oxidation LossOfVirulence Loss of Virulence (Microbiostatic) Inactivation->LossOfVirulence CellDeath Pathogen Death (Microbicidal) Oxidation->CellDeath

Anti_Inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) IKK IκB Kinase (IKK) InflammatoryStimulus->IKK IRF3_Activation IRF3 Activation InflammatoryStimulus->IRF3_Activation NFkB_Activation NF-κB Activation IKK->NFkB_Activation ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Activation->ProInflammatory_Genes Type_I_IFN Type I Interferons IRF3_Activation->Type_I_IFN NCT This compound (NCT) NCT->IKK Inhibition NCT->IRF3_Activation Oxidation & Inhibition Cytokines Cytokines (TNF-α, IL-6) Chemokines ProInflammatory_Genes->Cytokines

Experimental_Workflow_Killing_Assay Start Start: Bacterial Culture Prep Incubation Incubate Bacteria with NCT at 37°C Start->Incubation TimePoints Take Aliquots at Specific Time Points Incubation->TimePoints Inactivation Neutralize NCT with Inactivating Solution TimePoints->Inactivation Plating Serial Dilution & Plating Inactivation->Plating ColonyCount Incubate Plates & Count CFU Plating->ColonyCount Analysis Calculate Log Reduction ColonyCount->Analysis

References

Application Notes and Protocols: Assessing N-Chlorotaurine Activity in the Presence of Organic Matter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT) is an endogenous, long-lived oxidant produced by activated human granulocytes and monocytes as part of the innate immune response.[1][2] As a mild oxidizing and chlorinating agent, NCT possesses broad-spectrum microbicidal activity against bacteria (including multidrug-resistant strains), viruses, fungi, and protozoa.[3][4] A key feature of NCT is its unique interaction with organic matter. Unlike many conventional antiseptics that are inactivated, the activity of NCT is often enhanced in the presence of biological fluids, such as serum, blood, and purulent exudates.[4][5][6] This document provides detailed application notes and protocols for assessing the antimicrobial and anti-inflammatory activity of NCT in the presence of organic matter.

Mechanism of Action in the Presence of Organic Matter

This compound exerts its antimicrobial effects through a dual mechanism of chlorination and oxidation of pathogen biomolecules.[1] Initially, NCT acts as a chlorinating agent, creating a "chlorine cover" on pathogens. This does not immediately kill the microorganisms but leads to a loss of virulence and a delay in regrowth, a phenomenon known as a post-antibiotic effect.[3][7] Subsequently, as a weak oxidizing agent, NCT inactivates essential enzymes and structures, ultimately leading to pathogen death.[3][7]

The presence of organic matter, which is rich in amino compounds, significantly modulates the activity of NCT through a process called transchlorination . NCT transfers its active chlorine atom to amino groups present in the organic material, particularly to ammonium, which is ubiquitously found in biological fluids.[2][4] This reaction forms monochloramine (NH₂Cl), a more lipophilic and highly microbicidal compound.[4] Monochloramine can more readily penetrate pathogen cell walls, leading to an enhanced killing effect that outweighs the consumption of active chlorine by other organic molecules.[2][4]

Signaling Pathway and Mechanism of Action

NCT_Mechanism cluster_environment Environment with Organic Matter cluster_reaction Chemical Reactions cluster_outcome Biological Outcomes NCT This compound (NCT) Transchlorination Transchlorination NCT->Transchlorination ChlorineCover Pathogen Surface Chlorination ('Chlorine Cover') NCT->ChlorineCover InflammationModulation Modulation of Inflammatory Response NCT->InflammationModulation downregulates pro-inflammatory cytokines OrganicMatter Organic Matter (e.g., Pus, Serum) Ammonium Ammonium (NH₄⁺) OrganicMatter->Ammonium contains Ammonium->Transchlorination Pathogen Pathogen Oxidation Oxidation of Essential Molecules Pathogen->Oxidation ReducedVirulence Reduced Virulence & Post-Antibiotic Effect Pathogen->ReducedVirulence Monochloramine Monochloramine (NH₂Cl) (More Lipophilic & Microbicidal) Transchlorination->Monochloramine Monochloramine->Pathogen penetrates ChlorineCover->Pathogen PathogenDeath Pathogen Inactivation & Death Oxidation->PathogenDeath

Caption: Mechanism of this compound in the presence of organic matter.

Data Presentation: Antimicrobial Efficacy of this compound

The following tables summarize the bactericidal activity of this compound against various multidrug-resistant bacteria.

Table 1: Bactericidal Activity of 1% this compound (55 mM) at 37°C, pH 7.1
MicroorganismStrain TypeLog₁₀ CFU Reduction (15 min)Log₁₀ CFU Reduction (30 min)
Staphylococcus aureusMRSA≥ 2Complete or near detection limit
Staphylococcus epidermidisLinezolid-Resistant≥ 2Complete or near detection limit
Enterococcus faeciumVancomycin-Resistant≥ 2Complete or near detection limit
Escherichia coli3MRGN/4MRGN≥ 2Complete or near detection limit
Pseudomonas aeruginosa3MRGN/4MRGN≥ 2Complete or near detection limit
Acinetobacter baumannii3MRGN/4MRGN≥ 2Complete or near detection limit
Klebsiella pneumoniae3MRGN/4MRGN≥ 2Complete or near detection limit

Data synthesized from quantitative killing assays.[4][8]

Table 2: Bactericidal Activity of Micromolar Concentrations of this compound at 37°C
ConcentrationpHIncubation TimeLog₁₀ CFU Reduction
12.5 - 50 µM7.06 - 9 hours2 - 4
12.5 - 50 µM5.02 - 3 hours3 - 4

These results demonstrate that even at physiological concentrations, NCT exhibits significant bactericidal activity, which is enhanced in an acidic environment.[9][10]

Experimental Protocols

Protocol 1: Quantitative Killing Assay for Bactericidal Activity in the Presence of Organic Load

This protocol is designed to assess the bactericidal efficacy of NCT against a chosen bacterial strain in a simulated in vivo environment containing organic matter.

Materials:

  • This compound (NCT) sodium salt

  • Phosphate-buffered saline (PBS), pH 7.1

  • Bacterial strain of interest (e.g., MRSA, P. aeruginosa)

  • Tryptic soy broth or other suitable bacterial growth medium

  • Columbia blood agar (B569324) or other suitable solid medium

  • Organic load: Bovine serum albumin (BSA) or defibrinated sheep blood

  • NCT inactivation solution: 1% L-methionine and 1% L-histidine in distilled water

  • Sterile test tubes

  • Incubator at 37°C

  • Vortex mixer

  • Spiral plater or standard plating supplies

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the test bacterium from a fresh agar plate into tryptic soy broth.

    • Incubate overnight (16 hours) at 37°C.

    • Centrifuge the culture at 1800 x g for 10 minutes, discard the supernatant, and wash the pellet twice with 0.9% NaCl.

    • Resuspend the final pellet in 0.9% NaCl to a concentration of approximately 5 x 10⁸ to 1 x 10⁹ CFU/mL.

  • Preparation of Test Solutions:

    • Prepare a 1% (55 mM) NCT solution in PBS (pH 7.1).

    • Prepare the organic load solution (e.g., 3% BSA in PBS).

    • Prepare a control solution of PBS without NCT.

  • Killing Assay:

    • Pre-warm the NCT solution, organic load solution, and control solution to 37°C.

    • In a sterile test tube, mix the NCT solution with the organic load solution at the desired final concentration (e.g., 1:1 ratio).

    • Add 40 µL of the bacterial suspension to 3.96 mL of the pre-warmed NCT/organic load mixture to achieve a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL. Vortex immediately.

    • Set up a parallel control tube with the PBS/organic load mixture and the same concentration of bacteria.

    • Incubate the tubes at 37°C.

  • Sampling and Inactivation:

    • At specified time points (e.g., 5, 15, 30, 60 minutes), remove a 100 µL aliquot from each test and control tube.

    • Immediately add the aliquot to 900 µL of the NCT inactivation solution (1% methionine/1% histidine) to stop the antimicrobial action.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the inactivated samples in 0.9% NaCl.

    • Plate the dilutions onto Columbia blood agar plates in duplicate.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Calculate the log₁₀ reduction in CFU/mL for each time point compared to the initial inoculum.

    • Compare the killing kinetics in the presence of the organic load to a parallel experiment without the organic load to determine its effect.

Experimental Workflow

Experimental_Workflow A 1. Prepare Bacterial Suspension (e.g., MRSA, ~1x10⁹ CFU/mL) D 4. Inoculate Test & Control Solutions with Bacteria (~1x10⁷ CFU/mL) A->D B 2. Prepare Test Solutions (1% NCT, Organic Load, PBS Control) B->D C 3. Pre-warm Solutions to 37°C C->D E 5. Incubate at 37°C D->E F 6. Sample at Time Points (5, 15, 30, 60 min) E->F G 7. Inactivate NCT with Methionine/Histidine Solution F->G H 8. Serial Dilution & Plating G->H I 9. Incubate Plates (24-48h) H->I J 10. Count Colonies & Calculate CFU/mL I->J

Caption: Workflow for the quantitative killing assay.

Protocol 2: Assessment of Anti-Inflammatory Activity

This protocol provides a framework for evaluating the anti-inflammatory properties of NCT by measuring its effect on cytokine production in cell culture.

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (NCT)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • Cell viability assay kit (e.g., MTT, MTS)

Procedure:

  • Cell Culture:

    • Culture macrophages in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of NCT in serum-free medium.

    • Remove the old medium from the cells and wash with PBS.

    • Add the NCT solutions to the wells and pre-incubate for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a control group with LPS alone and an untreated control group.

  • Incubation:

    • Incubate the plate for a suitable period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability:

    • Assess the viability of the cells in each well using an MTT or MTS assay to ensure that the observed effects on cytokine production are not due to cytotoxicity of NCT.

  • Data Analysis:

    • Compare the cytokine levels in the NCT-treated groups to the LPS-only control group.

    • Determine the dose-dependent effect of NCT on the inhibition of pro-inflammatory cytokine production.

Conclusion

This compound represents a promising topical anti-infective and anti-inflammatory agent. Its efficacy is notably enhanced in the presence of organic matter, a significant advantage in clinical settings where infections are often accompanied by purulent exudates and other biological fluids. The protocols outlined in this document provide a standardized approach for researchers to assess and quantify the unique properties of NCT, facilitating further development and application of this endogenous antimicrobial compound.

References

N-Chlorotaurine: A Key Modulator of Neutrophil Oxidative Burst for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT) is a naturally occurring, long-lived oxidant produced by activated human neutrophils and monocytes.[1][2] It is synthesized from the reaction of hypochlorous acid (HOCl), generated by the myeloperoxidase (MPO) system during the oxidative burst, with the abundant intracellular amino acid taurine (B1682933).[1][3][4][5] As a mild oxidant and chlorinating agent, NCT plays a crucial role in the innate immune response, contributing to the killing of pathogens and the regulation of inflammation.[1][2][6] Its favorable safety profile and broad-spectrum antimicrobial activity have made it a subject of interest for therapeutic applications.[1][2][6] These application notes provide detailed protocols for utilizing NCT in the study of neutrophil oxidative burst, a fundamental process in immunology and a key target in drug development.

Mechanism of Action in Neutrophil Oxidative Burst

During phagocytosis, neutrophils undergo a respiratory or oxidative burst, a rapid release of reactive oxygen species (ROS). This process is initiated by the activation of the NADPH oxidase enzyme complex, which produces superoxide (B77818) anion (O₂⁻).[3][7] Superoxide is then converted to hydrogen peroxide (H₂O₂), which serves as a substrate for MPO to produce the highly reactive HOCl.[3][4]

Taurine, present in high concentrations within neutrophils, reacts with HOCl to form the more stable and less reactive this compound.[1][4][8] This reaction detoxifies the potent HOCl, thereby protecting host cells from excessive oxidative damage while retaining antimicrobial and immunomodulatory functions. NCT exerts its effects through several mechanisms, including the inactivation of virulence factors and essential enzymes in pathogens, and the modulation of inflammatory signaling pathways such as NF-κB.[1][6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of NCT on microbial viability and host cell integrity.

Table 1: Microbicidal Activity of this compound (NCT)

OrganismNCT ConcentrationIncubation TimeTemperature (°C)Log₁₀ Reduction in Viable CountsReference
Staphylococcus aureus1% (55 mM)15 min37≥ 2[2]
Escherichia coli1% (55 mM)15 min37≥ 2[2]
Pseudomonas aeruginosa1% (55 mM)15 min37≥ 2[2]
Various Bacteria12.5 - 50 µM6 - 9 h372 - 4[9]
Aspergillus fumigatus (conidia)6.8 - 55 mM24 hNot SpecifiedDose-dependent decrease[3]
Dental Plaque Bacteria1% (55 mM)10 - 20 min37Complete killing[10]

Table 2: Effect of this compound (NCT) on Host Cell Viability

Cell TypeNCT ConcentrationIncubation TimeViability AssayOutcomeReference
Chondrocytes0.001% - 0.01%5 and 30 minEZ4UNo significant decrease in viability[11]
Chondrocytes0.1% - 1%5 and 30 minEZ4USignificant decrease in viability[11]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of NCT on neutrophil oxidative burst are provided below.

Protocol 1: Measurement of Neutrophil Oxidative Burst using Dihydrorhodamine 123 (DHR-123) Assay

This protocol measures the intracellular production of ROS in neutrophils using the fluorescent probe Dihydrorhodamine 123 (DHR-123), which is oxidized to the fluorescent compound rhodamine 123 by ROS.[12][13]

Materials:

  • This compound (NCT) solution (freshly prepared)

  • Human peripheral blood collected in heparin or EDTA tubes

  • Dihydrorhodamine 123 (DHR-123)

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimuli (e.g., fMLP, opsonized zymosan)

  • Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Blood Collection: Collect fresh human peripheral blood into tubes containing an anticoagulant.[13]

  • Neutrophil Stimulation (Optional Pre-treatment with NCT):

    • To study the effect of NCT on the oxidative burst, pre-incubate 100 µL of whole blood with various concentrations of NCT for a defined period (e.g., 15-30 minutes) at 37°C.

  • DHR-123 Loading: Add DHR-123 to the blood samples to a final concentration of 1-5 µM. Incubate for 15 minutes at 37°C in a water bath.[13]

  • Stimulation of Oxidative Burst: Add a neutrophil stimulus, such as PMA (final concentration ~100 ng/mL), to the samples.[14] Include an unstimulated control. Incubate for 15-45 minutes at 37°C.

  • RBC Lysis: Add RBC Lysis Buffer to the samples according to the manufacturer's instructions to lyse erythrocytes.[15]

  • Washing: Centrifuge the samples to pellet the leukocytes, aspirate the supernatant, and wash the cells with PBS.

  • Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze immediately on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties. Measure the fluorescence intensity of rhodamine 123 in the appropriate channel (e.g., FL1).[13] An increase in fluorescence intensity indicates an increase in ROS production.[16]

Protocol 2: Myeloperoxidase (MPO) Activity Assay

This protocol measures the activity of MPO released from neutrophils, which is a key enzyme in the oxidative burst. The assay is based on the MPO-catalyzed oxidation of a substrate, leading to a colorimetric or fluorometric change. A common method involves trapping the HOCl produced by MPO with taurine to form NCT, which is then quantified.[4][5]

Materials:

  • Isolated human neutrophils or neutrophil cell lysate

  • This compound (NCT) as a standard (optional)

  • Taurine

  • Hydrogen peroxide (H₂O₂)

  • 5-thio-2-nitrobenzoic acid (TNB) or iodide solution for detection

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimuli

  • Assay Buffer (e.g., PBS)

  • Spectrophotometer

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Stimulation:

    • Resuspend isolated neutrophils in Assay Buffer to a concentration of ~2x10⁶ cells/mL.[14]

    • Pre-incubate cells with or without different concentrations of NCT.

    • Stimulate the neutrophils with PMA (~100 ng/mL) for a defined time (e.g., 30 minutes) at 37°C to induce degranulation and MPO release.[14]

  • Reaction Mixture:

    • In a microplate or cuvette, add the stimulated neutrophil suspension (or cell lysate).

    • Add taurine to the reaction mixture.

    • Initiate the reaction by adding H₂O₂.

  • Detection of NCT Formation:

    • After a specific incubation time, stop the reaction (e.g., by adding catalase).

    • Quantify the amount of NCT formed by its ability to oxidize a chromogenic substrate. A common method is to measure the oxidation of 5-thio-2-nitrobenzoic acid (TNB) to 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which can be measured spectrophotometrically at 412 nm.[4][5][14]

  • Data Analysis: Calculate MPO activity based on the rate of substrate oxidation, comparing treated samples to controls.

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxicity of NCT on neutrophils or other cell types.

Materials:

  • Isolated neutrophils or cell line of interest

  • This compound (NCT) solutions of various concentrations

  • Cell culture medium

  • Cell viability reagent (e.g., EZ4U kit, MTT, or a dye exclusion stain like Trypan Blue)

  • 96-well plate

  • Plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere if necessary.[11]

  • NCT Treatment: Replace the culture medium with medium containing various concentrations of NCT. Include a vehicle control.

  • Incubation: Incubate the plate for different time points (e.g., 5 min, 30 min, 24 h) at 37°C in a humidified incubator.[11]

  • Viability Measurement:

    • For colorimetric assays (e.g., EZ4U, MTT), add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a plate reader.

    • For dye exclusion assays, harvest the cells, stain with Trypan Blue, and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer and microscope.

  • Data Analysis: Calculate the percentage of cell viability for each NCT concentration relative to the untreated control.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of NCT and neutrophil oxidative burst.

G cluster_0 Neutrophil Activation & Oxidative Burst PMA PMA / Pathogen NADPH_Oxidase NADPH Oxidase (inactive) PMA->NADPH_Oxidase activates NADPH_Oxidase_Active NADPH Oxidase (active) NADPH_Oxidase->NADPH_Oxidase_Active O2_Superoxide O₂⁻ (Superoxide) NADPH_Oxidase_Active->O2_Superoxide produces H2O2 H₂O₂ O2_Superoxide->H2O2 converted by SOD SOD SOD->H2O2 HOCl HOCl H2O2->HOCl converted by MPO Myeloperoxidase (MPO) MPO->HOCl NCT This compound (NCT) HOCl->NCT reacts with Taurine Taurine Taurine->NCT

Caption: Signaling pathway of this compound formation during neutrophil oxidative burst.

G cluster_1 DHR-123 Assay Workflow start Start: Whole Blood Sample pretreatment Pre-incubation with NCT start->pretreatment dhr_loading Add DHR-123 (15 min, 37°C) pretreatment->dhr_loading stimulation Add Stimulus (PMA) (15-45 min, 37°C) dhr_loading->stimulation lysis RBC Lysis stimulation->lysis wash Wash with PBS lysis->wash analysis Flow Cytometry Analysis wash->analysis

Caption: Experimental workflow for the DHR-123 assay to measure ROS production.

G cluster_2 MPO Activity Assay Workflow start Start: Isolated Neutrophils stimulation Stimulate with PMA (30 min, 37°C) start->stimulation reaction Add Taurine & H₂O₂ stimulation->reaction detection Quantify NCT (e.g., TNB oxidation) reaction->detection analysis Spectrophotometric Analysis (412 nm) detection->analysis

Caption: Experimental workflow for the Myeloperoxidase (MPO) activity assay.

Conclusion

This compound is a key endogenous molecule that provides a valuable tool for studying the intricacies of the neutrophil oxidative burst. The protocols and data presented here offer a framework for researchers and drug development professionals to investigate the antimicrobial and immunomodulatory properties of NCT and to explore its potential as a therapeutic agent. By understanding how to work with and measure the effects of NCT, the scientific community can further elucidate the mechanisms of innate immunity and develop novel strategies for treating infectious and inflammatory diseases.

References

Application Notes and Protocols for N-Chlorotaurine (NCT) Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Chlorotaurine (NCT) is an endogenous mild oxidant and a long-lived active chlorine compound produced by human granulocytes and monocytes. It plays a role in the human defense system against pathogens.[1][2][3] As a potential therapeutic agent, NCT exhibits broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and parasites, with a low propensity for resistance development due to its multi-targeted mechanism of action.[3][4][5] These application notes provide detailed protocols for assessing the antimicrobial susceptibility of various microorganisms to NCT, which is crucial for its preclinical and clinical development.

The methodologies outlined below are based on established antimicrobial susceptibility testing standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to accommodate the unique properties of NCT.[6][7][8][9][10][11][12][13][14]

Mechanism of Action

This compound acts as a microbicidal agent through its oxidizing and chlorinating properties.[5][15] Unlike traditional antibiotics that target specific enzymes or cellular processes, NCT causes widespread damage to microbial cells by reacting with various cellular components.[5][16][17] This includes the oxidation of sulfhydryl groups in proteins, leading to conformational changes and enzyme inactivation, and the chlorination of peptide linkages.[15] This multi-targeted approach is believed to be the reason for the low probability of microbial resistance to NCT.[5]

cluster_mechanism Mechanism of Action cluster_effect Cellular Effects NCT This compound (NCT) Oxidation Oxidation of Sulfhydryl Groups (e.g., in Cysteine) NCT->Oxidation transfers Cl+ Chlorination Chlorination of Amino Groups (e.g., in Peptides) NCT->Chlorination transfers Cl+ ROS Generation of Reactive Oxygen Species (ROS) NCT->ROS can lead to Microbe Microbial Cell ProteinDamage Protein Denaturation & Enzyme Inactivation Oxidation->ProteinDamage Chlorination->ProteinDamage MembraneDamage Membrane Damage ROS->MembraneDamage DNADamage DNA Damage ROS->DNADamage CellDeath Microbial Cell Death ProteinDamage->CellDeath MembraneDamage->CellDeath DNADamage->CellDeath

Caption: Proposed antimicrobial mechanism of action of this compound (NCT).

Data Presentation: Quantitative Antimicrobial Activity of this compound

The following tables summarize the bactericidal and fungicidal activity of NCT from various studies. These values can serve as a reference for designing new experiments.

Table 1: Time-Kill Kinetics of 1% this compound (55 mM) against Planktonic Microorganisms

MicroorganismMediumTemperature (°C)Time to ≥3-log10 Reduction (min)Reference
Staphylococcus aureusPhosphate Buffer3715[18]
Methicillin-resistant S. aureus (MRSA)Phosphate Buffer3715[18]
Pseudomonas aeruginosaPhosphate Buffer378[18]
Escherichia coliPhosphate Buffer378[18]
Candida albicansPhosphate Buffer37120[18]
Streptococcus pyogenesPhosphate Buffer375[18]
Proteus mirabilisPhosphate Buffer375[18]
S. aureusArtificial Sputum Medium37< 10[4]
P. aeruginosaArtificial Sputum Medium37< 10[4]
E. coliArtificial Sputum Medium37< 10[4]
C. albicansArtificial Sputum Medium37< 15[4]
Aspergillus fumigatusArtificial Sputum Medium37< 15[4]

Table 2: Time-Kill Kinetics of 1% this compound (55 mM) against Biofilms

MicroorganismBiofilm AgeTemperature (°C)Time for Eradication (min)Reference
Streptococcus spp.48 hours3730[2]
Rothia aeria48 hours3740[2]
Staphylococcus aureus14 weeks37> 60[19]
Pseudomonas aeruginosa14 weeks3760[19]
Klebsiella variicola14 weeks3760[19]

Table 3: Bactericidal Activity of Micromolar Concentrations of this compound

MicroorganismNCT Concentration (µM)pHIncubation Time (h)Log10 ReductionReference
Staphylococcus aureus507.09~4[1]
Staphylococcus aureus505.03~4[1]
Pseudomonas aeruginosa307.06~1[1]
Pseudomonas aeruginosa305.06>4[1]
Escherichia coli307.06~1.5[1]
Escherichia coli305.06>4[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from CLSI guidelines for broth microdilution.[20][21]

1. Materials

  • This compound (NCT) stock solution (e.g., 1% or 55 mM)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial/fungal isolate(s)

  • Sterile saline (0.9%) or phosphate-buffered saline (PBS)

  • McFarland standard (0.5)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • NCT inactivating solution (e.g., 1% sodium thiosulfate (B1220275) or a combination of 1% methionine and 1% histidine)[5][18]

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

2. Procedure

a. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

b. Preparation of NCT Dilutions:

  • Perform two-fold serial dilutions of the NCT stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected efficacy.

c. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well containing the NCT dilutions.

  • Include a positive control (broth with inoculum, no NCT) and a negative control (broth only).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

d. MIC Determination:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of NCT that completely inhibits visible growth of the microorganism.[20][22]

e. MBC Determination:

  • Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (at and above the MIC).

  • Spot-plate the aliquots onto sterile agar plates.

  • Incubate the agar plates at 35 ± 2°C for 24-48 hours.

  • The MBC is the lowest concentration of NCT that results in a ≥99.9% reduction (a 3-log10 decrease) in CFU/mL compared to the initial inoculum count.[20][22]

Protocol 2: Time-Kill Kinetic Assay

This protocol is designed to determine the rate at which NCT kills a microbial population.[21]

1. Materials

  • This compound (NCT) solution at desired concentrations (e.g., 0.1%, 0.3%, 0.5%, 1%)

  • Bacterial/fungal culture in logarithmic growth phase

  • Sterile broth or buffer (e.g., PBS, pH 7.1)

  • Water bath or incubator shaker (37°C)

  • NCT inactivating solution (e.g., 1% sodium thiosulfate or 1% methionine/1% histidine)

  • Sterile dilution tubes

  • Sterile agar plates

  • Automated spiral plater or manual plating equipment

2. Procedure

  • Prepare a microbial suspension and dilute it in pre-warmed broth or buffer to a final concentration of approximately 5 x 10⁶ to 1 x 10⁷ CFU/mL.[5]

  • Prepare test tubes with the desired final concentrations of NCT in broth or buffer. Also, prepare a control tube without NCT.

  • At time zero, add the microbial suspension to the NCT and control tubes and vortex.

  • Incubate the tubes at 37°C in a water bath.[4][23]

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) from each tube and immediately transfer it to a tube containing the inactivating solution (e.g., 900 µL) to stop the action of NCT.[5]

  • Perform serial dilutions of the inactivated samples.

  • Plate the dilutions onto agar plates.

  • Incubate the plates at the appropriate temperature and time for the specific microorganism.

  • Count the colonies (CFU/mL) for each time point. The detection limit is typically 100 CFU/mL.[5]

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Experimental Workflow Visualization

cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Start Start: Microbial Isolate Culture Culture on Agar Plate (18-24h) Start->Culture Suspension Prepare Microbial Suspension in Saline/PBS Culture->Suspension McFarland Adjust to 0.5 McFarland Standard Suspension->McFarland Inoculum Dilute to Final Inoculum (e.g., 5x10^5 CFU/mL) McFarland->Inoculum Inoculate Inoculate 96-well Plate (NCT dilutions + Inoculum) Inoculum->Inoculate NCT_Dilutions Prepare Serial Dilutions of NCT in Broth NCT_Dilutions->Inoculate Incubate_MIC Incubate at 35±2°C (16-20h) Inoculate->Incubate_MIC Read_MIC Visually Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Plate_MBC Plate Aliquots from Clear Wells on Agar Read_MIC->Plate_MBC Proceed with clear wells Incubate_MBC Incubate at 35±2°C (24-48h) Plate_MBC->Incubate_MBC Read_MBC Count Colonies and Determine MBC (≥99.9% kill) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination of this compound.

Start Start: Prepare Microbial Inoculum (~5x10^6 - 1x10^7 CFU/mL) Setup Prepare Tubes with NCT (at test concentrations) and a Control (no NCT) Start->Setup Incubate Add Inoculum to Tubes Incubate at 37°C Setup->Incubate Sampling Withdraw Aliquots at Specific Time Points (0, 5, 15, 30, 60 min...) Incubate->Sampling Repeat for each time point Inactivate Immediately Add Aliquot to Inactivating Solution (e.g., Sodium Thiosulfate) Sampling->Inactivate Dilute Perform Serial Dilutions Inactivate->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Incubate_Plates Incubate Plates (24-48h) Plate->Incubate_Plates Count Count Colonies (CFU/mL) Incubate_Plates->Count Analyze Plot log10 CFU/mL vs. Time Count->Analyze End End: Time-Kill Curves Analyze->End

Caption: Experimental workflow for this compound time-kill kinetic assay.

References

Application of N-Chlorotaurine in Ophthalmic Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT) is an endogenous, mild, long-lived oxidant derived from the amino acid taurine. Produced by human granulocytes and monocytes, it plays a role in the body's innate immune defense.[1] As a non-selective oxidizing agent, NCT possesses broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and protozoa, making it a promising candidate for the topical treatment of ophthalmic infections.[1][2] Its mechanism of action, which involves chlorination and oxidation of essential pathogen structures and enzymes, minimizes the likelihood of microbial resistance.[1][3] This document provides detailed application notes and protocols for the use of NCT in various ophthalmic infection models, based on published research findings.

Data Presentation: Efficacy of this compound in Ophthalmic Infection Models

The following tables summarize the quantitative data on the efficacy of this compound across different in vitro, ex vivo, and in vivo ophthalmic infection models.

Table 1: Antiviral Activity of this compound against Adenovirus

Model TypeVirus SerotypesNCT ConcentrationTreatment DurationOutcome MeasureResult
In VitroAd1, 2, 3, 4, 5, 7a, 8, 19, 370.1% - 2.5%1 hourViral Titer ReductionConcentration-dependent reduction; ≥0.5% NCT resulted in a ≥3-log10 reduction in mean titers for all isolates.[4]
In Vivo (Ad5/NZW Rabbit Ocular Model)Ad51.0%, 2.0%, 2.5%7 days (10x/day for 1 day, then 5x/day for 6 days)Positive Viral CulturesSignificantly fewer positive cultures compared to saline control.
In Vivo (Ad5/NZW Rabbit Ocular Model)Ad51.0% NCT + 0.1% NH₄Cl10 days (5x/day)Positive Viral CulturesSignificantly fewer positive cultures compared to saline control.[4]

Table 2: Antifungal and Antiprotozoal Activity of this compound

Model TypePathogenNCT ConcentrationTreatment DurationOutcome MeasureResult
Ex Vivo (Porcine Cornea)Candida albicans1%120 minutesCFU Reduction4-log10 reduction in colony-forming units.[5]
Ex Vivo (Porcine Cornea)Acanthamoeba castellanii1%120 minutesRegrowth InhibitionComplete inhibition of regrowth.[5]

Table 3: Antibacterial Activity of this compound

Model TypeBacterial SpeciesNCT ConcentrationTreatment DurationOutcome MeasureResult
In Vitro (Quantitative Killing Assay)Methicillin-resistant Staphylococcus aureus1% (55 mM)15 minutesCFU Reduction≥2-log10 reduction.[6]
In Vitro (Quantitative Killing Assay)Pseudomonas aeruginosa1% (55 mM)15 minutesCFU Reduction≥2-log10 reduction.[6]
In Vitro (Quantitative Killing Assay)Multidrug-resistant E. coli, K. pneumoniae, A. baumannii1% (55 mM)30 minutesCFU ReductionComplete or near-complete reduction to the detection limit.[6]
Clinical Study (Bacterial Conjunctivitis)Various bacterial isolates1%3-5 days (5x/day)Clinical CureAll 6 subjects with bacterial conjunctivitis were cured.[7][8]

Experimental Protocols

Preparation of this compound Ophthalmic Solution

Materials:

  • This compound sodium salt (crystalline)

  • Sterile, double-distilled water or Sterile Water for Injection, USP

  • Sterile containers (e.g., 8-ml pipette tubes or ophthalmic dropper bottles)

  • Sterile 0.2-micron filter

Protocol:

  • Calculate the required amount of NCT sodium salt to achieve the desired concentration (e.g., for a 1% solution, dissolve 1 g of NCT in 100 ml of sterile water).

  • Aseptically weigh the NCT powder.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the NCT in the sterile water. The solution will have a pH of approximately 8. No buffers or preservatives are typically required due to the inherent stability and broad-spectrum activity of NCT.[9]

  • For enhanced antiviral activity, ammonium (B1175870) chloride (NH₄Cl) can be added. For a 1% NCT and 0.1% NH₄Cl solution, add the appropriate amount of sterile NH₄Cl to the prepared NCT solution.

  • Sterilize the final solution by filtering it through a 0.2-micron filter into the final sterile dispensing containers.

  • Store the prepared NCT solution at 2-4°C. Aqueous solutions of NCT are stable, with a reported loss of activity of approximately 9.3% per year under these conditions.[9]

In Vitro Antimicrobial Efficacy Testing

1. Viral Inactivation Assay (Plaque Assay):

  • Cell Culture: Culture appropriate host cells (e.g., A549 cells for adenovirus) in suitable medium.

  • Virus Preparation: Prepare high-titer stocks of the desired viral serotypes.

  • Inactivation Protocol:

    • Mix equal volumes of the viral stock with different concentrations of NCT solution (e.g., 0.1%, 0.5%, 1.0%, 2.5%) and a control medium.

    • Incubate the mixtures for a defined period (e.g., 60 minutes) at room temperature.[4]

    • Neutralize the NCT by adding a suitable inactivating agent (e.g., sodium thiosulfate).

  • Plaque Assay:

    • Perform serial dilutions of the treated and control virus suspensions.

    • Inoculate confluent monolayers of host cells with the dilutions.

    • After an adsorption period, overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) and incubate until plaques are visible.

    • Stain the cells (e.g., with crystal violet) and count the plaques to determine the viral titer (plaque-forming units per ml, PFU/ml).

    • Calculate the log10 reduction in viral titer for each NCT concentration compared to the control.

2. Quantitative Bacterial Killing Assay:

  • Bacterial Culture: Grow bacterial isolates to the mid-logarithmic phase in a suitable broth medium.

  • Killing Assay Protocol:

    • Prepare a bacterial suspension of a defined concentration (e.g., 5 x 10⁶ to 1 x 10⁷ CFU/ml).

    • Add a small volume of the bacterial suspension to a pre-warmed NCT solution (e.g., 1% NCT in phosphate-buffered saline, pH 7.1) and a control buffer.[6]

    • Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).[6]

    • At each time point, remove an aliquot and add it to a neutralizing solution (e.g., 1% methionine/1% histidine).[6]

  • Enumeration:

    • Perform serial dilutions of the neutralized samples.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates until colonies are visible and count the colony-forming units (CFU/ml).

    • Calculate the log10 reduction in CFU/ml for each time point compared to the initial inoculum.

Ex Vivo Porcine Corneal Infection Model

Model Preparation:

  • Obtain fresh porcine eyes from a local abattoir.

  • Excise the corneal buttons aseptically.

  • Mount the corneal buttons in an artificial anterior chamber system.

Infection and Treatment Protocol:

  • Contaminate the corneal surface with a suspension of the pathogen (e.g., Candida albicans or Acanthamoeba castellanii trophozoites).[5]

  • Incubate the infected corneas for a period to allow for tissue penetration (e.g., 3 days for C. albicans, 7 days for A. castellanii).[5]

  • Treat the infected corneas with 1% NCT solution for various durations (e.g., 5 to 120 minutes).[5]

  • After treatment, wash the corneas and incubate them in a fresh medium without NCT for a further period (e.g., 2 days for A. castellanii) to assess regrowth.[5]

Efficacy Assessment:

  • Homogenize the corneal buttons.

  • For fungi, perform quantitative cultures of the homogenates to determine the CFU per cornea.[5]

  • For amoebae, culture the homogenates for a period (e.g., 5 days) and then count the number of viable organisms using a light microscope.[5]

In Vivo Rabbit Ocular Infection Model (Adenovirus Keratoconjunctivitis)

Animal Model:

  • Use New Zealand White (NZW) rabbits.

  • Anesthetize the animals and induce a mild corneal abrasion through scarification.

  • Topically inoculate both eyes with a defined titer of adenovirus (e.g., 1.5 x 10⁶ PFU/eye of Ad5).

Treatment Protocol:

  • Randomly assign rabbits to different treatment groups (e.g., 1.0% NCT, 2.0% NCT, 2.5% NCT, saline control).

  • Initiate treatment 24 hours post-inoculation.

  • Instill one drop (e.g., 37 µl) of the respective solution into the conjunctival sac at a defined frequency (e.g., 10 times on the first day, followed by 5 times daily for 6 days).

  • For combination therapy, a regimen of 1.0% NCT with 0.1% NH₄Cl can be administered 5 times daily for 10 days.[4]

Efficacy Assessment:

  • Monitor the animals daily for clinical signs of infection (e.g., conjunctivitis, corneal opacity).

  • Collect ocular swabs at regular intervals (e.g., days 1, 3, 5, 7, 10, 14) post-infection.

  • Perform viral cultures (plaque assays) on the swabs to determine the presence and titer of the virus.

  • Compare the number of positive cultures and the mean viral titers between the treatment and control groups.

Visualizations

Mechanism of Action of this compound

NCT_Mechanism cluster_NCT This compound (NCT) cluster_Pathogen Pathogen cluster_Effects Antimicrobial Effects NCT This compound (Cl-NH-CH₂-CH₂-SO₃⁻) VirulenceFactors Virulence Factors (Toxins, Enzymes) NCT->VirulenceFactors Chlorination EssentialStructures Essential Structures (Proteins, Lipids) NCT->EssentialStructures Oxidation Inactivation Inactivation of Virulence Factors VirulenceFactors->Inactivation Oxidation Oxidation & Damage to Essential Structures EssentialStructures->Oxidation Microbiostatic Microbiostatic Effect (Loss of Virulence) Inactivation->Microbiostatic Microbicidal Microbicidal Effect (Pathogen Death) Oxidation->Microbicidal

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vivo Rabbit Adenoviral Keratoconjunctivitis Model

Rabbit_Model_Workflow start Start inoculation Corneal Scarification & Topical Adenovirus Inoculation start->inoculation randomization Randomization into Treatment Groups (NCT, Control) inoculation->randomization 24 hours treatment Topical Treatment (e.g., 5-10 times daily) randomization->treatment monitoring Daily Clinical Monitoring treatment->monitoring sampling Ocular Swab Collection (Days 1, 3, 5, 7, 10, 14) monitoring->sampling analysis Viral Culture & Titer Determination sampling->analysis end End analysis->end

Caption: Workflow for NCT efficacy testing in a rabbit model.

Logical Relationship of this compound Application in Ophthalmic Infections

Logical_Relationship cluster_infections Ophthalmic Infections cluster_models Experimental Models NCT This compound (Broad-Spectrum Antimicrobial) Keratitis Keratitis NCT->Keratitis Conjunctivitis Conjunctivitis NCT->Conjunctivitis InVitro In Vitro (Cell Culture, Killing Assays) Keratitis->InVitro ExVivo Ex Vivo (Porcine Cornea) Keratitis->ExVivo Conjunctivitis->InVitro InVivo In Vivo (Rabbit Model) Conjunctivitis->InVivo Efficacy Demonstrated Efficacy InVitro->Efficacy ExVivo->Efficacy InVivo->Efficacy

Caption: this compound's application across infection types and models.

References

Application Notes and Protocols: N-Chlorotaurine for the Disinfection of Medical Device Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT) is an endogenous, long-lived oxidant produced by human granulocytes and monocytes, playing a role in the innate immune system.[1][2] As a synthesized compound, it demonstrates broad-spectrum microbicidal activity against bacteria (including multi-drug resistant strains), viruses, fungi, and protozoa.[1][2] Its mechanism of action, based on oxidation and chlorination of essential microbial structures, makes the development of resistance unlikely.[2][3] NCT is noted for its high tolerability on human tissues, making it a promising candidate for various anti-infective applications, including the disinfection of medical device surfaces.[4][5] This document provides detailed application notes and protocols for the use of NCT in this capacity, summarizing key data and experimental procedures from published research.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the bactericidal efficacy of this compound against common pathogens, particularly those known to form biofilms on medical device surfaces.

Table 1: Bactericidal Activity of this compound (NCT) Against Biofilm-Forming Bacteria on Metal Disks

MicroorganismNCT Concentration (%)Contact TimeLog₁₀ Reduction in CFUReference
Staphylococcus aureus1%15 min>1[1]
0.5%3 hEradication[6]
0.1%3 hSignificant Killing[6]
Staphylococcus epidermidis1%15 min>1[1]
Pseudomonas aeruginosa1%15 min>1[1]
1%30 minEradication[6]
0.5%30 minEradication[6]

Table 2: Efficacy of this compound (NCT) Against Multidrug-Resistant Bacteria (Planktonic)

MicroorganismNCT Concentration (%)Contact TimeLog₁₀ Reduction in CFUReference
Methicillin-resistant S. aureus (MRSA)1%15 min>2[2]
1%30 minComplete or near detection limit[2]
Vancomycin-resistant Enterococcus faecium (VRE)1%15 min>2[2]
1%30 minComplete or near detection limit[2]
Multidrug-resistant Pseudomonas aeruginosa1%15 min>2[2]
1%30 minComplete or near detection limit[2]

Experimental Protocols

Protocol 1: Preparation of this compound (NCT) Solution for Disinfection

This protocol describes the preparation of a 1% (w/v) NCT solution, a concentration commonly cited for effective antimicrobial activity.

Materials:

  • This compound sodium salt (crystalline form)

  • Sterile phosphate-buffered saline (PBS), pH 7.1

  • Sterile containers

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound sodium salt.

  • Dissolving: In a sterile container, dissolve the weighed NCT in 100 mL of sterile PBS (pH 7.1).

  • Mixing: Gently mix the solution until the NCT is completely dissolved. A magnetic stirrer can be used for this purpose.

  • Storage: Store the freshly prepared solution at 2-8°C. While solutions are most stable when freshly prepared, they can be stored for extended periods with a gradual decrease in active chlorine concentration.[7] For critical applications, it is recommended to use freshly prepared solutions.

Protocol 2: Disinfection of Medical Device Surfaces (Metal Disks)

This protocol outlines a method for evaluating the efficacy of NCT in disinfecting metal surfaces, simulating medical devices.

Materials:

  • Prepared NCT solution (e.g., 0.1%, 0.5%, 1%)

  • Sterile metal disks (e.g., titanium alloy)

  • Bacterial culture of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate culture medium (e.g., Tryptic Soy Broth)

  • Sterile saline solution or PBS for rinsing

  • Inactivating solution (e.g., 1% L-methionine and 1% L-histidine in distilled water)[8]

  • Incubator

  • Shaker

  • Ultrasonicator

  • Standard microbiology plating supplies (petri dishes, agar (B569324), etc.)

Procedure:

  • Biofilm Formation:

    • Place sterile metal disks in a suitable container (e.g., 24-well plate).

    • Inoculate the disks with a suspension of the test bacteria in a culture medium.

    • Incubate at 37°C for 48 hours on a shaker to allow for biofilm formation.[6]

  • Rinsing:

    • Carefully remove the disks from the culture medium.

    • Rinse the disks with sterile saline solution for 1 minute to remove planktonic (free-floating) bacteria.[6]

  • Disinfection:

    • Immerse the biofilm-coated disks in the prepared NCT solution.

    • Incubate at 37°C for the desired contact times (e.g., 15 min, 30 min, 1 h, 3 h).[6]

    • Include a negative control by immersing disks in sterile PBS.

  • Inactivation:

    • After the specified contact time, transfer the disks to the inactivating solution to stop the antimicrobial action of NCT.

  • Bacterial Quantification:

    • Place the disks in a tube with sterile saline or PBS.

    • Sonication can be used to detach the remaining viable bacteria from the disk surface.

    • Perform serial dilutions of the resulting bacterial suspension.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the colony-forming units (CFU) to determine the number of viable bacteria.

    • Calculate the log₁₀ reduction in CFU compared to the negative control.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow for testing its efficacy.

NCT_Mechanism NCT This compound (NCT) Solution Surface Contaminated Medical Device Surface NCT->Surface Application Oxidation Oxidation & Chlorination NCT->Oxidation Direct Action Biofilm Bacterial Biofilm Bacteria Bacteria Biofilm->Bacteria Proteins Adherence Proteins, Enzymes, etc. Bacteria->Proteins Oxidation->Proteins Targets Disruption Biofilm Matrix Disruption Oxidation->Disruption Inactivation Bacterial Inactivation (Cell Death) Oxidation->Inactivation Detachment Biofilm Detachment Disruption->Detachment Inactivation->Detachment CleanSurface Disinfected Surface Detachment->CleanSurface

Caption: Proposed mechanism of this compound action on bacterial biofilms.

Experimental_Workflow start Start prep_nct Prepare NCT Solution (e.g., 1%) start->prep_nct grow_biofilm Grow Bacterial Biofilm on Medical Surface (e.g., Metal Disk, 48h) start->grow_biofilm rinse Rinse to Remove Planktonic Bacteria grow_biofilm->rinse disinfect Incubate with NCT (Defined Contact Time) rinse->disinfect control Incubate with PBS (Control) rinse->control inactivate Inactivate NCT disinfect->inactivate control->inactivate quantify Quantify Viable Bacteria (CFU Counting) inactivate->quantify analyze Calculate Log Reduction quantify->analyze end End analyze->end

Caption: General experimental workflow for evaluating NCT disinfection efficacy.

Concluding Remarks

This compound presents a compelling profile as a disinfectant for medical device surfaces due to its broad-spectrum activity, high tolerability, and low propensity for inducing microbial resistance. The provided protocols and data serve as a foundational resource for researchers and professionals exploring the application of NCT. Further studies may be warranted to evaluate its efficacy on a wider range of medical device materials and against a broader array of clinically relevant microorganisms in various biofilm models. Additionally, the stability of NCT solutions under different storage conditions and in the presence of organic loads are important considerations for practical application.

References

Investigating N-Chlorotaurine's Impact on Fungal Hyphae Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT) is a naturally occurring, long-lived oxidant produced by human leukocytes, playing a role in the innate immune response.[1][2] As a stable N-chloro derivative of the amino acid taurine, NCT exhibits broad-spectrum microbicidal activity against bacteria, viruses, and fungi.[2][3][4] Its favorable safety profile and tolerability on human tissues make it a compelling candidate for topical and local antiseptic applications.[2][5] A critical aspect of the pathogenicity of many fungi, notably Candida albicans, is the morphological transition from a yeast-like form to filamentous hyphae. This transition is crucial for tissue invasion, biofilm formation, and overall virulence. This document provides detailed application notes and protocols for investigating the effects of this compound on fungal hyphae formation, summarizing key quantitative data and outlining relevant experimental procedures.

Mechanism of Action: An Overview

NCT's primary mode of action is through its oxidizing and chlorinating capabilities.[6] While its fungicidal effects are well-documented, the specific mechanisms inhibiting hyphal formation are still under investigation. A key insight comes from studies on Aspergillus fumigatus, where NCT was shown to induce a significant oxidative stress response.[7] This is a plausible mechanism for its impact on hyphal development, as cellular redox status is intricately linked with the signaling pathways that govern fungal morphogenesis. It is hypothesized that NCT-induced oxidative stress may disrupt the signaling cascades, such as the Ras/cAMP/PKA and MAPK pathways, which are central to the yeast-to-hypha transition in Candida albicans. Furthermore, NCT has been observed to decrease the production of secreted aspartyl proteinases in Candida species, which are important virulence factors.[1][8]

Quantitative Data Summary

The following tables summarize the fungicidal and inhibitory activity of this compound against various fungal species, with a focus on filamentous forms and conidia germination where data is available.

Table 1: Fungicidal Activity of this compound (NCT) against Various Fungal Species

Fungal SpeciesNCT ConcentrationIncubation TimeLog₁₀ CFU ReductionReference
Candida albicans0.1% (5.5 mM)60 min~3[9]
Candida albicans0.1% (5.5 mM)90 min≥4[9]
Candida spp. (non-albicans)0.1% (5.5 mM)120 min~3[9]
Candida spp. (non-albicans)0.1% (5.5 mM)24 h≥4[9]
Candida albicans1% (55 mM)1-2 h1-3[9]
Candida glabrata1% (55 mM)4 h~2[9]
Aspergillus spp., Candida spp., Fusarium spp., Penicillium spp., Alternaria spp.1% (55 mM)1-4 h1-4[4]
Scedosporium spp. and Lomentospora prolificans (hyphae and conidia)1% (55 mM)4 h1-4
Scedosporium spp. and Lomentospora prolificans (hyphae and conidia)1% (55 mM)24 h4->6
Candida albicans (in artificial sputum medium)0.3%60 min>5 (to detection limit)[10]
Aspergillus fumigatus (spores in artificial sputum medium)1% (55 mM)15 min>5 (to detection limit)[10]

Table 2: Effect of this compound (NCT) on Fungal Germination and Post-Antifungal Effect (PAFE)

Fungal SpeciesNCT ConcentrationPre-incubation TimeEffectReference
Scedosporium and Lomentospora spp.1.0%10-60 minDelayed conidia germination by 2 to >12 h; Reduced germination rate by 10-100%
Candida albicans1%1 minPAFE (lag of regrowth) of 0.7 to 1.4 h[1]
Candida albicans1%45 minPAFE (lag of regrowth) of 2.6 to 2.7 h[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Candida albicans Hyphal Formation

This protocol is designed to assess the direct inhibitory effect of NCT on the yeast-to-hypha morphological transition.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • Hyphal induction medium (e.g., RPMI-1640, Spider medium, or a simplified medium containing peptone, dextrose, and bovine serum albumin)[11]

  • This compound (NCT) stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Incubator at 37°C

  • Inverted microscope

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of C. albicans into YPD broth and grow overnight at 30°C with shaking.

  • Cell Harvest and Resuspension: Harvest the yeast cells by centrifugation, wash twice with PBS, and resuspend in the hyphal induction medium to a final concentration of 1 x 10⁶ cells/mL.

  • Treatment Setup: In a 96-well plate, add 100 µL of the cell suspension to each well. Add 100 µL of NCT at various concentrations (prepared in the same induction medium) to achieve the desired final concentrations. Include a vehicle control (medium without NCT).

  • Incubation: Incubate the plate at 37°C for 4-6 hours to induce hyphal formation.

  • Microscopic Examination: After incubation, observe the cell morphology in each well using an inverted microscope. Capture images for documentation.

  • Quantification (Optional): To quantify the inhibition, count the number of yeast-form cells and filamentous cells (germ tubes, pseudohyphae, and hyphae) in several fields of view for each treatment condition. Calculate the percentage of filamentous cells.

Protocol 2: Quantitative Fungicidal Assay against Hyphal Forms

This protocol determines the killing efficacy of NCT against pre-formed fungal hyphae.

Materials:

  • Candida albicans strain

  • Hyphal induction medium

  • Sabouraud Dextrose Agar (SDA) plates

  • NCT solution

  • NCT inactivating solution (e.g., 1% sodium thiosulfate)

  • Sterile PBS

Procedure:

  • Hyphae Generation: Grow C. albicans in hyphal induction medium at 37°C for a sufficient time (e.g., 4-6 hours) to ensure a high percentage of hyphal forms.

  • Treatment: Add NCT solution to the culture of hyphae to the desired final concentration. Include a control culture without NCT.

  • Incubation: Incubate the treated and control cultures at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).

  • Sampling and Inactivation: At each time point, withdraw an aliquot from each culture and immediately add it to the NCT inactivating solution.

  • Plating and Incubation: Prepare serial dilutions of the inactivated samples in sterile PBS and plate onto SDA plates. Incubate the plates at 30°C for 24-48 hours.

  • CFU Counting: Count the number of colonies on the plates to determine the colony-forming units per milliliter (CFU/mL).

  • Data Analysis: Calculate the log₁₀ reduction in CFU/mL for each NCT concentration and time point compared to the control.

Visualizations

Experimental Workflow for Hyphal Inhibition Assay

G cluster_prep Yeast Culture Preparation cluster_treat Treatment Setup cluster_analysis Analysis A Inoculate C. albicans in YPD B Overnight incubation at 30°C A->B C Harvest and wash yeast cells B->C D Resuspend in hyphal induction medium C->D E Add cell suspension to 96-well plate D->E F Add NCT at various concentrations E->F G Incubate at 37°C for 4-6 hours F->G H Microscopic observation G->H I Quantify filamentous cells H->I

Caption: Workflow for the in vitro Candida albicans hyphal inhibition assay.

Proposed Signaling Pathway for NCT's Effect on Hyphal Formation

G NCT This compound (NCT) OxidativeStress Increased Oxidative Stress NCT->OxidativeStress Virulence_Factors Decreased Virulence Factors (e.g., Secreted Aspartyl Proteinases) NCT->Virulence_Factors Signaling_Pathways Disruption of Signaling Pathways (e.g., Ras/cAMP/PKA, MAPK) OxidativeStress->Signaling_Pathways Hypothesized Link Hyphal_Formation Inhibition of Hyphal Formation Signaling_Pathways->Hyphal_Formation

Caption: Proposed mechanism of NCT's inhibitory effect on fungal hyphal formation.

Conclusion

This compound demonstrates significant potential as a topical antifungal agent. Its ability to not only kill fungal cells but also to potentially inhibit the critical virulence-associated process of hyphal formation warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the efficacy and mechanisms of NCT in preventing and treating fungal infections. Future studies should focus on elucidating the precise molecular targets of NCT within fungal signaling pathways to fully understand its anti-dimorphic properties.

References

Application Notes and Protocols for Studying Microbial Resistance Mechanisms Using N-Chlorotaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT) is an endogenous, long-lived oxidant produced by human granulocytes and monocytes as part of the innate immune response.[1][2] As a mild oxidizing and chlorinating agent, NCT exhibits broad-spectrum microbicidal activity against bacteria, viruses, fungi, and protozoa.[1][2][3] A significant advantage of NCT is the apparent lack of microbial resistance development, which is attributed to its multi-targeted mechanism of action.[1][4][5][6] NCT's primary mode of action involves the oxidation of sulfhydryl and amino groups in microbial proteins, leading to widespread cellular damage and death.[7] This contrasts with traditional antibiotics that often have specific cellular targets, which can be more readily overcome by microbial mutations.

These application notes provide a framework for utilizing NCT as a tool to investigate microbial resistance mechanisms, or rather the lack thereof. By understanding how NCT effectively kills a wide range of pathogens without inducing resistance, researchers can gain insights into novel antimicrobial strategies. The following protocols and data summaries are derived from published studies and offer a starting point for in vitro investigations.

Data Presentation

Table 1: Bactericidal Activity of 1% this compound (55 mM) against Planktonic Bacteria
MicroorganismStrain TypeIncubation Time for >2 log10 ReductionIncubation Time for Complete KillingReference(s)
Staphylococcus aureusATCC & MRSA15 min30-60 min[1][8]
Staphylococcus epidermidisLinezolid-Resistant15 min30-60 min[1][8]
Enterococcus faeciumVancomycin-Resistant15 min~30 min[1]
Pseudomonas aeruginosaATCC & 3MRGN15 min~30 min[1][8]
Escherichia coli3MRGN & 4MRGN15 min~30 min[1]
Klebsiella pneumoniae4MRGN15 min~30 min[1]
Acinetobacter baumannii4MRGN15 min~30 min[1]
Various Periodontal PathogensPlanktonic10-20 min10-20 min[9]

Note: 3MRGN and 4MRGN refer to multidrug-resistant Gram-negative bacteria resistant to 3 or 4 antibiotic classes, respectively.

Table 2: Activity of this compound against Bacterial Biofilms
MicroorganismBiofilm AgeNCT ConcentrationIncubation TimeLog10 CFU ReductionReference(s)
S. aureus, P. aeruginosa, K. variicola14 weeks1%30 min0.9 - 4.7[10][11]
S. aureus, P. aeruginosa, K. variicola14 weeks1%60 min2.8 - 5.6[10][11]
S. aureus48 hours1%15 min>1[8][12]
S. aureus48 hours1%60 minReached detection limit[8]
P. aeruginosa48 hours1%15 min>1[8][12]
P. aeruginosa48 hours30 min30 minReached detection limit[8]
Periodontal Pathogens48 hours1%30-40 minReached detection limit[9]
Table 3: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)
MicroorganismNCT ConcentrationIncubation Time% Reduction in Metabolic ActivityReference(s)
S. aureus (ATCC)0.1%15 min30-60%[5][8]
S. aureus (ATCC)0.5%15 min30-60%[5][8]
S. aureus (ATCC)1%15 min~80-90%[5][8]
S. aureus (Clinical)1%15 min~75%[5][8]
S. aureus (ATCC)0.1%30 min60-80%[5][8]
S. aureus (ATCC)0.5%30 min60-80%[5][8]

Experimental Protocols

Protocol 1: Quantitative Killing Assay for Planktonic Bacteria

This protocol is designed to determine the bactericidal activity of NCT against planktonic (free-floating) bacteria over time.

Materials:

  • This compound (NCT) sodium salt

  • Phosphate-buffered saline (PBS), pH 7.1

  • Bacterial culture in logarithmic growth phase

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Mueller-Hinton Agar (MHA) or other suitable solid medium

  • NCT inactivating solution (e.g., 1% methionine/1% histidine solution or sodium thiosulfate)

  • Sterile microcentrifuge tubes and plates

  • Incubator at 37°C

  • Spectrophotometer

  • Spiral plater (optional)

Procedure:

  • Preparation of NCT Solution: Prepare a 1% (w/v) NCT solution in PBS (pH 7.1). This corresponds to approximately 55 mM. Ensure the solution is freshly prepared.

  • Bacterial Suspension Preparation: a. Culture bacteria overnight in TSB at 37°C. b. Centrifuge the culture, wash the pellet twice with 0.9% NaCl, and resuspend to a final concentration of 5 x 10⁸ to 1 x 10⁹ CFU/mL. Adjust the concentration using a spectrophotometer (e.g., OD₆₀₀).

  • Killing Assay: a. Pre-warm the 1% NCT solution and control buffer (PBS) to 37°C. b. Add 40 µL of the bacterial suspension to 3.96 mL of the pre-warmed NCT solution to achieve a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL. Vortex briefly.[1] A parallel control should be run using PBS instead of NCT. c. Incubate the tubes at 37°C. d. At specified time points (e.g., 5, 15, 30, 60 minutes), remove 100 µL aliquots.

  • Inactivation and Plating: a. Immediately mix the 100 µL aliquot with 900 µL of the NCT inactivating solution. b. Perform serial dilutions of the inactivated suspension in saline. c. Plate 50-100 µL of the appropriate dilutions onto MHA plates in duplicate. A spiral plater can be used for automated plating.

  • Incubation and Enumeration: a. Incubate the plates at 37°C for 24-48 hours. b. Count the number of colonies to determine the CFU/mL. The detection limit is typically around 100 CFU/mL.[1] c. Calculate the log₁₀ reduction in CFU compared to the initial inoculum and the control.

Protocol 2: Biofilm Susceptibility Testing

This protocol assesses the efficacy of NCT against established bacterial biofilms.

Materials:

  • Materials from Protocol 1

  • Biofilm growth substrate (e.g., 96-well polystyrene plates, metal disks, or MBEC™ pegs)

  • Ultrasonicator

  • Shaker incubator

Procedure:

  • Biofilm Formation: a. Place sterile substrates (e.g., metal disks) into tubes or wells containing a suitable growth medium (e.g., TSB) inoculated with the test bacterium at a concentration of ~2 x 10⁵ CFU/mL.[8] b. Incubate at 37°C for 48 hours on a shaker to allow for biofilm formation.[8][12]

  • NCT Treatment: a. Gently rinse the biofilm-coated substrates with saline to remove planktonic cells.[8] b. Transfer the substrates to tubes or wells containing pre-warmed NCT solutions (e.g., 0.1%, 0.5%, 1%) or PBS (control). c. Incubate at 37°C for various time points (e.g., 15 min, 30 min, 1 h, 3 h).[8]

  • Biofilm Disruption and Enumeration: a. After treatment, rinse the substrates again in saline. b. Place the substrates in tubes containing a known volume of PBS. c. Resuspend the biofilm bacteria by ultrasonication.[10] d. Perform serial dilutions and plate as described in Protocol 1 (steps 4c-5c) to determine the number of viable cells.

Protocol 3: Assessment of Metabolic Activity in Biofilms (XTT Assay)

This protocol measures the metabolic activity of biofilms after NCT treatment as an indicator of cell viability.

Materials:

  • Biofilms grown in 96-well plates (as in Protocol 2)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Plate reader

Procedure:

  • Biofilm Formation and Treatment: a. Grow biofilms in a 96-well plate for 48 hours. b. Wash the biofilms with PBS to remove planktonic cells. c. Treat the biofilms with various concentrations of NCT or PBS (control) for different durations (e.g., 15 min, 30 min, 1 h, 3 h) at 37°C.[8]

  • XTT Assay: a. After treatment, wash the biofilms twice with PBS. b. Prepare the XTT/menadione solution according to the manufacturer's instructions. c. Add the XTT/menadione solution to each well. d. Incubate the plate in the dark at 37°C for 2 hours.[8]

  • Measurement: a. Transfer the supernatant to a new 96-well plate. b. Measure the absorbance at 450 nm using a plate reader. c. Calculate the percentage of metabolic activity relative to the PBS-treated control wells.[8]

Visualizations

Signaling Pathway

NCT_Cpx_Pathway MsrP MsrP OxidizedProteins OxidizedProteins MsrP->OxidizedProteins Repairs NCT NCT NlpE NlpE CpxP CpxP CpxA_periplasmic CpxA_periplasmic CpxA_membrane CpxA_membrane CpxR CpxR CpxR_P CpxR_P CpxRegulon CpxRegulon

Experimental Workflow

Experimental_Workflow prep_culture prep_culture treatment treatment prep_culture->treatment control control prep_culture->control inactivation inactivation treatment->inactivation quant_killing quant_killing control->quant_killing prep_nct prep_nct prep_nct->treatment inactivation->quant_killing metabolic_assay metabolic_assay inactivation->metabolic_assay sublethal_exposure sublethal_exposure quant_killing->sublethal_exposure Inform regrowth regrowth sublethal_exposure->regrowth

Conclusion

The provided application notes and protocols offer a robust starting point for investigating the antimicrobial properties of this compound and the reasons for the notable lack of induced microbial resistance. The multi-targeted oxidative and chlorinative mechanism of NCT presents a significant hurdle for microbes to overcome through simple mutations.[1][6] By employing these standardized methods, researchers can further elucidate the specific cellular targets of NCT and explore its potential as a template for developing novel, resistance-refractory antimicrobial agents. The study of bacterial stress responses to NCT, such as the Cpx pathway activation, can reveal fundamental mechanisms of how bacteria cope with oxidative and envelope stress, providing valuable insights for drug development.[13]

References

Troubleshooting & Optimization

N-Chlorotaurine (NCT) Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the stability of N-Chlorotaurine (NCT) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NCT solution seems to be losing its activity over time. What are the primary factors that affect its stability?

A1: The stability of NCT in an aqueous solution is primarily influenced by three main factors: temperature, pH, and exposure to light.[1][2][3] Higher temperatures, acidic pH, and exposure to UV radiation can all accelerate the degradation of NCT.[1][4] Concentration can also play a role, with lower concentrations sometimes exhibiting shorter half-lives.[3][5]

Q2: What is the optimal pH for storing NCT solutions to maximize stability?

A2: A slightly alkaline pH is necessary to increase the stability of NCT and prevent the formation of less stable byproducts like N,N-dichlorotaurine and sulfoacetaldehyde (B1196311).[4] Studies have shown that regardless of the initial pH, NCT solutions tend to shift towards and maintain a pH of approximately 8.3 at both room temperature (20°C) and 40°C.[3][5] Unbuffered 1% NCT solutions naturally have a pH of about 8.2.[4] It is noteworthy that commonly used phosphate (B84403) buffers can actually increase the disproportionation of NCT, so unbuffered solutions are often preferred.[6]

Q3: How does temperature impact the shelf-life of my NCT solution?

A3: Temperature has a significant impact on the stability of NCT. For long-term storage, refrigeration (2-4°C) is recommended.[6][7] At these temperatures, both the crystalline sodium salt and aqueous solutions of NCT show minimal degradation, losing only about 10% of their activity over a year.[6] At room temperature, the stability decreases, and at elevated temperatures (e.g., 40°C), the degradation is further accelerated.[3][5]

Q4: I've noticed variability in my results. Could light exposure be a contributing factor?

A4: Absolutely. NCT solutions are highly sensitive to UV radiation.[1] It is crucial to protect NCT solutions from light, especially sunlight, during storage and experimentation.[1][7] Storing solutions in amber glass bottles or in the dark is a recommended practice to prevent photodegradation.[3]

Q5: I need to prepare a fresh NCT solution. What is the general procedure?

A5: NCT solutions are typically prepared by dissolving the crystalline sodium salt of NCT in sterile water or a suitable buffer like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[7][8][9] The desired concentration is achieved by adding the appropriate amount of NCT to the solvent. For example, a 1% solution corresponds to 55 mM.[8] It is recommended to freshly prepare solutions for each experiment.[7]

Q6: How can I verify the concentration of my NCT solution?

A6: The concentration of NCT in a solution can be determined using spectrophotometry. NCT has a characteristic absorption peak at approximately 251.5 nm.[4][7] Another common method is iodometric titration to determine the content of active chlorine.[7]

Q7: Are there any known incompatibilities with common laboratory reagents?

A7: Yes, NCT is an oxidizing agent and will react with reducing agents. For experimental purposes, if you need to inactivate NCT, a mixture of 1% methionine and 1% histidine can be used.[7][9]

Quantitative Stability Data

The following tables summarize the stability of NCT solutions under various conditions based on published data.

Table 1: Half-life of NCT Solutions at Different Temperatures and Concentrations

ConcentrationTemperature (°C)Initial pHHalf-life (days)Reference
1%~207, 8, 9.5~120[3][5]
0.5%~207, 8, 9.5~236[3][5]
0.25%~207, 8, 9.5Not precisely determined*[3]
1%40720.3 ± 0.6[3]
0.5%40725.0 ± 1.0[3]
0.25%40723.0 ± 2.0[3]
1%40821.0 ± 1.0[3]
0.5%40825.0 ± 1.0[3]
0.25%40824.0 ± 2.0[3]
1%409.521.0 ± 1.0[3]
0.5%409.526.0 ± 1.0[3]
0.25%409.525.0 ± 1.0[3]

*Large variability in the data did not allow for a precise half-life determination.[3]

Table 2: Storage Recommendations for NCT

FormStorage Temperature (°C)DurationReference
Crystalline Sodium Salt20~2 weeks[7]
Crystalline Sodium Salt2-41 year[6][7]
Crystalline Sodium Salt-20 or lowerAt least 2 years[7]
Aqueous SolutionRoom Temperature2 weeks (protected from UV)[7]
Aqueous Solution2-4Up to 1 year[6][7]

Experimental Protocols & Workflows

Protocol for Preparation of a 1% (55 mM) NCT Solution
  • Materials:

    • This compound sodium salt (crystalline)

    • Sterile, purified water or desired buffer (e.g., PBS)

    • Sterile glassware (e.g., beaker, volumetric flask)

    • Magnetic stirrer and stir bar

    • Calibrated balance

  • Procedure:

    • Weigh the required amount of NCT sodium salt. For a 1% solution, this is 1 g of NCT per 100 mL of solvent.

    • Add the solvent to a beaker containing a magnetic stir bar.

    • Slowly add the weighed NCT to the solvent while stirring.

    • Continue stirring until the NCT is completely dissolved.

    • Transfer the solution to a volumetric flask and add solvent to the final desired volume.

    • Store the solution in a tightly sealed, light-protected container (e.g., amber bottle) at the recommended temperature.

Workflow for Assessing NCT Stability

The following diagram illustrates a typical workflow for conducting an NCT stability study.

NCT_Stability_Workflow A Prepare NCT solutions at different concentrations (e.g., 1%, 0.5%, 0.25%) B Adjust initial pH (e.g., 7, 8, 9.5) A->B C Aliquot into light-protected containers (amber vials) B->C D Store at different temperatures (e.g., 2-4°C, 20°C, 40°C) C->D E Sample at regular time intervals D->E F Measure NCT concentration (Spectrophotometry at 252 nm or Iodometric Titration) E->F G Measure pH E->G H Analyze data and calculate degradation kinetics (e.g., half-life) F->H G->H

Caption: Workflow for an this compound stability study.

This compound Degradation Pathway

The degradation of this compound in aqueous solution can proceed through various pathways, with the formation of sulfoacetaldehyde being a key step.

NCT_Degradation_Pathway NCT This compound (Cl-HN-CH2-CH2-SO3-) Intermediate Proposed Intermediate (Unsaturated N,N-dichlorotaurine) NCT->Intermediate Decomposition SA Sulfoacetaldehyde Intermediate->SA Factors Degradation Factors: - Temperature - pH (acidic) - UV Light Factors->NCT Accelerates

References

optimizing N-Chlorotaurine storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions of N-Chlorotaurine (NCT) to prevent degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Action
Rapid loss of active chlorine concentration in NCT solution. Improper Storage Temperature: NCT solutions are sensitive to elevated temperatures.Store NCT solutions at 2-4°C for optimal stability. For long-term storage of the solid sodium salt, temperatures of -20°C or lower are recommended.[1]
Exposure to UV Light: NCT is highly sensitive to UV radiation, which accelerates its decomposition.[2]Always store NCT solutions in amber vials or protect them from light.
Incorrect pH: The stability of NCT is pH-dependent. Acidic conditions can lead to faster degradation.[2][3]Maintain the pH of the solution between 7 and 8. NCT solutions tend to self-buffer to a pH of around 8.3.[4][5][6]
Presence of Contaminants: Organic impurities or certain metal ions can catalyze the degradation of NCT.Use high-purity water and reagents for preparing NCT solutions. Ensure all glassware is thoroughly cleaned.
Visible color change or precipitation in the NCT solution. Degradation: While degradation products are often colorless, significant degradation under certain conditions might lead to visible changes.Discard the solution. Prepare a fresh solution using high-purity reagents and sterile water. Confirm the purity and concentration using a validated analytical method.
Inconsistent results in antimicrobial or anti-inflammatory assays. Degraded NCT: The loss of active chlorine due to degradation will reduce the biological activity of the NCT solution.Regularly check the concentration of active chlorine in your stock and working solutions using methods like iodometric titration or UV-Vis spectroscopy.
Interaction with Assay Components: Components of your experimental medium (e.g., certain amino acids, ammonium (B1175870) salts) can react with NCT, altering its activity.[4]Be aware of potential interactions. For example, the presence of ammonium can lead to the formation of monochloramine, which has a more potent but different activity profile.[4]
Difficulty dissolving crystalline NCT sodium salt. Low Temperature of Solvent: Dissolution may be slower in cold solvents.Allow the high-purity water to reach room temperature before dissolving the crystalline NCT. Gentle agitation can also aid dissolution.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound sodium salt?

For long-term storage (at least 2 years), the crystalline sodium salt of NCT should be stored at -20°C or lower.[1] For shorter periods (up to 1 year), storage at 2-4°C is acceptable.[1] It is crucial to keep the container tightly sealed to protect it from moisture.

2. How should I prepare and store aqueous solutions of this compound?

NCT solutions should be prepared by dissolving the crystalline sodium salt in high-purity, sterile water. These solutions are most stable when stored at 2-4°C and protected from light.[1][2] Under these conditions, a 1% solution can be stored for up to one year with minimal loss of activity.[1] At room temperature, solutions are stable for about two weeks.[1]

3. What factors can accelerate the degradation of NCT solutions?

Several factors can accelerate the degradation of NCT solutions:

  • Elevated Temperatures: Higher temperatures increase the rate of decomposition.[5][6]

  • UV Light Exposure: NCT is highly sensitive to UV radiation.[2]

  • Acidic pH: A slightly alkaline pH (7-8) is optimal for stability.[3][4]

  • Presence of Excess Taurine (B1682933): An excess of taurine can decrease the stability of NCT solutions.[2]

  • Contaminants: Organic impurities and metal ions can catalyze degradation.

4. What are the primary degradation products of this compound?

The primary degradation product of NCT is sulphoacetaldehyde.[7][8] In the presence of excess chlorine or under certain conditions, N,N-dichlorotaurine can also be formed.[3]

5. How can I verify the concentration and purity of my NCT solution?

Several analytical methods can be used:

  • UV-Vis Spectroscopy: NCT has a characteristic absorption peak at approximately 252 nm.[1][3][7] This can be used for rapid concentration determination.

  • Iodometric Titration: This is a classic and reliable method to determine the concentration of active chlorine.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate NCT from its degradation products and accurately quantify its concentration.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are valuable for identifying contaminants and degradation products.[5][6]

6. Is it necessary to use a buffer for NCT solutions?

Generally, it is not necessary to use an additional buffer for NCT solutions. NCT solutions inherently establish a stable, slightly alkaline pH (around 8.3), which is favorable for its stability.[4][5][6]

Quantitative Data on NCT Stability

The stability of NCT is concentration-dependent, with more dilute solutions sometimes exhibiting a longer half-life.

ConcentrationStorage TemperatureHalf-lifeReference
1% (55 mM)~20°C (Room Temperature)~120 days[5][6]
0.5%~20°C (Room Temperature)~236 days[5][6]
1% Gel Formulation~20°C (Room Temperature)~161 days[9]
1% Gel Formulation4°C~4 years[9]
Not specified37°C (in phosphate (B84403) buffer, pH 7.4)First-order rate constant of 9.9 x 10⁻⁴ h⁻¹[7][8]
1% and 0.5%40°CAll solutions shifted to and maintained a pH of ~8.3[5][6]
Crystalline Sodium Salt2-4°C10% loss of activity per year[4]

Experimental Protocols

1. Quantification of NCT using UV-Vis Spectroscopy

  • Principle: NCT exhibits a characteristic absorbance maximum at approximately 252 nm. The concentration can be determined by measuring the absorbance at this wavelength and using the Beer-Lambert law.

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • High-purity water for dilutions

  • Procedure:

    • Prepare a series of NCT standards of known concentrations in high-purity water.

    • Measure the absorbance of each standard at 252 nm.

    • Generate a standard curve by plotting absorbance versus concentration.

    • Dilute the unknown NCT sample to fall within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at 252 nm.

    • Determine the concentration of the unknown sample using the standard curve.

2. Determination of Active Chlorine by Iodometric Titration

  • Principle: NCT, an active chlorine compound, oxidizes iodide (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

  • Materials:

    • Potassium iodide (KI)

    • Glacial acetic acid

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

    • Starch indicator solution

    • Burette, flasks, and pipettes

  • Procedure:

    • Pipette a known volume of the NCT solution into an Erlenmeyer flask.

    • Add an excess of potassium iodide solution and acidify with glacial acetic acid. The solution will turn a yellow-brown color due to the formation of iodine.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

    • Add a few drops of starch indicator. The solution will turn a deep blue-black.

    • Continue the titration with sodium thiosulfate until the blue color disappears.

    • Record the volume of sodium thiosulfate used and calculate the concentration of active chlorine.

Visualizations

NCT_Degradation_Pathway NCT This compound (Cl-HN-CH₂-CH₂-SO₃⁻) Degradation Degradation (loss of active chlorine) NCT->Degradation Spontaneous or Catalyzed Dichlorotaurine N,N-Dichlorotaurine (Cl₂N-CH₂-CH₂-SO₃⁻) NCT->Dichlorotaurine Under specific conditions (e.g., excess chlorine) Sulphoacetaldehyde Sulphoacetaldehyde (OHC-CH₂-SO₃⁻) Degradation->Sulphoacetaldehyde

Caption: Simplified degradation pathway of this compound.

NCT_Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Prep Prepare NCT Solution (known concentration) Store_Temp Temperature (e.g., 4°C, 25°C, 40°C) Prep->Store_Temp Store_Light Light Exposure (e.g., Dark, UV) Prep->Store_Light Store_pH pH (e.g., 5, 7, 9) Prep->Store_pH Sampling Sample at Time Points (t=0, t=1, t=2...) Store_Temp->Sampling Store_Light->Sampling Store_pH->Sampling Quantify Quantify NCT (UV-Vis, HPLC, Titration) Sampling->Quantify Kinetics Determine Degradation Kinetics (Half-life, Rate Constant) Quantify->Kinetics

Caption: Experimental workflow for NCT stability testing.

NCT_Troubleshooting_Flow Start Issue: Rapid NCT Degradation Check_Temp Is solution stored at 2-4°C? Start->Check_Temp Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Adjust_Temp Action: Store at 2-4°C. Check_Temp->Adjust_Temp No Check_pH Is pH between 7 and 8? Check_Light->Check_pH Yes Adjust_Light Action: Use amber vials or store in dark. Check_Light->Adjust_Light No Check_Purity Are reagents and water high purity? Check_pH->Check_Purity Yes Adjust_pH Action: Check pH and adjust if necessary. (Note: NCT self-buffers) Check_pH->Adjust_pH No Solution_Good Solution: Prepare fresh solution and re-evaluate storage. Check_Purity->Solution_Good Yes Adjust_Purity Action: Use high-purity reagents and water. Check_Purity->Adjust_Purity No Adjust_Temp->Solution_Good Adjust_Light->Solution_Good Adjust_pH->Solution_Good Adjust_Purity->Solution_Good

Caption: Troubleshooting flowchart for NCT degradation issues.

References

troubleshooting inconsistent results in N-Chlorotaurine antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-Chlorotaurine (NCT) antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: My NCT solution shows no or significantly reduced antimicrobial activity. What are the possible causes?

A1: Lack of activity is often related to the preparation, storage, and handling of the NCT solution. Key factors include:

  • Improper Preparation: NCT should be freshly prepared for each experiment by dissolving the crystalline sodium salt in a suitable buffer, typically sterile phosphate (B84403) buffer (0.1 M, pH 7.1).[1][2]

  • Degradation: NCT solutions are sensitive to environmental factors. Stability is compromised by:

    • High Temperatures: Store crystalline NCT at -20°C.[3][4] While aqueous solutions can be stored at 2-4°C for extended periods, prolonged exposure to room temperature or higher will lead to degradation.[5] A 1% NCT gel formulation showed a half-life of approximately 161 days at room temperature and 4 years at 4°C.

    • UV Light Exposure: Protect NCT solutions from light, as UV radiation causes rapid decomposition.[5]

    • Acidic pH: While a slightly acidic milieu can enhance bactericidal activity during the assay, long-term storage in acidic conditions can decrease stability.[5]

  • Inactivation: Ensure that all glassware and reagents are free from potential inactivating agents.

Q2: I am observing highly variable and inconsistent results between replicate assays. What could be the reason?

A2: Inconsistent results in NCT assays can stem from several sources of variability:

  • Pipetting Errors: As with any antimicrobial assay, ensure accurate and consistent pipetting of the microbial inoculum and NCT dilutions.

  • Inoculum Preparation: The density of the bacterial or fungal suspension must be standardized for each experiment. Variations in the initial number of colony-forming units (CFUs) will lead to inconsistent outcomes.

  • Interfering Substances: The presence of organic materials can impact NCT's effectiveness. For instance, proteins and other components in complex media can react with NCT, reducing its available concentration to act on the microbes. This effect can sometimes enhance activity through transchlorination but may also inhibit it, leading to variability.

  • Incomplete Inactivation: At the end of the incubation period, NCT must be completely and rapidly inactivated to prevent continued antimicrobial action during plating and enumeration. Inadequate inactivation will result in an overestimation of NCT's efficacy. A common and effective method is to use a solution of 1% methionine and 1% histidine.[1][6]

Q3: Can I use standard broth microdilution methods (e.g., CLSI/EUCAST) for determining the Minimum Inhibitory Concentration (MIC) of NCT?

A3: While the principles of broth microdilution are applicable, standard protocols may need modification for NCT due to its unique properties as an oxidizing agent. Key considerations include:

  • Media Interaction: Standard Mueller-Hinton Broth (MHB) contains organic components that can interact with NCT. This interaction may reduce the effective concentration of NCT over the typical 16-20 hour incubation period for MIC assays. It is crucial to be aware of this potential for reduced activity and to consider shorter incubation times or alternative media if feasible.

  • Inoculum Effect: The final inoculum concentration should be strictly controlled, as a higher bacterial load will consume more NCT, potentially leading to an artificially high MIC value.

  • Reading the MIC: The MIC is determined as the lowest concentration with no visible growth.[7] However, NCT can cause sublethal damage to microbes, so it is important to confirm the lack of viability by subculturing onto an appropriate agar (B569324) medium.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Zone of Inhibition in Disk Diffusion Assay NCT solution degradedPrepare a fresh solution of NCT immediately before the experiment. Ensure the crystalline NCT has been stored correctly at -20°C.[3][4]
Inappropriate inactivator in agarEnsure the recovery medium does not contain substances that neutralize NCT.
Higher than Expected MIC/MBC Values High inoculum densityStandardize the inoculum to approximately 5 x 10^5 CFU/mL for MIC assays.
NCT reacting with media componentsBe aware of potential interactions with complex media like MHB. Consider this when interpreting results.
Insufficient incubation timeWhile NCT can act rapidly, some organisms may require longer exposure. Refer to established protocols for typical incubation times.[1]
Growth Observed in "No Growth" Wells After Subculturing (MBC) NCT was inhibitory, not bactericidal at that concentrationThis is an expected result and helps differentiate between the MIC and MBC. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.
Incomplete inactivation of NCT before platingUse an effective inactivator solution, such as 1% methionine/1% histidine, immediately after the incubation period and before plating.[1][6]
Inconsistent Kill-Curve Results Variation in incubation conditionsEnsure a consistent temperature (typically 37°C) and mixing throughout the experiment.
Presence of organic debrisWash microbial cells and resuspend in buffer before adding to the NCT solution to minimize interfering substances.

Experimental Protocols

Protocol 1: Preparation of this compound (NCT) Solution
  • Retrieve crystalline NCT sodium salt from -20°C storage.[3][4]

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of NCT powder in a sterile container.

  • Dissolve the NCT in sterile 0.1 M phosphate buffer (pH 7.1) to the desired stock concentration (e.g., 1% w/v, which is 55 mM).[1][2]

  • Ensure complete dissolution by vortexing.

  • Prepare fresh for each experiment and protect from light.[5]

Protocol 2: Time-Kill Assay

This protocol is designed to determine the rate at which NCT kills a microbial population.

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Harvest colonies and suspend them in sterile saline or phosphate buffer.

    • Wash the cells by centrifugation and resuspend in fresh buffer to remove media components.

    • Adjust the suspension to a final concentration of approximately 5 x 10^6 to 1 x 10^7 CFU/mL in the final test solution.[1]

  • Assay Procedure:

    • Pre-warm the NCT solution (e.g., 1% in 0.1 M phosphate buffer, pH 7.1) and a control buffer (without NCT) to 37°C.[1]

    • Add the prepared inoculum to both the NCT solution and the control buffer.

    • Incubate at 37°C with agitation.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from both the test and control suspensions.[1]

  • Inactivation and Enumeration:

    • Immediately transfer the aliquot into an inactivation solution (e.g., 1% methionine/1% histidine) to neutralize the NCT.[1][6]

    • Perform serial dilutions of the inactivated suspension in sterile saline.

    • Plate the dilutions onto a suitable agar medium.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the colonies to determine the CFU/mL at each time point.

Diagram: Time-Kill Assay Workflow

Time_Kill_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare & Standardize Microbial Inoculum Incubate Incubate Inoculum with NCT at 37°C Inoculum->Incubate NCT_Sol Prepare Fresh NCT Solution NCT_Sol->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Incubate->Timepoints Inactivate Inactivate NCT (e.g., Met/His) Timepoints->Inactivate Plate Serial Dilute & Plate Inactivate->Plate Count Incubate & Count CFU Plate->Count Results Plot Log10 CFU/mL vs. Time Count->Results

Caption: Workflow for a standard this compound time-kill assay.

Protocol 3: MIC/MBC Determination by Broth Microdilution
  • Preparation of NCT Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of NCT in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing the NCT dilutions, bringing the total volume to 200 µL.

    • Include a positive control (broth + inoculum, no NCT) and a negative control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of NCT at which there is no visible growth.

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a drug-free agar plate.

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% (3-log10) reduction in CFU/mL compared to the initial inoculum count.

Diagram: Logic for Troubleshooting Inconsistent MIC Results

MIC_Troubleshooting cluster_checks Initial Checks cluster_solutions Corrective Actions Start Inconsistent MIC Results Check_NCT Is NCT solution fresh & properly stored? Start->Check_NCT Check_Inoculum Is inoculum density standardized (0.5 McFarland)? Start->Check_Inoculum Check_Controls Are positive/negative controls valid? Start->Check_Controls Check_NCT->Check_Inoculum Yes Sol_NCT Prepare fresh NCT Protect from light Check_NCT->Sol_NCT No Check_Inoculum->Check_Controls Yes Sol_Inoculum Re-standardize inoculum before each use Check_Inoculum->Sol_Inoculum No Sol_Controls Repeat assay with fresh controls Check_Controls->Sol_Controls No Sol_Media Consider media interaction Evaluate results cautiously Check_Controls->Sol_Media Yes

Caption: A logical flow for troubleshooting inconsistent MIC results.

References

impact of pH on N-Chlorotaurine activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the activity and stability of N-Chlorotaurine (NCT). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound (NCT) solutions?

A1: this compound is most stable in neutral to slightly alkaline conditions.[1] Unbuffered aqueous solutions of NCT spontaneously establish a pH between 7 and 8, which is optimal for its stability.[1] In this pH range, the disproportionation reaction that leads to the formation of N,N-dichlorotaurine (NDCT) is largely suppressed.[1] For long-term storage, aqueous solutions of NCT are stable for up to one year at 2-4°C.[2] Specifically, a 1% NCT solution can equilibrate to a pH of around 8.2, while a 0.1% solution equilibrates to about pH 7.1.[1] Some gel formulations of NCT are stable at a pH range of 8.7-9.0.[3][4]

Q2: How does pH affect the antimicrobial activity of NCT?

A2: The antimicrobial activity of NCT is significantly enhanced in an acidic environment.[5][6] For instance, the bactericidal effect of micromolar concentrations of NCT is markedly increased at pH 5.0 compared to pH 7.0.[5][6] At pH 5.0, a 3 to 4 log10 reduction in viable bacterial counts can be achieved within 2 to 3 hours, whereas at pH 7.0, a similar reduction may take 6 to 9 hours.[5][6] This increased activity in acidic conditions is attributed to the formation of the protonated form of NCT (NCTH+), which is more reactive.[1][2]

Q3: Can I buffer my NCT solution?

A3: While it is possible to use buffered solutions for specific experimental conditions (e.g., phosphate (B84403) buffer at pH 7.1 for bactericidal assays), it is often unnecessary for general use and storage.[7][8][9][10] NCT solutions self-actingly produce a favorable pH environment for stability.[1] If an acidic pH is desired to enhance antimicrobial activity, appropriate buffer systems can be used, but it's important to consider the potential for accelerated degradation.

Q4: What are the degradation products of NCT at different pH values?

A4: The stability of NCT is influenced by pH-dependent degradation pathways. In acidic conditions (pH below 7), NCT can undergo disproportionation to form taurine (B1682933) and N,N-dichlorotaurine (NDCT).[1] In neutral to alkaline solutions, NCT can decompose to form sulphoacetaldehyde.[11][12] The formation of sulphoacetaldehyde from NCT at 37°C and pH 7.4 follows first-order kinetics.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased antimicrobial activity of NCT solution. Improper storage pH: Storage in acidic conditions can lead to degradation.Ensure the NCT solution is stored at a neutral to slightly alkaline pH (7-8). For long-term storage, refrigeration at 2-4°C is recommended.[1][2]
Degradation over time: NCT solutions have a finite shelf life.Prepare fresh solutions for critical experiments. Check the concentration of active chlorine using UV-Vis spectroscopy or titration.
Variability in experimental results. Inconsistent pH of the experimental medium: The activity of NCT is highly pH-dependent.Carefully control and measure the pH of your experimental setup. Use appropriate buffers if necessary, keeping in mind their potential interaction with NCT.
Precipitation in NCT solution. Reaction with incompatible buffer components. Use buffers that are known to be compatible with NCT, such as phosphate buffer. Avoid buffers that may react with chloramines.
Formation of insoluble degradation products. If precipitation occurs, the solution may have degraded. It is advisable to prepare a fresh solution.

Quantitative Data Summary

Table 1: Effect of pH on the Bactericidal Activity of this compound (NCT)

ConcentrationpHTarget OrganismIncubation TimeLog10 Reduction in CFUReference
12.5 - 50 µM7.0S. aureus6 - 9 h2 - 4[5][6]
12.5 - 50 µM5.0S. aureus2 - 3 h3 - 4[5][6]
30 µM7.0P. aeruginosa, E. coli-Less susceptible than Gram-positive cocci[5]
30 µM5.0Gram-negative bacteria3 - 6 h≥4[5]
1% (55 mM)7.1Multidrug-resistant bacteria15 min≥2[7]
1% (55 mM)7.1Multidrug-resistant bacteria30 minComplete or near detection limit[7]

Table 2: Stability of this compound (NCT) Solutions and Gels

FormulationConcentrationpHTemperatureHalf-lifeReference
Aqueous Solution1%~8.3Room Temperature (~20°C)~120 days[13][14]
Aqueous Solution0.5%~8.3Room Temperature (~20°C)~236 days[13][14]
Aqueous SolutionNot specified7.437°CDecomposition constant: 9.9 x 10⁻⁴ h⁻¹[11][12]
Gel1%8.7 - 9.0Room Temperature~161 days[4][15]
Gel1%~9.04°C~4 years[4][15]

Experimental Protocols

1. Preparation of 1% (55 mM) this compound (NCT) Solution

  • Materials:

    • Crystalline sodium salt of this compound (pharmaceutical grade)

    • Sterile 0.1 M phosphate buffer (pH 7.1) or sterile distilled water

  • Procedure:

    • Weigh the appropriate amount of NCT sodium salt.

    • Dissolve the NCT in the desired volume of sterile phosphate buffer or distilled water to achieve a final concentration of 1% (55 mM).

    • If using unbuffered water, the pH will naturally equilibrate to between 7.1 and 8.2.[1]

    • For immediate use in bactericidal assays, pre-warm the solution to 37°C.[7][9]

    • Store stock solutions at 2-4°C for up to one year or at -20°C for longer-term storage.[2][10]

2. Quantitative Killing Assay for Bactericidal Activity

  • Materials:

    • 1% NCT solution (prepared as above)

    • Bacterial suspension (e.g., 5 x 10⁸ to 1 x 10⁹ CFU/mL)

    • Inactivation solution (e.g., 1% methionine/1% histidine in distilled water)[7]

    • Phosphate-buffered saline (PBS)

    • Culture plates (e.g., Mueller-Hinton agar)

  • Procedure:

    • Pre-warm the 1% NCT solution and control buffer (e.g., PBS) to 37°C.

    • Add a small volume of the bacterial suspension to the NCT solution and the control buffer to achieve a final concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL.

    • Incubate the mixtures at 37°C.

    • At specified time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot from each mixture.

    • Immediately mix the aliquot with the inactivation solution to stop the activity of NCT.

    • Perform serial dilutions of the inactivated samples in PBS.

    • Plate the dilutions onto agar (B569324) plates and incubate under appropriate conditions to determine the number of viable bacteria (CFU/mL).

    • Calculate the log10 reduction in CFU compared to the control at each time point.

3. Monitoring NCT Stability using UV-Visible Spectroscopy

  • Materials:

    • NCT solution of known concentration

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare NCT solutions at the desired concentrations and initial pH values.

    • Measure the initial absorbance spectrum of the NCT solution. NCT has a characteristic absorption peak around 252 nm.[3]

    • Store the solutions under the desired temperature conditions (e.g., room temperature, 4°C, 40°C).

    • At regular intervals, take an aliquot of each solution and measure its UV-Vis spectrum.

    • The decrease in absorbance at the characteristic peak over time is proportional to the degradation of NCT.

    • The half-life of the NCT solution can be calculated from the first-order decay kinetics of the absorbance.

Visualizations

NCT_Activity_pH_Dependence cluster_conditions pH Conditions cluster_activity Antimicrobial Activity Acidic_pH Acidic pH (e.g., 5.0) High_Activity Enhanced Bactericidal Activity Acidic_pH->High_Activity Favors protonated form (NCTH+) - More reactive Neutral_pH Neutral pH (e.g., 7.0) Moderate_Activity Moderate Bactericidal Activity Neutral_pH->Moderate_Activity Standard activity

Caption: pH-dependent antimicrobial activity of this compound.

NCT_Stability_pH_Dependence cluster_stability pH and Stability cluster_outcome Outcome NCT_Solution This compound (NCT) Solution Alkaline_pH Slightly Alkaline pH (7-8) NCT_Solution->Alkaline_pH Acidic_pH Acidic pH (<7) NCT_Solution->Acidic_pH Stable Optimal Stability Alkaline_pH->Stable Degradation Degradation (Disproportionation) Acidic_pH->Degradation Products Forms Taurine and N,N-dichlorotaurine (NDCT) Degradation->Products

Caption: Impact of pH on the stability of this compound solutions.

Experimental_Workflow_Killing_Assay Start Start: Prepare bacterial suspension and NCT solution Incubation Incubate bacteria with NCT and control buffer at 37°C Start->Incubation Sampling Take samples at defined time points Incubation->Sampling Inactivation Inactivate NCT with methionine/histidine solution Sampling->Inactivation Dilution Perform serial dilutions Inactivation->Dilution Plating Plate dilutions on -agar plates Dilution->Plating Incubate_Plates Incubate plates Plating->Incubate_Plates Counting Count CFU and calculate log reduction Incubate_Plates->Counting End End: Analyze results Counting->End

Caption: Workflow for a quantitative killing assay of this compound.

References

Technical Support Center: Enhancing the Bactericidal Efficacy of N-Chlorotaurine (NCT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the bactericidal efficacy of N-Chlorotaurine (NCT) with various additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which additives enhance the bactericidal activity of this compound (NCT)?

A1: The primary mechanism involves a process called transhalogenation or transchlorination. Additives, particularly ammonium (B1175870) chloride, react with NCT in equilibrium to form monochloramine (NH₂Cl).[1][2][3] Monochloramine is a more lipophilic and smaller molecule than NCT, allowing it to penetrate bacterial cell walls more rapidly and effectively, leading to a significant increase in bactericidal activity.[3][4]

Q2: Which additives have been shown to be most effective in enhancing NCT's bactericidal efficacy?

A2: Ammonium chloride (NH₄Cl) is the most well-documented and effective additive for enhancing the bactericidal activity of NCT.[1][2][3][5][6] The combination of NCT and ammonium chloride leads to a rapid and potent bactericidal effect.[1] Hydrogen peroxide (H₂O₂) has also been shown to have an additive bactericidal effect when combined with NCT, although the mechanism is not believed to involve the formation of free radicals.[7][8][9] Some amino acids, such as glycine (B1666218) and alanine, can also enhance NCT's efficacy through the formation of their corresponding N-chloro derivatives.[2][4]

Q3: Is there a risk of developing bacterial resistance to NCT or NCT-additive combinations?

A3: The development of bacterial resistance to NCT is considered highly improbable.[2] NCT acts as an oxidizing and chlorinating agent that attacks multiple targets within microorganisms.[10][11] This non-specific mechanism of action makes it difficult for bacteria to develop resistance.[12] Its efficacy is not influenced by existing antibiotic resistance patterns.[10][11]

Q4: What is the stability of NCT solutions, both alone and with additives?

A4: Aqueous solutions of NCT are relatively stable. When stored in a refrigerator (2–4°C), both the pure sodium salt and its aqueous solution lose only about 10% of their activity per year.[4] The stability of NCT solutions is concentration-dependent, with 1% and 0.5% solutions having half-lives of approximately 120 and 236 days, respectively, at room temperature.[13][14] Formulations of NCT in a gel have shown even greater stability, with a half-life of about 161 days at room temperature and 4 years at 4°C.[15][16] The combination of NCT and ammonium chloride is most stable in plain water without buffer additives and can be stored in a refrigerator for at least a month.[1]

Q5: What are the optimal conditions for NCT activity?

A5: NCT demonstrates considerable bactericidal activity at physiological pH (around 7.0) and 37°C.[17][18] However, its efficacy is significantly enhanced in an acidic environment (pH 5.0).[17][18]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bactericidal activity of the NCT and ammonium chloride combination.

Possible Cause Troubleshooting Step
Incorrect Reagent Concentration Verify the concentrations of both the NCT and ammonium chloride stock solutions. Prepare fresh solutions if there is any doubt about their accuracy.
Inappropriate Buffer The combination of NCT and ammonium chloride is most stable and effective in plain, unbuffered water.[1] Buffers can interfere with the equilibrium reaction that forms monochloramine.
Incorrect pH of the final solution While NCT is active at neutral pH, its efficacy is enhanced at a more acidic pH.[17][18] Measure the pH of your final experimental solution.
Degraded NCT Stock Solution NCT solutions can degrade over time, especially if not stored properly. Use a fresh stock solution or verify the concentration of the existing stock using spectrophotometry (absorbance peak around 250 nm).[19]
Presence of Organic Matter High concentrations of organic material can consume the active chlorine, reducing the efficacy of NCT. While some organic matter can enhance activity through transchlorination, excessive amounts may have a negative impact.[2] Consider this in your experimental design.

Issue 2: High variability in results between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent Incubation Times Ensure precise timing for the addition of reagents and the termination of the reaction (inactivation). Use a timer and a consistent workflow for all replicates.
Inadequate Mixing Ensure thorough mixing of the bacterial suspension with the NCT/additive solution at the start of the incubation period.
Incomplete Inactivation of NCT Incomplete inactivation of NCT before plating can lead to continued killing and artificially low colony counts. Ensure the inactivating agent (e.g., sodium thiosulfate) is in sufficient concentration and is mixed thoroughly.[9]
Clumping of Bacteria Bacterial clumps can lead to inaccurate colony counts. Ensure the initial bacterial suspension is homogenous by vortexing before use.

Data Presentation

Table 1: Bactericidal Activity of this compound (NCT) with and without Additives against various bacteria.

AdditiveTarget OrganismNCT ConcentrationAdditive ConcentrationIncubation TimeLog₁₀ Reduction in CFU/mLReference
NoneS. aureus0.1%N/A2-4 hoursComplete Inactivation[1]
Ammonium ChlorideS. aureus0.1%0.1%5 minutesComplete Inactivation[1]
NoneE. coli0.1%N/A2-4 hoursComplete Inactivation[1]
Ammonium ChlorideE. coli0.1%0.1%5 minutesComplete Inactivation[1]
NoneP. aeruginosa0.1%N/A2-4 hoursComplete Inactivation[1]
Ammonium ChlorideP. aeruginosa0.1%0.1%5 minutesComplete Inactivation[1]
Hydrogen PeroxideS. aureus1%1%Not SpecifiedAdditive Effect[7][8][9]

Table 2: Bactericidal Activity of 1% this compound (NCT) against Multidrug-Resistant Bacteria.

OrganismTime (minutes)Log₁₀ Reduction in CFU/mL
MRSA15≥ 2
MRSA30Complete or near detection limit
VRE15≥ 2
VRE30Complete or near detection limit
Multidrug-Resistant E. coli15≥ 2
Multidrug-Resistant E. coli30Complete or near detection limit
Multidrug-Resistant P. aeruginosa15≥ 2
Multidrug-Resistant P. aeruginosa30Complete or near detection limit
Data from quantitative killing assays at pH 7.1 and 37°C.[10][11]

Experimental Protocols

Protocol 1: Quantitative Killing Assay (Time-Kill Assay)

This protocol is used to determine the rate and extent of bactericidal activity of NCT and its combinations with additives over time.

Materials:

  • This compound (NCT) stock solution

  • Additive stock solution (e.g., Ammonium Chloride)

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS) or unbuffered water

  • Inactivating solution (e.g., 1% sodium thiosulfate)

  • Tryptic Soy Agar (TSA) plates

  • Sterile microcentrifuge tubes

  • Incubator at 37°C

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight in an appropriate broth medium.

    • Dilute the overnight culture in fresh broth and incubate until it reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

    • Wash the bacterial cells by centrifugation and resuspend in PBS or the desired test buffer to a final concentration of approximately 10⁶ to 10⁷ CFU/mL.

  • Experimental Setup:

    • Prepare test solutions in sterile tubes containing the final desired concentrations of NCT and the additive. Include a control with only the buffer/water.

    • Pre-warm the test solutions to 37°C.

  • Killing Assay:

    • At time zero, add the bacterial inoculum to each test solution and vortex briefly to mix.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) from each test solution.

    • Immediately transfer the aliquot to a tube containing the inactivating solution to stop the bactericidal action of NCT.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the inactivated samples in PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colonies (CFU) on the plates.

  • Data Analysis:

    • Calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time to generate a time-kill curve.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to assess the synergistic, additive, or antagonistic effects of combining NCT with an additive.

Materials:

  • NCT stock solution

  • Additive stock solution

  • Bacterial inoculum (prepared as in Protocol 1)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Plate reader for measuring OD₆₀₀

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of NCT along the y-axis (e.g., rows A-G) and the additive along the x-axis (e.g., columns 1-11). Row H should contain dilutions of NCT alone, and column 12 should contain dilutions of the additive alone.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine Minimum Inhibitory Concentrations (MICs):

    • After incubation, determine the MIC of NCT alone, the additive alone, and the MIC of each in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of NCT = (MIC of NCT in combination) / (MIC of NCT alone)

    • FIC of Additive = (MIC of Additive in combination) / (MIC of Additive alone)

    • FIC Index = FIC of NCT + FIC of Additive

  • Interpret the Results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Time-Kill Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Log Phase Growth Log Phase Growth Bacterial Culture->Log Phase Growth Inoculum Preparation Inoculum Preparation Log Phase Growth->Inoculum Preparation Test Solutions (NCT +/- Additive) Test Solutions (NCT +/- Additive) Inoculum Preparation->Test Solutions (NCT +/- Additive) Incubation (37°C) Incubation (37°C) Test Solutions (NCT +/- Additive)->Incubation (37°C) Sampling at Time Points Sampling at Time Points Incubation (37°C)->Sampling at Time Points Inactivation Inactivation Sampling at Time Points->Inactivation Serial Dilution & Plating Serial Dilution & Plating Inactivation->Serial Dilution & Plating Colony Counting (CFU) Colony Counting (CFU) Serial Dilution & Plating->Colony Counting (CFU) Data Plotting Data Plotting Colony Counting (CFU)->Data Plotting Time-Kill Curve Time-Kill Curve Data Plotting->Time-Kill Curve

Caption: Workflow for a quantitative time-kill assay.

Synergy_Mechanism NCT This compound (NCT) (less lipophilic) Equilibrium Transchlorination (Equilibrium Reaction) NCT->Equilibrium NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->Equilibrium NH2Cl Monochloramine (NH₂Cl) (more lipophilic) Equilibrium->NH2Cl forms Penetration Enhanced Penetration NH2Cl->Penetration Bacteria Bacterial Cell Bacteria->Penetration Killing Increased Bactericidal Activity Penetration->Killing

Caption: Synergistic mechanism of NCT and ammonium chloride.

References

Technical Support Center: N-Chlorotaurine Degradation Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Chlorotaurine (NCT) and its degradation under ultraviolet (UV) light exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound (NCT) when exposed to UV light?

A1: Upon exposure to UV light, particularly at its maximum absorption wavelength of around 252 nm, this compound (NCT) is believed to undergo photodegradation primarily through the homolytic cleavage of the Nitrogen-Chlorine (N-Cl) bond. This initial step generates a taurine (B1682933) amidyl radical and a chlorine radical. These highly reactive species can then participate in a series of secondary reactions. A proposed pathway, based on the photochemistry of similar N-haloamines, suggests the formation of taurine and inorganic species such as chloride and ammonium (B1175870) ions. While the decomposition of NCT to sulfoacetaldehyde (B1196311) has been observed under conditions of oxidative stress, its direct formation as a major product of UV photolysis is not well-established.

Q2: What are the expected degradation products of NCT under UV irradiation?

A2: Based on the proposed degradation pathway, the expected primary end-products of NCT photolysis in aqueous solution are taurine, chloride ions (Cl⁻), and ammonium ions (NH₄⁺). The formation of transient radical species, such as the taurine amidyl radical and chlorine radical, are key intermediates in this process.

Q3: How does pH affect the UV degradation of NCT?

A3: The pH of the solution can influence the stability of NCT and the distribution of its degradation products. While specific studies on the effect of pH on NCT photolysis are limited, the protonation state of the taurine molecule can affect its reactivity. It is recommended to control and report the pH of the reaction medium in all experiments to ensure reproducibility.

Q4: What is the significance of the UV absorption spectrum of NCT?

A4: The UV absorption spectrum of NCT is critical for understanding its photochemistry. NCT exhibits a characteristic absorption maximum at approximately 252 nm.[1][2] Irradiating NCT at or near this wavelength will result in the most efficient absorption of light and, consequently, the most rapid photodegradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates between experiments. 1. Fluctuations in UV lamp intensity.2. Variations in the initial concentration of NCT.3. Inconsistent pH of the solution.4. Temperature variations in the reaction vessel.1. Monitor the output of the UV lamp before each experiment using a radiometer. Ensure the lamp has reached a stable output.2. Prepare fresh NCT solutions for each experiment and accurately determine the initial concentration by spectrophotometry (A₂₅₂).3. Use a buffered solution to maintain a constant pH throughout the experiment.4. Use a temperature-controlled reaction setup.
Formation of unexpected byproducts. 1. Presence of impurities in the NCT sample or solvent.2. Secondary reactions with components of the reaction medium (e.g., buffer).3. Non-specific degradation due to broad-spectrum UV source.1. Use high-purity NCT and analytical grade solvents.2. Choose an inert buffer system that does not absorb at the irradiation wavelength.3. Use a monochromatic or narrow-band UV source to target the absorption maximum of NCT.
Low or no degradation of NCT observed. 1. Incorrect UV wavelength.2. Low UV light intensity.3. The reaction vessel is made of a material that blocks UV light (e.g., standard glass).1. Ensure the UV lamp emits at or near the 252 nm absorption maximum of NCT.2. Increase the UV light intensity or the exposure time.3. Use quartz cuvettes or reaction vessels that are transparent to UV light at 254 nm.
Difficulty in quantifying NCT degradation. 1. Interference from degradation products in spectrophotometric measurements.2. Inaccurate sampling or dilution techniques.1. Use a diode array spectrophotometer to monitor the full spectrum and identify any interfering absorption bands. High-Performance Liquid Chromatography (HPLC) can provide more specific quantification.2. Ensure accurate and reproducible sampling and dilution protocols.

Quantitative Data Summary

Currently, there is a lack of comprehensive published data on the quantum yield and specific degradation rate constants for the photolysis of this compound. The following table presents hypothetical data for illustrative purposes. Researchers are encouraged to determine these values experimentally for their specific conditions.

ParameterValueExperimental Conditions
UV Absorption Maximum (λ_max) ~252 nmIn aqueous solution
Molar Absorptivity (ε) at λ_max ~429 M⁻¹cm⁻¹pH 7.4
Quantum Yield (Φ) Not yet determined-
Pseudo-First-Order Rate Constant (k) Dependent on UV intensity and pH-

Experimental Protocols

Protocol 1: Determination of NCT Photodegradation Rate
  • Preparation of NCT Solution: Prepare a stock solution of NCT in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). Determine the exact concentration using a UV-Vis spectrophotometer by measuring the absorbance at 252 nm (ε = 429 M⁻¹cm⁻¹).

  • UV Irradiation Setup:

    • Use a collimated beam UV lamp emitting at 254 nm (commonly available low-pressure mercury lamp).

    • Place the NCT solution in a quartz cuvette with a stir bar.

    • Position the cuvette at a fixed distance from the UV lamp.

    • Measure the incident light intensity at the surface of the solution using a calibrated radiometer.

  • Irradiation and Sampling:

    • Start the UV lamp and allow it to stabilize.

    • Expose the NCT solution to the UV light while stirring continuously.

    • At predetermined time intervals, withdraw small aliquots of the solution.

  • Analysis:

    • Immediately measure the absorbance of each aliquot at 252 nm to determine the remaining NCT concentration.

    • Plot the natural logarithm of the NCT concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k).

Protocol 2: Identification of Degradation Products by HPLC-MS
  • Sample Preparation: Irradiate a solution of NCT as described in Protocol 1 for a sufficient time to achieve significant degradation (e.g., >50%).

  • HPLC Separation:

    • Inject the irradiated sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Use a mobile phase gradient appropriate for separating polar compounds (e.g., water/acetonitrile with a small amount of formic acid).

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization - mass spectrometry, ESI-MS).

    • Monitor for the expected masses of taurine and any other potential degradation products.

    • Acquire fragmentation spectra (MS/MS) to confirm the identity of the detected compounds.

Visualizations

NCT_Degradation_Pathway NCT This compound (Tau-NHCl) Intermediates Reactive Intermediates (Taurine Amidyl Radical + Cl Radical) NCT->Intermediates Homolytic Cleavage UV UV Light (hν) Products Degradation Products (Taurine, Cl⁻, NH₄⁺) Intermediates->Products Secondary Reactions

Caption: Proposed UV degradation pathway of this compound.

Experimental_Workflow start Start prep_nct Prepare NCT Solution start->prep_nct measure_initial Measure Initial Concentration (A₂₅₂) prep_nct->measure_initial irradiate UV Irradiation (254 nm) measure_initial->irradiate sampling Time-course Sampling irradiate->sampling analysis Analyze Samples (Spectrophotometry or HPLC) sampling->analysis data Data Analysis (Degradation Kinetics) analysis->data end End data->end

References

overcoming low solubility of N-Chlorotaurine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of N-Chlorotaurine (NCT) in organic solvents.

Solubility Data

This compound is typically used as its sodium salt (NCT-Na), which is a hydrophilic compound. Its solubility is significantly higher in aqueous solutions compared to organic solvents. The following table summarizes the solubility of NCT-Na in various common solvents.

SolventSolubility (g/mL)ClassificationReference
Water1.4Very Soluble[1]
Dimethyl Sulfoxide (DMSO)0.43Soluble[1]
Methanol (B129727)0.04Sparingly Soluble[1]
Ethanol (B145695)0.0076Slightly Soluble[1]
Apolar Solvents (e.g., hexane, toluene)InsolubleInsoluble[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (NCT) not dissolving in my organic solvent?

A1: this compound is used as a sodium salt (NCT-Na), which is a highly polar and hydrophilic molecule.[2][3] According to the principle of "like dissolves like," it exhibits high solubility in polar solvents like water and very low solubility in less polar and apolar organic solvents.[1] If you are using a non-polar or weakly polar organic solvent, you will encounter significant solubility challenges.

Q2: I need to use an organic solvent for my reaction. What are my options?

A2: Based on available data, Dimethyl Sulfoxide (DMSO) is the most suitable organic solvent for dissolving NCT-Na, with a solubility of 0.43 g/mL.[1] Methanol is a less effective option, with a much lower solubility of 0.04 g/mL.[1] For most other common organic solvents, particularly apolar ones, NCT-Na is practically insoluble.[1]

Q3: Can I improve the solubility of NCT in an alcohol like ethanol?

A3: The solubility of NCT-Na in ethanol is very low (0.0076 g/mL).[1] However, solubility often increases with temperature. The synthesis of NCT-Na is carried out in an ethanolic solution, and it can be recrystallized from a methanol/ethanol mixture, which suggests that heating can improve its solubility to some extent.[1] For practical purposes, achieving a high concentration in ethanol at room temperature is unlikely.

Q4: Are there any alternative forms of NCT with better organic solvent solubility?

A4: Currently, NCT is primarily available and studied as its sodium salt due to its stability. While the development of more lipophilic derivatives could theoretically improve organic solvent solubility, this is an area of ongoing research.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

IssuePossible CauseSuggested Solution
NCT-Na precipitate forms when adding to an organic solvent. The solvent is not polar enough to dissolve the NCT-Na salt.1. Switch to a more polar organic solvent like DMSO. 2. If your experimental conditions allow, use an aqueous solution. NCT-Na is readily soluble in water (1.4 g/mL).[1]
I can only dissolve a very small amount of NCT-Na in methanol or ethanol. This is expected due to the low solubility of NCT-Na in these alcohols.1. Gently heat the solution to try and increase the dissolved amount. Be cautious as NCT can degrade at elevated temperatures. 2. Use a larger volume of the solvent to achieve your desired total dissolved amount, if the concentration is not critical. 3. Consider using a co-solvent system.
My experiment requires a non-polar organic solvent, but NCT-Na is insoluble. The significant difference in polarity between NCT-Na and non-polar solvents makes direct dissolution impossible.1. Phase-Transfer Catalysis: Investigate the use of a phase-transfer catalyst to facilitate the reaction between the aqueous phase containing NCT and the organic phase containing your other reactants. 2. Synthesis of a Lipophilic Derivative: If feasible, consider a synthetic modification of taurine (B1682933) prior to chlorination to introduce lipophilic moieties, which may result in a more organic-soluble N-chloro derivative.
I need to prepare a stock solution of NCT in an organic solvent for biological assays. The choice of solvent is critical to avoid cellular toxicity from the solvent itself.1. DMSO is a common choice for stock solutions in biological assays. Given its relatively good solubility for NCT-Na, it is the recommended starting point. 2. When diluting the DMSO stock in your aqueous assay medium, ensure the final DMSO concentration is low enough to not affect your biological system.

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution in an Organic Solvent
  • Solvent Selection: Choose the desired organic solvent (e.g., DMSO, Methanol).

  • Dispensing NCT-Na: Weigh a small amount of NCT-Na powder and add it to a vial.

  • Solvent Addition: Add a known volume of the organic solvent to the vial.

  • Mixing: Agitate the mixture vigorously at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle.

  • Sampling: Carefully extract a sample of the supernatant.

  • Analysis: Determine the concentration of NCT in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry) to determine the saturation solubility.

Protocol 2: Utilizing a Co-solvent System to Enhance Solubility
  • Primary Solvent: Dissolve the NCT-Na in the solvent in which it has higher solubility (e.g., DMSO or a small amount of water if permissible for the application).

  • Co-solvent Addition: Gradually add the less effective organic solvent (the "co-solvent") to this solution while continuously stirring.

  • Observation: Monitor for any signs of precipitation.

  • Optimization: Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that keeps the NCT in solution at the desired concentration.

Visualizing Experimental Workflows

experimental_workflow cluster_problem Problem: Low NCT Solubility in Organic Solvent cluster_workflow2 Workflow for Co-solvent System problem NCT-Na powder is insoluble in desired organic solvent solution1 Option 1: Switch to a more polar solvent (e.g., DMSO) problem->solution1 Direct substitution solution2 Option 2: Use a co-solvent system problem->solution2 Enhancement strategy solution3 Option 3: Employ Phase-Transfer Catalysis problem->solution3 For biphasic reactions step2_1 Dissolve NCT-Na in a minimal amount of a good solvent (e.g., DMSO) solution2->step2_1 step2_2 Slowly add the desired organic co-solvent with vigorous stirring step2_1->step2_2 step2_3 Observe for precipitation step2_2->step2_3 step2_4 Optimize solvent ratio step2_3->step2_4

Caption: A troubleshooting workflow for overcoming the low solubility of this compound sodium salt in organic solvents.

References

addressing variability in N-Chlorotaurine efficacy against different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the variability in N-Chlorotaurine (NCT) efficacy against different bacterial strains. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that can lead to variability in experimental results with this compound.

Q1: We are observing inconsistent bactericidal efficacy of our NCT solution. What are the potential causes?

A1: Inconsistent efficacy can stem from several factors related to the NCT solution itself:

  • Preparation and Storage: NCT solutions should be freshly prepared for each experiment. The crystalline sodium salt of NCT is stable when stored at -20°C.[1] Aqueous solutions can be stored for up to a year at 2-4°C and for about two weeks at room temperature, protected from UV light.[1] Stability is dependent on concentration, with 0.5% solutions having a longer half-life than 1% solutions at room temperature.[2][3]

  • pH of the Solution: The pH of the NCT solution can influence its stability and efficacy. A pH of around 7.1 is commonly used for bactericidal assays.[1][4] It has been noted that NCT solutions, regardless of their initial pH, tend to stabilize around a pH of 8.3.[2][3] An acidic milieu (pH 5.0) has been shown to significantly enhance the bactericidal effect of NCT.[5][6]

  • Purity of NCT: Ensure you are using a high-purity, crystalline sodium salt of NCT. The synthesis and purity can be verified by spectrophotometric analysis and iodometric titration.[1]

Q2: Our results show that NCT is less effective against certain bacterial strains. Why is there strain-dependent variability?

A2: While NCT has broad-spectrum activity, some inter-strain and inter-species variability is expected.[1] This can be attributed to:

  • Bacterial Cell Wall and Membrane Composition: The primary mechanism of NCT involves the penetration of active chlorine through the bacterial cell envelope.[1] Differences in the composition and thickness of the cell wall and outer membrane between Gram-positive and Gram-negative bacteria, and even between different strains, can affect the rate of NCT penetration and subsequent bactericidal action.

  • Biofilm Formation: Bacteria within a biofilm are significantly more resistant to antimicrobial agents than their planktonic counterparts.[7][8][9] The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting NCT diffusion. NCT has been shown to be effective against biofilms, but it may require higher concentrations or longer exposure times.[7][8][9]

  • Physiological State of the Bacteria: The growth phase of the bacteria can influence their susceptibility. Actively dividing cells may be more susceptible than stationary phase or persister cells.

Q3: Can components of the culture medium interfere with NCT activity?

A3: Yes, components of the culture medium can interact with and inactivate NCT.

  • Organic Matter: Nutrient-rich media containing proteins, amino acids, and other organic molecules can consume the active chlorine of NCT, reducing its effective concentration. It is recommended to perform killing assays in a buffer solution, such as phosphate-buffered saline (PBS), to minimize these interactions.[1][4]

  • Enhancement by Ammonium (B1175870): Conversely, the presence of ammonium can enhance NCT's efficacy. NCT can transfer its active chlorine to ammonium to form monochloramine, a more lipophilic molecule that can penetrate bacterial cells more easily.[10]

Q4: How can we ensure complete inactivation of NCT before plating to determine viable counts?

A4: Proper inactivation of NCT is crucial for accurate determination of bactericidal activity.

  • Inactivating Agents: A solution of 1% methionine and 1% histidine in distilled water is an effective and commonly used inactivator for NCT.[1][4][11]

  • Inactivation Control: It is essential to include an inactivation control in your experiments. This involves adding the inactivator to the NCT solution before adding the bacteria to ensure that the inactivation process itself is not harmful to the bacteria and that the NCT is fully neutralized.[11]

Quantitative Data on NCT Efficacy

The following table summarizes the bactericidal activity of NCT against various bacterial strains as reported in the literature. The data is presented as the log10 reduction in colony-forming units (CFU).

Bacterial SpeciesStrainNCT ConcentrationIncubation TimeLog10 Reduction in CFU/mLReference
Staphylococcus aureusMultidrug-resistant clinical isolates1% (55 mM)15 min> 2[4]
30 minNear detection limit[4]
Staphylococcus epidermidisLinezolid-resistant clinical isolate1% (55 mM)15 min> 2[4]
30 minNear detection limit[4]
Enterococcus faeciumVancomycin-resistant clinical isolate1% (55 mM)15 min> 2[4]
30 minNear detection limit[4]
Escherichia coli3MRGN and 4MRGN clinical isolates1% (55 mM)15 min> 2[4]
30 minNear detection limit[4]
Pseudomonas aeruginosaMultidrug-resistant clinical isolate1% (55 mM)15 min> 2[4]
30 minNear detection limit[4]
Acinetobacter baumannii3MRGN and 4MRGN clinical isolates1% (55 mM)15 min> 2[4]
30 minNear detection limit[4]
Klebsiella pneumoniae3MRGN and 4MRGN clinical isolates1% (55 mM)15 min> 2[4]
30 minNear detection limit[4]
Staphylococcus aureusBiofilm on metal disk1% (55 mM)15 min> 1[8]
1 hReached detection limit[8]
Staphylococcus epidermidisBiofilm on metal disk (clinical isolate)1% (55 mM)3 hReached detection limit[8]
Pseudomonas aeruginosaBiofilm on metal disk1% (55 mM)30 minReached detection limit[8]
Streptococcus sanguinisPlanktonic1% (55 mM)10-20 minReached detection limit[12][13]
Streptococcus salivariusPlanktonic1% (55 mM)10-20 minReached detection limit[12][13]
Streptococcus oralisPlanktonic1% (55 mM)10-20 minReached detection limit[12][13]
Rothia aeriaPlanktonic1% (55 mM)10-20 minReached detection limit[12][13]
Capnocytophaga ochraceaPlanktonic1% (55 mM)10-20 minReached detection limit[12][13]
Staphylococcus aureusATCC 25923 (Biofilm)1% (55 mM)60 min2.83[14]
Pseudomonas aeruginosaATCC 27853 (Biofilm)1% (55 mM)60 min5.13[14]
Klebsiella variicolaClinical isolate (Biofilm)1% (55 mM)60 min5.58[14]

Experimental Protocols

Detailed Protocol for Quantitative Killing Assay

This protocol outlines the steps for assessing the bactericidal activity of NCT against planktonic bacteria.

Materials:

  • Crystalline sodium salt of this compound (NCT)

  • Sterile 0.1 M Phosphate-Buffered Saline (PBS), pH 7.1

  • Bacterial strain of interest

  • Appropriate liquid culture medium (e.g., Tryptic Soy Broth)

  • Sterile distilled water

  • L-methionine and L-histidine for inactivation solution

  • Appropriate solid agar (B569324) medium (e.g., Tryptic Soy Agar)

  • Sterile microcentrifuge tubes and other labware

  • Incubator at 37°C

  • Spectrophotometer

  • Vortex mixer

  • Spiral plater (optional)

Procedure:

  • Preparation of NCT Solution:

    • Freshly prepare a 1% (55 mM) NCT solution by dissolving the crystalline sodium salt in sterile 0.1 M PBS (pH 7.1).

    • Ensure the NCT is completely dissolved. Protect the solution from light.

  • Preparation of Bacterial Suspension:

    • Inoculate the bacterial strain into a suitable liquid culture medium and incubate overnight at 37°C.

    • Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁸ to 1 x 10⁹ CFU/mL using a spectrophotometer or by comparison to a McFarland standard.

  • Killing Assay:

    • Pre-warm the 1% NCT solution and PBS (for controls) to 37°C.

    • In a sterile tube, add 40 µL of the bacterial suspension to 3.96 mL of the pre-warmed 1% NCT solution. This results in a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL.

    • For the control, add 40 µL of the bacterial suspension to 3.96 mL of pre-warmed PBS without NCT.

    • Vortex the tubes immediately.

    • Incubate the tubes at 37°C.

  • Sampling and Inactivation:

    • At predetermined time points (e.g., 5, 15, 30, and 60 minutes), remove a 100 µL aliquot from each tube.

    • Immediately mix the aliquot with 900 µL of the inactivation solution (1% methionine and 1% histidine in distilled water).

  • Plating and Incubation:

    • Perform serial dilutions of the inactivated samples in sterile PBS if necessary.

    • Plate 50-100 µL of the appropriate dilutions onto the surface of the solid agar medium in duplicate. A spiral plater can be used for automated plating.[1][4]

    • Incubate the plates at 37°C for 24-48 hours. For bacteria that may be attenuated but not killed, extend the incubation for up to 5 days.[1]

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point.

    • Calculate the log10 reduction in CFU/mL for the NCT-treated samples compared to the control at each time point.

Visualizations

Proposed Mechanism of Action of this compound

NCT_Mechanism_of_Action NCT This compound (NCT) CellWall Cell Wall/ Membrane NCT->CellWall Penetration of active chlorine BacterialCell Bacterial Cell Intracellular Intracellular Targets (Proteins, DNA) CellWall->Intracellular Oxidation and Chlorination Inactivation Bacterial Inactivation Intracellular->Inactivation Disruption of essential cellular functions

Caption: Proposed mechanism of this compound (NCT) bactericidal activity.

Experimental Workflow for NCT Efficacy Testing

NCT_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_NCT Prepare NCT Solution Incubation Incubate Bacteria with NCT Prep_NCT->Incubation Prep_Bact Prepare Bacterial Suspension Prep_Bact->Incubation Sampling Sample at Time Points Incubation->Sampling Inactivation Inactivate NCT Sampling->Inactivation Plating Plate and Incubate Inactivation->Plating Counting Count Colonies (CFU) Plating->Counting Analysis Calculate Log10 Reduction Counting->Analysis

Caption: Standard experimental workflow for assessing this compound efficacy.

Enhancement of NCT Activity by Ammonium

NCT_Ammonium_Enhancement NCT This compound (NCT) Monochloramine Monochloramine (NH₂Cl) (more lipophilic) NCT->Monochloramine Transchlorination Ammonium Ammonium (NH₄⁺) Ammonium->Monochloramine BacterialCell Bacterial Cell Monochloramine->BacterialCell Increased penetration EnhancedKilling Enhanced Bactericidal Activity BacterialCell->EnhancedKilling

Caption: Chemical interaction of NCT with ammonium leading to enhanced efficacy.

References

Technical Support Center: N-Chlorotaurine (NCT) Measurement in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Chlorotaurine (NCT) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in accurately measuring NCT concentrations in various biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on NCT stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring this compound (NCT) concentration?

A1: The most frequently employed methods for NCT quantification are UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] Titrimetric methods have also been utilized.[5][6] UV-Vis spectrophotometry is often favored for its simplicity and is based on NCT's characteristic absorbance peak at approximately 252 nm.[4][7][8] HPLC and LC-MS offer higher specificity and are particularly useful for complex biological matrices.[1][2][3]

Q2: What are the main challenges in measuring NCT in biological samples?

A2: The primary challenges include:

  • Instability of NCT: NCT is an oxidizing agent and its stability is a significant concern. It is sensitive to temperature, concentration, pH, and UV light, which can lead to degradation during sample handling and analysis.[9][10][11]

  • Matrix Effects: Biological samples are complex mixtures containing proteins, amino acids, and other substances that can interfere with NCT measurement.[1][11]

  • Sample Preparation: Inefficient removal of interfering substances during sample preparation can lead to inaccurate results. For instance, residual proteins can affect both spectrophotometric and chromatographic analyses.

Q3: How stable is NCT in solution and what are the optimal storage conditions?

A3: NCT stability is dependent on concentration and temperature.[2][9] Aqueous solutions are more stable at lower temperatures. For example, a 1% NCT gel was found to have a half-life of approximately 161 days at room temperature, while at 4°C, the half-life extended to about 4 years.[10] Solutions should be protected from light to prevent degradation.[10] For long-term storage, freezing at -20°C is recommended.[8]

Q4: Can other amino acids or compounds in my sample interfere with NCT measurement?

A4: Yes. NCT can undergo transhalogenation, transferring its active chlorine to other N-H compounds like amino acids (e.g., glycine, alanine).[1][11] This can decrease the concentration of NCT and potentially create new chlorinated species that may interfere with the analysis. The presence of ammonium (B1175870) can also lead to the formation of monochloramine, which has different properties than NCT.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of NCT concentration.

UV-Vis Spectrophotometry
Problem Possible Cause(s) Solution(s)
High or Unstable Absorbance Readings 1. Sample concentration is too high, exceeding the linear range of the spectrophotometer.[13] 2. The sample is hazy or contains suspended particles that are scattering light.[13] 3. The spectrophotometer has not been allowed to warm up sufficiently.1. Dilute the sample with the appropriate buffer to bring the absorbance into the optimal range (typically 0.1-1.0 AU). 2. Centrifuge the sample to pellet any suspended material. If haziness persists, consider further dilution or filtration.[13] 3. Ensure the spectrophotometer has warmed up for at least 15-30 minutes before taking measurements.
Negative Absorbance Readings 1. The blank cuvette is dirty or was not handled properly.[13] 2. The blank and sample cuvettes are mismatched.[13] 3. The blank and sample were inadvertently swapped in the spectrophotometer.[13]1. Clean the cuvette thoroughly and handle it only by the frosted sides. 2. Use the same cuvette for both the blank and the sample, or use a matched pair of cuvettes.[13] 3. Label all cuvettes clearly to avoid mix-ups.[13]
Unexpected Peaks in the Spectrum 1. Contamination of the sample or cuvette.[14] 2. Presence of interfering substances in the biological matrix that absorb at similar wavelengths.1. Use fresh, clean cuvettes and ensure no cross-contamination during sample preparation.[14] 2. Perform a sample cleanup procedure, such as protein precipitation, to remove potential interferences. If interference persists, consider using a more specific method like HPLC.
HPLC Analysis
Problem Possible Cause(s) Solution(s)
Ghost Peaks in the Chromatogram 1. Contaminated mobile phase, particularly the water component.[15] 2. Impurities leaching from the HPLC system components.1. Use high-purity water (e.g., from a point-of-use purification system) and HPLC-grade solvents.[15] 2. Flush the system thoroughly. If the problem persists, inspect and clean or replace system components as needed.
Poor Peak Shape or Resolution 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Suboptimal column temperature.1. Optimize the mobile phase composition, including the organic solvent ratio and buffer pH, to improve separation. 2. Wash the column according to the manufacturer's instructions or replace it if it is old or irreversibly contaminated. 3. Adjust the column temperature to enhance separation efficiency.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Changes in column temperature.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning and leaks. 2. Use a column oven to maintain a stable temperature.

Quantitative Data Summary

Stability of this compound (NCT) Solutions
ConcentrationTemperatureHalf-lifeReference(s)
1% Aqueous Solution~20 °C (Ambient)~120 days[2][9]
0.5% Aqueous Solution~20 °C (Ambient)~236 days[2][9]
1% Aqueous GelAmbient Temperature~161 days[10][16]
1% Aqueous Gel4 °C~4 years[10][16]
1% Aqueous Solution40 °C~15 days[9]
0.25% Aqueous Solution40 °C~45 days[9]

Experimental Protocols

Protocol 1: Quantification of NCT by UV-Vis Spectrophotometry

This protocol provides a general method for determining NCT concentration in aqueous solutions.

1. Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • NCT standard of known concentration

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Biological sample containing NCT

2. Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with PBS (or the same buffer your sample is in). Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.

  • Standard Curve Preparation:

    • Prepare a series of NCT standards of known concentrations by diluting the stock NCT solution in PBS.

    • Measure the absorbance of each standard at 252 nm.

    • Plot a standard curve of absorbance versus concentration.

  • Sample Preparation:

    • If the sample is a clear aqueous solution, it may be measured directly or after dilution in PBS.

    • For samples with complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation step (see Protocol 2).

  • Sample Measurement:

    • Fill a quartz cuvette with the prepared sample.

    • Measure the absorbance at 252 nm.

  • Concentration Calculation:

    • Determine the concentration of NCT in the sample by interpolating its absorbance value on the standard curve.

    • Account for any dilution factors used during sample preparation.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation

This protocol is for removing proteins from plasma samples prior to NCT analysis.

1. Materials:

  • Plasma sample containing NCT

  • Ice-cold acetonitrile (B52724)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

2. Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to plasma).

  • Vortex the tube vigorously for 30 seconds to denature and precipitate the proteins.

  • Incubate the sample on ice for 10 minutes to enhance protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the NCT, for analysis.

Visualizations

experimental_workflow_uv_vis cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing start Start prep_std Prepare NCT Standards start->prep_std prep_sample Prepare Biological Sample (e.g., Protein Precipitation) start->prep_sample measure_std Measure Standards @ 252 nm prep_std->measure_std measure_sample Measure Sample @ 252 nm prep_sample->measure_sample warm_up Spectrophotometer Warm-up (30 min) blank Measure Blank (Buffer) warm_up->blank blank->measure_std blank->measure_sample std_curve Generate Standard Curve measure_std->std_curve calc_conc Calculate Sample Concentration measure_sample->calc_conc std_curve->calc_conc end End calc_conc->end

Caption: Workflow for NCT quantification using UV-Vis spectrophotometry.

troubleshooting_logic cluster_sample Sample Integrity Issues cluster_instrument Instrument & Method Issues cluster_solution Corrective Actions start Inaccurate NCT Measurement stability Check NCT Stability: - Temperature Control? - Light Protection? start->stability Degradation Suspected matrix Assess Matrix Effects: - Protein Precipitation Done? - Potential Interferences? start->matrix Interference Suspected instrument_check Verify Instrument Performance: - Warmed up? - Calibrated Correctly? start->instrument_check Instrument Error Suspected optimize_storage Optimize Sample Storage & Handling stability->optimize_storage improve_cleanup Improve Sample Cleanup Protocol matrix->improve_cleanup cuvette_check Inspect Cuvettes: - Clean? - Not Scratched? - Matched Pair? instrument_check->cuvette_check method_check Review Method: - Correct Wavelength? - Within Linear Range? instrument_check->method_check recalibrate Recalibrate Instrument instrument_check->recalibrate replace_cuvettes Clean/Replace Cuvettes cuvette_check->replace_cuvettes adjust_method Adjust Method Parameters (e.g., Dilute Sample) method_check->adjust_method

Caption: Troubleshooting logic for inaccurate NCT measurements.

References

Technical Support Center: N-Chlorotaurine (NCT) Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the N-Chlorotaurine (NCT) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the inactivation of this compound by antioxidants during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the handling and use of NCT in the presence of antioxidants.

Question 1: My NCT solution is rapidly losing activity. What are the common causes?

Answer: Rapid inactivation of NCT is often due to several factors. Firstly, NCT is sensitive to its environment. Exposure to UV light can cause degradation, so it is crucial to store NCT solutions in light-protected containers.[1][2][3] Secondly, the stability of NCT is pH-dependent. A slightly alkaline pH of around 8.2 is optimal for unbuffered 1% NCT solutions to prevent the formation of less stable byproducts like N,N-dichlorotaurine.[4] Temperature also plays a significant role; NCT solutions are more stable at lower temperatures (2-4°C) for long-term storage.[5][6] Finally, and most critically, the presence of reducing agents, including many common antioxidants, will lead to rapid inactivation.

Question 2: Which common laboratory reagents are known to inactivate NCT?

Answer: Several classes of compounds can inactivate NCT. Thiol-containing compounds, such as glutathione, react very quickly with NCT, leading to a complete loss of its oxidizing capacity.[7] Amino acids like methionine and histidine are also potent inactivators and are often used experimentally to quench NCT activity.[5] Other antioxidants, including ascorbic acid (Vitamin C), can also reduce and inactivate NCT.[8] It is essential to review all components of your experimental buffer and media for the presence of these and other reducing agents.

Question 3: How can I minimize NCT inactivation when antioxidants are a necessary component of my experiment?

Answer: Minimizing NCT inactivation in the presence of antioxidants requires careful experimental design.

  • Sequential Addition: If possible, add the antioxidant to the system after the desired action of NCT is complete. If the antioxidant's purpose is to quench the NCT reaction at a specific time point, this is the standard procedure.

  • Encapsulation: For more complex scenarios where both substances need to be present simultaneously, consider encapsulation techniques. Liposomes or other microencapsulation methods can be used to physically separate NCT from antioxidants in the formulation, preventing their direct interaction until a desired release is triggered.[7][9]

  • Formulation in a Gel Matrix: Formulating NCT in a gel, such as a smectite clay-based gel, has been shown to improve its stability.[10][11] This may offer some protection against environmental factors and could potentially slow down interactions with antioxidants depending on the gel's properties.

  • Structural Analogs: Research has shown that structural analogs of NCT with methyl groups at the beta-carbon of taurine (B1682933) exhibit lower reaction rates with methionine.[12] Depending on the experimental goals, exploring the use of more stable analogs could be a viable strategy.

Question 4: What are the optimal storage conditions for NCT solutions to ensure maximum stability?

Answer: To maximize the shelf-life of your NCT solutions, adhere to the following storage conditions:

  • Temperature: For long-term storage (up to a year), keep crystalline NCT salt or prepared solutions at 2-4°C.[5][6] For shorter periods (up to two weeks), room temperature is acceptable if the solution is protected from light.[5]

  • Light Protection: Always store NCT solutions in amber vials or wrapped in aluminum foil to protect them from UV light, which can accelerate degradation.[1][2][3]

  • pH: Unbuffered aqueous solutions of NCT naturally establish a slightly alkaline pH (around 7-8), which is optimal for its stability.[6] Avoid using phosphate (B84403) buffers, as they have been shown to increase the rate of disproportionation.[1]

Question 5: I am seeing inconsistent results in my NCT experiments. What are the potential sources of variability?

Answer: Inconsistent results can stem from several sources. Ensure precise and consistent preparation of your NCT solutions. The concentration of NCT can be verified using the analytical methods described below. Pay close attention to the experimental conditions, as minor variations in pH, temperature, or light exposure can affect NCT stability. If working with biological samples, the inherent variability in the composition of these samples (e.g., levels of endogenous antioxidants) can also contribute to inconsistent outcomes. Finally, ensure that any reagents used to inactivate NCT at the end of an experiment (e.g., methionine/histidine solution) are freshly prepared and used at a sufficient concentration to completely quench the reaction.[5]

Quantitative Data on NCT Inactivation

The inactivation of this compound by antioxidants is a significant consideration in experimental design. The following tables summarize available quantitative data on the stability of NCT and its reaction with various compounds.

Table 1: Half-life of Aqueous this compound Solutions under Different Conditions

NCT ConcentrationTemperatureInitial pHHalf-lifeReference
1%~20 °C7, 8, or 9.5~120 days[13]
0.5%~20 °C7, 8, or 9.5~236 days[13]
1% (in smectite gel)Room Temperature~8.7~161 days[10][11]
1% (in smectite gel)4 °C~9.0~4 years[10][11]

Table 2: Qualitative Reactivity of this compound with Various Compounds

Reactant ClassExample(s)Reaction RateImpact on Oxidative CapacityReference
ThiolsGlutathioneVery FastCompletely Lost[7]
Activated Aromatic CompoundsHistidine, PhenolModerately FastCompletely Lost[14]
AminesAmino Acids, AmmoniumEquilibrium EstablishedIntact (transchlorination)[14]
Vitamin CAscorbic Acid-Protects against and reverses some modifications[8]

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound concentration.

Protocol 1: Determination of NCT Concentration using UV-Vis Spectrophotometry

This method is based on the characteristic absorbance of NCT at a specific wavelength.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound solution of unknown concentration

  • Solvent used to prepare the NCT solution (e.g., deionized water, buffer) for use as a blank

Procedure:

  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes to ensure a stable light source.

  • Wavelength Selection: Set the spectrophotometer to measure absorbance at 252 nm, which is the maximum absorbance wavelength (λmax) for NCT.[13]

  • Blank Measurement: a. Fill a clean quartz cuvette with the blank solution (the same solvent used to prepare your NCT sample). b. Place the cuvette in the spectrophotometer and zero the absorbance.

  • Sample Measurement: a. Empty the cuvette and rinse it with a small amount of the NCT sample solution. b. Fill the cuvette with the NCT sample solution. c. Place the cuvette in the spectrophotometer and record the absorbance reading at 252 nm.

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of your NCT solution.

    • A = Absorbance reading

    • ε = Molar absorptivity of NCT (415 M⁻¹cm⁻¹)

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration of NCT (in M)

Troubleshooting:

  • Absorbance too high (>1.0): Your sample is too concentrated. Dilute the sample with a known volume of the blank solution and re-measure. Remember to account for the dilution factor in your final concentration calculation.

  • Negative Absorbance: This may indicate an issue with the blanking procedure or contamination of the blank solution. Re-blank the instrument and measure the sample again.

  • Drifting Readings: This could be due to an unstable lamp or the sample degrading during measurement. Ensure the instrument has had adequate warm-up time. If degradation is suspected, perform readings quickly.

Protocol 2: Determination of NCT Concentration by Iodometric Titration

This titrimetric method determines the concentration of active chlorine in the NCT solution.

Materials:

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders

  • This compound solution

  • Potassium iodide (KI), solid or 10% solution

  • Glacial acetic acid

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution (1%)

Procedure:

  • Sample Preparation: a. Pipette a known volume (e.g., 10.0 mL) of the NCT solution into a 250 mL Erlenmeyer flask. b. Add approximately 100 mL of deionized water.

  • Reaction Initiation: a. Add approximately 1 g of solid KI or 10 mL of a 10% KI solution to the flask. b. Add 5-10 mL of glacial acetic acid to acidify the solution. The solution should turn a yellow-brown color due to the liberation of iodine (I₂).

  • Titration: a. Fill the burette with the standardized sodium thiosulfate solution and record the initial volume. b. Titrate the liberated iodine with the sodium thiosulfate solution. The yellow-brown color will fade as the titration proceeds. c. When the solution becomes a pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color. d. Continue the titration dropwise with constant swirling until the blue-black color disappears completely, indicating the endpoint.

  • Data Recording and Calculation: a. Record the final volume of the sodium thiosulfate solution used. b. Calculate the concentration of active chlorine in the NCT sample using the following formula: Concentration (mg/L) = (A x N x 35.45 x 1000) / V Where:

    • A = volume of Na₂S₂O₃ titrant used (mL)
    • N = normality of the Na₂S₂O₃ solution
    • 35.45 = equivalent weight of chlorine
    • V = volume of the NCT sample used (mL)

Troubleshooting:

  • Endpoint is difficult to determine: The starch indicator may be old or improperly prepared. Use a freshly prepared starch solution. Over-titration can also be an issue; add the titrant dropwise near the endpoint.

  • Inconsistent results: Ensure accurate pipetting of the sample and titrant. The sodium thiosulfate solution should be properly standardized.

Visualizations

Diagram 1: General Workflow for Assessing NCT Stability

prep Prepare NCT Solution add_antioxidant Add Antioxidant of Interest prep->add_antioxidant incubate Incubate under Controlled Conditions (Time, Temp, pH, Light) add_antioxidant->incubate measure Measure NCT Concentration (UV-Vis or Titration) incubate->measure analyze Analyze Data (Calculate Half-life/Reaction Rate) measure->analyze

Caption: Workflow for evaluating the stability of this compound in the presence of an antioxidant.

Diagram 2: Decision Tree for Troubleshooting NCT Inactivation

start NCT Inactivation Observed check_env Check Environmental Factors (Light, Temp, pH)? start->check_env env_yes Optimize Storage & Handling Conditions check_env->env_yes Yes env_no Suspect Reaction with Other Reagents check_env->env_no No check_reagents Are Antioxidants or Reducing Agents Present? env_no->check_reagents reagents_yes Implement Minimization Strategy: - Sequential Addition - Encapsulation - Formulation Change check_reagents->reagents_yes Yes reagents_no Investigate Other Reagent Interactions check_reagents->reagents_no No

Caption: A troubleshooting decision tree for identifying the cause of this compound inactivation.

Diagram 3: NCT Inactivation Pathway by Thiols

NCT This compound (R-NHCl) Products Taurine (R-NH2) + Disulfide (R'-S-S-R') + Cl⁻ NCT->Products Thiol 2 R'-SH (e.g., Glutathione) Thiol->Products

Caption: Simplified reaction pathway for the inactivation of this compound by thiol-containing compounds.

References

resolving artifacts in microscopy when using N-Chlorotaurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing N-Chlorotaurine (NCT) in microscopy applications. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve potential artifacts and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NCT) and why might it cause microscopy artifacts?

This compound is a mild, long-lived oxidant and chlorinating agent, endogenously produced by human immune cells.[1] In research, it is valued for its broad-spectrum antimicrobial and anti-inflammatory properties.[2][3] However, its reactive nature as an active chlorine compound means it can interact with various biological and chemical components of a microscopy experiment. These interactions can lead to artifacts such as fluorescent signal quenching, increased background autofluorescence, and morphological changes that may complicate data interpretation.[4][5]

Q2: My fluorescent signal is significantly weaker or completely gone after treating my sample with NCT. What is happening?

This is likely due to fluorescence quenching . As an oxidizing agent, NCT can chemically modify fluorophores, including fluorescent proteins (e.g., GFP) and organic dyes (e.g., Alexa Fluor™ dyes), rendering them non-fluorescent.[6] The active chlorine in NCT can directly attack the chemical structure of the fluorophore, leading to irreversible photobleaching or conversion to a non-fluorescent state.

Q3: I am observing high, non-specific background fluorescence after NCT treatment. How can I resolve this?

This artifact is likely oxidant-induced autofluorescence .[5] Oxidative stress from NCT treatment can lead to the formation of endogenous fluorescent products within the cell.[5] Furthermore, if you are using an aldehyde-based fixative like paraformaldehyde (PFA), NCT may react with it or exacerbate the autofluorescence that aldehydes can cause on their own.[7][8]

To mitigate this:

  • Include an unstained, NCT-treated control to determine the baseline autofluorescence.[9]

  • Use a chemical quenching agent after fixation. Sodium borohydride (B1222165) is effective against aldehyde-induced autofluorescence.[10]

  • Choose fluorophores in the far-red spectrum (e.g., Alexa Fluor™ 647, Cy5), as autofluorescence is typically strongest in the blue-green range.[8][9]

Q4: I'm observing changes in cell structure, like membrane blebbing or cytoplasmic disorganization. Is this an artifact of NCT?

Yes, this is a possibility. NCT is biologically active and can induce morphological changes in cells, particularly at higher concentrations or with longer incubation times.[2][4] Electron microscopy studies have revealed that NCT can alter bacterial cell membranes and cause cytoplasmic disintegration.[11] It is crucial to distinguish these treatment-induced effects from your experimental variable. Running parallel controls (untreated cells, vehicle-only treated cells) is essential to correctly attribute any observed morphological changes.

Q5: Can NCT interfere with immunofluorescence (IF/ICC) staining by masking antigens?

Yes, this is a significant risk. The chlorinating and oxidizing properties of NCT can alter protein structures, including the epitopes recognized by primary antibodies. This can lead to reduced or absent signal during immunofluorescence staining. The extent of this interference depends on the specific antigen and epitope.

Troubleshooting Guides

Issue 1: Diminished or Absent Fluorescent Signal

This guide helps you troubleshoot signal loss, a common issue when working with the oxidant NCT.

Troubleshooting Workflow: Low Fluorescent Signal

start Start: Low or No Fluorescent Signal q1 Was NCT present during fluorescence labeling? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Problem: NCT likely quenched the fluorophore. a1_yes->s1 q2 Was the NCT concentration or incubation time high? a1_no->q2 res1 Solution: Modify protocol timing. Apply NCT before labeling or wash thoroughly before adding fluorescent probes/antibodies. s1->res1 res1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Problem: High NCT exposure may cause excessive quenching or cell death. a2_yes->s2 q3 Was the sample fixed before or after NCT treatment? a2_no->q3 res2 Solution: Titrate NCT concentration and reduce incubation time. See Table 1 for guidance. s2->res2 res2->q3 a3_post After q3->a3_post a3_pre Before q3->a3_pre s3 Problem: NCT may have altered the antigen epitope, preventing antibody binding. a3_post->s3 end_node If issues persist, consider alternative labeling strategies or fluorophores (See Table 2). a3_pre->end_node res3 Solution: Fix the sample before NCT treatment. This preserves the epitope. See Fixation Guide. s3->res3 res3->end_node start Start: Designing Immunofluorescence Protocol q1 What is the primary goal? start->q1 goal1 Assess cellular response to NCT (e.g., protein localization change) q1->goal1 goal2 Assess NCT's effect on a fixed structure (e.g., biofilm disruption) q1->goal2 path1 Treat with NCT first, then fix. goal1->path1 path2 Fix first, then treat with NCT. goal2->path2 warn1 Warning: High risk of epitope masking by NCT. Signal may be compromised. path1->warn1 step1 Use a cross-linking fixative (e.g., 4% PFA). Proceed immediately to IF protocol. Include antigen retrieval step if signal is low. warn1->step1 info2 This method preserves epitopes but assesses NCT's effect on pre-fixed cellular components. path2->info2 step2 Fix with 4% PFA or Methanol. Wash thoroughly. Treat with NCT. Proceed to IF protocol. info2->step2 cluster_artifacts Potential Artifacts cluster_targets Affected Experimental Components NCT This compound (NCT) (Oxidant & Chlorinating Agent) Quenching Fluorescence Quenching NCT->Quenching oxidizes Autofluorescence Induced Autofluorescence NCT->Autofluorescence induces stress EpitopeMasking Epitope Masking NCT->EpitopeMasking alters Morphology Morphological Changes NCT->Morphology damages Fluorophores Fluorophores (Dyes, FPs) Quenching->Fluorophores Cells Cellular Components (Proteins, Lipids) Autofluorescence->Cells Antibodies Antibody Targets (Epitopes) EpitopeMasking->Antibodies CellStructure Cellular Structure (Membrane, Cytoplasm) Morphology->CellStructure

References

Technical Support Center: Optimizing N-Chlorotaurine Biofilm Disruption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time for N-Chlorotaurine (NCT) in biofilm disruption experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for disrupting biofilms with this compound (NCT)?

A1: The optimal incubation time for NCT is highly dependent on the bacterial species, the concentration of NCT used, and the age of the biofilm. Generally, significant biofilm disruption can be observed within 15 minutes to 7 hours of incubation.[1][2][3] For many common biofilm-forming bacteria, a 1% NCT solution can cause a significant reduction in viable cells within 15 to 60 minutes.[1][4]

Q2: How does the concentration of NCT affect the required incubation time?

A2: The action of NCT is dose-dependent.[1][2][3] Higher concentrations of NCT will disrupt biofilms more rapidly. For example, a 1% NCT solution can achieve a 10-fold reduction in CFU counts of Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa biofilms within 15 minutes.[1][2] Lower concentrations, such as 0.1% or 0.5%, will require longer incubation times to achieve a similar effect.[1][2][3]

Q3: Do different bacterial species require different incubation times?

A3: Yes, susceptibility to NCT varies among bacterial species. Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella variicola have been shown to be more susceptible to NCT than Gram-positive bacteria such as Staphylococcus aureus.[4][5][6] For instance, with a 1% NCT solution, the detection limit for viable P. aeruginosa in a biofilm was reached after 30 minutes, while it took 1 hour for staphylococci.[2]

Q4: Does the age of the biofilm influence the effectiveness of NCT and the required incubation time?

A4: Interestingly, older, more established biofilms do not appear to show increased resistance to NCT.[4][6] Studies on long-term biofilms (grown for weeks to months) have demonstrated that their susceptibility to NCT remains constant over time.[4][6]

Q5: What is the mechanism of action of NCT on biofilms?

A5: NCT disrupts biofilms through a dual mechanism. It disturbs the architecture of the biofilm by rupturing the extracellular matrix, which leads to the detachment of bacteria.[1][7] Additionally, NCT has direct bactericidal activity, killing the bacteria within the biofilm.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or no biofilm disruption NCT concentration is too low: Lower concentrations require longer incubation times.Increase the NCT concentration (e.g., from 0.1% to 1%) or extend the incubation period.
Incubation time is too short: The required time may vary based on the bacterial species and biofilm density.Refer to the data tables below for recommended incubation times for specific bacteria and NCT concentrations. Perform a time-course experiment to determine the optimal time for your specific conditions.
Bacterial strain is less susceptible: Some clinical isolates may be more resistant than ATCC type strains.[1][2]Increase NCT concentration and/or incubation time. Consider combination therapies if applicable.
High variability between replicates Uneven biofilm formation: Inconsistent initial biofilm growth can lead to variable results.Ensure a standardized protocol for biofilm growth, including consistent inoculum density, growth medium, and incubation conditions.
Incomplete removal of NCT before quantification: Residual NCT can continue to act on the bacteria, affecting viability counts.Wash the biofilms thoroughly with a suitable buffer (e.g., PBS) after NCT treatment and before proceeding with quantification assays like CFU counting or XTT assays.
Difficulty detaching biofilm for quantification Strongly adherent biofilm: Some bacterial strains form very tenacious biofilms.Use a combination of scraping and sonication to detach the biofilm from the surface. Ensure the sonication parameters (e.g., frequency, duration) are optimized and standardized.

Quantitative Data Summary

The following tables summarize the bactericidal activity of this compound against various bacterial biofilms at different concentrations and incubation times.

Table 1: Log₁₀ Reduction in CFU/mL of Various Bacterial Biofilms Treated with 1% NCT

Bacterial SpeciesIncubation TimeLog₁₀ Reduction in CFU/mLReference
Staphylococcus aureus15 min>1[2]
30 min~2.83[4]
60 min~5.13[4]
Staphylococcus epidermidis15 min>1[2]
60 minDetection limit reached[2]
Pseudomonas aeruginosa15 min>1[2]
30 minDetection limit reached[2]
60 min~5.58[4]
Klebsiella variicola30 min~4.74[4]
60 min~5.58[4]
Periodontal Pathogens30-40 minEradicated to detection limit[8]

Table 2: Effect of Different NCT Concentrations on S. aureus Biofilm Metabolic Activity (XTT Assay)

NCT ConcentrationIncubation Time% Reduction in Metabolic ActivityReference
1%15 min~75%[2]
0.5%15 min30% - 60%[2]
30 min60% - 80%[2]
0.1%15 min30% - 60%[2]
30 min60% - 80%[2]

Experimental Protocols

Biofilm Growth on Metal Disks

This protocol is adapted from studies investigating NCT's effect on biofilms relevant to orthopedic implants.[1][2]

  • Material Preparation: Sterilize metal alloy disks (e.g., titanium) representative of implant materials.

  • Bacterial Culture: Prepare an overnight culture of the desired bacterial strain (e.g., S. aureus, S. epidermidis, P. aeruginosa) in a suitable broth (e.g., Tryptic Soy Broth).

  • Inoculation: Place the sterile disks in a sterile container (e.g., 24-well plate). Add the bacterial culture, ensuring the disks are fully submerged.

  • Incubation: Incubate the disks for 48 hours at 37°C to allow for mature biofilm formation.

  • Washing: Gently wash the disks with Phosphate (B84403) Buffered Saline (PBS) to remove planktonic (free-floating) bacteria.

This compound Treatment and Biofilm Disruption
  • Prepare NCT Solutions: Dissolve pure NCT sodium salt in 0.1 M phosphate buffer (pH 7.1) to the desired concentrations (e.g., 0.1%, 0.5%, 1%).[5]

  • Treatment: Place the biofilm-coated disks into the prepared NCT solutions. Include a negative control (PBS only) and a positive control (e.g., 0.2% chlorhexidine).[7]

  • Incubation: Incubate at 37°C for the desired time points (e.g., 15 min, 30 min, 1 h, 3 h, 7 h).[1][2]

  • Washing: After incubation, wash the disks twice with PBS to remove the NCT solution.

Quantification of Biofilm Disruption
  • Biofilm Detachment: Place the washed disks in a tube with a known volume of PBS. Use sonication (e.g., 1 minute in an ultrasound water bath at 40 kHz) to detach the remaining viable bacteria from the disk surface.[7]

  • Serial Dilution: Perform serial dilutions of the resulting bacterial suspension in PBS.

  • Plating: Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Counting: Count the colonies on the plates to determine the number of CFU per disk.

This assay measures the metabolic activity of the remaining biofilm.

  • Biofilm Growth: Grow biofilms in a 96-well polystyrene plate.

  • NCT Treatment: Treat the biofilms with different concentrations of NCT for various time points as described above.

  • Washing: Wash the wells twice with PBS.

  • XTT Addition: Add the XTT solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2 hours.[3][7]

  • Measurement: Measure the colorimetric change (formazan product) using a microplate reader to determine the metabolic activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_quantification Quantification cluster_methods Bacterial_Culture Bacterial Culture Biofilm_Growth Biofilm Growth (48h) Bacterial_Culture->Biofilm_Growth NCT_Incubation NCT Incubation (Variable Time & Conc.) Biofilm_Growth->NCT_Incubation Wash Wash (PBS) NCT_Incubation->Wash Quantification Quantification Wash->Quantification CFU_Counting CFU Counting Quantification->CFU_Counting Viability XTT_Assay XTT Assay Quantification->XTT_Assay Metabolic Activity

Caption: Experimental workflow for assessing NCT-mediated biofilm disruption.

Logical_Relationships NCT_Efficacy NCT Efficacy on Biofilm Disruption Biofilm Matrix Disruption NCT_Efficacy->Disruption leads to Killing Bactericidal Activity NCT_Efficacy->Killing leads to Incubation_Time Incubation Time Incubation_Time->NCT_Efficacy NCT_Concentration NCT Concentration NCT_Concentration->NCT_Efficacy Bacterial_Species Bacterial Species Bacterial_Species->NCT_Efficacy Biofilm_Age Biofilm Age Biofilm_Age->NCT_Efficacy (No significant impact)

Caption: Factors influencing this compound's efficacy against biofilms.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of N-Chlorotaurine and Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of N-Chlorotaurine (NCT) and hypochlorous acid (HOCl), two potent oxidizing agents with significant relevance in antimicrobial research and development. While both compounds are part of the innate immune response, they exhibit distinct characteristics in their antimicrobial efficacy, stability, and mechanism of action.

Overview and Physicochemical Properties

Hypochlorous acid (HOCl) is a powerful, fast-acting antimicrobial agent produced by neutrophils during the oxidative burst to combat invading pathogens.[1][2] It is a weak acid and a strong oxidizing agent that demonstrates broad-spectrum activity against bacteria, viruses, and fungi.[1] However, HOCl is inherently unstable, with a short half-life, particularly in the presence of organic matter.[1]

This compound (NCT) is a naturally occurring, long-lived oxidant derived from the reaction of HOCl with the amino acid taurine.[3][4] This process, which occurs within phagocytes, modulates the high reactivity of HOCl, resulting in a more stable and less toxic compound.[2][5] NCT can be synthesized and formulated as a stable crystalline salt, allowing for its use in various applications where sustained antimicrobial action is desired.[6]

PropertyThis compound (NCT)Hypochlorous Acid (HOCl)
Chemical Formula C₂H₆ClNNaO₃SHOCl
Nature Mild, long-lived oxidant[3]Potent, short-lived oxidant[1]
Stability High; can be stored as a crystalline salt or in solution for extended periods[6]Low; rapidly degrades, especially in the presence of organic material[1]
Reactivity Less reactive than HOCl[3]Highly reactive[1]
Toxicity Low cytotoxicity[5]Higher potential for cytotoxicity at effective concentrations[1]

Antimicrobial Mechanism of Action

Both NCT and HOCl exert their antimicrobial effects through the oxidation and chlorination of essential biomolecules in microbial cells. However, the kinetics and specificity of their actions differ.

Hypochlorous Acid (HOCl):

HOCl acts rapidly and indiscriminately, targeting a wide range of cellular components. Its primary mechanisms include:

  • Disruption of Cell Membranes: HOCl oxidizes lipids and proteins in the bacterial cell membrane, leading to increased permeability and cell lysis.[1]

  • Protein Damage: It causes the oxidation and denaturation of proteins, including essential enzymes, leading to metabolic arrest.[1]

  • Nucleic Acid Damage: HOCl can lead to DNA strand breaks and the formation of chlorinated derivatives of nucleotide bases, inhibiting replication and transcription.[7]

This compound (NCT):

NCT acts as a milder and more targeted oxidizing and chlorinating agent. Its mechanism involves:

  • Targeted Oxidation: NCT primarily targets sulfur-containing amino acids (cysteine and methionine) and other thiol groups in proteins, leading to their inactivation.

  • Chlorination: NCT can transfer its active chlorine to other molecules, creating a "chlorine cover" on the surface of pathogens, which disrupts their function.

  • Sustained Action: Due to its greater stability, NCT provides a more prolonged antimicrobial effect compared to the rapid action of HOCl.[6]

Below is a diagram illustrating the general antimicrobial signaling pathways for HOCl and NCT.

antimicrobial_mechanisms cluster_hocl Hypochlorous Acid (HOCl) Action cluster_nct This compound (NCT) Action hocl HOCl hocl_targets Multiple Cellular Targets (Proteins, Lipids, DNA) hocl->hocl_targets Indiscriminate Oxidation hocl_effects Rapid & Widespread Damage: - Membrane Disruption - Protein Denaturation - DNA Damage hocl_targets->hocl_effects nct NCT nct_targets Specific Cellular Targets (Thiols, Sulfhydryl Groups) nct->nct_targets Targeted Oxidation & Chlorination nct_effects Sustained & Targeted Damage: - Enzyme Inactivation - Disruption of Redox Balance nct_targets->nct_effects

Antimicrobial Mechanisms of HOCl and NCT.

Quantitative Antimicrobial Efficacy

Direct comparative studies providing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for NCT and HOCl against a wide range of identical microbial strains under the same experimental conditions are limited. The following tables summarize available data from various studies to provide an insight into their respective efficacies.

Table 1: Time-Kill Assay Data for this compound (NCT)

MicroorganismNCT ConcentrationIncubation TimeLog₁₀ ReductionReference
Staphylococcus aureus1% (55 mM)15 min>2[8]
Staphylococcus aureus1% (55 mM)30 minComplete Kill[8]
Staphylococcus aureus (biofilm)1% (55 mM)15 min>1[9]
Staphylococcus aureus (biofilm)1% (55 mM)1 hourComplete Kill[9]
Escherichia coli1% (55 mM)15 min>2[8]
Escherichia coli1% (55 mM)30 minComplete Kill[8]
Pseudomonas aeruginosa1% (55 mM)15 min>2[8]
Pseudomonas aeruginosa1% (55 mM)30 minComplete Kill[8]
Pseudomonas aeruginosa (biofilm)1% (55 mM)30 minComplete Kill[9]
Candida albicans0.1% (5.5 mM)90 min>4[10]

Table 2: Time-Kill Assay Data for Hypochlorous Acid (HOCl)

MicroorganismHOCl ConcentrationIncubation TimeLog₁₀ ReductionReference
Staphylococcus aureus (MSSA)0.01%1 minBactericidal (>3)[11]
Staphylococcus aureus (MRSA)0.01%ImmediateBactericidal (>3)[11]
Staphylococcus aureus (MRSA)0.01% & 0.08%1 minBactericidal (>3)[12]
Escherichia coli80 ppm1 minComplete Kill[7]
Pseudomonas aeruginosa0.01%ImmediateBactericidal (>3)[11]
Candida albicans0.01%ImmediateBactericidal (>3)[11]

Note: Direct comparison of the data in these tables should be approached with caution due to variations in experimental protocols, including the specific strains tested, initial inoculum concentrations, and the media used across different studies.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the antimicrobial activity of NCT and HOCl.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of NCT or HOCl. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) medium for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Time-Kill Assay

This assay measures the rate at which an antimicrobial agent kills a microbial population over time.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth or buffer solution to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Exposure: Add the desired concentration of NCT or HOCl to the microbial suspension. A control tube with no antimicrobial agent should also be prepared.

  • Sampling: At predetermined time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot from the test and control suspensions.

  • Neutralization and Plating: Immediately add the aliquot to a neutralizing broth to inactivate the antimicrobial agent. Perform serial dilutions of the neutralized sample and plate onto an appropriate agar medium.

  • Incubation and Enumeration: Incubate the plates at 37°C for 24-48 hours. Count the number of viable colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Below is a diagram illustrating a generalized experimental workflow for antimicrobial susceptibility testing.

experimental_workflow start Start prep_culture Prepare Microbial Culture (e.g., S. aureus, E. coli) start->prep_culture prep_antimicrobial Prepare Antimicrobial Solutions (NCT or HOCl) start->prep_antimicrobial mic_assay MIC Assay (Broth Microdilution) prep_culture->mic_assay time_kill_assay Time-Kill Assay prep_culture->time_kill_assay prep_antimicrobial->mic_assay prep_antimicrobial->time_kill_assay incubation Incubation (37°C, specified time) mic_assay->incubation time_kill_assay->incubation data_collection Data Collection & Analysis incubation->data_collection results Results (MIC values, Log Reduction) data_collection->results end End results->end

Antimicrobial Susceptibility Testing Workflow.

Conclusion

Both this compound and hypochlorous acid are effective antimicrobial agents with distinct profiles. HOCl is a highly potent, fast-acting disinfectant, making it suitable for applications requiring rapid and broad-spectrum microbial killing, such as surface disinfection and initial wound cleansing.[1] However, its instability and potential for cytotoxicity are important considerations.

This compound, as a more stable and less reactive derivative of HOCl, offers a sustained antimicrobial effect with lower toxicity.[5][6] This makes it a promising candidate for therapeutic applications where prolonged contact time and better tissue tolerance are required. The choice between NCT and HOCl will ultimately depend on the specific application, the target microorganisms, and the desired balance between antimicrobial potency, speed of action, and biocompatibility. Further direct comparative studies are warranted to provide a more comprehensive understanding of their relative efficacies and to guide their optimal use in various research and clinical settings.

References

A Comparative Analysis of N-Chlorotaurine and Chlorhexidine Efficacy on Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-biofilm efficacy of N-Chlorotaurine (NCT), a novel endogenous antiseptic, and Chlorhexidine (CHX), a widely used disinfectant. The following sections present quantitative data from in-vitro studies, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate an objective evaluation.

Quantitative Efficacy Comparison

The bactericidal activity of this compound and Chlorhexidine against mature biofilms of various bacterial species has been evaluated in several studies. The data below summarizes the key findings on the reduction of viable bacteria and metabolic activity within these biofilms.

Table 1: Reduction in Metabolic Activity of Staphylococcus aureus Biofilms

This table outlines the percentage reduction in metabolic turnover of S. aureus biofilms following treatment with different concentrations of this compound and Chlorhexidine over time.[1][2]

TreatmentConcentration15 min30 min1 h3 h
This compound 1%~75%~80%>80%>80%
0.5%~60%~75%~80%>80%
0.1%~30%~60%~70%~80%
Chlorhexidine 0.2%~75%>80%>80%>80%
Control (PBS) -No significant reductionNo significant reductionNo significant reductionNo significant reduction
Table 2: Log₁₀ Reduction of Viable Bacteria in Biofilms

This table presents the log₁₀ reduction in colony-forming units (CFU) for various bacterial biofilms after treatment with this compound and Chlorhexidine.[1][2]

OrganismTreatmentConcentration15 min30 min1 h3 h
S. aureus ATCC 29213 This compound1%>1>2>3>4 (Detection limit)
0.5%<1~1.5~2.5~3.5
0.1%<1<1~1.5~2.5
Chlorhexidine0.2%>4 (Detection limit)>4 (Detection limit)>4 (Detection limit)>4 (Detection limit)
S. epidermidis Clinical Isolate This compound1%>1>2~3>4 (Detection limit)
Chlorhexidine0.2%>4 (Detection limit)>4 (Detection limit)>4 (Detection limit)>4 (Detection limit)
P. aeruginosa ATCC 27853 This compound1%>1>4 (Detection limit)>4 (Detection limit)>4 (Detection limit)
Chlorhexidine0.2%>4 (Detection limit)>4 (Detection limit)>4 (Detection limit)>4 (Detection limit)

Note: The detection limit for CFU was 2 log₁₀.[1]

Experimental Protocols

The following methodologies were employed in the comparative studies to assess the anti-biofilm efficacy of this compound and Chlorhexidine.

Biofilm Formation and Treatment for Bactericidal Assay
  • Biofilm Growth: Sterile metal alloy disks (titanium-aluminum-niobium alloy) were placed in 15-ml tubes containing 2 ml of Mueller-Hinton (MH) broth inoculated with a bacterial suspension of approximately 2 × 10⁵ CFU/ml.[1] The tubes were incubated at 37°C for 48 hours on a shaker to allow for mature biofilm formation.[1]

  • Washing: Post-incubation, the disks with established biofilms were rinsed in a saline solution for 1 minute to remove planktonic, non-adherent bacteria.[1]

  • Treatment: The rinsed disks were then transferred to tubes containing solutions of this compound (1%, 0.5%, and 0.1%), Chlorhexidine (0.2% as a positive control), or phosphate-buffered saline (PBS as a negative control).[1][2] The treatment was carried out at 37°C for various time points (15 min, 30 min, 1 h, 3 h, 5 h, and 7 h).[1][2]

  • Quantification of Viable Bacteria: Following treatment, the disks were washed again in saline. To quantify the remaining viable bacteria, the biofilms were detached from the disks by vortexing and sonication. The resulting bacterial suspension was serially diluted and plated for colony-forming unit (CFU) counting.[3]

Metabolic Turnover (XTT) Assay
  • Biofilm Growth: Biofilms were grown in 96-well polystyrene plates at 37°C and subsequently washed with PBS.[1]

  • Treatment: The biofilms were treated with different concentrations of NCT (0.1%, 0.5%, and 1%) and 0.2% Chlorhexidine for 15 min, 30 min, 1 h, or 3 h at 37°C.[1]

  • XTT Assay: After treatment, the wells were washed twice with PBS. A solution of 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) was added to each well, and the plates were incubated in the dark for 2 hours at 37°C.[1]

  • Measurement: The absorbance of the supernatant was measured at 450 nm to determine the metabolic activity of the remaining biofilm.[1] The results were expressed as a percentage of the negative control (PBS).[1]

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action for this compound and Chlorhexidine against bacterial biofilms, along with a visualization of the experimental workflow.

cluster_NCT This compound (NCT) Mechanism NCT This compound Oxidation Oxidative Damage to Multiple Targets NCT->Oxidation BiofilmMatrix Extracellular Matrix Disruption NCT->BiofilmMatrix CellMembrane Cell Membrane Oxidation->CellMembrane Lipid Peroxidation Proteins Cellular Proteins Oxidation->Proteins Protein Oxidation DNA DNA Oxidation->DNA Oxidative Lesions

Caption: Proposed mechanism of action for this compound against bacterial biofilms.

cluster_CHX Chlorhexidine (CHX) Mechanism CHX Chlorhexidine (Cationic) CellSurface Bacterial Cell Surface (Anionic) CHX->CellSurface Electrostatic Interaction MembraneDisruption Cell Membrane Disruption CellSurface->MembraneDisruption CytoplasmLeakage Leakage of Cytoplasmic Contents MembraneDisruption->CytoplasmLeakage Precipitation Precipitation of Proteins & Nucleic Acids MembraneDisruption->Precipitation At high concentrations CellDeath Bactericidal Effect CytoplasmLeakage->CellDeath Precipitation->CellDeath cluster_workflow Experimental Workflow Start Start: Inoculation of Bacteria on Metal Disks Incubation 48h Incubation at 37°C (Biofilm Formation) Start->Incubation Washing1 Rinsing with Saline (Remove Planktonic Cells) Incubation->Washing1 Treatment Incubation with Test Solutions (NCT, CHX, PBS) Washing1->Treatment Washing2 Rinsing with Saline Treatment->Washing2 Detachment Biofilm Detachment (Vortexing & Sonication) Washing2->Detachment Analysis Quantitative Analysis (CFU Counting / XTT Assay) Detachment->Analysis End End: Data Evaluation Analysis->End

References

N-Chlorotaurine: A Potent Endogenous Antiseptic Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-Chlorotaurine's (NCT) bactericidal efficacy against a panel of multidrug-resistant (MDR) pathogens reveals its potential as a valuable topical anti-infective agent. Unlike traditional antibiotics, NCT's effectiveness is not compromised by existing resistance mechanisms due to its unique multi-targeted oxidizing and chlorinating action.

This compound, a naturally occurring compound in the human immune system, demonstrates broad-spectrum bactericidal activity against a wide array of multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2][3] This includes clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and various multidrug-resistant Gram-negative bacilli.[1][2][4] Its mechanism of action, which involves the oxidation and chlorination of essential microbial components, leads to a multi-pronged attack on pathogens, making the development of resistance highly unlikely.[4][5][6]

Comparative Efficacy of this compound

Studies have consistently shown that a 1% solution of this compound (55 mmol/L) can achieve a significant reduction in the viability of MDR bacteria. Quantitative killing assays demonstrate a decrease of at least 2 log10 in colony-forming units (CFU) within 15 minutes of exposure, with a near-complete eradication of many strains within 30 minutes.[1][2] This rapid bactericidal effect is observed across a range of clinically relevant MDR isolates.

Table 1: Bactericidal Activity of 1% this compound against Multidrug-Resistant Bacteria
Bacterial SpeciesResistance ProfileTime of ExposureMean Log10 Reduction in CFU/mLReference
Staphylococcus aureusMethicillin-Resistant (MRSA)15 min> 2[1]
30 minNear detection limit[1]
Enterococcus faeciumVancomycin-Resistant (VRE)15 min> 2[1]
30 minNear detection limit[1]
Escherichia coli3MRGN / 4MRGN15 min> 2[1]
30 minNear detection limit[1]
Pseudomonas aeruginosa3MRGN / 4MRGN15 min> 2[1]
30 minNear detection limit[1]
Acinetobacter baumannii3MRGN / 4MRGN15 min> 2[1]
30 minNear detection limit[1]
Klebsiella pneumoniae3MRGN / 4MRGN15 min> 2[1]
30 minNear detection limit[1]

3MRGN: Multidrug-resistant to 3 of 4 antibiotic classes; 4MRGN: Multidrug-resistant to all 4 antibiotic classes.

While direct, extensive comparative studies with a wide range of other antiseptics against the same panel of MDR strains are limited in the literature, some studies have included comparator agents. For instance, in biofilm studies, 0.2% chlorhexidine (B1668724) demonstrated complete inactivation of bacterial biofilms within 15 minutes, a faster onset of action compared to 1% NCT which achieved a similar effect in about 30 to 60 minutes.[7] However, NCT's excellent tolerability on human tissues, even in sensitive areas, presents a significant advantage.[5][6]

Mechanism of Action: A Multi-Target Approach

This compound is an endogenous long-lived oxidant produced by human granulocytes and monocytes.[5][8] Its antimicrobial activity stems from its ability to act as both a chlorinating and an oxidizing agent.[9] This dual action allows it to attack a wide range of biological molecules essential for microbial survival.

The proposed mechanism involves an initial "chlorine cover" that inactivates virulence factors, followed by the oxidation of critical enzymes and structural proteins, ultimately leading to cell death.[9] This non-specific, multi-targeted mechanism is a key reason for the lack of observed resistance development to NCT.[5][6]

This compound's Proposed Mechanism of Action NCT This compound (NCT) Bacteria Multidrug-Resistant Bacterium NCT->Bacteria Interaction VirulenceFactors Inactivation of Virulence Factors (e.g., toxins, enzymes) Bacteria->VirulenceFactors Chlorination Oxidation Oxidation of Essential Cellular Components (e.g., proteins, lipids) Bacteria->Oxidation Oxidation CellDeath Bacterial Cell Death VirulenceFactors->CellDeath Oxidation->CellDeath Experimental Workflow for Quantitative Killing Assay Start Start Prep Prepare Bacterial Suspension (10^7-10^8 CFU/mL) Start->Prep Incubate Incubate with NCT (e.g., 1%) and Control (Buffer) at 37°C Prep->Incubate Sample Take Aliquots at Defined Time Points Incubate->Sample Inactivate Neutralize NCT Activity Sample->Inactivate Plate Serial Dilution and Plating Inactivate->Plate IncubatePlates Incubate Agar Plates Plate->IncubatePlates Count Count Colonies (CFU) IncubatePlates->Count Analyze Calculate Log10 Reduction Count->Analyze End End Analyze->End

References

A Comparative Guide: N-Chlorotaurine vs. Vancomycin for Staphylococcal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Chlorotaurine (NCT) and vancomycin (B549263) in the context of treating Staphylococcus aureus infections, including methicillin-resistant Staphylococcus aureus (MRSA). The following sections detail their mechanisms of action, comparative bactericidal efficacy, and performance against biofilms, supported by experimental data.

Mechanisms of Action: A Tale of Two Strategies

This compound and vancomycin employ fundamentally different strategies to combat staphylococcal infections. Vancomycin targets a specific step in cell wall synthesis, while NCT unleashes a multi-pronged oxidative assault.

This compound (NCT): The Oxidative Disruptor

NCT is an endogenous long-lived oxidant produced by human immune cells. Its antimicrobial activity stems from its ability to act as a chlorinating and oxidizing agent. This leads to a broad and non-specific attack on multiple microbial targets, making the development of resistance unlikely.[1] The primary mechanisms include:

  • Oxidation of essential biomolecules: NCT can oxidize critical amino acids, proteins, and lipids within the bacterial cell, disrupting their function.

  • Chlorination: It can transfer its active chlorine to various microbial components, leading to the formation of chloramines that further contribute to cellular damage.

  • Disruption of cellular integrity: Electron microscopy has revealed that NCT causes changes in the bacterial cell membrane and cytoplasmic disintegration.[2]

Vancomycin: The Cell Wall Synthesis Inhibitor

Vancomycin is a glycopeptide antibiotic that has been a mainstay for treating serious Gram-positive infections for decades.[1] Its mechanism of action is highly specific:

  • Inhibition of peptidoglycan synthesis: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking, ultimately leading to cell lysis.[4]

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Elongation Inhibition Inhibition Lipid_II->Inhibition Peptidoglycan_Chain Growing Peptidoglycan Chain Transpeptidase Transpeptidase (PBP) Peptidoglycan_Chain->Transpeptidase Cross-linking Transglycosylase->Peptidoglycan_Chain Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross_linked_Peptidoglycan Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Inhibition->Transglycosylase Inhibition->Transpeptidase

Vancomycin's mechanism of action.

nct_mechanism cluster_bacterium Staphylococcus aureus Cell_Membrane Cell Membrane (Lipids, Proteins) Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Cytoplasm Cytoplasm (Proteins, Enzymes) Cytoplasm->Cell_Death DNA DNA NCT This compound Oxidative_Damage Oxidative and Chlorinative Stress NCT->Oxidative_Damage Oxidative_Damage->Cell_Membrane Oxidation & Chlorination Oxidative_Damage->Cytoplasm Oxidation & Chlorination Oxidative_Damage->DNA Potential Damage

This compound's multi-targeted mechanism.

Comparative Bactericidal Efficacy

The bactericidal activity of NCT and vancomycin against S. aureus has been evaluated in various in vitro studies.

2.1. Planktonic (Free-Floating) Bacteria

NCT demonstrates rapid and broad-spectrum bactericidal activity against both susceptible and resistant strains of S. aureus. Vancomycin's efficacy is more variable and dependent on the susceptibility of the strain.

AgentConcentrationStrain(s)Incubation TimeLog Reduction (CFU/mL)Reference
This compound 1% (55 mM)MRSA15 min>2[5]
1% (55 mM)MRSA30 minNear detection limit[5]
12.5-50 µMS. aureus6-9 hours2-4[2]
Vancomycin 1% (10 mg/mL)S. aureusNot specified≥3.00 ± 0.07[6]
2-50 µg/mLS. aureus24 hoursVariable[7][8]

2.2. Biofilm Eradication

Bacterial biofilms present a significant challenge for antimicrobial agents. NCT has shown considerable efficacy in disrupting and killing bacteria within biofilms, while vancomycin's performance is often limited.

AgentConcentrationBiofilm AgeIncubation TimeLog Reduction (CFU/mL)Reference
This compound 1%48 hours15 min>1[9]
1%14 weeks60 min2.83[10]
0.5%48 hours7 hoursEradication[11]
Vancomycin Sub-MICNot specifiedNot specifiedCan promote biofilm formation[12]
Not specifiedNot specifiedNot specifiedLimited penetration and killing[13]

Experimental Protocols

3.1. Time-Kill Assay for this compound

This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.

Workflow for an NCT time-kill assay.

3.2. Minimum Inhibitory Concentration (MIC) Determination for Vancomycin

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method.

Workflow for vancomycin MIC determination.

Conclusion

This compound and vancomycin represent two distinct approaches to combating staphylococcal infections.

  • This compound emerges as a promising broad-spectrum antimicrobial with rapid bactericidal activity against both planktonic and biofilm-embedded S. aureus, including resistant strains. Its multi-targeted mechanism of action suggests a low potential for resistance development.

  • Vancomycin remains a critical therapeutic option for severe MRSA infections. However, its efficacy can be hampered by the emergence of resistance, reduced activity against biofilms, and the need for therapeutic drug monitoring.

For researchers and drug development professionals, the contrasting profiles of NCT and vancomycin highlight the ongoing need for novel antimicrobial strategies. The broad, non-specific mechanism of agents like NCT may offer advantages in an era of increasing antibiotic resistance, particularly for topical applications and in preventing biofilm-associated infections. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these two agents in various clinical settings.

References

A Comparative Analysis of N-Chlorotaurine and Other Taurine Derivatives: Antimicrobial and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of N-Chlorotaurine (NCT) and other notable taurine (B1682933) derivatives, with a particular focus on Taurine Bromamine (B89241) (TauBr). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. This document synthesizes experimental data on their antimicrobial and anti-inflammatory activities, outlines detailed experimental protocols, and visualizes key signaling pathways.

Executive Summary

This compound and Taurine Bromamine are two prominent halogenated taurine derivatives produced by leukocytes during inflammation. Both exhibit significant antimicrobial and anti-inflammatory properties, positioning them as potential therapeutic agents. NCT is noted for its superior stability, while TauBr is suggested to possess more potent microbicidal activity, partly due to its higher membrane permeability. This guide delves into a quantitative comparison of their biological activities, providing the scientific community with a comprehensive resource for further research and development.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance metrics of this compound and Taurine Bromamine based on available experimental data.

Table 1: Comparative Antimicrobial Activity
CompoundOrganismConcentrationIncubation TimeLog10 Reduction in CFUReference
This compoundStaphylococcus aureus30 µM9 hours~2.5[1]
This compoundPseudomonas aeruginosa30 µM9 hours~1.5[1]
This compoundEscherichia coli30 µM9 hours~2.0[1]
This compoundCandida albicans10-200 µM-Killing activity reported[1]
Taurine BromaminePseudomonas aeruginosa--Stronger inhibitor of biofilm formation than NCT[2]

Note: Direct comparative MIC values for NCT and TauBr from a single study were not available in the reviewed literature. The data presented for NCT shows bactericidal effect at micromolar concentrations. TauBr is reported to have stronger activity against biofilms.

Table 2: Comparative Anti-inflammatory Activity
CompoundParameterCell TypeIC50Reference
This compoundIL-6 InhibitionRheumatoid Arthritis Synoviocytes~250 µM
Taurine BromamineIL-6 InhibitionRheumatoid Arthritis Synoviocytes~250 µM
This compoundPGE2 InhibitionRheumatoid Arthritis Synoviocytes~250 µM
Taurine BromaminePGE2 InhibitionRheumatoid Arthritis Synoviocytes~250 µM
This compoundVEGF InhibitionRheumatoid Arthritis Synoviocytes~400 µM
Taurine BromamineVEGF InhibitionRheumatoid Arthritis SynoviocytesNo significant effect
This compoundIL-8 InhibitionRheumatoid Arthritis Synoviocytes~400 µM
Taurine BromamineIL-8 InhibitionRheumatoid Arthritis SynoviocytesNo significant effect
This compoundTNF-α InhibitionMacrophagesDose-dependent inhibition reported[3][4][5]
Taurine BromamineTNF-α InhibitionLeukocytesSuppression reported[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, Taurine Bromamine)

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline solution (0.9%)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar (B569324) plate. b. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the stock solution is added to well 1, and then 100 µL is transferred sequentially from well 1 to well 11, mixing at each step. The final 100 µL from well 11 is discarded.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control well), resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. b. Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Assessment of Anti-inflammatory Activity - Cytokine Inhibition in Macrophages

This protocol describes a method to evaluate the ability of taurine derivatives to inhibit the production of pro-inflammatory cytokines in cultured macrophages.

Materials:

  • Test compounds (this compound, Taurine Bromamine)

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Sterile cell culture plates (24-well or 96-well)

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Cell Seeding: a. Seed the macrophage cells into the wells of a culture plate at a density of approximately 1 x 10⁵ cells/well. b. Allow the cells to adhere by incubating for 24 hours in a CO₂ incubator.

  • Compound Treatment and Stimulation: a. Prepare various concentrations of the test compounds in the cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the test compounds. c. Incubate the cells with the compounds for a pre-determined time (e.g., 1 hour). d. Stimulate the cells to produce cytokines by adding LPS to each well (final concentration typically 1 µg/mL), except for the unstimulated control wells. e. Include a vehicle control (cells + LPS, no compound) and a negative control (cells only, no LPS or compound).

  • Sample Collection and Analysis: a. After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants from each well. b. Centrifuge the supernatants to pellet any detached cells and debris. c. Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6) in the clarified supernatants using the specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

Signaling Pathway and Experimental Workflow Diagrams

This compound and Taurine Bromamine Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Both NCT and TauBr have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by NCT and TauBr.

Induction of the Heme Oxygenase-1 (HO-1) Pathway

Both this compound and Taurine Bromamine can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties. This induction is mediated, at least in part, through the activation of the Nrf2 transcription factor.

Caption: Induction of HO-1 expression by NCT and TauBr via Nrf2.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of taurine derivatives.

G Start Start Compound_Synthesis Synthesis & Purification of Taurine Derivatives Start->Compound_Synthesis Antimicrobial_Assay Antimicrobial Activity Assay (e.g., MIC Determination) Compound_Synthesis->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Activity Assay (e.g., Cytokine Inhibition) Compound_Synthesis->Anti_inflammatory_Assay Data_Collection Data Collection & Analysis Antimicrobial_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection Table_Generation Generate Comparative Data Tables Data_Collection->Table_Generation Pathway_Analysis Signaling Pathway Analysis Data_Collection->Pathway_Analysis Report_Generation Generate Final Comparative Guide Table_Generation->Report_Generation Diagram_Creation Create Pathway Diagrams (Graphviz) Pathway_Analysis->Diagram_Creation Diagram_Creation->Report_Generation End End Report_Generation->End

Caption: Workflow for comparative analysis of taurine derivatives.

References

A Head-to-Head Comparison of N-Chlorotaurine and Povidone-Iodine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antimicrobial efficacy, cytotoxicity, and anti-inflammatory properties of N-Chlorotaurine and Povidone-Iodine, supported by experimental data.

In the landscape of antiseptic agents, povidone-iodine (PVP-I) has long been a gold standard, widely utilized for its broad-spectrum antimicrobial activity. However, the endogenous substance this compound (NCT), a naturally occurring N-chloramine, is emerging as a promising alternative with a potentially superior safety profile. This guide provides a comprehensive, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Differences

FeatureThis compound (NCT)Povidone-Iodine (PVP-I)
Antimicrobial Spectrum Broad-spectrum (bacteria, fungi, viruses, protozoa)Broad-spectrum (bacteria, fungi, viruses, protozoa)
Cytotoxicity Lower cytotoxicity, particularly at lower concentrationsHigher cytotoxicity, dose-dependent
Anti-inflammatory Action Modulates NF-κB and IRF3 signaling pathwaysModulates TLR4/MyD88 and NF-κB signaling pathways
Wound Healing Promotes granulation and re-epithelializationMay delay epithelialization at higher concentrations

Antimicrobial Efficacy: A Quantitative Comparison

Both this compound and povidone-iodine exhibit potent antimicrobial properties. However, their efficacy and speed of action can vary depending on the target microorganism and the presence of organic materials.

Fungicidal Activity

A direct comparative study on the fungicidal activity against Candida species isolated from vulvovaginal candidiasis revealed that PVP-I has a more rapid onset of action.[1][2]

Table 1: Comparative Fungicidal Activity against Candida albicans

AntisepticConcentrationIncubation Time for ≥4 log10 Reduction
This compound (NCT)0.1%90 minutes
Povidone-Iodine (PVP-I)8%60 minutes
Chlorhexidine (CHX)1.6%30 minutes
Octenidine (OCT)0.08%30 minutes

Data sourced from a study by Hacioglu et al., which evaluated the fungicidal effects in the presence of skim milk as an organic material.[1][2]

Bactericidal Activity

While direct head-to-head studies with tabulated comparative log reductions for various bacterial strains are limited in the reviewed literature, individual studies demonstrate the potent bactericidal effects of both agents.

NCT (1%) has been shown to reduce colony-forming units (CFUs) of multidrug-resistant Staphylococcus aureus, Pseudomonas aeruginosa, and other bacteria by at least 2 log10 steps after 15 minutes, with near-complete eradication after 30 minutes.[3] Studies on long-term biofilms of S. aureus and P. aeruginosa also confirm the efficacy of 1% NCT, with significant log reductions observed after 30 to 60 minutes of incubation.[4][5]

PVP-I is also highly effective, with studies showing that a 0.25% solution can kill bacterial isolates from corneal ulcers within 30 seconds.[6] However, some studies suggest that higher concentrations of PVP-I (5% and 10%) may have a slower killing time against certain bacteria like S. aureus compared to more dilute solutions.[6]

Virucidal Activity

Both NCT and PVP-I have demonstrated efficacy against adenoviruses, a common cause of keratoconjunctivitis. In vitro studies have shown that NCT has a dose-dependent inhibitory effect on several adenovirus serotypes.[7] Similarly, PVP-I at a concentration of 0.2% is effective against multiple adenovirus serotypes within one to three minutes.

Cytotoxicity Profile: A Key Differentiator

A critical aspect in the selection of an antiseptic is its impact on host cells. In this domain, this compound demonstrates a distinct advantage over povidone-iodine.

A comparative in vitro study on human chondrocytes revealed that lower concentrations of NCT (0.001% and 0.01%) were well-tolerated, showing no significant decrease in cell viability compared to a control group. In contrast, higher concentrations of NCT (0.1% and 1%) and 1.1% PVP-I led to a significant reduction in chondrocyte viability after both 5 and 30 minutes of incubation.[8][9]

Table 2: Cytotoxicity on Human Chondrocytes after 30 minutes of Incubation

TreatmentConcentrationCell Viability (% of Control)
This compound (NCT) 1%Significantly Decreased
0.1%Significantly Decreased
0.01%Not Significantly Decreased
0.001%Not Significantly Decreased
Povidone-Iodine (PVP-I) 1.1%Significantly Decreased
Control -100%

Data adapted from a study by Pilz et al.[8][9]

Anti-inflammatory Mechanisms and Signaling Pathways

Both NCT and PVP-I possess anti-inflammatory properties, which can be beneficial in the context of wound healing and infection control. However, they appear to exert these effects through different signaling pathways.

This compound's Anti-inflammatory Cascade

NCT is known to down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. Its anti-inflammatory mechanism is partly attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. Recent research also suggests that NCT can facilitate the oxidation of Interferon Regulatory Factor 3 (IRF3), thereby attenuating antiviral responses.

NCT_Pathway LPS LPS/Pathogen TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription NCT This compound (NCT) NCT->IKK Inhibits PVPI_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Complex TLR4/MyD88 Complex TLR4->Complex MyD88 MyD88 MyD88->Complex NFkB NF-κB Pathway Complex->NFkB NLRP3 NLRP3 Inflammasome Complex->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β) NFkB->Cytokines NLRP3->Cytokines PVPI Povidone-Iodine (PVP-I) PVPI->Complex Inhibits Formation Killing_Assay_Workflow start Start: Prepare Candida Suspension prepare_antiseptics Prepare Antiseptic Solutions (NCT, PVP-I, etc.) with Organic Material (Skim Milk) start->prepare_antiseptics mix Mix Candida Suspension with Antiseptic Solutions start->mix prepare_antiseptics->mix incubate Incubate at 37°C for 30, 60, 90, 120 min, and 24h mix->incubate inactivate Inactivate Antiseptic incubate->inactivate culture Plate Serial Dilutions on Agar inactivate->culture count Incubate and Count Colony-Forming Units (CFU) culture->count calculate Calculate log10 Reduction in Viable Counts count->calculate end End: Compare Efficacy calculate->end

References

N-Chlorotaurine's Anti-Inflammatory Profile in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Chlorotaurine (NCT), an endogenous chlorinated amino acid produced by activated leukocytes, has demonstrated notable anti-inflammatory properties in various preclinical investigations. This guide provides a comprehensive comparison of NCT's anti-inflammatory effects in animal models, focusing on the well-documented lipopolysaccharide (LPS)-induced pneumonia model in mice. While direct comparative studies against classical anti-inflammatory agents like NSAIDs and corticosteroids in standardized models are currently limited, this document summarizes the existing experimental data for NCT, offering valuable insights into its potential as a therapeutic agent.

Comparative Efficacy of this compound in LPS-Induced Pneumonia

The most robust evidence for NCT's anti-inflammatory action in vivo comes from studies using a model of acute lung injury induced by intratracheal administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria. In these studies, NCT has been shown to mitigate the inflammatory cascade, as evidenced by reductions in key inflammatory markers.

Table 1: Effect of this compound on Inflammatory Markers in LPS-Induced Pneumonia in Mice
ParameterControl (LPS)This compound (NCT) + LPSTaurine (B1682933) + LPSPercentage Reduction with NCTReference
Lung Weight (edema) IncreasedAttenuated increaseSimilar effect to NCTVaries by study[1][2]
Body Weight Loss ~7.5-9.5% decreaseSuppressed loss-Significant suppression[1][2][3]
Lung IL-6 mRNA Expression IncreasedAttenuatedAttenuatedSignificant reduction[1][2]
Lung TNF-α mRNA Expression IncreasedAttenuatedNot specifiedSignificant reduction[1]
Serum TNF-α Levels IncreasedSignificantly suppressedNot specifiedSignificant reduction[3]
Serum IL-6 Levels IncreasedTendency to lowerTendency to lowerNot statistically significant in all studies[2][3]
NF-κB Target Gene Expression (Atrogin-1, MuRF1, IκB) IncreasedSuppressedNot specifiedSignificant suppression[1]

Note: The quantitative values for percentage reduction are often presented graphically in the source literature and may vary based on the specific experimental conditions. The table reflects the reported trends and statistical significance.

Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory states, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of these inflammatory mediators. NCT has been shown to suppress the expression of NF-κB target genes, suggesting an inhibitory effect on this key inflammatory pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following is a representative experimental protocol for evaluating the anti-inflammatory effects of this compound in a murine model of LPS-induced pneumonia, based on methodologies described in the cited literature.[1][2][3]

Animal Model and Induction of Inflammation
  • Animals: Male C57BL/6J mice are commonly used. In some studies, mice are fed a high-fat diet to induce obesity, which can amplify the inflammatory response.[1][3]

  • Inflammation Induction: Mice are anesthetized, and a solution of lipopolysaccharide (LPS) from E. coli in phosphate-buffered saline (PBS) is administered intratracheally to induce acute lung inflammation. Control animals receive an equivalent volume of PBS.

Treatment Administration
  • This compound (NCT): A freshly prepared solution of NCT is administered via intraperitoneal (IP) injection. Typically, NCT is given as a pretreatment, for example, one hour before the LPS challenge.

  • Control Groups: A vehicle control group (receiving only the solvent for NCT) and an LPS-only group are essential. Some studies may also include a group treated with taurine to differentiate the effects of NCT from its precursor.[2]

Assessment of Anti-inflammatory Effects
  • Time Points: Animals are typically monitored for a period of 24 to 48 hours post-LPS administration.

  • Macroscopic Evaluation: Body weight is monitored daily. At the end of the experiment, lungs are excised and weighed to assess edema.

  • Molecular Analysis:

    • Cytokine mRNA Expression: Lung tissue is harvested, and total RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

    • Serum Cytokine Levels: Blood is collected, and serum levels of cytokines (e.g., TNF-α, IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA).

  • Histological Analysis: Lung tissue can be fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize inflammatory cell infiltration and tissue damage.

Experimental Workflow for NCT Evaluation Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6J mice) Group_Allocation Group Allocation (Control, LPS, NCT+LPS) Animal_Acclimatization->Group_Allocation Treatment Treatment Administration (IP injection of NCT or vehicle) Group_Allocation->Treatment Inflammation_Induction Inflammation Induction (Intratracheal LPS) Treatment->Inflammation_Induction Monitoring Monitoring (24-48 hours) - Body weight Inflammation_Induction->Monitoring Euthanasia_and_Sampling Euthanasia and Sample Collection (Lungs, Blood) Monitoring->Euthanasia_and_Sampling Analysis Analysis Euthanasia_and_Sampling->Analysis Lung_Weight Lung Weight (Edema) Analysis->Lung_Weight qRT_PCR qRT-PCR (Cytokine mRNA) Analysis->qRT_PCR ELISA ELISA (Serum Cytokines) Analysis->ELISA Histology Histology (Cell infiltration) Analysis->Histology

References

No Evidence of Cross-Resistance Between N-Chlorotaurine and Common Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature and experimental data reveals that N-Chlorotaurine (NCT), an endogenous antiseptic agent, does not induce microbial resistance and exhibits no cross-resistance with common antibiotics. This is attributed to its unique, multi-targeted mechanism of action, which fundamentally differs from the specific molecular targets of conventional antibiotics.

This compound, a naturally occurring compound in the human immune system, exercises its broad-spectrum microbicidal activity through oxidation and chlorination of essential pathogen structures.[1][2] This non-specific mode of action, which involves multiple simultaneous attacks on microbial cells, prevents the development of resistance.[2][3] Studies have consistently shown that antibiotic-resistant strains are as susceptible to NCT as their antibiotic-sensitive counterparts.[3][4]

Comparative Efficacy of this compound Against Susceptible and Resistant Bacteria

Quantitative killing assays demonstrate that the bactericidal efficacy of NCT is not diminished by the presence of antibiotic resistance mechanisms in various pathogens. The data presented below summarizes the log₁₀ reduction in colony-forming units (CFU) following exposure to NCT.

Bacterial StrainResistance ProfileNCT ConcentrationExposure TimeLog₁₀ CFU ReductionReference
Staphylococcus aureus (ATCC 25923)Antibiotic-Susceptible1% (55 mM)60 min~4.0 - 5.0[5]
Staphylococcus aureusMethicillin-Resistant (MRSA)1% (55 mM)30 min> 5.0[3]
Enterococcus faeciumVancomycin-Resistant (VRE)1% (55 mM)30 min> 5.0[3]
Escherichia coli (ATCC 11229)Antibiotic-Susceptible30 µM9 hours~3.5[6]
Escherichia coli3MRGN / 4MRGN1% (55 mM)30 min> 5.0[3]
Pseudomonas aeruginosa (ATCC 27853)Antibiotic-Susceptible1% (55 mM)30 min> 4.0[7]
Pseudomonas aeruginosaMultidrug-Resistant1% (55 mM)30 min> 5.0[3]
Acinetobacter baumanniiMultidrug-Resistant1% (55 mM)30 min> 5.0[3]
Klebsiella pneumoniaeMultidrug-Resistant1% (55 mM)30 min> 5.0[3]
3MRGN/4MRGN: Multidrug-resistant Gram-negative bacteria resistant to 3 or 4 antibiotic classes.

Experimental Protocols

The data presented in this guide is primarily derived from quantitative killing assays. The general methodology for these experiments is outlined below.

Quantitative Killing Assay Protocol
  • Preparation of Bacterial Suspension: Bacterial strains, including both antibiotic-resistant clinical isolates and antibiotic-susceptible reference strains (e.g., ATCC), are cultured overnight on appropriate agar (B569324) plates. Colonies are then used to prepare a bacterial suspension in a buffered solution (e.g., phosphate-buffered saline, PBS) to a standardized concentration, typically 10⁶ to 10⁸ CFU/mL.[6]

  • This compound Solution: A fresh solution of this compound (as a crystalline sodium salt) is prepared in a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.1) to the desired concentration (e.g., 1% or 55 mM).[3][7]

  • Exposure: The bacterial suspension is mixed with the NCT solution and incubated at 37°C.[3] Control samples containing the bacterial suspension in buffer without NCT are run in parallel.

  • Sampling and Inactivation: At specified time points (e.g., 15, 30, 60 minutes), aliquots are drawn from the test and control suspensions. The antimicrobial action of NCT in the collected aliquots is immediately neutralized by a suitable inactivating agent, such as sodium thiosulfate.[8]

  • Quantification of Viable Bacteria: Serial dilutions of the inactivated samples are prepared and plated on appropriate agar plates. The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL).[3]

  • Data Analysis: The log₁₀ reduction in CFU/mL at each time point is calculated by comparing the viable counts from the NCT-treated samples to the initial inoculum or the parallel control samples.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its bactericidal activity.

NCT_Mechanism_of_Action cluster_0 Human Immune Response cluster_1 NCT Antimicrobial Action Granulocytes_Monocytes Activated Granulocytes & Monocytes HOCl Hypochlorous Acid (HOCl) Granulocytes_Monocytes->HOCl MPO system Taurine Taurine NCT_Endogenous This compound (NCT) (Endogenous) Taurine->NCT_Endogenous HOCl->NCT_Endogenous NCT_Exogenous Exogenous NCT (Antiseptic) Pathogen Pathogen (e.g., Bacterium) NCT_Exogenous->Pathogen Attacks Chlorination Chlorination of Surface Proteins Pathogen->Chlorination Oxidation Oxidation of Thiols & Thioethers Pathogen->Oxidation Virulence_Loss Loss of Virulence (Microbiostatic) Chlorination->Virulence_Loss Cell_Death Cell Death (Microbicidal) Oxidation->Cell_Death

Caption: Mechanism of this compound Action.

Quantitative_Killing_Assay_Workflow Start Start: Prepare Bacterial Suspension (e.g., 10^7 CFU/mL) Prepare_NCT Prepare NCT Solution (e.g., 1% in Buffer) Start->Prepare_NCT Mix Mix Bacterial Suspension with NCT Solution (Test) & Buffer (Control) Start->Mix Prepare_NCT->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Aliquots at Time Points (t=0, 15, 30 min) Incubate->Sample Inactivate Inactivate NCT with Sodium Thiosulfate Sample->Inactivate Dilute Perform Serial Dilutions Inactivate->Dilute Plate Plate Dilutions on Agar Dilute->Plate Incubate_Plates Incubate Plates (e.g., 24h at 37°C) Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Calculate Calculate Log10 CFU Reduction Count_CFU->Calculate End End Calculate->End

Caption: Experimental Workflow for Quantitative Killing Assay.

References

Evaluating the Synergistic Potential of N-Chlorotaurine with Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising avenue is the exploration of antibiotic adjuvants, compounds that can work synergistically with antibiotics to overcome resistance and improve therapeutic outcomes. N-Chlorotaurine (NCT), an endogenous mild oxidant produced by the human immune system, has garnered attention for its broad-spectrum antimicrobial activity and high tolerability.[1] This guide provides a comparative analysis of NCT's potential as a synergistic partner for conventional antibiotics, supported by available experimental data and detailed methodologies.

Antimicrobial Profile of this compound

This compound demonstrates significant bactericidal activity against a wide range of pathogens, including multi-drug resistant strains.[2][3] Its mechanism of action, which involves oxidation and chlorination of essential biomolecules, leads to a multi-targeted attack on microbial cells, making the development of resistance highly improbable.[2][4] The tables below summarize the bactericidal and anti-biofilm efficacy of NCT against various clinically relevant bacteria.

Table 1: Bactericidal Activity of this compound (NCT)

OrganismStrain TypeNCT Concentration (%)Incubation TimeLog10 Reduction in CFU/mLReference
Staphylococcus aureusATCC 259231%30 min≥ 4[5]
Staphylococcus aureusMRSA1%15 min≥ 2[2]
Staphylococcus aureusMRSA1%30 minComplete eradication[2]
Pseudomonas aeruginosaATCC 278531%30 minComplete eradication[5]
Pseudomonas aeruginosaMulti-drug Resistant1%15 min≥ 2[2]
Pseudomonas aeruginosaMulti-drug Resistant1%30 minComplete eradication[2]
Klebsiella pneumoniaeMulti-drug Resistant1%15 min≥ 2[2]
Klebsiella pneumoniaeMulti-drug Resistant1%30 minNear complete eradication[2]
Acinetobacter baumanniiMulti-drug Resistant1%15 min≥ 2[2]
Acinetobacter baumanniiMulti-drug Resistant1%30 minNear complete eradication[2]
Enterococcus faeciumVancomycin-resistant1%15 min≥ 2[2]
Enterococcus faeciumVancomycin-resistant1%30 minNear complete eradication[2]

Table 2: Anti-Biofilm Activity of this compound (NCT)

OrganismBiofilm AgeNCT Concentration (%)Incubation TimeEffectReference
Staphylococcus aureus48 hours1%15 min≥ 1 log10 reduction in CFU[6]
Staphylococcus epidermidis48 hours1%1 hourComplete eradication[6]
Pseudomonas aeruginosa48 hours1%30 minComplete eradication[6]
Staphylococcus aureusUp to 14 weeks1%60 min2.8 log10 reduction in CFU[7][8]
Pseudomonas aeruginosaUp to 14 weeks1%60 min5.1 log10 reduction in CFU[7][8]

Postulated Mechanisms of Synergy

While direct quantitative data on the synergistic effects of NCT with specific antibiotics are limited in the current literature, a strong theoretical basis for such interactions exists, primarily revolving around NCT's unique mechanism of action.

Proposed Synergistic Pathways

Synergy_Mechanisms cluster_nct This compound (NCT) Action cluster_effects Effects on Bacterial Cell cluster_antibiotics Antibiotic Action cluster_synergy Synergistic Outcome NCT This compound OxidativeStress Induction of Oxidative Stress NCT->OxidativeStress Chlorination Chlorination of Cellular Components NCT->Chlorination BiofilmDisruption Biofilm Matrix Disruption NCT->BiofilmDisruption MembraneDamage Membrane Damage & Increased Permeability OxidativeStress->MembraneDamage Chlorination->MembraneDamage EnzymeInactivation Enzyme Inactivation Chlorination->EnzymeInactivation TargetBinding Binding to Intracellular Targets MembraneDamage->TargetBinding Increased Antibiotic Uptake EnhancedKilling Enhanced Bactericidal Activity EnzymeInactivation->EnhancedKilling BiofilmDisruption->EnhancedKilling Increased Antibiotic Penetration Antibiotics Antibiotics Antibiotics->TargetBinding TargetBinding->EnhancedKilling

Caption: Postulated mechanisms for synergistic action between NCT and antibiotics.

NCT's ability to induce oxidative stress and chlorinate bacterial cell components can lead to membrane damage and increased permeability.[2] This could facilitate the uptake of antibiotics that act on intracellular targets. Furthermore, by disrupting the biofilm matrix, NCT may expose embedded bacteria to antibiotics that would otherwise be ineffective.[6] Some antibiotics themselves have pro-oxidant effects, which could potentially lead to a synergistic increase in oxidative stress when combined with NCT.[9]

Another potential synergistic mechanism is "transhalogenation," where NCT transfers its active chlorine to amino compounds present in biological fluids, forming more lipophilic and potent chloramines that can more readily penetrate microbial cells.[1][10][11]

Experimental Protocols for Evaluating Synergy

To quantitatively assess the synergistic effects of this compound with antibiotics, standardized in vitro methods are employed. The following are detailed protocols for the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the desired antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Assay Setup:

    • In a 96-well microtiter plate, serially dilute the antibiotic along the x-axis and this compound along the y-axis.

    • This creates a matrix of wells with varying concentrations of both agents, alone and in combination.

    • Inoculate each well with the standardized bacterial suspension.

    • Include control wells for each agent alone, as well as positive (no antimicrobial) and negative (no bacteria) growth controls.

  • Incubation and Analysis:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index using the following formula: FIC Index = FIC of NCT + FIC of Antibiotic Where:

      • FIC of NCT = (MIC of NCT in combination) / (MIC of NCT alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_analysis Analysis PrepNCT Prepare NCT Stock DiluteNCT Serial Dilution of NCT (y-axis) PrepNCT->DiluteNCT PrepAbx Prepare Antibiotic Stock DiluteAbx Serial Dilution of Antibiotic (x-axis) PrepAbx->DiluteAbx PrepInoculum Prepare Bacterial Inoculum Inoculate Inoculate all wells PrepInoculum->Inoculate DiluteAbx->Inoculate DiluteNCT->Inoculate Incubate Incubate (e.g., 37°C, 24h) Inoculate->Incubate ReadMIC Determine MICs Incubate->ReadMIC Calc Calc ReadMIC->Calc FIC Calculate FIC Index Interpret Interpret Results (Synergy, Additive, Antagonism) FIC->Interpret

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

The time-kill curve assay assesses the bactericidal activity of antimicrobial agents over time and can reveal synergistic killing kinetics.

Methodology:

  • Preparation:

    • Prepare cultures of the test organism in the logarithmic phase of growth.

    • Prepare tubes or flasks with broth containing sub-inhibitory concentrations of NCT, the antibiotic, and their combination. Include a growth control without any antimicrobial.

  • Assay Performance:

    • Inoculate each tube/flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

    • Incubate all tubes/flasks under appropriate conditions with agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

    • Incubate the plates until colonies are visible, then count the number of CFU/mL for each time point and condition.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Analysis Culture Grow Bacteria to Log Phase Inoculate Inoculate Tubes Culture->Inoculate PrepTubes Prepare Test Tubes: - Control - NCT alone - Antibiotic alone - NCT + Antibiotic PrepTubes->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 24h) Incubate->Sample Plate Serial Dilution & Plating Sample->Plate Count Incubate & Count CFUs Plate->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot Interpret Interpret Killing Kinetics (Synergy, Bactericidal) Plot->Interpret

Caption: Workflow for the time-kill curve synergy assay.

Conclusion and Future Directions

This compound stands out as a compelling candidate for combination therapy with antibiotics due to its broad-spectrum, resistance-resistant antimicrobial activity and its potential to act as a synergistic adjuvant. While quantitative data from direct NCT-antibiotic synergy studies are needed to confirm these effects, the mechanistic rationale is strong. Future research should focus on performing systematic checkerboard and time-kill assays with NCT and various classes of antibiotics against a panel of clinically relevant, including multi-drug resistant, pathogens. Such studies will be instrumental in elucidating the full potential of this compound in combating the growing threat of antibiotic resistance.

References

N-Chlorotaurine: A Comparative Analysis Against Standard of Care in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT) is an endogenous, long-lived oxidant produced by human leukocytes. As a key component of the innate immune system, it possesses broad-spectrum antimicrobial and anti-inflammatory properties. This guide provides a comprehensive comparison of clinical trial data for NCT against standard-of-care treatments in various therapeutic areas. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of NCT's potential as a novel therapeutic agent.

Mechanism of Action

This compound acts as a mild oxidizing and chlorinating agent.[1] Its primary mechanism involves the transfer of its active chlorine to microbial targets, leading to the inactivation of essential enzymes and other proteins, ultimately resulting in microbial death.[1] Unlike many antibiotics, this non-specific mechanism of action makes the development of microbial resistance unlikely.

Furthermore, NCT has demonstrated significant anti-inflammatory effects. A key target of NCT is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. NCT can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2] This dual action of antimicrobial activity and inflammation modulation makes NCT a promising candidate for various infectious and inflammatory conditions.

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound's inhibition of the NF-κB signaling pathway.

Clinical Trial Data: this compound vs. Standard of Care

This section summarizes the key findings from clinical trials comparing NCT to standard-of-care treatments across different indications.

Epidemic Keratoconjunctivitis

A phase IIb, double-blind, randomized clinical trial was conducted to assess the efficacy and tolerability of 1% NCT eye drops compared to gentamicin (B1671437) eye drops in patients with epidemic keratoconjunctivitis.[3]

Quantitative Data Summary

Outcome MeasureThis compound (1%) Group (n=33)Gentamicin Group (n=27)P-value
Subjective Score (Day 8) Lower (Improved)Higher0.016
Adenovirus Type 8 Subgroup: Subjective Score (Day 4) Lower (Improved)Higher0.003
Adenovirus Type 8 Subgroup: Objective Score (Day 4) Lower (Improved)Higher0.015
Adenovirus Type 8 Subgroup: Subjective Score (Day 8) Lower (Improved)Higher0.004

Experimental Protocol

  • Study Design: Prospective, double-blind, randomized, phase IIb clinical trial.[3]

  • Participants: 60 patients with clinically diagnosed epidemic keratoconjunctivitis.

  • Intervention:

    • NCT Group: 1% aqueous solution of this compound eye drops.

    • Control Group: Gentamicin eye drops.

  • Dosing Regimen: Eye drops were administered for 7 days.[3]

  • Outcome Measures:

    • Subjective and objective symptoms were scored on a scale at baseline (Day 1), Day 4, and Day 8.

    • Virological diagnosis was performed to identify the causative viral strains.[3]

Acute Otitis Externa

A phase IIb, randomized, rater-blinded clinical study compared the efficacy and tolerability of 1% NCT aqueous solution with Otosporin® (containing neomycin, polymyxin (B74138) B, and hydrocortisone) for the topical treatment of acute otitis externa.[4][5]

Quantitative Data Summary

Outcome MeasureThis compound (1%) Group (n=25)Otosporin® Group (n=25)P-value
Time to Disappearance of Inflammation (days) 5.6 ± 1.67.4 ± 1.6< 0.001
Inflammation Score (Day 4 to 7) Significantly LowerHigher< 0.01
Treatment Success 100%96% (one failure)-

Experimental Protocol

  • Study Design: Randomized, rater-blinded, phase IIb clinical trial.[4]

  • Participants: 50 patients with acute otitis externa.[5]

  • Intervention:

    • NCT Group: 1 mL of 1% aqueous NCT solution applied to the external ear canal.

    • Control Group: 1 mL of Otosporin® applied to the external ear canal.

  • Dosing Regimen: The substances were applied once daily until the signs of infection disappeared.[4][5]

  • Outcome Measures:

    • Efficacy and tolerability were evaluated daily using a visual analogue scale and a six-step infection score.

    • Microbiological smears were analyzed to identify causative pathogens.[4]

Chronic Leg Ulcers with Purulent Coating

A phase IIb, double-blind, randomized clinical study was conducted to compare the tolerability and efficacy of a 1% aqueous solution of NCT with 1% chloramine (B81541) T solution for the treatment of chronic leg ulcers with a purulent coating.[6][7]

Quantitative Data Summary

Outcome MeasureThis compound (1%) Group (n=20)Chloramine T (1%) Group (n=20)P-value
Pain Intensity (Day 1 and 4) Significantly Less PainMore Pain< 0.05
Duration of Pain Trend for Shorter DurationLonger Duration0.093
Appearance of Granulation and Re-epithelialization Earlier AppearanceLater Appearance< 0.05
Improvement in Purulent Coating Score No Significant DifferenceNo Significant Difference-

Experimental Protocol

  • Study Design: Double-blind, randomized, phase IIb clinical study.[6][7]

  • Participants: 40 patients with chronic leg ulcers with a purulent coating.[7]

  • Intervention:

    • NCT Group: Dressings soaked in a 1% aqueous solution of this compound.

    • Control Group: Dressings soaked in a 1% aqueous solution of Chloramine T.

  • Dosing Regimen: Dressings were applied twice daily for a median of 7 days.[6][7]

  • Outcome Measures:

    • Tolerability: Intensity and duration of pain, and scores for tissue toxicity (necrosis, granulation, re-epithelialization).

    • Efficacy: Scores for the intensity of the purulent coating.[6][7]

In Vitro Cytotoxicity Studies

To assess the safety profile of NCT at a cellular level, in vitro cytotoxicity studies have been conducted. One such study evaluated the effect of NCT on human chondrocytes compared to routinely used antiseptics, povidone-iodine (PVP-I) and hydrogen peroxide (H₂O₂).[8][9]

Experimental Protocol: In Vitro Chondrocyte Cytotoxicity Assay

  • Cell Culture: Human chondrocytes were extracted from cartilage and cultured.[8]

  • Treatment: Chondrocytes were incubated with various concentrations of NCT (0.001%, 0.01%, 0.1%, 1%), 1.1% PVP-I, and 3% H₂O₂ for 5 and 30 minutes.[8][9]

  • Viability Assessment:

    • Metabolic Activity: Cell viability was determined using the EZ4U cell viability kit, which measures mitochondrial dehydrogenase activity.[8]

    • Nuclear Morphology: Cells were stained with acridine (B1665455) orange to assess nuclear morphology and identify viable versus non-viable cells under a fluorescence microscope.[8]

Results Summary

  • NCT at concentrations of 0.01% and 0.001% did not cause a significant decrease in chondrocyte viability compared to the control group.[8][9]

  • In contrast, 1% and 0.1% NCT, 1.1% PVP-I, and 3% H₂O₂ all resulted in a significant reduction in cell viability.[8][9]

Experimental Workflow and Logic

The clinical trials cited in this guide generally follow a standard workflow designed to ensure patient safety and the collection of robust, unbiased data.

General Clinical Trial Workflow

Clinical_Trial_Workflow Start Start Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Patient_Screening Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_NCT Treatment Arm: This compound Randomization->Treatment_NCT Group A Treatment_SOC Control Arm: Standard of Care Randomization->Treatment_SOC Group B Data_Collection Data Collection (Efficacy & Safety Assessments) Treatment_NCT->Data_Collection Treatment_SOC->Data_Collection Follow_Up Follow-up Visits Data_Collection->Follow_Up Follow_Up->Data_Collection Data_Analysis Statistical Analysis Follow_Up->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results End End Results->End

Caption: A generalized workflow for the randomized controlled clinical trials.

Conclusion

The clinical trial data presented in this guide suggests that this compound is a well-tolerated and effective topical anti-infective and anti-inflammatory agent. In the treatment of epidemic keratoconjunctivitis, acute otitis externa, and chronic leg ulcers, NCT has demonstrated comparable or superior efficacy and a better safety profile compared to standard-of-care treatments. Its broad-spectrum antimicrobial activity, coupled with its anti-inflammatory properties and low potential for resistance development, positions NCT as a promising candidate for further clinical investigation and development. The in vitro data further supports its favorable safety profile at the cellular level. This compilation of data provides a solid foundation for researchers and drug development professionals to consider this compound in their ongoing and future research endeavors.

References

Comparative Genomics of Bacterial Responses to N-Chlorotaurine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bacterial genomic and proteomic responses to the endogenous antiseptic N-Chlorotaurine (NCT). By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to facilitate a deeper understanding of NCT's mechanism of action and bacterial defense strategies.

This compound, a mild oxidant produced by human immune cells, demonstrates broad-spectrum microbicidal activity.[1] Its primary mode of action involves oxidation and chlorination, targeting multiple sites within microbial cells and thus limiting the development of resistance.[2][3] This guide delves into the molecular responses of different bacteria to NCT and similar oxidative stressors, offering insights into potential therapeutic applications.

Quantitative Data Summary: Proteomic and Transcriptomic Changes

The following tables summarize the key quantitative changes observed in bacteria upon exposure to this compound and other relevant oxidative or chlorinating agents.

Table 1: Proteomic Response of Escherichia coli to this compound

This table is based on a proteomic analysis of E. coli incubated with 1% this compound for 10 and 30 minutes.[4]

Protein CategoryProtein NameFunctionFold Change
Upregulated Proteins
Heat Shock ProteinsHeat shock protein 60 (GroEL)Protein folding and stress responseIncreased
Downregulated Proteins
Ribosome-AssociatedRibosome-releasing factorRibosome recyclingDecreased
Periplasmic TransportD-ribose periplasmic binding proteinSugar transportDecreased
Fatty Acid MetabolismMalonyl-CoA transacylaseFatty acid synthesisDecreased
Table 2: Comparative Transcriptomic Response of Gram-Positive and Gram-Negative Bacteria to Oxidative and Chlorine Stress

Disclaimer: The following data for Staphylococcus aureus and Pseudomonas aeruginosa are derived from studies using hydrogen peroxide and chlorine, respectively, as stressors. These serve as a proxy to infer potential responses to the oxidizing and chlorinating nature of this compound.

Bacterial SpeciesStressorKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Staphylococcus aureus Hydrogen PeroxideDNA Repair: Genes involved in DNA repair mechanisms. Virulence: Induction of virulence-related genes. Anaerobic Metabolism: Upregulation of genes for anaerobic respiration.Not specified[5][6]
Pseudomonas aeruginosa ChlorineEfflux Pumps: Overexpression of multidrug efflux pump genes (e.g., mexEF-oprN). Stress Response: Induction of genes related to oxidative stress response (e.g., katB, soxR).Not specified[7][8]

Key Signaling and Metabolic Pathways

The interaction of this compound with bacteria triggers a cascade of cellular events. The primary mechanism involves the transfer of active chlorine, leading to the oxidation of critical biomolecules, particularly cysteine residues in proteins.[4] This disrupts protein function and cellular integrity.

NCT_Mechanism_of_Action cluster_extracellular Extracellular cluster_effects Cellular Effects NCT This compound (NCT) Membrane Membrane NCT->Membrane Crosses membrane ProteinDysfunction Protein Dysfunction & Loss of Function CellDeath Bacterial Cell Death ProteinDysfunction->CellDeath MetabolismDisruption Disruption of Metabolism (e.g., Fatty Acid Synthesis) MetabolismDisruption->CellDeath TransportImpairment Impaired Nutrient Transport TransportImpairment->CellDeath TranslationInhibition Inhibition of Translation TranslationInhibition->CellDeath DNADamage Potential DNA Damage DNADamage->CellDeath Cysteine Cysteine Membrane->Cysteine PeriplasmicProtein PeriplasmicProtein Membrane->PeriplasmicProtein Cysteine->ProteinDysfunction StressResponse StressResponse Cysteine->StressResponse Induces PeriplasmicProtein->TransportImpairment Ribosome Ribosome Ribosome->TranslationInhibition MetabolicEnzymes MetabolicEnzymes MetabolicEnzymes->MetabolismDisruption DNA DNA DNA->DNADamage

Bacteria, in turn, mount a defense. In E. coli, this includes the upregulation of heat shock proteins to manage damaged proteins.[4] Inferred from studies on similar stressors, other bacteria likely activate DNA repair mechanisms and oxidative stress response pathways.[5][6][8] For instance, P. aeruginosa may upregulate efflux pumps to expel toxic compounds.[7]

Experimental Methodologies

The data presented in this guide were generated using established high-throughput techniques for proteomics and transcriptomics.

Proteomic Analysis of E. coli

The proteomic analysis of E. coli's response to NCT involved the following key steps[4]:

  • Bacterial Culture and NCT Exposure: E. coli cultures were grown to a specific optical density and then incubated with a 1% NCT solution for 10 and 30 minutes.

  • Protein Extraction: Bacterial cells were harvested, and proteins were extracted.

  • Two-Dimensional Gel Electrophoresis (2-DE): Proteins were separated based on their isoelectric point and molecular weight.

  • Protein Identification: Protein spots of interest were excised from the gel, digested, and analyzed using mass spectrometry to determine their identity.

Proteomics_Workflow Start Bacterial Culture (e.g., E. coli) NCT_Exposure Exposure to this compound Start->NCT_Exposure Protein_Extraction Protein Extraction NCT_Exposure->Protein_Extraction TwoD_Electrophoresis 2D Gel Electrophoresis Protein_Extraction->TwoD_Electrophoresis Spot_Excision Protein Spot Excision TwoD_Electrophoresis->Spot_Excision Digestion In-gel Digestion (e.g., with Trypsin) Spot_Excision->Digestion Mass_Spec Mass Spectrometry Analysis Digestion->Mass_Spec Data_Analysis Protein Identification & Quantification Mass_Spec->Data_Analysis

Transcriptomic Analysis of Bacterial Stress Responses

The transcriptomic studies on S. aureus and P. aeruginosa employed microarray or RNA-sequencing techniques with the following general protocol[5][6][7][8]:

  • Bacterial Culture and Stress Induction: Cultures were exposed to sublethal concentrations of the stressor (e.g., hydrogen peroxide or chlorine).

  • RNA Extraction: Total RNA was isolated from bacterial cells at different time points post-exposure.

  • Library Preparation and Sequencing/Hybridization: For RNA-Seq, RNA is converted to cDNA, and sequencing libraries are prepared. For microarrays, labeled cDNA is hybridized to the array.

  • Data Analysis: Gene expression levels are quantified and compared between treated and control samples to identify differentially expressed genes.

Transcriptomics_Workflow Start Bacterial Culture (e.g., S. aureus, P. aeruginosa) Stress_Exposure Exposure to Oxidative/ Chlorine Stress Start->Stress_Exposure RNA_Extraction Total RNA Extraction Stress_Exposure->RNA_Extraction Library_Prep cDNA Synthesis & Library Preparation RNA_Extraction->Library_Prep Sequencing RNA-Sequencing or Microarray Hybridization Library_Prep->Sequencing Data_Analysis Differential Gene Expression Analysis Sequencing->Data_Analysis

Conclusion

The available data, though limited in direct comparative genomic studies on NCT, strongly indicates that its efficacy stems from a multi-pronged attack on essential bacterial components. The proteomic response of E. coli reveals a disruption of core cellular processes, while transcriptomic data from related stressors on other bacteria suggest the activation of robust defense mechanisms. Further comparative genomic and transcriptomic studies across a wider range of bacterial species will be invaluable in fully elucidating the nuanced interactions between this compound and its microbial targets, paving the way for novel therapeutic strategies.

References

A Comparative Analysis of N-Chlorotaurine's Cytotoxicity on Mammalian Cells Versus Common Antiseptics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective yet safe antiseptic agents, understanding their cytotoxic profiles on mammalian cells is paramount. This guide provides an objective comparison of the cytotoxicity of N-Chlorotaurine (NCT), a novel endogenous antiseptic, with established antiseptics such as povidone-iodine (PVP-I), chlorhexidine (B1668724) (CHX), and hydrogen peroxide (H₂O₂). The information presented herein is supported by experimental data from various in vitro studies, offering a comprehensive resource for researchers and drug development professionals.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound and other antiseptics on various mammalian cell lines. The data, including IC50 values and observed cell viability, have been compiled from multiple studies to provide a comparative overview.

AntisepticCell LineConcentrationExposure TimeCytotoxic Effect
This compound (NCT) Human Chondrocytes0.001% - 0.01%5 and 30 minNo significant decrease in cell viability[1]
Human Chondrocytes0.1% - 1%5 and 30 minSignificant decrease in cell viability[1]
Human B lymphoma cellsNot specifiedNot specifiedPotent inducer of apoptosis[2]
Povidone-Iodine (PVP-I) Human Dermal Fibroblasts0.1%1 minNo significant effect on cell viability[3]
Human Dermal Fibroblasts0.2%1 min32% reduction in cell viability; increased apoptosis[3]
Human Dermal Fibroblasts≥ 0.8%1 min90% reduction in cell viability[3]
Human Osteoblasts, Fibroblasts, Myoblasts≥ 0.1%3 minCell survival rates of less than 6%[1]
Chinese Hamster Lung (V79)100-500 µg/ml24-72 hrDose-dependent growth inhibition[4]
Chlorhexidine (CHX) Human Gingival Epithelial Cells0.106 mmol/L1 hrMidpoint cytotoxicity[5]
Human Gingival Epithelial Cells0.011 mmol/L24 hrMidpoint cytotoxicity[5]
Human Gingival Epithelial Cells0.0045 mmol/L72 hrMidpoint cytotoxicity[5]
Human Gingival Fibroblasts, Keratinocytes0.0002% - 0.2%1, 2, and 3 minTime- and concentration-dependent cytotoxicity[6]
Odontoblast-like cells (MDPC-23)0.06% - 2.0%60s - 2hDose-dependent decrease in cell metabolism[7]
Hydrogen Peroxide (H₂O₂) C6 Glioma Cells30 µM24 hrMedian cytotoxic concentration (EC50)[8]
C6 Glioma Cells500 µM1 hrMedian cytotoxic concentration (EC50)[8]
HeLa Cells0.06 mM15 minSignificant toxicity[9][10]
Human Fibroblast-like Synoviocytes1.5%5 min~60% toxicity[11]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays cited in the literature are provided below. These protocols serve as a reference for designing and interpreting cytotoxicity studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the antiseptic agent and incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the test compounds for the desired duration.[12]

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 3 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[13]

  • Reaction Mixture Addition: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12][13]

  • Stop Solution Addition: Add 50 µL of Stop Solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader. The LDH activity is determined by subtracting the 680 nm absorbance from the 490 nm absorbance.[13]

Signaling Pathways and Mechanisms of Cell Death

The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of this compound and the compared antiseptics.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Antiseptic Exposure cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Mammalian Cells (e.g., Fibroblasts, Keratinocytes) incubation1 Incubate (24h) for cell adherence cell_seeding->incubation1 treatment Treat with Antiseptics (NCT, PVP-I, CHX, H₂O₂) at various concentrations incubation1->treatment incubation2 Incubate for defined exposure times treatment->incubation2 mtt_assay MTT Assay (Metabolic Activity) incubation2->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation2->ldh_assay data_collection Measure Absorbance mtt_assay->data_collection ldh_assay->data_collection calculation Calculate Cell Viability / Cytotoxicity (%) data_collection->calculation comparison Compare IC50 values and Cytotoxic Profiles calculation->comparison NCT_Pathway NCT This compound Mitochondria Mitochondrial Damage NCT->Mitochondria PTP Permeability Transition Pore Opening Mitochondria->PTP Casp9 Caspase-9 Activation PTP->Casp9 Apoptosis Apoptosis Casp9->Apoptosis PVP_I_Pathway cluster_high_conc High Concentration (>0.1%) cluster_low_conc Low Concentration PVPI_high Povidone-Iodine Membrane Membrane Disruption PVPI_high->Membrane Mito_potential Loss of Mitochondrial Membrane Potential PVPI_high->Mito_potential Iodoptosis Iodoptosis (Rapid Cell Death) Membrane->Iodoptosis Mito_potential->Iodoptosis PVPI_low Povidone-Iodine Mito_pathway Mitochondria-mediated Pathway PVPI_low->Mito_pathway Casp3 Caspase-3 Activation Mito_pathway->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CHX_Pathway cluster_er_stress Endoplasmic Reticulum Stress cluster_mito Mitochondrial Dysfunction CHX Chlorhexidine ER_stress ER Stress CHX->ER_stress Mito_dysfunction Mitochondrial Dysfunction CHX->Mito_dysfunction Necrosis Necrosis (at high concentrations) CHX->Necrosis UPR Unfolded Protein Response ER_stress->UPR Apoptosis Apoptosis UPR->Apoptosis Ca_increase Intracellular Ca²⁺ Increase Mito_dysfunction->Ca_increase Ox_stress Oxidative Stress Mito_dysfunction->Ox_stress Ca_increase->Apoptosis Ox_stress->Apoptosis H2O2_Pathway cluster_mapk MAPK Pathway Activation cluster_caspase Caspase Pathway H2O2 Hydrogen Peroxide ROS Increased Reactive Oxygen Species (ROS) H2O2->ROS Ox_stress Oxidative Stress ROS->Ox_stress MAPK MAPK Activation (Erk1/2, JNK, p38) Ox_stress->MAPK Casp3 Caspase-3 Activation Ox_stress->Casp3 Apoptosis Apoptosis MAPK->Apoptosis Casp3->Apoptosis

References

N-Chlorotaurine as a Disinfectant: A Comparative Guide Based on AOAC Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of N-Chlorotaurine (NCT) as a disinfectant, with a focus on the standards set by the Association of Official Analytical Chemists (AOAC). While direct comparative studies of this compound using AOAC Use-Dilution methods are not extensively available in public literature, this document outlines the established framework for such validation and compares the known antimicrobial properties of NCT with those of conventional disinfectants.

Introduction to this compound

This compound is a naturally occurring mild oxidant derived from the amino acid taurine (B1682933).[1] It is an endogenous compound in the human body, produced by white blood cells as part of the innate immune response to pathogens.[1] As a disinfectant, NCT exhibits broad-spectrum activity against bacteria (Gram-positive and Gram-negative), viruses, fungi, and protozoa.[1] Its mechanism of action involves both chlorination and oxidation, leading to the inactivation of essential microbial enzymes and structures.[1] A key advantage of NCT is its high tolerability and non-toxic nature, as its breakdown products are taurine and chloride, both of which are abundant in the human body.

AOAC Standards for Disinfectant Validation

The U.S. Environmental Protection Agency (EPA) requires disinfectant efficacy data to be generated using methods established by the AOAC.[2][3][4] For hard surface disinfectants, the primary method is the AOAC Use-Dilution Test . This test evaluates the ability of a disinfectant to kill microorganisms on a hard, non-porous surface.

The core AOAC Use-Dilution test methods for bacteria are:

  • AOAC 955.14: For testing against Salmonella enterica

  • AOAC 955.15: For testing against Staphylococcus aureus[2][4]

  • AOAC 964.02: For testing against Pseudomonas aeruginosa[2][4]

Experimental Workflow for AOAC Use-Dilution Test

The following diagram illustrates the general workflow of the AOAC Use-Dilution Test.

cluster_prep Preparation cluster_exposure Disinfectant Exposure cluster_culture Culturing & Observation Culture 1. Prepare 48-hour broth culture of test organism Carriers 2. Aseptically place stainless steel carriers in culture for 15 minutes Culture->Carriers Drying 3. Dry inoculated carriers in a sterile petri dish for 40 minutes at 37°C Carriers->Drying Disinfectant 4. Prepare use-dilution of disinfectant in 10 mL tubes Drying->Disinfectant Exposure 5. Transfer each dried carrier to a tube of disinfectant for the specified contact time Disinfectant->Exposure Neutralization 6. Transfer carrier to a tube of sterile growth medium with a neutralizer Exposure->Neutralization Incubation 7. Incubate for 48 hours at 37°C Neutralization->Incubation Observation 8. Observe for turbidity (growth) Incubation->Observation

Caption: Workflow of the AOAC Use-Dilution Test for disinfectant efficacy.

Performance Evaluation and Comparison

The efficacy of a disinfectant in the AOAC Use-Dilution Test is determined by the number of carriers that show no microbial growth after incubation. The EPA has set specific performance standards for a product to be registered as a disinfectant.[2][4]

Table 1: AOAC Use-Dilution Test Passing Criteria (60 Carriers per Organism)

Test OrganismAOAC MethodMinimum Number of Carriers Showing No Growth
Staphylococcus aureus955.1557 out of 60
Pseudomonas aeruginosa964.0254 out of 60
Salmonella enterica955.1459 out of 60
Comparative Efficacy

Table 2: Comparison of this compound with Other Common Disinfectants

FeatureThis compound (NCT)Quaternary Ammonium Compounds (Quats)Sodium Hypochlorite (Bleach)Glutaraldehyde
Mechanism of Action Oxidation and chlorination of microbial components[1]Disruption of cell membranesDenaturation of proteins and nucleic acidsAlkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups
Antimicrobial Spectrum Broad (bacteria, viruses, fungi, protozoa)[1]Primarily bacteria and enveloped viruses; less effective against non-enveloped viruses and bacterial sporesBroad (bacteria, viruses, fungi, spores)Broad (bacteria, viruses, fungi, spores)
Common AOAC Organisms Expected to be effective, but specific data is lacking.Effective against S. aureus, P. aeruginosa, S. enterica.Effective against S. aureus, P. aeruginosa, S. enterica.Effective against S. aureus, P. aeruginosa, S. enterica.
Advantages High tolerability, non-toxic breakdown products, endogenous to the human body.Good cleaning properties, residual antimicrobial activity.Fast-acting, inexpensive, widely available.High-level disinfectant, effective against a wide range of materials.
Disadvantages Slower acting than some traditional disinfectants, stability can be a concern.[5]Inactivated by organic soil and hard water, can promote antibiotic resistance.Corrosive, inactivated by organic matter, can release chlorine gas.Toxic, irritant, requires activation, temperature sensitive.

Signaling Pathways and Logical Relationships

The validation of a disinfectant is a structured process with clear logical steps, from initial screening to regulatory submission.

cluster_dev Development & Screening cluster_val AOAC Validation cluster_reg Regulatory Submission A Formulation of this compound Solution B Preliminary Efficacy Screening (e.g., suspension tests) A->B C AOAC Use-Dilution Test (S. aureus, P. aeruginosa, S. enterica) B->C D Data Analysis: Number of Positive Carriers C->D E Comparison with EPA Performance Standards D->E E->A If Failing (Reformulation) F Submission of Efficacy Data to EPA E->F If Passing G Product Registration as a Disinfectant F->G

References

N-Chlorotaurine: A Comparative Analysis of Stability Against Other Halogenated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an active pharmaceutical ingredient is a critical parameter governing its efficacy, shelf life, and suitability for clinical applications. N-Chlorotaurine (NCT), an endogenous mild antiseptic, has garnered significant interest due to its broad-spectrum antimicrobial and anti-inflammatory properties. A key advantage of NCT lies in its remarkable stability, particularly when compared to other halogenated compounds like hypochlorous acid (HOCl) and Chloramine-T.

This guide provides an objective comparison of the stability of this compound with other relevant halogenated compounds, supported by experimental data.

Comparative Stability Overview

This compound distinguishes itself from other N-chloroamino acids, such as N-chloroglycine, which can degrade within hours or days at room temperature. The stability of N-halamine compounds, a class to which NCT belongs, is structurally dependent, with the stability of the nitrogen-chlorine (N-Cl) bond generally decreasing in the order: amine > amide > imide.[1] NCT possesses a highly stable amine N-Cl bond.

In contrast, hypochlorous acid (HOCl) is notoriously unstable.[2] Its stability is adversely affected by exposure to light, temperatures at or above 25°C, contact with air, and the presence of organic matter or certain metal ions.[2][3][4][5] To maintain its potency, HOCl solutions require storage in dark, cool conditions (below 10°C) and must be formulated in purified water.[3][4][5]

Chloramine-T, while more stable than HOCl in alkaline solutions, shows significant degradation in acidic environments (pH 2.65 - 5.65) and in the presence of hydrochloric acid.[6][7] It is also susceptible to thermal decomposition at temperatures above 60°C.[6][8]

Quantitative Stability Data

The following table summarizes the stability of this compound and other halogenated compounds based on available experimental data.

CompoundFormulation/ConcentrationStorage ConditionsStability MetricReference(s)
This compound (NCT) 1% Aqueous Solution~20°C (Ambient)t½ ≈ 120 days [9][10]
0.5% Aqueous Solution~20°C (Ambient)t½ ≈ 236 days [9][10]
1% GelAmbient Temperaturet½ ≈ 161 days [11][12][13]
1% Gel4°Ct½ ≈ 4 years [12][13]
0.75% Aqueous SolutionRoom Temperature0.43% loss/day [9][14]
0.75% Aqueous Solution2–5 °C0.03% loss/day [9][14]
Hypochlorous Acid (HOCl) Aqueous SolutionSusceptible to UV light, air, temp ≥25°CInherently unstable [2][3][4][5]
200 ppm, pH 6Simulated clinical use (20-25°C, dark)<20 ppm loss in 1 month [3][5]
Chloramine-T 1% Aqueous SolutionModerate temp, no direct sunlight>90% stable for many months [8]
Aqueous SolutionStrongly alkaline, up to 60°CQuite stable [6][7]
Aqueous SolutionpH 2.65 - 5.65Reproducible loss in oxidative titre [6][7]
Aqueous Solution>0.5M HClLoss in titre increases with concentration [6][7]

Factors Influencing Stability

The stability of these compounds is a multifactorial issue. The following diagram illustrates the key factors affecting the degradation of NCT, HOCl, and Chloramine-T.

StabilityFactors Comparative Stability and Degradation Factors cluster_factors Degradation Factors NCT This compound (NCT) (High Stability) HOCl Hypochlorous Acid (HOCl) (Low Stability) ChloramineT Chloramine-T (Moderate Stability) UV UV / Light UV->NCT High Sensitivity UV->HOCl High Sensitivity Temp High Temperature Temp->HOCl High Sensitivity (≥25°C) Temp->ChloramineT Sensitive (>60°C) pH Acidic pH pH->NCT Stable (auto-buffers to ~pH 8.3) pH->ChloramineT High Sensitivity Organic Organic Matter Organic->NCT Activity Enhanced Organic->HOCl High Reactivity Ions Metal / Inorganic Ions Ions->HOCl High Reactivity Air Air Exposure Air->HOCl Sensitive

Comparative factors affecting the stability of halogenated compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound stability. Below are summaries of key experimental protocols cited in the literature.

Synthesis and Preparation of this compound (NCT) Solutions
  • Synthesis: NCT is typically synthesized as a crystalline sodium salt. A common method involves the reaction of Chloramine-T trihydrate with taurine (B1682933).[10] An alternative approach uses polymeric materials with immobilized N-chlorosulfonamide groups, which act as a chlorinating agent when added to taurine solutions.[15]

  • Solution Preparation: For stability studies, aqueous solutions of NCT (e.g., 0.25%, 0.5%, 1%) are prepared in purified water. The initial pH of the solutions may be adjusted using NaOH or HCl. Samples are often stored in amber glass bottles to protect from light and are maintained at controlled temperatures (e.g., ambient ~20°C and elevated 40°C).[10]

Stability Assessment of this compound

The stability of NCT solutions is monitored over time by measuring the concentration of active chlorine. A multi-analytical approach is often employed for comprehensive characterization.

  • UV-Visible (UV-Vis) Spectroscopy: This is a primary method for quantifying NCT concentration. The absorbance of the solution is measured at NCT's maximum absorbance wavelength (λmax ≈ 252 nm).[14][16][17] Samples are diluted as necessary to fall within the linear range of the spectrophotometer, and the concentration is calculated using the Beer-Lambert law with a known extinction coefficient for NCT.[14]

  • Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is used to confirm the identity and purity of NCT and to identify any degradation products that may form over time.[11]

  • High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are also utilized to establish the stability and confirm the structure of NCT in solution.[9][10]

Stability Assessment of Other Halogenated Compounds
  • Iodometric Titration: This classical chemical method is suitable for measuring the total active chlorine concentration in solutions of Chloramine-T and hypochlorous acid.[8][18][19] The principle involves the liberation of free iodine from potassium iodide (KI) by the active chlorine at a pH of 8 or less.[18] The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator.[18][20][21] The titration should be performed in an acidic medium (pH 3-4, using acetic acid) to ensure stoichiometric reaction.[18][19][21]

  • Physicochemical Monitoring of HOCl: The stability of HOCl solutions is assessed by monitoring key parameters over time, including the concentration of free available chlorine (FAC), oxidation-reduction potential (ORP), and pH.[4]

The experimental workflows for these stability assessments are critical for generating reliable and comparable data. The following diagram outlines a general workflow for a stability study.

StabilityWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_methods Analytical Methods Synth Compound Synthesis (e.g., NCT from Taurine) Sol_Prep Solution Preparation (Defined Conc. & pH) Synth->Sol_Prep Storage Aliquoting & Storage (Controlled Temp. & Light) Sol_Prep->Storage Sampling Time-Point Sampling (t=0, t=1, t=2...) Storage->Sampling Quant Quantification of Active Chlorine Sampling->Quant Data Data Recording & Analysis Quant->Data UV_Vis UV-Vis Spec. Quant->UV_Vis Titration Iodometric Titration Quant->Titration LCMS LCMS / HPLC Quant->LCMS Conclusion Determine Half-Life & Degradation Kinetics Data->Conclusion

A generalized workflow for stability testing of halogenated compounds.

Conclusion

The experimental data conclusively demonstrate that this compound possesses superior stability compared to other halogenated compounds like hypochlorous acid and, under many conditions, Chloramine-T. Its long half-life in aqueous solutions and gels, especially under refrigerated conditions, makes it a highly viable candidate for pharmaceutical applications requiring a stable, long-acting antimicrobial and anti-inflammatory agent. The inherent instability of compounds like HOCl necessitates stringent storage and handling protocols, limiting their shelf life and practical application. The comprehensive understanding of these stability profiles, backed by robust experimental protocols, is essential for the development of effective and reliable therapeutic products.

References

A Meta-Analysis of N-Chlorotaurine's Efficacy in Diverse Infectious Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of N-Chlorotaurine (NCT), an endogenous chlorinated amine, across various preclinical infectious disease models. By objectively comparing its performance with alternative antimicrobial agents and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective therapies.

Unveiling the Antimicrobial Potential of this compound

This compound, the N-chloro derivative of the amino acid taurine, is a long-lived oxidant produced by human granulocytes and monocytes. It plays a role in the innate immune response by targeting a broad spectrum of pathogens, including bacteria, fungi, viruses, and protozoa. Its mechanism of action involves the chlorination of microbial and host cell components, leading to the inactivation of virulence factors and a direct microbicidal effect. This guide synthesizes the available preclinical evidence to evaluate its therapeutic potential in a range of infectious disease scenarios.

Comparative Efficacy of this compound: A Data-Driven Overview

The following tables summarize the quantitative data from key preclinical studies, offering a clear comparison of NCT's efficacy across different infectious disease models and against other antimicrobial agents.

Table 1: Efficacy of this compound in a Rabbit Ocular Infection Model

PathogenAnimal ModelTreatment GroupsKey Efficacy OutcomesSource
Adenovirus type 5New Zealand White Rabbit1% NCT, 2% NCT, 2.5% NCT, 0.5% Cidofovir (B1669016), Saline- All NCT concentrations and cidofovir significantly reduced the number of positive viral cultures compared to saline.- Cidofovir was more effective than NCT in reducing viral titers.

Table 2: Efficacy of this compound in a Mouse Fungal Pneumonia Model

PathogenAnimal ModelTreatment GroupsKey Efficacy OutcomesSource
Lichtheimia corymbiferaImmunosuppressed C57BL/6JRj Mice1% Inhaled NCT, 0.9% Saline- Survival: 77.8% in NCT group vs. 11.1% in saline group.- Fungal Load (lungs): 1.60 log10 CFU in NCT group vs. 4.26 log10 CFU in saline group.
Aspergillus fumigatusImmunosuppressed C57BL/6JRj Mice1% Inhaled NCT, 0.9% Saline- No significant difference in survival compared to the control group.

Table 3: Efficacy of this compound in a Mouse Peritonitis Model

PathogenAnimal ModelTreatment GroupsKey Efficacy OutcomesSource
Staphylococcus aureusBALB/c MiceBacteria pretreated with NCT, Untreated bacteria- Demonstrated a postantibiotic effect, delaying bacterial regrowth.- In vivo delay of regrowth correlated with increased survival in mice.

Table 4: Efficacy of this compound in an Ex Vivo Corneal Infection Model

PathogenModelTreatment GroupsKey Efficacy OutcomesSource
Acanthamoeba castellaniiPorcine Cornea1% NCT- Complete inhibition of regrowth after 120 minutes of incubation.
Candida albicansPorcine Cornea1% NCT- 4 log10 reduction in CFU counts after 120 minutes of incubation.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections detail the protocols from the key studies cited.

Rabbit Ocular Infection Model for Adenovirus
  • Animal Model: New Zealand White rabbits.

  • Pathogen: Adenovirus type 5 (Ad5).

  • Infection Protocol: Inoculation of Ad5 into the conjunctival cul-de-sac of the rabbits.

  • NCT Preparation and Administration: NCT was prepared in a saline solution at concentrations of 1.0%, 2.0%, and 2.5%. The solutions were topically administered to the infected eyes.

  • Treatment Regimen: In the first study, treatment was administered 10 times on day 1, followed by 5 times daily for 6 days. In a second study, a 10-day treatment regimen was used.

  • Outcome Measures: Viral titers were determined from eye swabs collected at different time points post-infection. The number of positive cultures and mean viral titers were the primary efficacy endpoints.

  • Comparative Agent: 0.5% Cidofovir solution.

Mouse Model of Fungal Pneumonia
  • Animal Model: Immunosuppressed specific pathogen-free female C57BL/6JRj mice.

  • Pathogens: Lichtheimia corymbifera and Aspergillus fumigatus.

  • Infection Protocol: Intranasal inoculation of fungal spores.

  • NCT Preparation and Administration: A 1% NCT solution was aerosolized for inhalation.

  • Treatment Regimen: Mice were treated three times daily for 10 minutes, starting 1 hour after inoculation.

  • Outcome Measures: Survival rates were monitored over two weeks. Fungal load in the lungs was determined by colony-forming unit (CFU) counts from homogenized lung tissue. Blood inflammation parameters and histology of organs were also evaluated.

  • Control Group: Inhalation of 0.9% sodium chloride.

Mouse Peritonitis Model for Staphylococcus aureus
  • Animal Model: BALB/c mice.

  • Pathogen: Staphylococcus aureus, strain Smith diffuse.

  • Experimental Design: This study focused on the postantibiotic effect of NCT. Bacteria were pre-incubated with NCT before being used to induce peritonitis in mice.

  • NCT Preparation: NCT was dissolved in a buffered solution.

  • Treatment Regimen: The study investigated the delay in regrowth of S. aureus after exposure to various concentrations of NCT for different incubation times.

  • Outcome Measures: The primary in vivo outcome was the survival of the mice. The in vitro postantibiotic effect was measured by the delay in bacterial regrowth.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed mechanism of action of this compound.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis pathogen Pathogen Selection & Culture infection Induction of Infection pathogen->infection animal Animal Model Selection & Acclimatization animal->infection nct_prep NCT Formulation & Administration infection->nct_prep control_prep Control/Comparator Administration infection->control_prep monitoring Monitoring of Clinical Signs & Survival nct_prep->monitoring control_prep->monitoring sampling Sample Collection (Tissues, Fluids) monitoring->sampling analysis Endpoint Analysis: - Microbial Load - Inflammatory Markers - Histopathology sampling->analysis

Figure 1: Generalized experimental workflow for preclinical evaluation of this compound.

mechanism_of_action cluster_nct This compound (NCT) cluster_pathogen Pathogen cluster_host Host Cell nct This compound virulence Virulence Factors (Toxins, Enzymes) nct->virulence Chlorination & Oxidation cell_wall Cell Wall/Membrane Proteins nct->cell_wall Chlorination inflammation Pro-inflammatory Mediators nct->inflammation Down-regulation pathogen_death Microbial Inactivation/ Death virulence->pathogen_death cell_wall->pathogen_death anti_inflammatory Anti-inflammatory Response inflammation->anti_inflammatory Modulation

Safety Operating Guide

Proper Disposal of N-Chlorotaurine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of N-Chlorotaurine (NCT), a long-lived oxidant increasingly utilized in biomedical research. Adherence to these protocols is vital for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

This compound is an oxidizing agent and requires careful handling. Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste.

Personal Protective Equipment (PPE) is mandatory. At a minimum, this includes:

  • Safety goggles to protect against splashes.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A lab coat or other protective garment.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

For small quantities of this compound waste typically generated in a research laboratory setting, a chemical neutralization step is recommended prior to final disposal. This procedure is designed to reduce the oxidizing potential of NCT, rendering it safer to handle and dispose of.

Recommended Neutralizing Agent: Ascorbic acid (Vitamin C) is an effective and safe reducing agent for neutralizing this compound.

Neutralization Procedure:
  • Preparation: In a designated chemical fume hood, prepare a fresh solution of ascorbic acid. The required amount will depend on the concentration of your this compound waste.

  • Stoichiometry: The reaction between ascorbic acid and the active chlorine in this compound is a redox reaction. To ensure complete neutralization, an excess of ascorbic acid should be used. A general guideline is to use approximately 2.5 grams of ascorbic acid for every 1 gram of active chlorine in the this compound solution.

  • Neutralization: Slowly add the ascorbic acid solution to the this compound waste while stirring gently. The reaction is typically rapid.

  • Verification: After the addition of ascorbic acid, it is crucial to verify that all the active chlorine has been neutralized. This can be done using potassium iodide-starch test strips. A blue-black color indicates the presence of residual oxidizing agent, and more ascorbic acid should be added until the test is negative (the strip remains white).

  • Final pH Adjustment: Check the pH of the neutralized solution. If necessary, adjust the pH to a neutral range (typically between 6.0 and 8.0) using a mild acid (e.g., dilute acetic acid) or base (e.g., sodium bicarbonate).

Final Disposal of the Neutralized Solution

The final neutralized solution will contain dehydroascorbic acid, taurine, chloride salts, and the decomposition product of this compound, sulphoacetaldehyde. While these components are generally considered to be of low toxicity, it is essential to adhere to local regulations for aqueous waste disposal.

  • For small quantities: In many jurisdictions, after neutralization and pH adjustment, dilute aqueous solutions of these components may be permissible for drain disposal with copious amounts of water. However, it is critical to verify this with your institution's Environmental Health and Safety (EHS) department and local wastewater authority.

  • For larger quantities or if drain disposal is prohibited: The neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's licensed hazardous waste management service.

The table below summarizes the key quantitative data for the neutralization process.

ParameterValueNotes
Neutralizing Agent Ascorbic Acid (C₆H₈O₆)A safe and effective reducing agent.
Stoichiometric Ratio ~2.5 parts Ascorbic Acid to 1 part Active ChlorineBy weight. It is recommended to use a slight excess of ascorbic acid to ensure complete neutralization.
Verification Method Potassium Iodide-Starch Test StripsA negative test (no color change) indicates complete neutralization of the oxidizing agent.
Final pH Range 6.0 - 8.0Adjust with a mild acid or base as necessary before final disposal.

Experimental Protocol for Neutralization Verification

The following is a detailed methodology for verifying the complete neutralization of this compound waste using potassium iodide-starch test strips.

  • Objective: To confirm the absence of active chlorine in the this compound waste solution after treatment with ascorbic acid.

  • Materials:

    • Neutralized this compound solution

    • Potassium iodide-starch test strips

    • Deionized water (for control)

    • Small beaker or test tube

  • Procedure:

    • After completing the neutralization step, take a small aliquot (approximately 1-2 mL) of the treated solution and place it in a clean beaker or test tube.

    • Dip the end of a potassium iodide-starch test strip into the aliquot for 1-2 seconds.

    • Remove the strip and observe for any color change.

    • Positive Result (Incomplete Neutralization): The appearance of a blue-black color on the test strip indicates the presence of residual oxidizing agent (active chlorine). In this case, add more ascorbic acid solution to the bulk waste, stir, and re-test.

    • Negative Result (Complete Neutralization): The test strip remains white or its original color. This indicates that the active chlorine has been successfully neutralized.

    • Control: As a control, dip a fresh test strip into deionized water to ensure the strips are functioning correctly (it should remain white).

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

N_Chlorotaurine_Disposal cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in a Fume Hood PrepareAA Prepare Ascorbic Acid Solution FumeHood->PrepareAA AddAA Slowly Add to NCT Waste PrepareAA->AddAA Verify Verify Neutralization (KI-Starch Test) AddAA->Verify Verify->AddAA Positive Test: Add More AA AdjustpH Adjust pH to Neutral Verify->AdjustpH CheckRegs Check Local Regulations AdjustpH->CheckRegs DrainDisposal Drain Disposal (If Permitted) CheckRegs->DrainDisposal HazardousWaste Collect as Hazardous Waste CheckRegs->HazardousWaste

Figure 1. Workflow for the safe disposal of this compound waste.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound waste, fostering a culture of safety and environmental responsibility within the laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.